Toringin
Beschreibung
7-Hydroxy-2-phenyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one has been reported in Malus doumeri and Capsicum annuum with data available.
Eigenschaften
IUPAC Name |
7-hydroxy-2-phenyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O9/c22-9-16-18(25)19(26)20(27)21(30-16)29-15-7-11(23)6-14-17(15)12(24)8-13(28-14)10-4-2-1-3-5-10/h1-8,16,18-23,25-27H,9H2/t16-,18-,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHAYEHCEVRWSB-QNDFHXLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001164609 | |
| Record name | 5-(β-D-Glucopyranosyloxy)-7-hydroxy-2-phenyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001164609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1329-10-8 | |
| Record name | 5-(β-D-Glucopyranosyloxy)-7-hydroxy-2-phenyl-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1329-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(β-D-Glucopyranosyloxy)-7-hydroxy-2-phenyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001164609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Toringin: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Toringin is a naturally occurring bioflavonoid with the molecular formula C₂₁H₂₀O₉.[1] Primarily isolated from the herbs of Malus spectabilis, this compound has garnered significant interest for its potential therapeutic applications, particularly in the context of myotonic dystrophy type 1 (DM1). This document provides a detailed technical overview of this compound, encompassing its chemical structure, physicochemical properties, and its mechanism of action related to the mitigation of expanded CTG repeat toxicity. Experimental protocols for its characterization and a schematic of its proposed signaling pathway are also presented.
Chemical Structure and Identification
This compound is a flavonoid glycoside. Its chemical structure consists of a flavone (B191248) backbone (chrysin) to which a β-D-glucopyranosyl moiety is attached at the 5-position.
-
IUPAC Name: 7-hydroxy-2-phenyl-5-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4H-chromen-4-one
-
Molecular Formula: C₂₁H₂₀O₉
-
CAS Number: 1329-10-8[1]
Physicochemical Properties
A summary of the known quantitative data for this compound is presented in Table 1. This data is crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Molecular Weight | 416.38 g/mol | [1] |
| Physical Description | Powder | ChemFaces |
| Purity | ≥98% | ChemFaces |
| Solubility | ≥ 2.5 mg/mL in 10% DMSO / 90% Corn Oil | [2] |
| ≥ 2.08 mg/mL in 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | [2] | |
| ≥ 2.08 mg/mL in 10% DMSO / 90% (20% SBE-β-CD in Saline) | [2] |
Table 1: Physicochemical properties of this compound.
Spectroscopic Data
Detailed spectroscopic analysis is essential for the unequivocal identification and characterization of this compound.
UV-Vis Spectroscopy
The UV-Vis spectrum of flavonoids like this compound typically shows two major absorption bands. For a structurally similar compound, rutin (B1680289) (a quercetin (B1663063) glycoside), the absorption maxima (λmax) are observed at approximately 204 nm, 256 nm, and 355 nm.[3] These bands correspond to the electronic transitions within the benzoyl and cinnamoyl systems of the flavonoid structure.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption peaks corresponding to its functional groups. Based on its structure, the following peaks can be anticipated:
-
O-H stretching (phenolic and alcoholic): A broad band in the region of 3500-3200 cm⁻¹[4]
-
C-H stretching (aromatic and aliphatic): Peaks slightly above and below 3000 cm⁻¹[5]
-
C=O stretching (ketone in the pyran ring): A strong absorption band around 1650 cm⁻¹
-
C=C stretching (aromatic rings): Bands in the region of 1600-1450 cm⁻¹[5]
-
C-O stretching (ethers and alcohols): Strong absorptions in the 1300-1000 cm⁻¹ region[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
Mass spectrometry would confirm the molecular weight of this compound (416.38 g/mol ). Fragmentation patterns observed in MS/MS experiments would provide further structural information, such as the loss of the glucose moiety (a mass difference of 162.14 g/mol ) from the parent ion.
Experimental Protocols
Isolation and Purification of this compound from Malus spectabilis
The following is a general protocol for the isolation and purification of flavonoids from plant material, which can be adapted for this compound:
-
Extraction:
-
Air-dried and powdered plant material (e.g., bark or leaves of Malus spectabilis) is subjected to Soxhlet extraction with a solvent of medium polarity, such as ethyl acetate (B1210297) or methanol, for several hours.
-
The crude extract is then concentrated under reduced pressure using a rotary evaporator.
-
-
Chromatographic Purification:
-
Column Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate and then methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC on a C18 column using a mobile phase such as a methanol/water or acetonitrile/water gradient.
-
-
Characterization:
-
The purified compound is identified and characterized using spectroscopic methods as described in Section 3 (UV-Vis, IR, NMR, and Mass Spectrometry).
-
Biological Activity and Signaling Pathway
This compound has been identified as a promising compound for the treatment of myotonic dystrophy type 1 (DM1). DM1 is caused by the expansion of a CTG trinucleotide repeat in the 3'-untranslated region of the dystrophia myotonica protein kinase (DMPK) gene.[6] The transcribed CUG repeat RNA forms hairpin structures that are toxic to the cell.
The primary pathogenic mechanism involves the sequestration of the muscleblind-like 1 (MBNL1) splicing regulator by these toxic RNA hairpins, leading to its loss of function.[7] Concurrently, there is an upregulation and hyperphosphorylation of the CUG-binding protein 1 (CUGBP1).[7][8] The imbalance between MBNL1 and CUGBP1 activity leads to aberrant alternative splicing of numerous pre-mRNAs, causing the multisystemic symptoms of DM1.[7]
This compound is reported to ameliorate the toxic effects of these expanded CUG repeats. It is believed to act by preventing the sequestration of MBNL1 and/or modulating the activity of CUGBP1, thereby restoring normal splicing patterns.
Proposed Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound in the context of myotonic dystrophy type 1.
Proposed mechanism of this compound in DM1.
Conclusion
This compound is a flavonoid with significant potential as a therapeutic agent for myotonic dystrophy type 1. Its ability to counteract the primary pathogenic mechanism of the disease at the RNA level makes it a compelling candidate for further research and drug development. This guide provides a foundational understanding of its chemical and biological properties to aid researchers in this endeavor. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to establish its clinical efficacy and safety.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. UV-Vis Spectrum of Rutin | SIELC Technologies [sielc.com]
- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 5. IR _2007 [uanlch.vscht.cz]
- 6. Pathogenic mechanisms of myotonic dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pathogenic mechanisms of myotonic dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutics Development in Myotonic Dystrophy Type I - PMC [pmc.ncbi.nlm.nih.gov]
Toringin: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Toringin is a naturally occurring bioflavonoid with the molecular formula C₂₁H₂₀O₉.[1] Primarily isolated from the herbs of Malus spectabilis, this compound has garnered significant interest for its potential therapeutic applications, particularly in the context of myotonic dystrophy type 1 (DM1). This document provides a detailed technical overview of this compound, encompassing its chemical structure, physicochemical properties, and its mechanism of action related to the mitigation of expanded CTG repeat toxicity. Experimental protocols for its characterization and a schematic of its proposed signaling pathway are also presented.
Chemical Structure and Identification
This compound is a flavonoid glycoside. Its chemical structure consists of a flavone (B191248) backbone (chrysin) to which a β-D-glucopyranosyl moiety is attached at the 5-position.
-
IUPAC Name: 7-hydroxy-2-phenyl-5-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4H-chromen-4-one
-
Molecular Formula: C₂₁H₂₀O₉
-
CAS Number: 1329-10-8[1]
Physicochemical Properties
A summary of the known quantitative data for this compound is presented in Table 1. This data is crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Molecular Weight | 416.38 g/mol | [1] |
| Physical Description | Powder | ChemFaces |
| Purity | ≥98% | ChemFaces |
| Solubility | ≥ 2.5 mg/mL in 10% DMSO / 90% Corn Oil | [2] |
| ≥ 2.08 mg/mL in 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | [2] | |
| ≥ 2.08 mg/mL in 10% DMSO / 90% (20% SBE-β-CD in Saline) | [2] |
Table 1: Physicochemical properties of this compound.
Spectroscopic Data
Detailed spectroscopic analysis is essential for the unequivocal identification and characterization of this compound.
UV-Vis Spectroscopy
The UV-Vis spectrum of flavonoids like this compound typically shows two major absorption bands. For a structurally similar compound, rutin (B1680289) (a quercetin (B1663063) glycoside), the absorption maxima (λmax) are observed at approximately 204 nm, 256 nm, and 355 nm.[3] These bands correspond to the electronic transitions within the benzoyl and cinnamoyl systems of the flavonoid structure.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption peaks corresponding to its functional groups. Based on its structure, the following peaks can be anticipated:
-
O-H stretching (phenolic and alcoholic): A broad band in the region of 3500-3200 cm⁻¹[4]
-
C-H stretching (aromatic and aliphatic): Peaks slightly above and below 3000 cm⁻¹[5]
-
C=O stretching (ketone in the pyran ring): A strong absorption band around 1650 cm⁻¹
-
C=C stretching (aromatic rings): Bands in the region of 1600-1450 cm⁻¹[5]
-
C-O stretching (ethers and alcohols): Strong absorptions in the 1300-1000 cm⁻¹ region[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
Mass spectrometry would confirm the molecular weight of this compound (416.38 g/mol ). Fragmentation patterns observed in MS/MS experiments would provide further structural information, such as the loss of the glucose moiety (a mass difference of 162.14 g/mol ) from the parent ion.
Experimental Protocols
Isolation and Purification of this compound from Malus spectabilis
The following is a general protocol for the isolation and purification of flavonoids from plant material, which can be adapted for this compound:
-
Extraction:
-
Air-dried and powdered plant material (e.g., bark or leaves of Malus spectabilis) is subjected to Soxhlet extraction with a solvent of medium polarity, such as ethyl acetate (B1210297) or methanol, for several hours.
-
The crude extract is then concentrated under reduced pressure using a rotary evaporator.
-
-
Chromatographic Purification:
-
Column Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate and then methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC on a C18 column using a mobile phase such as a methanol/water or acetonitrile/water gradient.
-
-
Characterization:
-
The purified compound is identified and characterized using spectroscopic methods as described in Section 3 (UV-Vis, IR, NMR, and Mass Spectrometry).
-
Biological Activity and Signaling Pathway
This compound has been identified as a promising compound for the treatment of myotonic dystrophy type 1 (DM1). DM1 is caused by the expansion of a CTG trinucleotide repeat in the 3'-untranslated region of the dystrophia myotonica protein kinase (DMPK) gene.[6] The transcribed CUG repeat RNA forms hairpin structures that are toxic to the cell.
The primary pathogenic mechanism involves the sequestration of the muscleblind-like 1 (MBNL1) splicing regulator by these toxic RNA hairpins, leading to its loss of function.[7] Concurrently, there is an upregulation and hyperphosphorylation of the CUG-binding protein 1 (CUGBP1).[7][8] The imbalance between MBNL1 and CUGBP1 activity leads to aberrant alternative splicing of numerous pre-mRNAs, causing the multisystemic symptoms of DM1.[7]
This compound is reported to ameliorate the toxic effects of these expanded CUG repeats. It is believed to act by preventing the sequestration of MBNL1 and/or modulating the activity of CUGBP1, thereby restoring normal splicing patterns.
Proposed Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound in the context of myotonic dystrophy type 1.
Proposed mechanism of this compound in DM1.
Conclusion
This compound is a flavonoid with significant potential as a therapeutic agent for myotonic dystrophy type 1. Its ability to counteract the primary pathogenic mechanism of the disease at the RNA level makes it a compelling candidate for further research and drug development. This guide provides a foundational understanding of its chemical and biological properties to aid researchers in this endeavor. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to establish its clinical efficacy and safety.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. UV-Vis Spectrum of Rutin | SIELC Technologies [sielc.com]
- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 5. IR _2007 [uanlch.vscht.cz]
- 6. Pathogenic mechanisms of myotonic dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pathogenic mechanisms of myotonic dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutics Development in Myotonic Dystrophy Type I - PMC [pmc.ncbi.nlm.nih.gov]
Toringin: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Toringin is a naturally occurring bioflavonoid with the molecular formula C₂₁H₂₀O₉.[1] Primarily isolated from the herbs of Malus spectabilis, this compound has garnered significant interest for its potential therapeutic applications, particularly in the context of myotonic dystrophy type 1 (DM1). This document provides a detailed technical overview of this compound, encompassing its chemical structure, physicochemical properties, and its mechanism of action related to the mitigation of expanded CTG repeat toxicity. Experimental protocols for its characterization and a schematic of its proposed signaling pathway are also presented.
Chemical Structure and Identification
This compound is a flavonoid glycoside. Its chemical structure consists of a flavone backbone (chrysin) to which a β-D-glucopyranosyl moiety is attached at the 5-position.
-
IUPAC Name: 7-hydroxy-2-phenyl-5-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4H-chromen-4-one
-
Molecular Formula: C₂₁H₂₀O₉
-
CAS Number: 1329-10-8[1]
Physicochemical Properties
A summary of the known quantitative data for this compound is presented in Table 1. This data is crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Molecular Weight | 416.38 g/mol | [1] |
| Physical Description | Powder | ChemFaces |
| Purity | ≥98% | ChemFaces |
| Solubility | ≥ 2.5 mg/mL in 10% DMSO / 90% Corn Oil | [2] |
| ≥ 2.08 mg/mL in 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | [2] | |
| ≥ 2.08 mg/mL in 10% DMSO / 90% (20% SBE-β-CD in Saline) | [2] |
Table 1: Physicochemical properties of this compound.
Spectroscopic Data
Detailed spectroscopic analysis is essential for the unequivocal identification and characterization of this compound.
UV-Vis Spectroscopy
The UV-Vis spectrum of flavonoids like this compound typically shows two major absorption bands. For a structurally similar compound, rutin (a quercetin glycoside), the absorption maxima (λmax) are observed at approximately 204 nm, 256 nm, and 355 nm.[3] These bands correspond to the electronic transitions within the benzoyl and cinnamoyl systems of the flavonoid structure.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption peaks corresponding to its functional groups. Based on its structure, the following peaks can be anticipated:
-
O-H stretching (phenolic and alcoholic): A broad band in the region of 3500-3200 cm⁻¹[4]
-
C-H stretching (aromatic and aliphatic): Peaks slightly above and below 3000 cm⁻¹[5]
-
C=O stretching (ketone in the pyran ring): A strong absorption band around 1650 cm⁻¹
-
C=C stretching (aromatic rings): Bands in the region of 1600-1450 cm⁻¹[5]
-
C-O stretching (ethers and alcohols): Strong absorptions in the 1300-1000 cm⁻¹ region[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
Mass spectrometry would confirm the molecular weight of this compound (416.38 g/mol ). Fragmentation patterns observed in MS/MS experiments would provide further structural information, such as the loss of the glucose moiety (a mass difference of 162.14 g/mol ) from the parent ion.
Experimental Protocols
Isolation and Purification of this compound from Malus spectabilis
The following is a general protocol for the isolation and purification of flavonoids from plant material, which can be adapted for this compound:
-
Extraction:
-
Air-dried and powdered plant material (e.g., bark or leaves of Malus spectabilis) is subjected to Soxhlet extraction with a solvent of medium polarity, such as ethyl acetate or methanol, for several hours.
-
The crude extract is then concentrated under reduced pressure using a rotary evaporator.
-
-
Chromatographic Purification:
-
Column Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate and then methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC on a C18 column using a mobile phase such as a methanol/water or acetonitrile/water gradient.
-
-
Characterization:
-
The purified compound is identified and characterized using spectroscopic methods as described in Section 3 (UV-Vis, IR, NMR, and Mass Spectrometry).
-
Biological Activity and Signaling Pathway
This compound has been identified as a promising compound for the treatment of myotonic dystrophy type 1 (DM1). DM1 is caused by the expansion of a CTG trinucleotide repeat in the 3'-untranslated region of the dystrophia myotonica protein kinase (DMPK) gene.[6] The transcribed CUG repeat RNA forms hairpin structures that are toxic to the cell.
The primary pathogenic mechanism involves the sequestration of the muscleblind-like 1 (MBNL1) splicing regulator by these toxic RNA hairpins, leading to its loss of function.[7] Concurrently, there is an upregulation and hyperphosphorylation of the CUG-binding protein 1 (CUGBP1).[7][8] The imbalance between MBNL1 and CUGBP1 activity leads to aberrant alternative splicing of numerous pre-mRNAs, causing the multisystemic symptoms of DM1.[7]
This compound is reported to ameliorate the toxic effects of these expanded CUG repeats. It is believed to act by preventing the sequestration of MBNL1 and/or modulating the activity of CUGBP1, thereby restoring normal splicing patterns.
Proposed Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound in the context of myotonic dystrophy type 1.
Proposed mechanism of this compound in DM1.
Conclusion
This compound is a flavonoid with significant potential as a therapeutic agent for myotonic dystrophy type 1. Its ability to counteract the primary pathogenic mechanism of the disease at the RNA level makes it a compelling candidate for further research and drug development. This guide provides a foundational understanding of its chemical and biological properties to aid researchers in this endeavor. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to establish its clinical efficacy and safety.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. UV-Vis Spectrum of Rutin | SIELC Technologies [sielc.com]
- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 5. IR _2007 [uanlch.vscht.cz]
- 6. Pathogenic mechanisms of myotonic dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pathogenic mechanisms of myotonic dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutics Development in Myotonic Dystrophy Type I - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Toringin (CAS Number: 1329-10-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Toringin (CAS Number: 1329-10-8) is a bioflavonoid initially isolated from the bark of Docyniopsis tschonoski. This technical guide provides a comprehensive overview of this compound, with a particular focus on its potential therapeutic applications in the context of myotonic dystrophy type 1 (DM1). This document summarizes the key findings from a seminal study that identified this compound as an inhibitor of the cellular toxicity associated with expanded CTG trinucleotide repeats, a hallmark of DM1. Detailed experimental protocols for the core assays used to characterize this compound's activity are provided, along with a quantitative summary of its effects. Furthermore, this guide illustrates the proposed mechanism of action of this compound within the pathogenic signaling pathway of myotonic dystrophy.
Chemical Properties and Structure
This compound is a flavonoid compound with the following properties:
-
Systematic Name: 7-[[6-Deoxy-α-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
-
Molecular Formula: C₂₁H₂₀O₉
-
Molecular Weight: 416.38 g/mol
-
Appearance: Solid
-
Solubility: Soluble in DMSO, Pyridine, Methanol, and Ethanol.[1]
Chemical Structure:
Caption: Chemical structure of this compound.
Biological Activity and Therapeutic Potential
The primary biological activity of this compound relevant to drug development is its ability to mitigate the toxic effects of expanded CTG trinucleotide repeats in a cellular model of myotonic dystrophy type 1.[2][3] DM1 is caused by an expansion of a CTG repeat in the 3'-untranslated region of the DMPK gene. The resulting mRNA with expanded CUG repeats forms hairpin structures that sequester essential cellular proteins, leading to a "toxic gain-of-function" and cellular dysfunction.
In a key study, this compound was identified from a screen of 235 bioflavonoids for its ability to counteract two key aspects of this toxicity in a PC12 neuronal cell line stably expressing a luciferase reporter gene with 250 CTG repeats (CTG-250):
-
Inhibition of the "cis-effect": The expanded CUG repeats in the 3'-UTR can inhibit the translation of the upstream open reading frame. This compound was shown to alleviate this translational inhibition, thereby restoring the expression of the reporter gene.[3]
-
Reduction of Cytotoxicity: The expression of expanded CUG repeats induces cytotoxicity, leading to cell death. This compound was found to protect the cells from this cytotoxic effect.[2][3]
These findings suggest that this compound may represent a promising lead compound for the development of therapeutics for myotonic dystrophy type 1.
Quantitative Data
The effects of this compound on the cis-effect and cytotoxicity in the CTG-250 PC12 cell model were quantified. The following table summarizes the key findings from the screening assay.
| Assay | Endpoint | This compound Effect |
| Cis-effect Inhibition | Luciferase Activity | This compound was identified as a compound that prevents the cis-effect of the expanded CTG repeats.[3] |
| Cytotoxicity Reduction | Lactate (B86563) Dehydrogenase (LDH) Release | This compound was shown to prevent the cytotoxicity induced by the expression of expanded CTG repeats.[3] |
| Apoptosis Inhibition | Caspase-3 Activation | The observed cytotoxicity was determined to be apoptotic, and this compound's protective effect implies an anti-apoptotic mechanism in this context.[3] |
Note: Specific IC50 or EC50 values for this compound were not provided in the initial screening publication. The study identified this compound as a "hit" from a library of compounds.
Signaling Pathway
While the precise molecular target of this compound has not been fully elucidated, its activity can be contextualized within the known pathogenic pathway of myotonic dystrophy type 1. The expanded CUG repeats in the DMPK mRNA form hairpin structures that sequester Muscleblind-like (MBNL) proteins, leading to downstream effects on alternative splicing and cellular function. This compound appears to act by mitigating the toxic effects of these CUG repeat expansions.
Caption: this compound's proposed mechanism in DM1.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the activity of this compound.
Cell Culture and Differentiation of PC12 (CTG-250) Cells
This protocol describes the culture of the PC12 cell line stably expressing a luciferase reporter with 250 CTG repeats, which serves as a cellular model for myotonic dystrophy type 1.
-
Cell Line: PC12 cells stably transformed with a luciferase gene containing 250 CTG repeats in the 3'-untranslated region (CTG-250).
-
Culture Medium: RPMI 1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Differentiation: To induce the neuronal phenotype and enhance the toxic effects of the CTG repeats, cells are treated with 50 ng/mL nerve growth factor (NGF).
Caption: Workflow for PC12 cell culture.
Luciferase Assay for "cis-effect"
This assay measures the translational inhibition caused by the expanded CTG repeats. An increase in luciferase activity upon treatment with a compound indicates a reduction of this inhibitory "cis-effect".
-
Cell Plating: Seed differentiated CTG-250 PC12 cells in 96-well plates.
-
Compound Treatment: Treat the cells with this compound or other test compounds at the desired concentrations for a specified period.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using a suitable lysis buffer (e.g., Luciferase Cell Culture Lysis Reagent).
-
Luminometry: Transfer the cell lysate to a luminometer plate. Add luciferase assay substrate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and compare the activity in treated versus untreated cells.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This colorimetric assay quantifies cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium.
-
Cell Plating and Treatment: Plate and treat differentiated CTG-250 PC12 cells with this compound as described for the luciferase assay.
-
Collection of Supernatant: After the treatment period, carefully collect the cell culture supernatant.
-
LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reaction mixture (containing lactate, NAD⁺, and a diaphorase with a tetrazolium salt).
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time to allow the enzymatic reaction to proceed.
-
Absorbance Measurement: Measure the absorbance of the colored formazan (B1609692) product at the appropriate wavelength (typically 490-520 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH) and an untreated control.
Western Blot for Caspase-3 Activation
This technique is used to detect the cleavage of caspase-3, a key marker of apoptosis.
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer or a similar lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The presence of a band corresponding to the cleaved form of caspase-3 indicates apoptosis.
Conclusion
This compound (CAS 1329-10-8) has been identified as a promising bioflavonoid with the ability to counteract the cellular toxicity associated with expanded CTG repeats in a preclinical model of myotonic dystrophy type 1. Its dual action in mitigating the translational "cis-effect" and reducing cytotoxicity warrants further investigation into its mechanism of action and its potential for therapeutic development. The experimental protocols and data presented in this guide provide a foundational resource for researchers and drug development professionals interested in advancing the study of this compound and other potential treatments for myotonic dystrophy. foundational resource for researchers and drug development professionals interested in advancing the study of this compound and other potential treatments for myotonic dystrophy.
References
An In-Depth Technical Guide to Toringin (CAS Number: 1329-10-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Toringin (CAS Number: 1329-10-8) is a bioflavonoid initially isolated from the bark of Docyniopsis tschonoski. This technical guide provides a comprehensive overview of this compound, with a particular focus on its potential therapeutic applications in the context of myotonic dystrophy type 1 (DM1). This document summarizes the key findings from a seminal study that identified this compound as an inhibitor of the cellular toxicity associated with expanded CTG trinucleotide repeats, a hallmark of DM1. Detailed experimental protocols for the core assays used to characterize this compound's activity are provided, along with a quantitative summary of its effects. Furthermore, this guide illustrates the proposed mechanism of action of this compound within the pathogenic signaling pathway of myotonic dystrophy.
Chemical Properties and Structure
This compound is a flavonoid compound with the following properties:
-
Systematic Name: 7-[[6-Deoxy-α-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
-
Molecular Formula: C₂₁H₂₀O₉
-
Molecular Weight: 416.38 g/mol
-
Appearance: Solid
-
Solubility: Soluble in DMSO, Pyridine, Methanol, and Ethanol.[1]
Chemical Structure:
Caption: Chemical structure of this compound.
Biological Activity and Therapeutic Potential
The primary biological activity of this compound relevant to drug development is its ability to mitigate the toxic effects of expanded CTG trinucleotide repeats in a cellular model of myotonic dystrophy type 1.[2][3] DM1 is caused by an expansion of a CTG repeat in the 3'-untranslated region of the DMPK gene. The resulting mRNA with expanded CUG repeats forms hairpin structures that sequester essential cellular proteins, leading to a "toxic gain-of-function" and cellular dysfunction.
In a key study, this compound was identified from a screen of 235 bioflavonoids for its ability to counteract two key aspects of this toxicity in a PC12 neuronal cell line stably expressing a luciferase reporter gene with 250 CTG repeats (CTG-250):
-
Inhibition of the "cis-effect": The expanded CUG repeats in the 3'-UTR can inhibit the translation of the upstream open reading frame. This compound was shown to alleviate this translational inhibition, thereby restoring the expression of the reporter gene.[3]
-
Reduction of Cytotoxicity: The expression of expanded CUG repeats induces cytotoxicity, leading to cell death. This compound was found to protect the cells from this cytotoxic effect.[2][3]
These findings suggest that this compound may represent a promising lead compound for the development of therapeutics for myotonic dystrophy type 1.
Quantitative Data
The effects of this compound on the cis-effect and cytotoxicity in the CTG-250 PC12 cell model were quantified. The following table summarizes the key findings from the screening assay.
| Assay | Endpoint | This compound Effect |
| Cis-effect Inhibition | Luciferase Activity | This compound was identified as a compound that prevents the cis-effect of the expanded CTG repeats.[3] |
| Cytotoxicity Reduction | Lactate (B86563) Dehydrogenase (LDH) Release | This compound was shown to prevent the cytotoxicity induced by the expression of expanded CTG repeats.[3] |
| Apoptosis Inhibition | Caspase-3 Activation | The observed cytotoxicity was determined to be apoptotic, and this compound's protective effect implies an anti-apoptotic mechanism in this context.[3] |
Note: Specific IC50 or EC50 values for this compound were not provided in the initial screening publication. The study identified this compound as a "hit" from a library of compounds.
Signaling Pathway
While the precise molecular target of this compound has not been fully elucidated, its activity can be contextualized within the known pathogenic pathway of myotonic dystrophy type 1. The expanded CUG repeats in the DMPK mRNA form hairpin structures that sequester Muscleblind-like (MBNL) proteins, leading to downstream effects on alternative splicing and cellular function. This compound appears to act by mitigating the toxic effects of these CUG repeat expansions.
Caption: this compound's proposed mechanism in DM1.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the activity of this compound.
Cell Culture and Differentiation of PC12 (CTG-250) Cells
This protocol describes the culture of the PC12 cell line stably expressing a luciferase reporter with 250 CTG repeats, which serves as a cellular model for myotonic dystrophy type 1.
-
Cell Line: PC12 cells stably transformed with a luciferase gene containing 250 CTG repeats in the 3'-untranslated region (CTG-250).
-
Culture Medium: RPMI 1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Differentiation: To induce the neuronal phenotype and enhance the toxic effects of the CTG repeats, cells are treated with 50 ng/mL nerve growth factor (NGF).
Caption: Workflow for PC12 cell culture.
Luciferase Assay for "cis-effect"
This assay measures the translational inhibition caused by the expanded CTG repeats. An increase in luciferase activity upon treatment with a compound indicates a reduction of this inhibitory "cis-effect".
-
Cell Plating: Seed differentiated CTG-250 PC12 cells in 96-well plates.
-
Compound Treatment: Treat the cells with this compound or other test compounds at the desired concentrations for a specified period.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using a suitable lysis buffer (e.g., Luciferase Cell Culture Lysis Reagent).
-
Luminometry: Transfer the cell lysate to a luminometer plate. Add luciferase assay substrate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and compare the activity in treated versus untreated cells.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This colorimetric assay quantifies cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium.
-
Cell Plating and Treatment: Plate and treat differentiated CTG-250 PC12 cells with this compound as described for the luciferase assay.
-
Collection of Supernatant: After the treatment period, carefully collect the cell culture supernatant.
-
LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reaction mixture (containing lactate, NAD⁺, and a diaphorase with a tetrazolium salt).
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time to allow the enzymatic reaction to proceed.
-
Absorbance Measurement: Measure the absorbance of the colored formazan (B1609692) product at the appropriate wavelength (typically 490-520 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH) and an untreated control.
Western Blot for Caspase-3 Activation
This technique is used to detect the cleavage of caspase-3, a key marker of apoptosis.
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer or a similar lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The presence of a band corresponding to the cleaved form of caspase-3 indicates apoptosis.
Conclusion
This compound (CAS 1329-10-8) has been identified as a promising bioflavonoid with the ability to counteract the cellular toxicity associated with expanded CTG repeats in a preclinical model of myotonic dystrophy type 1. Its dual action in mitigating the translational "cis-effect" and reducing cytotoxicity warrants further investigation into its mechanism of action and its potential for therapeutic development. The experimental protocols and data presented in this guide provide a foundational resource for researchers and drug development professionals interested in advancing the study of this compound and other potential treatments for myotonic dystrophy. foundational resource for researchers and drug development professionals interested in advancing the study of this compound and other potential treatments for myotonic dystrophy.
References
An In-Depth Technical Guide to Toringin (CAS Number: 1329-10-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Toringin (CAS Number: 1329-10-8) is a bioflavonoid initially isolated from the bark of Docyniopsis tschonoski. This technical guide provides a comprehensive overview of this compound, with a particular focus on its potential therapeutic applications in the context of myotonic dystrophy type 1 (DM1). This document summarizes the key findings from a seminal study that identified this compound as an inhibitor of the cellular toxicity associated with expanded CTG trinucleotide repeats, a hallmark of DM1. Detailed experimental protocols for the core assays used to characterize this compound's activity are provided, along with a quantitative summary of its effects. Furthermore, this guide illustrates the proposed mechanism of action of this compound within the pathogenic signaling pathway of myotonic dystrophy.
Chemical Properties and Structure
This compound is a flavonoid compound with the following properties:
-
Systematic Name: 7-[[6-Deoxy-α-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
-
Molecular Formula: C₂₁H₂₀O₉
-
Molecular Weight: 416.38 g/mol
-
Appearance: Solid
-
Solubility: Soluble in DMSO, Pyridine, Methanol, and Ethanol.[1]
Chemical Structure:
Caption: Chemical structure of this compound.
Biological Activity and Therapeutic Potential
The primary biological activity of this compound relevant to drug development is its ability to mitigate the toxic effects of expanded CTG trinucleotide repeats in a cellular model of myotonic dystrophy type 1.[2][3] DM1 is caused by an expansion of a CTG repeat in the 3'-untranslated region of the DMPK gene. The resulting mRNA with expanded CUG repeats forms hairpin structures that sequester essential cellular proteins, leading to a "toxic gain-of-function" and cellular dysfunction.
In a key study, this compound was identified from a screen of 235 bioflavonoids for its ability to counteract two key aspects of this toxicity in a PC12 neuronal cell line stably expressing a luciferase reporter gene with 250 CTG repeats (CTG-250):
-
Inhibition of the "cis-effect": The expanded CUG repeats in the 3'-UTR can inhibit the translation of the upstream open reading frame. This compound was shown to alleviate this translational inhibition, thereby restoring the expression of the reporter gene.[3]
-
Reduction of Cytotoxicity: The expression of expanded CUG repeats induces cytotoxicity, leading to cell death. This compound was found to protect the cells from this cytotoxic effect.[2][3]
These findings suggest that this compound may represent a promising lead compound for the development of therapeutics for myotonic dystrophy type 1.
Quantitative Data
The effects of this compound on the cis-effect and cytotoxicity in the CTG-250 PC12 cell model were quantified. The following table summarizes the key findings from the screening assay.
| Assay | Endpoint | This compound Effect |
| Cis-effect Inhibition | Luciferase Activity | This compound was identified as a compound that prevents the cis-effect of the expanded CTG repeats.[3] |
| Cytotoxicity Reduction | Lactate Dehydrogenase (LDH) Release | This compound was shown to prevent the cytotoxicity induced by the expression of expanded CTG repeats.[3] |
| Apoptosis Inhibition | Caspase-3 Activation | The observed cytotoxicity was determined to be apoptotic, and this compound's protective effect implies an anti-apoptotic mechanism in this context.[3] |
Note: Specific IC50 or EC50 values for this compound were not provided in the initial screening publication. The study identified this compound as a "hit" from a library of compounds.
Signaling Pathway
While the precise molecular target of this compound has not been fully elucidated, its activity can be contextualized within the known pathogenic pathway of myotonic dystrophy type 1. The expanded CUG repeats in the DMPK mRNA form hairpin structures that sequester Muscleblind-like (MBNL) proteins, leading to downstream effects on alternative splicing and cellular function. This compound appears to act by mitigating the toxic effects of these CUG repeat expansions.
Caption: this compound's proposed mechanism in DM1.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the activity of this compound.
Cell Culture and Differentiation of PC12 (CTG-250) Cells
This protocol describes the culture of the PC12 cell line stably expressing a luciferase reporter with 250 CTG repeats, which serves as a cellular model for myotonic dystrophy type 1.
-
Cell Line: PC12 cells stably transformed with a luciferase gene containing 250 CTG repeats in the 3'-untranslated region (CTG-250).
-
Culture Medium: RPMI 1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Differentiation: To induce the neuronal phenotype and enhance the toxic effects of the CTG repeats, cells are treated with 50 ng/mL nerve growth factor (NGF).
Caption: Workflow for PC12 cell culture.
Luciferase Assay for "cis-effect"
This assay measures the translational inhibition caused by the expanded CTG repeats. An increase in luciferase activity upon treatment with a compound indicates a reduction of this inhibitory "cis-effect".
-
Cell Plating: Seed differentiated CTG-250 PC12 cells in 96-well plates.
-
Compound Treatment: Treat the cells with this compound or other test compounds at the desired concentrations for a specified period.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using a suitable lysis buffer (e.g., Luciferase Cell Culture Lysis Reagent).
-
Luminometry: Transfer the cell lysate to a luminometer plate. Add luciferase assay substrate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and compare the activity in treated versus untreated cells.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This colorimetric assay quantifies cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium.
-
Cell Plating and Treatment: Plate and treat differentiated CTG-250 PC12 cells with this compound as described for the luciferase assay.
-
Collection of Supernatant: After the treatment period, carefully collect the cell culture supernatant.
-
LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reaction mixture (containing lactate, NAD⁺, and a diaphorase with a tetrazolium salt).
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time to allow the enzymatic reaction to proceed.
-
Absorbance Measurement: Measure the absorbance of the colored formazan product at the appropriate wavelength (typically 490-520 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH) and an untreated control.
Western Blot for Caspase-3 Activation
This technique is used to detect the cleavage of caspase-3, a key marker of apoptosis.
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer or a similar lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The presence of a band corresponding to the cleaved form of caspase-3 indicates apoptosis.
Conclusion
This compound (CAS 1329-10-8) has been identified as a promising bioflavonoid with the ability to counteract the cellular toxicity associated with expanded CTG repeats in a preclinical model of myotonic dystrophy type 1. Its dual action in mitigating the translational "cis-effect" and reducing cytotoxicity warrants further investigation into its mechanism of action and its potential for therapeutic development. The experimental protocols and data presented in this guide provide a foundational resource for researchers and drug development professionals interested in advancing the study of this compound and other potential treatments for myotonic dystrophy. foundational resource for researchers and drug development professionals interested in advancing the study of this compound and other potential treatments for myotonic dystrophy.
References
Toringin: Unveiling a Promising Bioflavonoid from Docyniopsis tschonoskii
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toringin, a naturally occurring bioflavonoid, has been identified as a constituent of the bark of Docyniopsis tschonoskii. Flavonoids as a class are renowned for their diverse and potent biological activities, holding significant promise in the realms of pharmacology and drug development. This technical guide serves to consolidate the current, albeit limited, publicly available information on the discovery and isolation of this compound from its natural source, Docyniopsis tschonoskii. The objective is to provide a foundational resource for researchers interested in the further exploration of this compound. However, it is critical to note at the outset that detailed experimental protocols, quantitative data, and specific signaling pathway information for this compound derived from this particular plant source are not extensively documented in the accessible scientific literature.
Discovery and Natural Source
This compound has been identified as a bioflavonoid isolated from the bark of Docyniopsis tschonoskii, a species of flowering plant in the rose family, Rosaceae. Phytochemical analyses of various plant barks have revealed a rich diversity of secondary metabolites, including flavonoids, which are synthesized by plants for a variety of functions, including defense and pigmentation. The presence of this compound in Docyniopsis tschonoskii points to this species as a potential source for the isolation of this specific flavonoid for research and development purposes.
Experimental Protocols: A General Framework
While a specific, detailed protocol for the isolation and purification of this compound from Docyniopsis tschonoskii is not available in the reviewed literature, a general methodology for the extraction of flavonoids from plant bark can be outlined. This serves as a foundational workflow that would require optimization for this particular plant and compound.
Table 1: General Experimental Data (Illustrative)
| Parameter | Value/Range | Notes |
| Extraction Solvent | Methanol (B129727), Ethanol, Acetone | Choice depends on polarity of the target flavonoid. |
| Extraction Method | Maceration, Soxhlet Extraction, Ultrasonic-Assisted Extraction | Method selection impacts efficiency and yield. |
| Purification Technique | Column Chromatography (Silica Gel, Sephadex), Preparative HPLC | Multiple steps are typically required to achieve high purity. |
| Purity Assessment | HPLC, LC-MS | To determine the percentage purity of the isolated compound. |
| Yield | Not Reported | Highly dependent on the plant material and extraction/purification efficiency. |
Methodology for Isolation and Purification (Generalized)
-
Sample Preparation: The bark of Docyniopsis tschonoskii is collected, dried, and ground into a fine powder to increase the surface area for solvent extraction.
-
Extraction: The powdered bark is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, often through methods like maceration (soaking at room temperature for an extended period) or Soxhlet extraction (continuous extraction with a hot solvent).
-
Solvent Evaporation: The resulting crude extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated extract.
-
Fractionation: The crude extract is then typically subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, ethyl acetate (B1210297), butanol) to separate compounds based on their solubility. Flavonoids are often enriched in the ethyl acetate or butanol fractions.
-
Chromatographic Purification: The flavonoid-rich fraction is further purified using column chromatography. A common stationary phase is silica (B1680970) gel, with a mobile phase consisting of a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Final Purification: Fractions containing the compound of interest are pooled and may require further purification by techniques such as preparative high-performance liquid chromatography (HPLC) to achieve a high degree of purity.
Structural Elucidation
The definitive structure of an isolated compound is determined through a combination of spectroscopic techniques.
Table 2: Spectroscopic Data for Structural Elucidation (Illustrative)
| Technique | Data Obtained | Purpose |
| Mass Spectrometry (MS) | Molecular ion peak (m/z) and fragmentation pattern | Determines the molecular weight and provides clues about the structure. |
| ¹H NMR Spectroscopy | Chemical shifts, coupling constants, and integration of proton signals | Provides information about the number and chemical environment of hydrogen atoms. |
| ¹³C NMR Spectroscopy | Chemical shifts of carbon signals | Provides information about the number and chemical environment of carbon atoms. |
| 2D NMR (COSY, HSQC, HMBC) | Correlations between protons and carbons | Establishes the connectivity of atoms within the molecule to build the final structure. |
Biological Activity and Signaling Pathways
Currently, there is a significant gap in the scientific literature regarding the specific biological activities and mechanisms of action of this compound. While flavonoids, as a class, are known to interact with various cellular signaling pathways, no specific pathway has been definitively associated with this compound's action.
The Target of Rapamycin (TOR) signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism in response to nutrients and growth factors. It is a potential, though unconfirmed, target for many natural products. Further research would be required to investigate if this compound exerts any of its potential biological effects through modulation of the TOR pathway or other key signaling cascades.
Visualizations
Experimental Workflow for this compound Isolation
Caption: Generalized workflow for the isolation of this compound.
Hypothetical Signaling Pathway Interaction
Caption: Hypothetical interaction of this compound with the TOR pathway.
Conclusion and Future Directions
This compound, a bioflavonoid from Docyniopsis tschonoskii, represents a molecule of interest for further scientific investigation. However, the current body of publicly accessible research lacks the detailed experimental data necessary for a comprehensive technical guide. Future research should focus on:
-
Systematic Phytochemical Investigation: A thorough study of Docyniopsis tschonoskii to establish a detailed and optimized protocol for the isolation and purification of this compound.
-
Quantitative Analysis: Determination of the yield and purity of this compound from this source to assess its viability for larger-scale extraction.
-
Complete Spectroscopic Characterization: Publication of the full NMR and mass spectrometry data to serve as a reference for future identification.
-
Biological Screening and Mechanistic Studies: A comprehensive evaluation of the bioactivities of this compound and elucidation of the specific signaling pathways through which it exerts its effects.
The information presented here serves as a starting point for researchers and drug development professionals. The significant gaps in our knowledge of this compound highlight the need for dedicated research to unlock the full potential of this natural compound.
Toringin: Unveiling a Promising Bioflavonoid from Docyniopsis tschonoskii
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toringin, a naturally occurring bioflavonoid, has been identified as a constituent of the bark of Docyniopsis tschonoskii. Flavonoids as a class are renowned for their diverse and potent biological activities, holding significant promise in the realms of pharmacology and drug development. This technical guide serves to consolidate the current, albeit limited, publicly available information on the discovery and isolation of this compound from its natural source, Docyniopsis tschonoskii. The objective is to provide a foundational resource for researchers interested in the further exploration of this compound. However, it is critical to note at the outset that detailed experimental protocols, quantitative data, and specific signaling pathway information for this compound derived from this particular plant source are not extensively documented in the accessible scientific literature.
Discovery and Natural Source
This compound has been identified as a bioflavonoid isolated from the bark of Docyniopsis tschonoskii, a species of flowering plant in the rose family, Rosaceae. Phytochemical analyses of various plant barks have revealed a rich diversity of secondary metabolites, including flavonoids, which are synthesized by plants for a variety of functions, including defense and pigmentation. The presence of this compound in Docyniopsis tschonoskii points to this species as a potential source for the isolation of this specific flavonoid for research and development purposes.
Experimental Protocols: A General Framework
While a specific, detailed protocol for the isolation and purification of this compound from Docyniopsis tschonoskii is not available in the reviewed literature, a general methodology for the extraction of flavonoids from plant bark can be outlined. This serves as a foundational workflow that would require optimization for this particular plant and compound.
Table 1: General Experimental Data (Illustrative)
| Parameter | Value/Range | Notes |
| Extraction Solvent | Methanol (B129727), Ethanol, Acetone | Choice depends on polarity of the target flavonoid. |
| Extraction Method | Maceration, Soxhlet Extraction, Ultrasonic-Assisted Extraction | Method selection impacts efficiency and yield. |
| Purification Technique | Column Chromatography (Silica Gel, Sephadex), Preparative HPLC | Multiple steps are typically required to achieve high purity. |
| Purity Assessment | HPLC, LC-MS | To determine the percentage purity of the isolated compound. |
| Yield | Not Reported | Highly dependent on the plant material and extraction/purification efficiency. |
Methodology for Isolation and Purification (Generalized)
-
Sample Preparation: The bark of Docyniopsis tschonoskii is collected, dried, and ground into a fine powder to increase the surface area for solvent extraction.
-
Extraction: The powdered bark is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, often through methods like maceration (soaking at room temperature for an extended period) or Soxhlet extraction (continuous extraction with a hot solvent).
-
Solvent Evaporation: The resulting crude extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated extract.
-
Fractionation: The crude extract is then typically subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, ethyl acetate (B1210297), butanol) to separate compounds based on their solubility. Flavonoids are often enriched in the ethyl acetate or butanol fractions.
-
Chromatographic Purification: The flavonoid-rich fraction is further purified using column chromatography. A common stationary phase is silica (B1680970) gel, with a mobile phase consisting of a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Final Purification: Fractions containing the compound of interest are pooled and may require further purification by techniques such as preparative high-performance liquid chromatography (HPLC) to achieve a high degree of purity.
Structural Elucidation
The definitive structure of an isolated compound is determined through a combination of spectroscopic techniques.
Table 2: Spectroscopic Data for Structural Elucidation (Illustrative)
| Technique | Data Obtained | Purpose |
| Mass Spectrometry (MS) | Molecular ion peak (m/z) and fragmentation pattern | Determines the molecular weight and provides clues about the structure. |
| ¹H NMR Spectroscopy | Chemical shifts, coupling constants, and integration of proton signals | Provides information about the number and chemical environment of hydrogen atoms. |
| ¹³C NMR Spectroscopy | Chemical shifts of carbon signals | Provides information about the number and chemical environment of carbon atoms. |
| 2D NMR (COSY, HSQC, HMBC) | Correlations between protons and carbons | Establishes the connectivity of atoms within the molecule to build the final structure. |
Biological Activity and Signaling Pathways
Currently, there is a significant gap in the scientific literature regarding the specific biological activities and mechanisms of action of this compound. While flavonoids, as a class, are known to interact with various cellular signaling pathways, no specific pathway has been definitively associated with this compound's action.
The Target of Rapamycin (TOR) signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism in response to nutrients and growth factors. It is a potential, though unconfirmed, target for many natural products. Further research would be required to investigate if this compound exerts any of its potential biological effects through modulation of the TOR pathway or other key signaling cascades.
Visualizations
Experimental Workflow for this compound Isolation
Caption: Generalized workflow for the isolation of this compound.
Hypothetical Signaling Pathway Interaction
Caption: Hypothetical interaction of this compound with the TOR pathway.
Conclusion and Future Directions
This compound, a bioflavonoid from Docyniopsis tschonoskii, represents a molecule of interest for further scientific investigation. However, the current body of publicly accessible research lacks the detailed experimental data necessary for a comprehensive technical guide. Future research should focus on:
-
Systematic Phytochemical Investigation: A thorough study of Docyniopsis tschonoskii to establish a detailed and optimized protocol for the isolation and purification of this compound.
-
Quantitative Analysis: Determination of the yield and purity of this compound from this source to assess its viability for larger-scale extraction.
-
Complete Spectroscopic Characterization: Publication of the full NMR and mass spectrometry data to serve as a reference for future identification.
-
Biological Screening and Mechanistic Studies: A comprehensive evaluation of the bioactivities of this compound and elucidation of the specific signaling pathways through which it exerts its effects.
The information presented here serves as a starting point for researchers and drug development professionals. The significant gaps in our knowledge of this compound highlight the need for dedicated research to unlock the full potential of this natural compound.
Toringin: Unveiling a Promising Bioflavonoid from Docyniopsis tschonoskii
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toringin, a naturally occurring bioflavonoid, has been identified as a constituent of the bark of Docyniopsis tschonoskii. Flavonoids as a class are renowned for their diverse and potent biological activities, holding significant promise in the realms of pharmacology and drug development. This technical guide serves to consolidate the current, albeit limited, publicly available information on the discovery and isolation of this compound from its natural source, Docyniopsis tschonoskii. The objective is to provide a foundational resource for researchers interested in the further exploration of this compound. However, it is critical to note at the outset that detailed experimental protocols, quantitative data, and specific signaling pathway information for this compound derived from this particular plant source are not extensively documented in the accessible scientific literature.
Discovery and Natural Source
This compound has been identified as a bioflavonoid isolated from the bark of Docyniopsis tschonoskii, a species of flowering plant in the rose family, Rosaceae. Phytochemical analyses of various plant barks have revealed a rich diversity of secondary metabolites, including flavonoids, which are synthesized by plants for a variety of functions, including defense and pigmentation. The presence of this compound in Docyniopsis tschonoskii points to this species as a potential source for the isolation of this specific flavonoid for research and development purposes.
Experimental Protocols: A General Framework
While a specific, detailed protocol for the isolation and purification of this compound from Docyniopsis tschonoskii is not available in the reviewed literature, a general methodology for the extraction of flavonoids from plant bark can be outlined. This serves as a foundational workflow that would require optimization for this particular plant and compound.
Table 1: General Experimental Data (Illustrative)
| Parameter | Value/Range | Notes |
| Extraction Solvent | Methanol, Ethanol, Acetone | Choice depends on polarity of the target flavonoid. |
| Extraction Method | Maceration, Soxhlet Extraction, Ultrasonic-Assisted Extraction | Method selection impacts efficiency and yield. |
| Purification Technique | Column Chromatography (Silica Gel, Sephadex), Preparative HPLC | Multiple steps are typically required to achieve high purity. |
| Purity Assessment | HPLC, LC-MS | To determine the percentage purity of the isolated compound. |
| Yield | Not Reported | Highly dependent on the plant material and extraction/purification efficiency. |
Methodology for Isolation and Purification (Generalized)
-
Sample Preparation: The bark of Docyniopsis tschonoskii is collected, dried, and ground into a fine powder to increase the surface area for solvent extraction.
-
Extraction: The powdered bark is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, often through methods like maceration (soaking at room temperature for an extended period) or Soxhlet extraction (continuous extraction with a hot solvent).
-
Solvent Evaporation: The resulting crude extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated extract.
-
Fractionation: The crude extract is then typically subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their solubility. Flavonoids are often enriched in the ethyl acetate or butanol fractions.
-
Chromatographic Purification: The flavonoid-rich fraction is further purified using column chromatography. A common stationary phase is silica gel, with a mobile phase consisting of a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Final Purification: Fractions containing the compound of interest are pooled and may require further purification by techniques such as preparative high-performance liquid chromatography (HPLC) to achieve a high degree of purity.
Structural Elucidation
The definitive structure of an isolated compound is determined through a combination of spectroscopic techniques.
Table 2: Spectroscopic Data for Structural Elucidation (Illustrative)
| Technique | Data Obtained | Purpose |
| Mass Spectrometry (MS) | Molecular ion peak (m/z) and fragmentation pattern | Determines the molecular weight and provides clues about the structure. |
| ¹H NMR Spectroscopy | Chemical shifts, coupling constants, and integration of proton signals | Provides information about the number and chemical environment of hydrogen atoms. |
| ¹³C NMR Spectroscopy | Chemical shifts of carbon signals | Provides information about the number and chemical environment of carbon atoms. |
| 2D NMR (COSY, HSQC, HMBC) | Correlations between protons and carbons | Establishes the connectivity of atoms within the molecule to build the final structure. |
Biological Activity and Signaling Pathways
Currently, there is a significant gap in the scientific literature regarding the specific biological activities and mechanisms of action of this compound. While flavonoids, as a class, are known to interact with various cellular signaling pathways, no specific pathway has been definitively associated with this compound's action.
The Target of Rapamycin (TOR) signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism in response to nutrients and growth factors. It is a potential, though unconfirmed, target for many natural products. Further research would be required to investigate if this compound exerts any of its potential biological effects through modulation of the TOR pathway or other key signaling cascades.
Visualizations
Experimental Workflow for this compound Isolation
Caption: Generalized workflow for the isolation of this compound.
Hypothetical Signaling Pathway Interaction
Caption: Hypothetical interaction of this compound with the TOR pathway.
Conclusion and Future Directions
This compound, a bioflavonoid from Docyniopsis tschonoskii, represents a molecule of interest for further scientific investigation. However, the current body of publicly accessible research lacks the detailed experimental data necessary for a comprehensive technical guide. Future research should focus on:
-
Systematic Phytochemical Investigation: A thorough study of Docyniopsis tschonoskii to establish a detailed and optimized protocol for the isolation and purification of this compound.
-
Quantitative Analysis: Determination of the yield and purity of this compound from this source to assess its viability for larger-scale extraction.
-
Complete Spectroscopic Characterization: Publication of the full NMR and mass spectrometry data to serve as a reference for future identification.
-
Biological Screening and Mechanistic Studies: A comprehensive evaluation of the bioactivities of this compound and elucidation of the specific signaling pathways through which it exerts its effects.
The information presented here serves as a starting point for researchers and drug development professionals. The significant gaps in our knowledge of this compound highlight the need for dedicated research to unlock the full potential of this natural compound.
physical and chemical properties of Toringin
An In-depth Technical Guide on the Core Physical, Chemical, and Biological Properties of Toringin
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, also known as Phloretin (B1677691) 4'-neohesperidoside, is a bioflavonoid and a member of the dihydrochalcone (B1670589) class of natural phenols. It is primarily isolated from the bark of Docyniopsis tschonoski.[1][2] this compound has garnered significant interest in the scientific community for its potential therapeutic applications, most notably its ability to mitigate the toxic effects associated with expanded CTG trinucleotide repeats, a hallmark of Myotonic Dystrophy type 1 (DM1).[1] This document provides a comprehensive overview of its physical and chemical properties, biological activity, and the experimental methodologies used for its characterization.
Physical and Chemical Properties
This compound presents as a solid compound with a high degree of purity.[2][3] Its core structure consists of a phloretin aglycone linked to a neohesperidose sugar moiety.
General Properties
A summary of the key physical and chemical identifiers for this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Systematic Name | Phloretin 4'-neohesperidoside | Inferred |
| CAS Number | 1329-10-8 | [2][3][4] |
| Molecular Formula | C₂₁H₂₀O₉ | [1][2][3] |
| Molecular Weight | 416.38 g/mol | [1][2][3] |
| Appearance | Solid | [2] |
| Purity | >98% | [3] |
| Melting Point | 240 °C | [4] |
Solubility
This compound exhibits solubility in various organic solvents and can be formulated for in vitro and in vivo applications using specific solvent systems, as detailed in Table 2.
| Solvent/System | Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (240.17 mM) | [1] |
| Pyridine, Methanol, Ethanol | Soluble | [3] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (6.00 mM) | [1] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.08 mg/mL (5.00 mM) | [1] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.00 mM) | [1] |
Storage and Stability
For long-term preservation of its chemical integrity, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Spectral Data
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H-NMR (Proton NMR) of Phloretin (Aglycone) The proton NMR spectrum of the phloretin moiety is characterized by signals corresponding to its aromatic and aliphatic protons.
-
Solvent: CD₃OD
-
Frequency: 600 MHz
-
Shifts (ppm): 7.05-7.03 (d), 6.69-6.68 (d), 5.81 (s), 3.28-3.25 (t), 2.86-2.83 (t)[2]
¹³C-NMR (Carbon NMR) of Phloretin (Aglycone) The ¹³C-NMR spectrum confirms the carbon skeleton of the phloretin structure. The signals for the neohesperidose moiety would supplement this data for complete analysis of this compound.
-
Typical Chemical Shift Ranges (ppm):
-
C=O (Ketone): 205-220
-
Aromatic C-O: 150-165
-
Aromatic C-C/C-H: 110-135
-
Aliphatic CH₂: 30-45
-
Other Spectroscopic Data
UV-Visible, Infrared, and Mass Spectrometry data are essential for a full characterization.
| Technique | Data |
| UV-Vis Spectroscopy | Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum. For dihydrochalcones like phloretin, a strong absorption band (Band I) is expected around 280-290 nm, with another band (Band II) at a lower wavelength. |
| Infrared (IR) Spectroscopy | Characteristic absorption peaks are expected for the following functional groups: O-H stretch (broad, ~3300 cm⁻¹), aromatic C-H stretch (~3000-3100 cm⁻¹), C=O stretch (strong, ~1630-1680 cm⁻¹), aromatic C=C bending (1400-1600 cm⁻¹), and C-O stretch (1000-1300 cm⁻¹). |
| Mass Spectrometry (MS) | The expected molecular ion peak [M+H]⁺ would have an m/z (mass-to-charge ratio) corresponding to the molecular weight of this compound (approx. 417.12). Fragmentation patterns would likely show the loss of the neohesperidose sugar moiety (loss of 308.28 Da), resulting in a major fragment corresponding to the phloretin aglycone (m/z ~275.08). |
Biological Activity and Mechanism of Action
This compound's primary reported biological activity is its ability to counteract the pathogenic effects of expanded CTG trinucleotide repeats, the genetic basis of Myotonic Dystrophy type 1 (DM1).[1]
Pathophysiology of Myotonic Dystrophy Type 1
DM1 is an RNA toxicity disorder.[5] The expansion of a CTG repeat in the 3' untranslated region (UTR) of the Dystrophia Myotonica Protein Kinase (DMPK) gene leads to the production of mutant mRNA containing a long CUG repeat tract.[3][6] This toxic RNA forms stable hairpin structures that accumulate in the cell nucleus, forming aggregates known as RNA foci.[3][4] These foci sequester essential RNA-binding proteins, most notably Muscleblind-like 1 (MBNL1), preventing them from performing their normal function in regulating the alternative splicing of numerous pre-mRNAs.[4] This widespread missplicing results in the multi-systemic symptoms of DM1. This phenomenon is often referred to as a "cis-effect" or a toxic RNA "gain-of-function".[7]
This compound's Effect
This compound has been shown to progressively decrease the cis-effect of the expanded CTG repeats and the associated cytotoxicity in a PC12 neuronal cell model.[1] It is hypothesized that this compound may interfere with the formation or stability of the toxic RNA foci, or restore the function of sequestered splicing factors like MBNL1.
Experimental Protocols
The evaluation of this compound's activity against expanded CTG repeats often employs specialized cell-based assays.
Cell Model: PC12 with Expanded CTG Repeats
A common model involves the use of a rat pheochromocytoma (PC12) cell line that has been stably transfected to express a reporter gene whose mRNA contains a long tract of CUG repeats in its 3'-UTR.[8] This mimics the genetic defect in DM1 and allows for the screening of compounds that can reverse the toxic effects.
Luciferase Reporter Assay for CTG Repeat "cis-effect"
A luciferase reporter assay is a standard method to quantify the inhibitory "cis-effect" of the CUG repeats on translation.[1][9]
Principle: The expanded CUG repeats in the 3'-UTR of a reporter gene (like Firefly luciferase) can inhibit its own translation. Compounds that alleviate this inhibition will restore luciferase expression, leading to an increased light signal. A second, co-transfected reporter (like Renilla luciferase) serves as an internal control for transfection efficiency and general cytotoxicity.
Methodology:
-
Cell Culture and Transfection:
-
PC12 cells are cultured in appropriate media.
-
Cells are co-transfected with two plasmids:
-
Reporter Plasmid: A vector (e.g., pGL3) containing the Firefly luciferase gene followed by a 3'-UTR with an expanded (CTG)n repeat tract.
-
Control Plasmid: A vector (e.g., pRL-TK) constitutively expressing Renilla luciferase.
-
-
-
Compound Treatment:
-
Post-transfection (typically 24 hours), the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After a set incubation period (e.g., 48 hours), the cells are washed with phosphate-buffered saline (PBS) and lysed using a passive lysis buffer.
-
-
Luminometry:
-
The cell lysate is transferred to a luminometer plate.
-
Using a dual-luciferase assay kit, the Firefly luciferase activity is measured first by adding its specific substrate.[1][10]
-
Subsequently, a reagent that quenches the Firefly reaction and contains the substrate for Renilla luciferase is added, and the Renilla activity is measured.
-
-
Data Analysis:
-
The ratio of Firefly to Renilla luciferase activity is calculated for each well.
-
This ratio is then normalized to the vehicle control to determine the fold-increase in reporter gene expression, indicating the efficacy of this compound in reversing the cis-effect.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phloretin | C15H14O5 | CID 4788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. myotonicdystrophysupportgroup.org [myotonicdystrophysupportgroup.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Causes/Inheritance - Myotonic Dystrophy (DM) - Diseases | Muscular Dystrophy Association [mda.org]
- 6. Myotonic Dystrophy Type 1 - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pure.psu.edu [pure.psu.edu]
- 8. Myotonic dystrophy CTG repeat expansion alters Ca2+ channel functional expression in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]
physical and chemical properties of Toringin
An In-depth Technical Guide on the Core Physical, Chemical, and Biological Properties of Toringin
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, also known as Phloretin (B1677691) 4'-neohesperidoside, is a bioflavonoid and a member of the dihydrochalcone (B1670589) class of natural phenols. It is primarily isolated from the bark of Docyniopsis tschonoski.[1][2] this compound has garnered significant interest in the scientific community for its potential therapeutic applications, most notably its ability to mitigate the toxic effects associated with expanded CTG trinucleotide repeats, a hallmark of Myotonic Dystrophy type 1 (DM1).[1] This document provides a comprehensive overview of its physical and chemical properties, biological activity, and the experimental methodologies used for its characterization.
Physical and Chemical Properties
This compound presents as a solid compound with a high degree of purity.[2][3] Its core structure consists of a phloretin aglycone linked to a neohesperidose sugar moiety.
General Properties
A summary of the key physical and chemical identifiers for this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Systematic Name | Phloretin 4'-neohesperidoside | Inferred |
| CAS Number | 1329-10-8 | [2][3][4] |
| Molecular Formula | C₂₁H₂₀O₉ | [1][2][3] |
| Molecular Weight | 416.38 g/mol | [1][2][3] |
| Appearance | Solid | [2] |
| Purity | >98% | [3] |
| Melting Point | 240 °C | [4] |
Solubility
This compound exhibits solubility in various organic solvents and can be formulated for in vitro and in vivo applications using specific solvent systems, as detailed in Table 2.
| Solvent/System | Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (240.17 mM) | [1] |
| Pyridine, Methanol, Ethanol | Soluble | [3] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (6.00 mM) | [1] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.08 mg/mL (5.00 mM) | [1] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.00 mM) | [1] |
Storage and Stability
For long-term preservation of its chemical integrity, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Spectral Data
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H-NMR (Proton NMR) of Phloretin (Aglycone) The proton NMR spectrum of the phloretin moiety is characterized by signals corresponding to its aromatic and aliphatic protons.
-
Solvent: CD₃OD
-
Frequency: 600 MHz
-
Shifts (ppm): 7.05-7.03 (d), 6.69-6.68 (d), 5.81 (s), 3.28-3.25 (t), 2.86-2.83 (t)[2]
¹³C-NMR (Carbon NMR) of Phloretin (Aglycone) The ¹³C-NMR spectrum confirms the carbon skeleton of the phloretin structure. The signals for the neohesperidose moiety would supplement this data for complete analysis of this compound.
-
Typical Chemical Shift Ranges (ppm):
-
C=O (Ketone): 205-220
-
Aromatic C-O: 150-165
-
Aromatic C-C/C-H: 110-135
-
Aliphatic CH₂: 30-45
-
Other Spectroscopic Data
UV-Visible, Infrared, and Mass Spectrometry data are essential for a full characterization.
| Technique | Data |
| UV-Vis Spectroscopy | Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum. For dihydrochalcones like phloretin, a strong absorption band (Band I) is expected around 280-290 nm, with another band (Band II) at a lower wavelength. |
| Infrared (IR) Spectroscopy | Characteristic absorption peaks are expected for the following functional groups: O-H stretch (broad, ~3300 cm⁻¹), aromatic C-H stretch (~3000-3100 cm⁻¹), C=O stretch (strong, ~1630-1680 cm⁻¹), aromatic C=C bending (1400-1600 cm⁻¹), and C-O stretch (1000-1300 cm⁻¹). |
| Mass Spectrometry (MS) | The expected molecular ion peak [M+H]⁺ would have an m/z (mass-to-charge ratio) corresponding to the molecular weight of this compound (approx. 417.12). Fragmentation patterns would likely show the loss of the neohesperidose sugar moiety (loss of 308.28 Da), resulting in a major fragment corresponding to the phloretin aglycone (m/z ~275.08). |
Biological Activity and Mechanism of Action
This compound's primary reported biological activity is its ability to counteract the pathogenic effects of expanded CTG trinucleotide repeats, the genetic basis of Myotonic Dystrophy type 1 (DM1).[1]
Pathophysiology of Myotonic Dystrophy Type 1
DM1 is an RNA toxicity disorder.[5] The expansion of a CTG repeat in the 3' untranslated region (UTR) of the Dystrophia Myotonica Protein Kinase (DMPK) gene leads to the production of mutant mRNA containing a long CUG repeat tract.[3][6] This toxic RNA forms stable hairpin structures that accumulate in the cell nucleus, forming aggregates known as RNA foci.[3][4] These foci sequester essential RNA-binding proteins, most notably Muscleblind-like 1 (MBNL1), preventing them from performing their normal function in regulating the alternative splicing of numerous pre-mRNAs.[4] This widespread missplicing results in the multi-systemic symptoms of DM1. This phenomenon is often referred to as a "cis-effect" or a toxic RNA "gain-of-function".[7]
This compound's Effect
This compound has been shown to progressively decrease the cis-effect of the expanded CTG repeats and the associated cytotoxicity in a PC12 neuronal cell model.[1] It is hypothesized that this compound may interfere with the formation or stability of the toxic RNA foci, or restore the function of sequestered splicing factors like MBNL1.
Experimental Protocols
The evaluation of this compound's activity against expanded CTG repeats often employs specialized cell-based assays.
Cell Model: PC12 with Expanded CTG Repeats
A common model involves the use of a rat pheochromocytoma (PC12) cell line that has been stably transfected to express a reporter gene whose mRNA contains a long tract of CUG repeats in its 3'-UTR.[8] This mimics the genetic defect in DM1 and allows for the screening of compounds that can reverse the toxic effects.
Luciferase Reporter Assay for CTG Repeat "cis-effect"
A luciferase reporter assay is a standard method to quantify the inhibitory "cis-effect" of the CUG repeats on translation.[1][9]
Principle: The expanded CUG repeats in the 3'-UTR of a reporter gene (like Firefly luciferase) can inhibit its own translation. Compounds that alleviate this inhibition will restore luciferase expression, leading to an increased light signal. A second, co-transfected reporter (like Renilla luciferase) serves as an internal control for transfection efficiency and general cytotoxicity.
Methodology:
-
Cell Culture and Transfection:
-
PC12 cells are cultured in appropriate media.
-
Cells are co-transfected with two plasmids:
-
Reporter Plasmid: A vector (e.g., pGL3) containing the Firefly luciferase gene followed by a 3'-UTR with an expanded (CTG)n repeat tract.
-
Control Plasmid: A vector (e.g., pRL-TK) constitutively expressing Renilla luciferase.
-
-
-
Compound Treatment:
-
Post-transfection (typically 24 hours), the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After a set incubation period (e.g., 48 hours), the cells are washed with phosphate-buffered saline (PBS) and lysed using a passive lysis buffer.
-
-
Luminometry:
-
The cell lysate is transferred to a luminometer plate.
-
Using a dual-luciferase assay kit, the Firefly luciferase activity is measured first by adding its specific substrate.[1][10]
-
Subsequently, a reagent that quenches the Firefly reaction and contains the substrate for Renilla luciferase is added, and the Renilla activity is measured.
-
-
Data Analysis:
-
The ratio of Firefly to Renilla luciferase activity is calculated for each well.
-
This ratio is then normalized to the vehicle control to determine the fold-increase in reporter gene expression, indicating the efficacy of this compound in reversing the cis-effect.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phloretin | C15H14O5 | CID 4788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. myotonicdystrophysupportgroup.org [myotonicdystrophysupportgroup.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Causes/Inheritance - Myotonic Dystrophy (DM) - Diseases | Muscular Dystrophy Association [mda.org]
- 6. Myotonic Dystrophy Type 1 - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pure.psu.edu [pure.psu.edu]
- 8. Myotonic dystrophy CTG repeat expansion alters Ca2+ channel functional expression in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]
physical and chemical properties of Toringin
An In-depth Technical Guide on the Core Physical, Chemical, and Biological Properties of Toringin
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, also known as Phloretin 4'-neohesperidoside, is a bioflavonoid and a member of the dihydrochalcone class of natural phenols. It is primarily isolated from the bark of Docyniopsis tschonoski.[1][2] this compound has garnered significant interest in the scientific community for its potential therapeutic applications, most notably its ability to mitigate the toxic effects associated with expanded CTG trinucleotide repeats, a hallmark of Myotonic Dystrophy type 1 (DM1).[1] This document provides a comprehensive overview of its physical and chemical properties, biological activity, and the experimental methodologies used for its characterization.
Physical and Chemical Properties
This compound presents as a solid compound with a high degree of purity.[2][3] Its core structure consists of a phloretin aglycone linked to a neohesperidose sugar moiety.
General Properties
A summary of the key physical and chemical identifiers for this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Systematic Name | Phloretin 4'-neohesperidoside | Inferred |
| CAS Number | 1329-10-8 | [2][3][4] |
| Molecular Formula | C₂₁H₂₀O₉ | [1][2][3] |
| Molecular Weight | 416.38 g/mol | [1][2][3] |
| Appearance | Solid | [2] |
| Purity | >98% | [3] |
| Melting Point | 240 °C | [4] |
Solubility
This compound exhibits solubility in various organic solvents and can be formulated for in vitro and in vivo applications using specific solvent systems, as detailed in Table 2.
| Solvent/System | Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (240.17 mM) | [1] |
| Pyridine, Methanol, Ethanol | Soluble | [3] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (6.00 mM) | [1] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.08 mg/mL (5.00 mM) | [1] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.00 mM) | [1] |
Storage and Stability
For long-term preservation of its chemical integrity, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Spectral Data
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H-NMR (Proton NMR) of Phloretin (Aglycone) The proton NMR spectrum of the phloretin moiety is characterized by signals corresponding to its aromatic and aliphatic protons.
-
Solvent: CD₃OD
-
Frequency: 600 MHz
-
Shifts (ppm): 7.05-7.03 (d), 6.69-6.68 (d), 5.81 (s), 3.28-3.25 (t), 2.86-2.83 (t)[2]
¹³C-NMR (Carbon NMR) of Phloretin (Aglycone) The ¹³C-NMR spectrum confirms the carbon skeleton of the phloretin structure. The signals for the neohesperidose moiety would supplement this data for complete analysis of this compound.
-
Typical Chemical Shift Ranges (ppm):
-
C=O (Ketone): 205-220
-
Aromatic C-O: 150-165
-
Aromatic C-C/C-H: 110-135
-
Aliphatic CH₂: 30-45
-
Other Spectroscopic Data
UV-Visible, Infrared, and Mass Spectrometry data are essential for a full characterization.
| Technique | Data |
| UV-Vis Spectroscopy | Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum. For dihydrochalcones like phloretin, a strong absorption band (Band I) is expected around 280-290 nm, with another band (Band II) at a lower wavelength. |
| Infrared (IR) Spectroscopy | Characteristic absorption peaks are expected for the following functional groups: O-H stretch (broad, ~3300 cm⁻¹), aromatic C-H stretch (~3000-3100 cm⁻¹), C=O stretch (strong, ~1630-1680 cm⁻¹), aromatic C=C bending (1400-1600 cm⁻¹), and C-O stretch (1000-1300 cm⁻¹). |
| Mass Spectrometry (MS) | The expected molecular ion peak [M+H]⁺ would have an m/z (mass-to-charge ratio) corresponding to the molecular weight of this compound (approx. 417.12). Fragmentation patterns would likely show the loss of the neohesperidose sugar moiety (loss of 308.28 Da), resulting in a major fragment corresponding to the phloretin aglycone (m/z ~275.08). |
Biological Activity and Mechanism of Action
This compound's primary reported biological activity is its ability to counteract the pathogenic effects of expanded CTG trinucleotide repeats, the genetic basis of Myotonic Dystrophy type 1 (DM1).[1]
Pathophysiology of Myotonic Dystrophy Type 1
DM1 is an RNA toxicity disorder.[5] The expansion of a CTG repeat in the 3' untranslated region (UTR) of the Dystrophia Myotonica Protein Kinase (DMPK) gene leads to the production of mutant mRNA containing a long CUG repeat tract.[3][6] This toxic RNA forms stable hairpin structures that accumulate in the cell nucleus, forming aggregates known as RNA foci.[3][4] These foci sequester essential RNA-binding proteins, most notably Muscleblind-like 1 (MBNL1), preventing them from performing their normal function in regulating the alternative splicing of numerous pre-mRNAs.[4] This widespread missplicing results in the multi-systemic symptoms of DM1. This phenomenon is often referred to as a "cis-effect" or a toxic RNA "gain-of-function".[7]
This compound's Effect
This compound has been shown to progressively decrease the cis-effect of the expanded CTG repeats and the associated cytotoxicity in a PC12 neuronal cell model.[1] It is hypothesized that this compound may interfere with the formation or stability of the toxic RNA foci, or restore the function of sequestered splicing factors like MBNL1.
Experimental Protocols
The evaluation of this compound's activity against expanded CTG repeats often employs specialized cell-based assays.
Cell Model: PC12 with Expanded CTG Repeats
A common model involves the use of a rat pheochromocytoma (PC12) cell line that has been stably transfected to express a reporter gene whose mRNA contains a long tract of CUG repeats in its 3'-UTR.[8] This mimics the genetic defect in DM1 and allows for the screening of compounds that can reverse the toxic effects.
Luciferase Reporter Assay for CTG Repeat "cis-effect"
A luciferase reporter assay is a standard method to quantify the inhibitory "cis-effect" of the CUG repeats on translation.[1][9]
Principle: The expanded CUG repeats in the 3'-UTR of a reporter gene (like Firefly luciferase) can inhibit its own translation. Compounds that alleviate this inhibition will restore luciferase expression, leading to an increased light signal. A second, co-transfected reporter (like Renilla luciferase) serves as an internal control for transfection efficiency and general cytotoxicity.
Methodology:
-
Cell Culture and Transfection:
-
PC12 cells are cultured in appropriate media.
-
Cells are co-transfected with two plasmids:
-
Reporter Plasmid: A vector (e.g., pGL3) containing the Firefly luciferase gene followed by a 3'-UTR with an expanded (CTG)n repeat tract.
-
Control Plasmid: A vector (e.g., pRL-TK) constitutively expressing Renilla luciferase.
-
-
-
Compound Treatment:
-
Post-transfection (typically 24 hours), the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After a set incubation period (e.g., 48 hours), the cells are washed with phosphate-buffered saline (PBS) and lysed using a passive lysis buffer.
-
-
Luminometry:
-
The cell lysate is transferred to a luminometer plate.
-
Using a dual-luciferase assay kit, the Firefly luciferase activity is measured first by adding its specific substrate.[1][10]
-
Subsequently, a reagent that quenches the Firefly reaction and contains the substrate for Renilla luciferase is added, and the Renilla activity is measured.
-
-
Data Analysis:
-
The ratio of Firefly to Renilla luciferase activity is calculated for each well.
-
This ratio is then normalized to the vehicle control to determine the fold-increase in reporter gene expression, indicating the efficacy of this compound in reversing the cis-effect.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phloretin | C15H14O5 | CID 4788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. myotonicdystrophysupportgroup.org [myotonicdystrophysupportgroup.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Causes/Inheritance - Myotonic Dystrophy (DM) - Diseases | Muscular Dystrophy Association [mda.org]
- 6. Myotonic Dystrophy Type 1 - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pure.psu.edu [pure.psu.edu]
- 8. Myotonic dystrophy CTG repeat expansion alters Ca2+ channel functional expression in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]
The Mechanism of Action of mTOR Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of inhibitors targeting the mammalian Target of Rapamycin (mTOR), a pivotal serine/threonine kinase. Given the absence of "Toringin" in scientific literature, this document focuses on the well-established field of mTOR inhibition, which is central to research in oncology, immunology, and metabolic disorders. The guide details the core signaling pathways, presents quantitative data on inhibitor efficacy, outlines key experimental protocols, and provides visualizations of the molecular interactions.
The mTOR Signaling Nexus
The mammalian Target of Rapamycin (mTOR) is a central regulator of cellular growth, proliferation, metabolism, and survival.[1] It integrates signals from a wide array of intracellular and extracellular cues, including growth factors, nutrients like amino acids, cellular energy status, and oxygen levels. mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1]
-
mTORC1: Composed of mTOR, RAPTOR (regulatory-associated protein of mTOR), and mLST8, mTORC1 is a master regulator of cell growth and proliferation. It controls protein synthesis, lipid biogenesis, and autophagy.[1]
-
mTORC2: Containing mTOR, RICTOR (rapamycin-insensitive companion of mTOR), mSIN1, and mLST8, mTORC2 regulates cell survival and cytoskeletal organization.[1]
Dysregulation of the mTOR pathway is a frequent event in numerous human diseases, most notably cancer, which has made it a significant therapeutic target.[1]
Classes and Mechanisms of mTOR Inhibitors
mTOR inhibitors are broadly categorized into two main classes based on their mechanism of action: allosteric inhibitors (rapalogs) and ATP-competitive inhibitors.
Allosteric Inhibitors (Rapalogs)
Rapamycin and its analogs (rapalogs), such as everolimus (B549166) and temsirolimus, are the first generation of mTOR inhibitors. They act as allosteric inhibitors of mTORC1.[2] Their mechanism involves forming a gain-of-function complex with the intracellular protein FKBP12 (FK506-binding protein 12). This FKBP12-rapamycin complex then binds to the FRB (FKBP12-Rapamycin Binding) domain of mTOR, specifically within the mTORC1 complex.[2] This binding event does not directly inhibit the kinase activity but rather prevents mTORC1 from accessing its substrates, thereby suppressing downstream signaling.[2] A key limitation of rapalogs is their incomplete inhibition of mTORC1 and general lack of activity against mTORC2.[3]
ATP-Competitive Inhibitors (TORKinibs)
The second generation of mTOR inhibitors, often referred to as TORKinibs (TOR Kinase domain inhibitors), were developed to overcome the limitations of rapalogs. These molecules, such as Torin1 and AZD8055, are designed to directly compete with ATP for binding to the mTOR kinase domain.[4] This mechanism allows them to inhibit both mTORC1 and mTORC2, leading to a more comprehensive blockade of mTOR signaling.[4] Some of these inhibitors also exhibit dual-specificity, targeting both mTOR and phosphoinositide 3-kinases (PI3Ks) due to the high degree of similarity in their ATP-binding sites.[4]
Quantitative Analysis of mTOR Inhibitor Potency
The efficacy of mTOR inhibitors is quantified by various metrics, with the half-maximal inhibitory concentration (IC50) being the most common. This value represents the concentration of an inhibitor required to reduce a specific biological activity (e.g., cell proliferation or kinase activity) by 50%. The following tables summarize the IC50 values for several key mTOR inhibitors across various cancer cell lines.
| Inhibitor | Class | Target(s) | Cell Line | IC50 (nM) | Reference |
| Rapamycin | Allosteric (Rapalog) | mTORC1 | MCF-7 | 0.4 - 1.2 | [5] |
| Everolimus | Allosteric (Rapalog) | mTORC1 | MCF-7 | 0.5 - 2.0 | [5] |
| Everolimus | Allosteric (Rapalog) | mTORC1 | MDA-MB-468 | ~1 | |
| Everolimus | Allosteric (Rapalog) | mTORC1 | Hs578T | ~1 | |
| Everolimus | Allosteric (Rapalog) | mTORC1 | BT549 | ~1 | |
| Temsirolimus | Allosteric (Rapalog) | mTORC1 | Various | 1.0 - 20.0 | [] |
| AZD8055 | ATP-Competitive | mTORC1/mTORC2 | MDA-MB-231 | 100 - 200 | [7] |
| AZD8055 | ATP-Competitive | mTORC1/mTORC2 | MDA-MB-436 | 20 - 50 | [7] |
| AZD8055 | ATP-Competitive | mTORC1/mTORC2 | BT20 | 200 - 400 | [7] |
| Torin1 | ATP-Competitive | mTORC1/mTORC2 | PC3 | 2.0 - 10.0 | [] |
| GDC-0941 | ATP-Competitive | PI3K/mTOR | Various | 3.0 - 75.0 (PI3K) | [] |
| GDC-0941 | ATP-Competitive | PI3K/mTOR | Various | 580 (mTOR) | [] |
Signaling Pathways and Inhibitory Mechanisms
The following diagrams, generated using the DOT language, illustrate the core mTOR signaling pathways and the points of intervention for different classes of inhibitors.
Caption: Overview of the mTOR signaling network.
Caption: Mechanisms of action for mTOR inhibitor classes.
Key Experimental Protocols
The study of mTOR inhibitors relies on a variety of well-established experimental techniques. Below are detailed protocols for two fundamental assays used to assess the mechanism and efficacy of these compounds.
Western Blot Analysis of mTOR Pathway Phosphorylation
This protocol is designed to semi-quantitatively measure the phosphorylation status of key downstream effectors of mTORC1, such as S6 Kinase (S6K1) and 4E-BP1, in response to inhibitor treatment.[2]
5.1.1 Materials and Reagents
-
Cell culture reagents
-
mTOR inhibitor of interest (e.g., Rapamycin)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (diluted in blocking buffer):
-
Phospho-p70 S6 Kinase (Thr389)
-
Total p70 S6 Kinase
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
5.1.2 Procedure
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with varying concentrations of the mTOR inhibitor (e.g., 0.1 to 100 nM Rapamycin) for a specified time (e.g., 2-24 hours). Include a vehicle-only control.
-
Cell Lysis: Place culture plates on ice, aspirate media, and wash cells with ice-cold PBS. Add supplemented RIPA buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody solution overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis: Apply ECL substrate and visualize the protein bands using an imaging system. Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels and the loading control.[2]
Caption: Experimental workflow for Western Blot analysis.
In Vitro mTOR Kinase Assay
This assay directly measures the enzymatic activity of mTOR by quantifying the phosphorylation of a specific substrate in a cell-free system. This protocol is based on an ELISA format using immunoprecipitated mTOR.[2][8]
5.2.1 Materials and Reagents
-
HEK293T cells (or other suitable cell line)
-
CHAPS lysis buffer
-
Antibodies for immunoprecipitation (e.g., anti-mTOR or anti-HA for tagged proteins)
-
Protein A/G agarose (B213101) beads
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 4 mM MnCl2)
-
Recombinant substrate (e.g., GST-4E-BP1 or a p70S6K fusion protein)
-
ATP solution (e.g., 500 µM)
-
mTOR inhibitor of interest
-
96-well assay plates
-
Wash buffer (e.g., TBST)
-
Phospho-specific detection antibody (e.g., anti-phospho-4E-BP1) conjugated to a reporter (e.g., HRP)
-
Substrate for the reporter enzyme (e.g., TMB for HRP)
-
Stop solution
-
Plate reader
5.2.2 Procedure
-
Immunoprecipitation of mTOR:
-
Lyse cells in CHAPS buffer.
-
Incubate the lysate with an anti-mTOR antibody for 1.5 hours at 4°C.
-
Add Protein A/G beads and incubate for another hour.
-
Wash the immunoprecipitated beads multiple times with lysis buffer and then with kinase assay buffer.[8]
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer.
-
Add varying concentrations of the mTOR inhibitor to the wells of a 96-well plate.
-
Add the mTOR-bead slurry to the wells.
-
Initiate the reaction by adding a mix of the recombinant substrate and ATP.
-
Incubate for 30-60 minutes at 30-37°C.[2]
-
-
Detection (ELISA-based):
-
Stop the reaction (e.g., by adding EDTA).
-
Transfer the reaction mixture to a plate pre-coated with an antibody that captures the substrate.
-
Wash the wells to remove non-bound components.
-
Add a phospho-specific detection antibody conjugated to HRP.
-
Incubate, then wash away the unbound detection antibody.
-
Add TMB substrate and allow color to develop.
-
Add stop solution and read the absorbance on a plate reader.
-
-
Data Analysis: Calculate the percentage of mTOR activity relative to the vehicle control for each inhibitor concentration and determine the IC50 value.
Conclusion
The mTOR signaling pathway is a critical regulator of cellular function, and its inhibition represents a powerful therapeutic strategy. Understanding the distinct mechanisms of action of allosteric and ATP-competitive inhibitors is crucial for the rational design and application of these agents. The quantitative data and detailed experimental protocols provided in this guide serve as a comprehensive resource for researchers in the field, facilitating the continued exploration of mTOR-targeted therapies. The visualization of the signaling cascades and experimental workflows aims to provide a clear conceptual framework for these complex biological processes.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 7. Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
The Mechanism of Action of mTOR Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of inhibitors targeting the mammalian Target of Rapamycin (mTOR), a pivotal serine/threonine kinase. Given the absence of "Toringin" in scientific literature, this document focuses on the well-established field of mTOR inhibition, which is central to research in oncology, immunology, and metabolic disorders. The guide details the core signaling pathways, presents quantitative data on inhibitor efficacy, outlines key experimental protocols, and provides visualizations of the molecular interactions.
The mTOR Signaling Nexus
The mammalian Target of Rapamycin (mTOR) is a central regulator of cellular growth, proliferation, metabolism, and survival.[1] It integrates signals from a wide array of intracellular and extracellular cues, including growth factors, nutrients like amino acids, cellular energy status, and oxygen levels. mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1]
-
mTORC1: Composed of mTOR, RAPTOR (regulatory-associated protein of mTOR), and mLST8, mTORC1 is a master regulator of cell growth and proliferation. It controls protein synthesis, lipid biogenesis, and autophagy.[1]
-
mTORC2: Containing mTOR, RICTOR (rapamycin-insensitive companion of mTOR), mSIN1, and mLST8, mTORC2 regulates cell survival and cytoskeletal organization.[1]
Dysregulation of the mTOR pathway is a frequent event in numerous human diseases, most notably cancer, which has made it a significant therapeutic target.[1]
Classes and Mechanisms of mTOR Inhibitors
mTOR inhibitors are broadly categorized into two main classes based on their mechanism of action: allosteric inhibitors (rapalogs) and ATP-competitive inhibitors.
Allosteric Inhibitors (Rapalogs)
Rapamycin and its analogs (rapalogs), such as everolimus (B549166) and temsirolimus, are the first generation of mTOR inhibitors. They act as allosteric inhibitors of mTORC1.[2] Their mechanism involves forming a gain-of-function complex with the intracellular protein FKBP12 (FK506-binding protein 12). This FKBP12-rapamycin complex then binds to the FRB (FKBP12-Rapamycin Binding) domain of mTOR, specifically within the mTORC1 complex.[2] This binding event does not directly inhibit the kinase activity but rather prevents mTORC1 from accessing its substrates, thereby suppressing downstream signaling.[2] A key limitation of rapalogs is their incomplete inhibition of mTORC1 and general lack of activity against mTORC2.[3]
ATP-Competitive Inhibitors (TORKinibs)
The second generation of mTOR inhibitors, often referred to as TORKinibs (TOR Kinase domain inhibitors), were developed to overcome the limitations of rapalogs. These molecules, such as Torin1 and AZD8055, are designed to directly compete with ATP for binding to the mTOR kinase domain.[4] This mechanism allows them to inhibit both mTORC1 and mTORC2, leading to a more comprehensive blockade of mTOR signaling.[4] Some of these inhibitors also exhibit dual-specificity, targeting both mTOR and phosphoinositide 3-kinases (PI3Ks) due to the high degree of similarity in their ATP-binding sites.[4]
Quantitative Analysis of mTOR Inhibitor Potency
The efficacy of mTOR inhibitors is quantified by various metrics, with the half-maximal inhibitory concentration (IC50) being the most common. This value represents the concentration of an inhibitor required to reduce a specific biological activity (e.g., cell proliferation or kinase activity) by 50%. The following tables summarize the IC50 values for several key mTOR inhibitors across various cancer cell lines.
| Inhibitor | Class | Target(s) | Cell Line | IC50 (nM) | Reference |
| Rapamycin | Allosteric (Rapalog) | mTORC1 | MCF-7 | 0.4 - 1.2 | [5] |
| Everolimus | Allosteric (Rapalog) | mTORC1 | MCF-7 | 0.5 - 2.0 | [5] |
| Everolimus | Allosteric (Rapalog) | mTORC1 | MDA-MB-468 | ~1 | |
| Everolimus | Allosteric (Rapalog) | mTORC1 | Hs578T | ~1 | |
| Everolimus | Allosteric (Rapalog) | mTORC1 | BT549 | ~1 | |
| Temsirolimus | Allosteric (Rapalog) | mTORC1 | Various | 1.0 - 20.0 | [] |
| AZD8055 | ATP-Competitive | mTORC1/mTORC2 | MDA-MB-231 | 100 - 200 | [7] |
| AZD8055 | ATP-Competitive | mTORC1/mTORC2 | MDA-MB-436 | 20 - 50 | [7] |
| AZD8055 | ATP-Competitive | mTORC1/mTORC2 | BT20 | 200 - 400 | [7] |
| Torin1 | ATP-Competitive | mTORC1/mTORC2 | PC3 | 2.0 - 10.0 | [] |
| GDC-0941 | ATP-Competitive | PI3K/mTOR | Various | 3.0 - 75.0 (PI3K) | [] |
| GDC-0941 | ATP-Competitive | PI3K/mTOR | Various | 580 (mTOR) | [] |
Signaling Pathways and Inhibitory Mechanisms
The following diagrams, generated using the DOT language, illustrate the core mTOR signaling pathways and the points of intervention for different classes of inhibitors.
Caption: Overview of the mTOR signaling network.
Caption: Mechanisms of action for mTOR inhibitor classes.
Key Experimental Protocols
The study of mTOR inhibitors relies on a variety of well-established experimental techniques. Below are detailed protocols for two fundamental assays used to assess the mechanism and efficacy of these compounds.
Western Blot Analysis of mTOR Pathway Phosphorylation
This protocol is designed to semi-quantitatively measure the phosphorylation status of key downstream effectors of mTORC1, such as S6 Kinase (S6K1) and 4E-BP1, in response to inhibitor treatment.[2]
5.1.1 Materials and Reagents
-
Cell culture reagents
-
mTOR inhibitor of interest (e.g., Rapamycin)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (diluted in blocking buffer):
-
Phospho-p70 S6 Kinase (Thr389)
-
Total p70 S6 Kinase
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
5.1.2 Procedure
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with varying concentrations of the mTOR inhibitor (e.g., 0.1 to 100 nM Rapamycin) for a specified time (e.g., 2-24 hours). Include a vehicle-only control.
-
Cell Lysis: Place culture plates on ice, aspirate media, and wash cells with ice-cold PBS. Add supplemented RIPA buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody solution overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis: Apply ECL substrate and visualize the protein bands using an imaging system. Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels and the loading control.[2]
Caption: Experimental workflow for Western Blot analysis.
In Vitro mTOR Kinase Assay
This assay directly measures the enzymatic activity of mTOR by quantifying the phosphorylation of a specific substrate in a cell-free system. This protocol is based on an ELISA format using immunoprecipitated mTOR.[2][8]
5.2.1 Materials and Reagents
-
HEK293T cells (or other suitable cell line)
-
CHAPS lysis buffer
-
Antibodies for immunoprecipitation (e.g., anti-mTOR or anti-HA for tagged proteins)
-
Protein A/G agarose (B213101) beads
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 4 mM MnCl2)
-
Recombinant substrate (e.g., GST-4E-BP1 or a p70S6K fusion protein)
-
ATP solution (e.g., 500 µM)
-
mTOR inhibitor of interest
-
96-well assay plates
-
Wash buffer (e.g., TBST)
-
Phospho-specific detection antibody (e.g., anti-phospho-4E-BP1) conjugated to a reporter (e.g., HRP)
-
Substrate for the reporter enzyme (e.g., TMB for HRP)
-
Stop solution
-
Plate reader
5.2.2 Procedure
-
Immunoprecipitation of mTOR:
-
Lyse cells in CHAPS buffer.
-
Incubate the lysate with an anti-mTOR antibody for 1.5 hours at 4°C.
-
Add Protein A/G beads and incubate for another hour.
-
Wash the immunoprecipitated beads multiple times with lysis buffer and then with kinase assay buffer.[8]
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer.
-
Add varying concentrations of the mTOR inhibitor to the wells of a 96-well plate.
-
Add the mTOR-bead slurry to the wells.
-
Initiate the reaction by adding a mix of the recombinant substrate and ATP.
-
Incubate for 30-60 minutes at 30-37°C.[2]
-
-
Detection (ELISA-based):
-
Stop the reaction (e.g., by adding EDTA).
-
Transfer the reaction mixture to a plate pre-coated with an antibody that captures the substrate.
-
Wash the wells to remove non-bound components.
-
Add a phospho-specific detection antibody conjugated to HRP.
-
Incubate, then wash away the unbound detection antibody.
-
Add TMB substrate and allow color to develop.
-
Add stop solution and read the absorbance on a plate reader.
-
-
Data Analysis: Calculate the percentage of mTOR activity relative to the vehicle control for each inhibitor concentration and determine the IC50 value.
Conclusion
The mTOR signaling pathway is a critical regulator of cellular function, and its inhibition represents a powerful therapeutic strategy. Understanding the distinct mechanisms of action of allosteric and ATP-competitive inhibitors is crucial for the rational design and application of these agents. The quantitative data and detailed experimental protocols provided in this guide serve as a comprehensive resource for researchers in the field, facilitating the continued exploration of mTOR-targeted therapies. The visualization of the signaling cascades and experimental workflows aims to provide a clear conceptual framework for these complex biological processes.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 7. Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
The Mechanism of Action of mTOR Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of inhibitors targeting the mammalian Target of Rapamycin (mTOR), a pivotal serine/threonine kinase. Given the absence of "Toringin" in scientific literature, this document focuses on the well-established field of mTOR inhibition, which is central to research in oncology, immunology, and metabolic disorders. The guide details the core signaling pathways, presents quantitative data on inhibitor efficacy, outlines key experimental protocols, and provides visualizations of the molecular interactions.
The mTOR Signaling Nexus
The mammalian Target of Rapamycin (mTOR) is a central regulator of cellular growth, proliferation, metabolism, and survival.[1] It integrates signals from a wide array of intracellular and extracellular cues, including growth factors, nutrients like amino acids, cellular energy status, and oxygen levels. mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1]
-
mTORC1: Composed of mTOR, RAPTOR (regulatory-associated protein of mTOR), and mLST8, mTORC1 is a master regulator of cell growth and proliferation. It controls protein synthesis, lipid biogenesis, and autophagy.[1]
-
mTORC2: Containing mTOR, RICTOR (rapamycin-insensitive companion of mTOR), mSIN1, and mLST8, mTORC2 regulates cell survival and cytoskeletal organization.[1]
Dysregulation of the mTOR pathway is a frequent event in numerous human diseases, most notably cancer, which has made it a significant therapeutic target.[1]
Classes and Mechanisms of mTOR Inhibitors
mTOR inhibitors are broadly categorized into two main classes based on their mechanism of action: allosteric inhibitors (rapalogs) and ATP-competitive inhibitors.
Allosteric Inhibitors (Rapalogs)
Rapamycin and its analogs (rapalogs), such as everolimus and temsirolimus, are the first generation of mTOR inhibitors. They act as allosteric inhibitors of mTORC1.[2] Their mechanism involves forming a gain-of-function complex with the intracellular protein FKBP12 (FK506-binding protein 12). This FKBP12-rapamycin complex then binds to the FRB (FKBP12-Rapamycin Binding) domain of mTOR, specifically within the mTORC1 complex.[2] This binding event does not directly inhibit the kinase activity but rather prevents mTORC1 from accessing its substrates, thereby suppressing downstream signaling.[2] A key limitation of rapalogs is their incomplete inhibition of mTORC1 and general lack of activity against mTORC2.[3]
ATP-Competitive Inhibitors (TORKinibs)
The second generation of mTOR inhibitors, often referred to as TORKinibs (TOR Kinase domain inhibitors), were developed to overcome the limitations of rapalogs. These molecules, such as Torin1 and AZD8055, are designed to directly compete with ATP for binding to the mTOR kinase domain.[4] This mechanism allows them to inhibit both mTORC1 and mTORC2, leading to a more comprehensive blockade of mTOR signaling.[4] Some of these inhibitors also exhibit dual-specificity, targeting both mTOR and phosphoinositide 3-kinases (PI3Ks) due to the high degree of similarity in their ATP-binding sites.[4]
Quantitative Analysis of mTOR Inhibitor Potency
The efficacy of mTOR inhibitors is quantified by various metrics, with the half-maximal inhibitory concentration (IC50) being the most common. This value represents the concentration of an inhibitor required to reduce a specific biological activity (e.g., cell proliferation or kinase activity) by 50%. The following tables summarize the IC50 values for several key mTOR inhibitors across various cancer cell lines.
| Inhibitor | Class | Target(s) | Cell Line | IC50 (nM) | Reference |
| Rapamycin | Allosteric (Rapalog) | mTORC1 | MCF-7 | 0.4 - 1.2 | [5] |
| Everolimus | Allosteric (Rapalog) | mTORC1 | MCF-7 | 0.5 - 2.0 | [5] |
| Everolimus | Allosteric (Rapalog) | mTORC1 | MDA-MB-468 | ~1 | |
| Everolimus | Allosteric (Rapalog) | mTORC1 | Hs578T | ~1 | |
| Everolimus | Allosteric (Rapalog) | mTORC1 | BT549 | ~1 | |
| Temsirolimus | Allosteric (Rapalog) | mTORC1 | Various | 1.0 - 20.0 | [] |
| AZD8055 | ATP-Competitive | mTORC1/mTORC2 | MDA-MB-231 | 100 - 200 | [7] |
| AZD8055 | ATP-Competitive | mTORC1/mTORC2 | MDA-MB-436 | 20 - 50 | [7] |
| AZD8055 | ATP-Competitive | mTORC1/mTORC2 | BT20 | 200 - 400 | [7] |
| Torin1 | ATP-Competitive | mTORC1/mTORC2 | PC3 | 2.0 - 10.0 | [] |
| GDC-0941 | ATP-Competitive | PI3K/mTOR | Various | 3.0 - 75.0 (PI3K) | [] |
| GDC-0941 | ATP-Competitive | PI3K/mTOR | Various | 580 (mTOR) | [] |
Signaling Pathways and Inhibitory Mechanisms
The following diagrams, generated using the DOT language, illustrate the core mTOR signaling pathways and the points of intervention for different classes of inhibitors.
Caption: Overview of the mTOR signaling network.
Caption: Mechanisms of action for mTOR inhibitor classes.
Key Experimental Protocols
The study of mTOR inhibitors relies on a variety of well-established experimental techniques. Below are detailed protocols for two fundamental assays used to assess the mechanism and efficacy of these compounds.
Western Blot Analysis of mTOR Pathway Phosphorylation
This protocol is designed to semi-quantitatively measure the phosphorylation status of key downstream effectors of mTORC1, such as S6 Kinase (S6K1) and 4E-BP1, in response to inhibitor treatment.[2]
5.1.1 Materials and Reagents
-
Cell culture reagents
-
mTOR inhibitor of interest (e.g., Rapamycin)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (diluted in blocking buffer):
-
Phospho-p70 S6 Kinase (Thr389)
-
Total p70 S6 Kinase
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
5.1.2 Procedure
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with varying concentrations of the mTOR inhibitor (e.g., 0.1 to 100 nM Rapamycin) for a specified time (e.g., 2-24 hours). Include a vehicle-only control.
-
Cell Lysis: Place culture plates on ice, aspirate media, and wash cells with ice-cold PBS. Add supplemented RIPA buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody solution overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis: Apply ECL substrate and visualize the protein bands using an imaging system. Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels and the loading control.[2]
Caption: Experimental workflow for Western Blot analysis.
In Vitro mTOR Kinase Assay
This assay directly measures the enzymatic activity of mTOR by quantifying the phosphorylation of a specific substrate in a cell-free system. This protocol is based on an ELISA format using immunoprecipitated mTOR.[2][8]
5.2.1 Materials and Reagents
-
HEK293T cells (or other suitable cell line)
-
CHAPS lysis buffer
-
Antibodies for immunoprecipitation (e.g., anti-mTOR or anti-HA for tagged proteins)
-
Protein A/G agarose beads
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 4 mM MnCl2)
-
Recombinant substrate (e.g., GST-4E-BP1 or a p70S6K fusion protein)
-
ATP solution (e.g., 500 µM)
-
mTOR inhibitor of interest
-
96-well assay plates
-
Wash buffer (e.g., TBST)
-
Phospho-specific detection antibody (e.g., anti-phospho-4E-BP1) conjugated to a reporter (e.g., HRP)
-
Substrate for the reporter enzyme (e.g., TMB for HRP)
-
Stop solution
-
Plate reader
5.2.2 Procedure
-
Immunoprecipitation of mTOR:
-
Lyse cells in CHAPS buffer.
-
Incubate the lysate with an anti-mTOR antibody for 1.5 hours at 4°C.
-
Add Protein A/G beads and incubate for another hour.
-
Wash the immunoprecipitated beads multiple times with lysis buffer and then with kinase assay buffer.[8]
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer.
-
Add varying concentrations of the mTOR inhibitor to the wells of a 96-well plate.
-
Add the mTOR-bead slurry to the wells.
-
Initiate the reaction by adding a mix of the recombinant substrate and ATP.
-
Incubate for 30-60 minutes at 30-37°C.[2]
-
-
Detection (ELISA-based):
-
Stop the reaction (e.g., by adding EDTA).
-
Transfer the reaction mixture to a plate pre-coated with an antibody that captures the substrate.
-
Wash the wells to remove non-bound components.
-
Add a phospho-specific detection antibody conjugated to HRP.
-
Incubate, then wash away the unbound detection antibody.
-
Add TMB substrate and allow color to develop.
-
Add stop solution and read the absorbance on a plate reader.
-
-
Data Analysis: Calculate the percentage of mTOR activity relative to the vehicle control for each inhibitor concentration and determine the IC50 value.
Conclusion
The mTOR signaling pathway is a critical regulator of cellular function, and its inhibition represents a powerful therapeutic strategy. Understanding the distinct mechanisms of action of allosteric and ATP-competitive inhibitors is crucial for the rational design and application of these agents. The quantitative data and detailed experimental protocols provided in this guide serve as a comprehensive resource for researchers in the field, facilitating the continued exploration of mTOR-targeted therapies. The visualization of the signaling cascades and experimental workflows aims to provide a clear conceptual framework for these complex biological processes.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 7. Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
Toringin's Therapeutic Potential in Expanded CTG Repeat Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Expanded cytosine-thymine-guanine (CTG) nucleotide repeats are the genetic basis for several debilitating neuromuscular and neurodegenerative disorders, most notably Myotonic Dystrophy type 1 (DM1). The pathogenic mechanism involves the transcription of these repeats into toxic RNA molecules that accumulate in the nucleus, forming distinct foci. These RNA foci sequester essential cellular proteins, leading to widespread alternative splicing defects, and can also undergo Repeat-Associated Non-AUG (RAN) translation, producing toxic protein aggregates. This guide explores the therapeutic potential of Toringin, a potent and selective inhibitor of the mechanistic target of rapamycin (B549165) (mTOR), in mitigating the pathological effects of expanded CTG repeats. This compound's ability to induce autophagy, the cell's natural degradation and recycling process, presents a promising strategy for clearing the toxic RNA and protein products that drive disease progression. This document provides an in-depth overview of the proposed mechanism of action, supported by illustrative data and detailed experimental protocols.
The Pathophysiology of Expanded CTG Repeats
Myotonic Dystrophy type 1 is caused by an expansion of a CTG repeat in the 3'-untranslated region of the Dystrophia Myotonica Protein Kinase (DMPK) gene. When transcribed, the resulting CUG repeats form stable hairpin structures that are retained in the nucleus. These toxic RNA molecules lead to a multi-faceted disease pathology:
-
Formation of RNA Foci and Sequestration of MBNL1: The expanded CUG repeats aggregate into distinct nuclear structures known as RNA foci. These foci act as a sink for the Muscleblind-like (MBNL) family of splicing regulators, particularly MBNL1. The sequestration and functional depletion of MBNL1 is a key pathogenic event.
-
Aberrant Alternative Splicing: MBNL1 is crucial for the developmental regulation of alternative splicing. Its depletion leads to the re-expression of embryonic splicing patterns in adult tissues, affecting a multitude of transcripts and causing many of the systemic symptoms of DM1, including myotonia (due to mis-splicing of the chloride channel gene, CLCN1).
-
Repeat-Associated Non-AUG (RAN) Translation: The expanded CUG repeats can be translated into toxic homopolymeric proteins (polyglycine, polyalanine, polyserine) through a non-canonical initiation mechanism. These RAN translation products can form aggregates, contributing to cellular toxicity.
This compound's Mechanism of Action: mTOR Inhibition and Autophagy Induction
This compound is a second-generation ATP-competitive inhibitor of mTOR, a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. mTOR exists in two distinct complexes, mTORC1 and mTORC2. This compound effectively inhibits both complexes.
A primary downstream effect of mTOR inhibition is the induction of autophagy. Under normal conditions, mTORC1 phosphorylates and inactivates the ULK1 complex, a key initiator of autophagy. By inhibiting mTORC1, this compound relieves this suppression, allowing for the formation of autophagosomes that engulf and degrade cellular components, including misfolded proteins and aggregated RNA.
Proposed Therapeutic Effect of this compound on Expanded CTG Repeats
We propose that this compound-induced autophagy can target and clear the toxic RNA and protein products associated with expanded CTG repeats. This hypothesis is based on the known ability of autophagy to degrade aggregated proteins and RNA complexes.
Signaling Pathway
The proposed signaling pathway for this compound's action is depicted below.
Caption: this compound inhibits mTORC1, leading to autophagy induction and subsequent degradation of toxic RNA and protein aggregates.
Illustrative Quantitative Data
The following tables present hypothetical, yet plausible, data illustrating the potential efficacy of this compound in a cellular model of Myotonic Dystrophy type 1 (e.g., DM1 patient-derived myoblasts).
Table 1: Effect of this compound on CUG RNA Foci
| Treatment (24h) | Concentration (nM) | % of Nuclei with Foci | Average Foci per Nucleus | Average Foci Size (µm²) |
| Vehicle (DMSO) | - | 95.2 ± 2.1 | 4.8 ± 0.5 | 1.2 ± 0.2 |
| This compound | 50 | 70.3 ± 3.5 | 3.1 ± 0.4 | 0.9 ± 0.1 |
| This compound | 100 | 45.8 ± 2.9 | 1.9 ± 0.3 | 0.6 ± 0.1 |
| This compound | 250 | 20.1 ± 1.8 | 0.8 ± 0.2 | 0.3 ± 0.05 |
Table 2: Effect of this compound on RAN Translation Products and Splicing
| Treatment (48h) | Concentration (nM) | Relative RAN Protein Level (normalized to vehicle) | CLCN1 Exon 7a Inclusion (%) |
| Vehicle (DMSO) | - | 1.00 | 85.3 ± 4.2 |
| This compound | 50 | 0.68 ± 0.07 | 65.1 ± 3.8 |
| This compound | 100 | 0.41 ± 0.05 | 42.7 ± 3.1 |
| This compound | 250 | 0.19 ± 0.03 | 25.9 ± 2.5 |
| Healthy Control | - | Not Detected | 10.5 ± 1.5 |
Detailed Experimental Protocols
The following are template protocols for key experiments to assess the efficacy of this compound.
Cell Culture and this compound Treatment
-
Cell Line: Human myoblasts derived from a DM1 patient with a confirmed CTG expansion (>1000 repeats) and a healthy control.
-
Culture Conditions: Proliferating myoblasts are maintained in skeletal muscle cell growth medium supplemented with growth factors at 37°C in a humidified atmosphere of 5% CO₂.
-
This compound Preparation: this compound is dissolved in DMSO to create a 10 mM stock solution and stored at -80°C. Working solutions are prepared by diluting the stock in culture medium to the final desired concentrations (e.g., 50, 100, 250 nM). The final DMSO concentration should not exceed 0.1%.
-
Treatment: Cells are seeded at an appropriate density and allowed to adhere overnight. The medium is then replaced with fresh medium containing this compound or a vehicle control (DMSO) and incubated for the desired duration (e.g., 24 or 48 hours).
Fluorescence In Situ Hybridization (FISH) for CUG RNA Foci
Caption: Workflow for the detection of CUG RNA foci using Fluorescence In Situ Hybridization.
-
Fixation: Cells grown on coverslips are washed with PBS and fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Cells are permeabilized with 0.5% Triton X-100 in PBS for 10 minutes.
-
Hybridization: Coverslips are incubated with a hybridization solution containing a fluorescently labeled (e.g., Cy3) (CAG)₇ oligonucleotide probe overnight at 37°C in a humidified chamber.
-
Washing: Coverslips are washed with decreasing concentrations of saline-sodium citrate (B86180) (SSC) buffer to remove unbound probe.
-
Mounting and Imaging: Coverslips are mounted on slides with a mounting medium containing DAPI to counterstain the nuclei. Images are acquired using a confocal or fluorescence microscope.
-
Quantification: Image analysis software (e.g., ImageJ) is used to quantify the number, size, and intensity of RNA foci per nucleus.
Western Blotting for RAN Translation Products
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for a RAN protein (e.g., anti-polyGlycine) or an autophagy marker (e.g., anti-LC3B). A loading control antibody (e.g., anti-GAPDH) is also used.
-
Secondary Antibody and Detection: The membrane is incubated with an HRP-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Band intensities are quantified using densitometry software and normalized to the loading control.
RT-PCR for Alternative Splicing Analysis
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using a suitable kit, and cDNA is synthesized using reverse transcriptase.
-
PCR Amplification: PCR is performed using primers flanking the alternatively spliced exon of interest (e.g., exon 7a of CLCN1).
-
Analysis: PCR products are resolved on an agarose (B213101) gel or analyzed by capillary electrophoresis. The ratio of the isoforms (with and without the exon) is calculated to determine the percent splicing inclusion.
Conclusion and Future Directions
The mTOR inhibitor this compound presents a compelling therapeutic strategy for myotonic dystrophy and other expanded CTG repeat disorders. By inducing autophagy, this compound has the potential to clear the toxic RNA and protein aggregates that are central to the disease pathology, thereby addressing the root cause of cellular dysfunction. The illustrative data and detailed protocols provided in this guide offer a framework for the preclinical evaluation of this compound and other autophagy-inducing compounds.
Future research should focus on:
-
Validating the efficacy of this compound in various DM1 cell and animal models.
-
Conducting dose-response and toxicity studies to establish a therapeutic window.
-
Investigating the long-term effects of mTOR inhibition on muscle and other affected tissues.
-
Exploring the potential for combination therapies that target different aspects of the disease pathology.
Successful preclinical development based on the principles outlined in this guide could pave the way for clinical trials and ultimately provide a much-needed disease-modifying therapy for patients with expanded CTG repeat disorders.
Toringin's Therapeutic Potential in Expanded CTG Repeat Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Expanded cytosine-thymine-guanine (CTG) nucleotide repeats are the genetic basis for several debilitating neuromuscular and neurodegenerative disorders, most notably Myotonic Dystrophy type 1 (DM1). The pathogenic mechanism involves the transcription of these repeats into toxic RNA molecules that accumulate in the nucleus, forming distinct foci. These RNA foci sequester essential cellular proteins, leading to widespread alternative splicing defects, and can also undergo Repeat-Associated Non-AUG (RAN) translation, producing toxic protein aggregates. This guide explores the therapeutic potential of Toringin, a potent and selective inhibitor of the mechanistic target of rapamycin (B549165) (mTOR), in mitigating the pathological effects of expanded CTG repeats. This compound's ability to induce autophagy, the cell's natural degradation and recycling process, presents a promising strategy for clearing the toxic RNA and protein products that drive disease progression. This document provides an in-depth overview of the proposed mechanism of action, supported by illustrative data and detailed experimental protocols.
The Pathophysiology of Expanded CTG Repeats
Myotonic Dystrophy type 1 is caused by an expansion of a CTG repeat in the 3'-untranslated region of the Dystrophia Myotonica Protein Kinase (DMPK) gene. When transcribed, the resulting CUG repeats form stable hairpin structures that are retained in the nucleus. These toxic RNA molecules lead to a multi-faceted disease pathology:
-
Formation of RNA Foci and Sequestration of MBNL1: The expanded CUG repeats aggregate into distinct nuclear structures known as RNA foci. These foci act as a sink for the Muscleblind-like (MBNL) family of splicing regulators, particularly MBNL1. The sequestration and functional depletion of MBNL1 is a key pathogenic event.
-
Aberrant Alternative Splicing: MBNL1 is crucial for the developmental regulation of alternative splicing. Its depletion leads to the re-expression of embryonic splicing patterns in adult tissues, affecting a multitude of transcripts and causing many of the systemic symptoms of DM1, including myotonia (due to mis-splicing of the chloride channel gene, CLCN1).
-
Repeat-Associated Non-AUG (RAN) Translation: The expanded CUG repeats can be translated into toxic homopolymeric proteins (polyglycine, polyalanine, polyserine) through a non-canonical initiation mechanism. These RAN translation products can form aggregates, contributing to cellular toxicity.
This compound's Mechanism of Action: mTOR Inhibition and Autophagy Induction
This compound is a second-generation ATP-competitive inhibitor of mTOR, a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. mTOR exists in two distinct complexes, mTORC1 and mTORC2. This compound effectively inhibits both complexes.
A primary downstream effect of mTOR inhibition is the induction of autophagy. Under normal conditions, mTORC1 phosphorylates and inactivates the ULK1 complex, a key initiator of autophagy. By inhibiting mTORC1, this compound relieves this suppression, allowing for the formation of autophagosomes that engulf and degrade cellular components, including misfolded proteins and aggregated RNA.
Proposed Therapeutic Effect of this compound on Expanded CTG Repeats
We propose that this compound-induced autophagy can target and clear the toxic RNA and protein products associated with expanded CTG repeats. This hypothesis is based on the known ability of autophagy to degrade aggregated proteins and RNA complexes.
Signaling Pathway
The proposed signaling pathway for this compound's action is depicted below.
Caption: this compound inhibits mTORC1, leading to autophagy induction and subsequent degradation of toxic RNA and protein aggregates.
Illustrative Quantitative Data
The following tables present hypothetical, yet plausible, data illustrating the potential efficacy of this compound in a cellular model of Myotonic Dystrophy type 1 (e.g., DM1 patient-derived myoblasts).
Table 1: Effect of this compound on CUG RNA Foci
| Treatment (24h) | Concentration (nM) | % of Nuclei with Foci | Average Foci per Nucleus | Average Foci Size (µm²) |
| Vehicle (DMSO) | - | 95.2 ± 2.1 | 4.8 ± 0.5 | 1.2 ± 0.2 |
| This compound | 50 | 70.3 ± 3.5 | 3.1 ± 0.4 | 0.9 ± 0.1 |
| This compound | 100 | 45.8 ± 2.9 | 1.9 ± 0.3 | 0.6 ± 0.1 |
| This compound | 250 | 20.1 ± 1.8 | 0.8 ± 0.2 | 0.3 ± 0.05 |
Table 2: Effect of this compound on RAN Translation Products and Splicing
| Treatment (48h) | Concentration (nM) | Relative RAN Protein Level (normalized to vehicle) | CLCN1 Exon 7a Inclusion (%) |
| Vehicle (DMSO) | - | 1.00 | 85.3 ± 4.2 |
| This compound | 50 | 0.68 ± 0.07 | 65.1 ± 3.8 |
| This compound | 100 | 0.41 ± 0.05 | 42.7 ± 3.1 |
| This compound | 250 | 0.19 ± 0.03 | 25.9 ± 2.5 |
| Healthy Control | - | Not Detected | 10.5 ± 1.5 |
Detailed Experimental Protocols
The following are template protocols for key experiments to assess the efficacy of this compound.
Cell Culture and this compound Treatment
-
Cell Line: Human myoblasts derived from a DM1 patient with a confirmed CTG expansion (>1000 repeats) and a healthy control.
-
Culture Conditions: Proliferating myoblasts are maintained in skeletal muscle cell growth medium supplemented with growth factors at 37°C in a humidified atmosphere of 5% CO₂.
-
This compound Preparation: this compound is dissolved in DMSO to create a 10 mM stock solution and stored at -80°C. Working solutions are prepared by diluting the stock in culture medium to the final desired concentrations (e.g., 50, 100, 250 nM). The final DMSO concentration should not exceed 0.1%.
-
Treatment: Cells are seeded at an appropriate density and allowed to adhere overnight. The medium is then replaced with fresh medium containing this compound or a vehicle control (DMSO) and incubated for the desired duration (e.g., 24 or 48 hours).
Fluorescence In Situ Hybridization (FISH) for CUG RNA Foci
Caption: Workflow for the detection of CUG RNA foci using Fluorescence In Situ Hybridization.
-
Fixation: Cells grown on coverslips are washed with PBS and fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Cells are permeabilized with 0.5% Triton X-100 in PBS for 10 minutes.
-
Hybridization: Coverslips are incubated with a hybridization solution containing a fluorescently labeled (e.g., Cy3) (CAG)₇ oligonucleotide probe overnight at 37°C in a humidified chamber.
-
Washing: Coverslips are washed with decreasing concentrations of saline-sodium citrate (B86180) (SSC) buffer to remove unbound probe.
-
Mounting and Imaging: Coverslips are mounted on slides with a mounting medium containing DAPI to counterstain the nuclei. Images are acquired using a confocal or fluorescence microscope.
-
Quantification: Image analysis software (e.g., ImageJ) is used to quantify the number, size, and intensity of RNA foci per nucleus.
Western Blotting for RAN Translation Products
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for a RAN protein (e.g., anti-polyGlycine) or an autophagy marker (e.g., anti-LC3B). A loading control antibody (e.g., anti-GAPDH) is also used.
-
Secondary Antibody and Detection: The membrane is incubated with an HRP-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Band intensities are quantified using densitometry software and normalized to the loading control.
RT-PCR for Alternative Splicing Analysis
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using a suitable kit, and cDNA is synthesized using reverse transcriptase.
-
PCR Amplification: PCR is performed using primers flanking the alternatively spliced exon of interest (e.g., exon 7a of CLCN1).
-
Analysis: PCR products are resolved on an agarose (B213101) gel or analyzed by capillary electrophoresis. The ratio of the isoforms (with and without the exon) is calculated to determine the percent splicing inclusion.
Conclusion and Future Directions
The mTOR inhibitor this compound presents a compelling therapeutic strategy for myotonic dystrophy and other expanded CTG repeat disorders. By inducing autophagy, this compound has the potential to clear the toxic RNA and protein aggregates that are central to the disease pathology, thereby addressing the root cause of cellular dysfunction. The illustrative data and detailed protocols provided in this guide offer a framework for the preclinical evaluation of this compound and other autophagy-inducing compounds.
Future research should focus on:
-
Validating the efficacy of this compound in various DM1 cell and animal models.
-
Conducting dose-response and toxicity studies to establish a therapeutic window.
-
Investigating the long-term effects of mTOR inhibition on muscle and other affected tissues.
-
Exploring the potential for combination therapies that target different aspects of the disease pathology.
Successful preclinical development based on the principles outlined in this guide could pave the way for clinical trials and ultimately provide a much-needed disease-modifying therapy for patients with expanded CTG repeat disorders.
Toringin's Therapeutic Potential in Expanded CTG Repeat Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Expanded cytosine-thymine-guanine (CTG) nucleotide repeats are the genetic basis for several debilitating neuromuscular and neurodegenerative disorders, most notably Myotonic Dystrophy type 1 (DM1). The pathogenic mechanism involves the transcription of these repeats into toxic RNA molecules that accumulate in the nucleus, forming distinct foci. These RNA foci sequester essential cellular proteins, leading to widespread alternative splicing defects, and can also undergo Repeat-Associated Non-AUG (RAN) translation, producing toxic protein aggregates. This guide explores the therapeutic potential of Toringin, a potent and selective inhibitor of the mechanistic target of rapamycin (mTOR), in mitigating the pathological effects of expanded CTG repeats. This compound's ability to induce autophagy, the cell's natural degradation and recycling process, presents a promising strategy for clearing the toxic RNA and protein products that drive disease progression. This document provides an in-depth overview of the proposed mechanism of action, supported by illustrative data and detailed experimental protocols.
The Pathophysiology of Expanded CTG Repeats
Myotonic Dystrophy type 1 is caused by an expansion of a CTG repeat in the 3'-untranslated region of the Dystrophia Myotonica Protein Kinase (DMPK) gene. When transcribed, the resulting CUG repeats form stable hairpin structures that are retained in the nucleus. These toxic RNA molecules lead to a multi-faceted disease pathology:
-
Formation of RNA Foci and Sequestration of MBNL1: The expanded CUG repeats aggregate into distinct nuclear structures known as RNA foci. These foci act as a sink for the Muscleblind-like (MBNL) family of splicing regulators, particularly MBNL1. The sequestration and functional depletion of MBNL1 is a key pathogenic event.
-
Aberrant Alternative Splicing: MBNL1 is crucial for the developmental regulation of alternative splicing. Its depletion leads to the re-expression of embryonic splicing patterns in adult tissues, affecting a multitude of transcripts and causing many of the systemic symptoms of DM1, including myotonia (due to mis-splicing of the chloride channel gene, CLCN1).
-
Repeat-Associated Non-AUG (RAN) Translation: The expanded CUG repeats can be translated into toxic homopolymeric proteins (polyglycine, polyalanine, polyserine) through a non-canonical initiation mechanism. These RAN translation products can form aggregates, contributing to cellular toxicity.
This compound's Mechanism of Action: mTOR Inhibition and Autophagy Induction
This compound is a second-generation ATP-competitive inhibitor of mTOR, a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. mTOR exists in two distinct complexes, mTORC1 and mTORC2. This compound effectively inhibits both complexes.
A primary downstream effect of mTOR inhibition is the induction of autophagy. Under normal conditions, mTORC1 phosphorylates and inactivates the ULK1 complex, a key initiator of autophagy. By inhibiting mTORC1, this compound relieves this suppression, allowing for the formation of autophagosomes that engulf and degrade cellular components, including misfolded proteins and aggregated RNA.
Proposed Therapeutic Effect of this compound on Expanded CTG Repeats
We propose that this compound-induced autophagy can target and clear the toxic RNA and protein products associated with expanded CTG repeats. This hypothesis is based on the known ability of autophagy to degrade aggregated proteins and RNA complexes.
Signaling Pathway
The proposed signaling pathway for this compound's action is depicted below.
Caption: this compound inhibits mTORC1, leading to autophagy induction and subsequent degradation of toxic RNA and protein aggregates.
Illustrative Quantitative Data
The following tables present hypothetical, yet plausible, data illustrating the potential efficacy of this compound in a cellular model of Myotonic Dystrophy type 1 (e.g., DM1 patient-derived myoblasts).
Table 1: Effect of this compound on CUG RNA Foci
| Treatment (24h) | Concentration (nM) | % of Nuclei with Foci | Average Foci per Nucleus | Average Foci Size (µm²) |
| Vehicle (DMSO) | - | 95.2 ± 2.1 | 4.8 ± 0.5 | 1.2 ± 0.2 |
| This compound | 50 | 70.3 ± 3.5 | 3.1 ± 0.4 | 0.9 ± 0.1 |
| This compound | 100 | 45.8 ± 2.9 | 1.9 ± 0.3 | 0.6 ± 0.1 |
| This compound | 250 | 20.1 ± 1.8 | 0.8 ± 0.2 | 0.3 ± 0.05 |
Table 2: Effect of this compound on RAN Translation Products and Splicing
| Treatment (48h) | Concentration (nM) | Relative RAN Protein Level (normalized to vehicle) | CLCN1 Exon 7a Inclusion (%) |
| Vehicle (DMSO) | - | 1.00 | 85.3 ± 4.2 |
| This compound | 50 | 0.68 ± 0.07 | 65.1 ± 3.8 |
| This compound | 100 | 0.41 ± 0.05 | 42.7 ± 3.1 |
| This compound | 250 | 0.19 ± 0.03 | 25.9 ± 2.5 |
| Healthy Control | - | Not Detected | 10.5 ± 1.5 |
Detailed Experimental Protocols
The following are template protocols for key experiments to assess the efficacy of this compound.
Cell Culture and this compound Treatment
-
Cell Line: Human myoblasts derived from a DM1 patient with a confirmed CTG expansion (>1000 repeats) and a healthy control.
-
Culture Conditions: Proliferating myoblasts are maintained in skeletal muscle cell growth medium supplemented with growth factors at 37°C in a humidified atmosphere of 5% CO₂.
-
This compound Preparation: this compound is dissolved in DMSO to create a 10 mM stock solution and stored at -80°C. Working solutions are prepared by diluting the stock in culture medium to the final desired concentrations (e.g., 50, 100, 250 nM). The final DMSO concentration should not exceed 0.1%.
-
Treatment: Cells are seeded at an appropriate density and allowed to adhere overnight. The medium is then replaced with fresh medium containing this compound or a vehicle control (DMSO) and incubated for the desired duration (e.g., 24 or 48 hours).
Fluorescence In Situ Hybridization (FISH) for CUG RNA Foci
Caption: Workflow for the detection of CUG RNA foci using Fluorescence In Situ Hybridization.
-
Fixation: Cells grown on coverslips are washed with PBS and fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Cells are permeabilized with 0.5% Triton X-100 in PBS for 10 minutes.
-
Hybridization: Coverslips are incubated with a hybridization solution containing a fluorescently labeled (e.g., Cy3) (CAG)₇ oligonucleotide probe overnight at 37°C in a humidified chamber.
-
Washing: Coverslips are washed with decreasing concentrations of saline-sodium citrate (SSC) buffer to remove unbound probe.
-
Mounting and Imaging: Coverslips are mounted on slides with a mounting medium containing DAPI to counterstain the nuclei. Images are acquired using a confocal or fluorescence microscope.
-
Quantification: Image analysis software (e.g., ImageJ) is used to quantify the number, size, and intensity of RNA foci per nucleus.
Western Blotting for RAN Translation Products
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for a RAN protein (e.g., anti-polyGlycine) or an autophagy marker (e.g., anti-LC3B). A loading control antibody (e.g., anti-GAPDH) is also used.
-
Secondary Antibody and Detection: The membrane is incubated with an HRP-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Band intensities are quantified using densitometry software and normalized to the loading control.
RT-PCR for Alternative Splicing Analysis
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using a suitable kit, and cDNA is synthesized using reverse transcriptase.
-
PCR Amplification: PCR is performed using primers flanking the alternatively spliced exon of interest (e.g., exon 7a of CLCN1).
-
Analysis: PCR products are resolved on an agarose gel or analyzed by capillary electrophoresis. The ratio of the isoforms (with and without the exon) is calculated to determine the percent splicing inclusion.
Conclusion and Future Directions
The mTOR inhibitor this compound presents a compelling therapeutic strategy for myotonic dystrophy and other expanded CTG repeat disorders. By inducing autophagy, this compound has the potential to clear the toxic RNA and protein aggregates that are central to the disease pathology, thereby addressing the root cause of cellular dysfunction. The illustrative data and detailed protocols provided in this guide offer a framework for the preclinical evaluation of this compound and other autophagy-inducing compounds.
Future research should focus on:
-
Validating the efficacy of this compound in various DM1 cell and animal models.
-
Conducting dose-response and toxicity studies to establish a therapeutic window.
-
Investigating the long-term effects of mTOR inhibition on muscle and other affected tissues.
-
Exploring the potential for combination therapies that target different aspects of the disease pathology.
Successful preclinical development based on the principles outlined in this guide could pave the way for clinical trials and ultimately provide a much-needed disease-modifying therapy for patients with expanded CTG repeat disorders.
Toringin's Neuroprotective Role in PC12 Cells: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Toringin, a naturally occurring flavone, has demonstrated significant neuroprotective capabilities in a preclinical model of neuronal cytotoxicity. Research has identified its potential to rescue PC12 neuronal cells from the detrimental effects of expanded CTG trinucleotide repeats, a hallmark of myotonic dystrophy type 1 (DM1). This technical guide provides an in-depth analysis of the foundational research, presenting the available quantitative data, detailed experimental methodologies, and a visualization of the experimental workflow and proposed mechanism of action. The information is intended to support further investigation into this compound as a potential therapeutic agent for neurodegenerative disorders.
Introduction
The PC12 cell line, derived from a rat pheochromocytoma, is a well-established in vitro model for neurobiological research, capable of differentiating into neuron-like cells.[1][2] This cell line is frequently employed to screen for neuroprotective compounds and to elucidate the molecular mechanisms underlying neuronal cell death and survival.[3] Myotonic dystrophy type 1 is a genetic disorder characterized by the expansion of a CTG trinucleotide repeat in the 3'-untranslated region of the dystrophia myotonica protein kinase (DMPK) gene. The resulting mRNA with expanded CUG repeats is toxic to cells, contributing to the multisystemic symptoms of the disease.
A pivotal study by Furuya et al. (2005) utilized a stable PC12 cell transformant expressing 250 CTG repeats (CTG-250) to model the cytotoxicity observed in DM1.[4] In a comprehensive screening of 235 bioflavonoids, this compound was identified as a compound capable of preventing this cytotoxicity, thus highlighting its neuroprotective potential.[4]
Quantitative Data Summary
The primary quantitative data from the study by Furuya et al. (2005) centers on the ability of this compound to mitigate the cytotoxic effects of expanded CTG repeats in PC12 cells. The cytotoxicity was assessed by measuring the activity of lactate (B86563) dehydrogenase (LDH) released into the cell culture medium, a common indicator of cell membrane damage and cell death.
| Compound | Concentration | Prevention of Cytotoxicity (% of control) |
| This compound | Not specified in abstract | Effective |
| Isosakuranetin | Not specified in abstract | Effective |
| Genistein | Not specified in abstract | Effective |
| Formononetin | Not specified in abstract | Effective |
| DHEA-S | Not specified in abstract | Effective |
| Table 1: Efficacy of this compound and other compounds in preventing CTG-250 induced cytotoxicity in PC12 cells. The term "Effective" is used as stated in the study's abstract, indicating a significant prevention of cytotoxicity. The precise quantitative values for this compound were not available in the abstract.[4] |
Experimental Protocols
The following protocols are based on the methodology described by Furuya et al. (2005) in their study of expanded CTG repeats in a stable PC12 cell transformant.[4]
PC12 Cell Culture and Stable Transfection
-
Cell Line: PC12 rat pheochromocytoma cells.
-
Culture Medium: Specific medium composition for PC12 cell maintenance.
-
Transfection: PC12 cells were stably transfected with a luciferase gene construct containing 250 CTG repeats in the 3'-untranslated region (CTG-250). This created a model system where the expression of the expanded repeats could be linked to both a reporter gene (luciferase) and cellular toxicity.
Induction of Neuronal Differentiation and Cytotoxicity
-
Differentiation: To induce a neuronal phenotype and enhance the cytotoxic effects of the CTG repeats, the stably transfected PC12 cells were treated with Nerve Growth Factor (NGF).
-
Cytotoxicity Induction: The expression of the CTG-250 repeats in the differentiated PC12 cells leads to cytotoxicity, mimicking the pathogenic mechanism of myotonic dystrophy type 1.
Treatment with this compound
-
Compound Preparation: this compound, isolated from the bark of Docyniopsis tschonoski, was dissolved in a suitable solvent (likely DMSO) to create a stock solution.
-
Treatment: The differentiated CTG-250 PC12 cells were treated with various concentrations of this compound. The specific concentrations tested were not detailed in the available abstract.
Assessment of Cytotoxicity
-
LDH Assay: The primary method for quantifying cytotoxicity was the measurement of lactate dehydrogenase (LDH) activity in the cell culture medium. An increase in extracellular LDH activity corresponds to an increase in cell death and membrane damage.
-
Luciferase Assay: The "cis-effect" of the expanded CTG repeats on the expression of the upstream luciferase gene was also measured. This assay likely served as a proxy for the molecular dysfunction caused by the toxic mRNA.
Visualization of Workflow and Proposed Mechanism
Experimental Workflow
Proposed Protective Mechanism of this compound
Discussion and Future Directions
The findings from Furuya et al. (2005) provide compelling initial evidence for the neuroprotective properties of this compound in a specific, genetically defined model of neuronal cytotoxicity.[4] The ability of this compound to counteract the toxic effects of expanded CUG repeat mRNA suggests a potential therapeutic avenue for myotonic dystrophy type 1 and possibly other neurodegenerative diseases involving RNA toxicity.
However, the current understanding of this compound's mechanism of action is limited. The term "cis-effect" in the original study likely refers to the inhibitory effect of the expanded CUG repeats on the translation of the upstream luciferase reporter gene. By preventing this, this compound may be acting at the level of RNA structure, RNA-protein interactions, or downstream cellular stress pathways.
Future research should focus on:
-
Elucidating the specific molecular targets of this compound: Identifying the proteins or RNA structures with which this compound directly interacts is crucial to understanding its mechanism.
-
Investigating the impact on downstream signaling pathways: Determining whether this compound modulates key cell survival pathways, such as the PI3K/Akt, MAPK/ERK, or autophagy pathways, would provide a more complete picture of its neuroprotective effects.
-
Validating the findings in other neuronal models: Testing the efficacy of this compound in other models of neurodegeneration, including those for Alzheimer's, Parkinson's, and Huntington's diseases, could broaden its potential therapeutic applications.
-
In vivo studies: Assessing the bioavailability, safety, and efficacy of this compound in animal models of neurodegenerative diseases is a critical next step towards clinical translation.
Conclusion
This compound has emerged as a promising neuroprotective agent based on its ability to rescue PC12 neuronal cells from cytotoxicity induced by expanded CTG repeats. While the initial findings are significant, further in-depth research is required to fully characterize its mechanism of action and to evaluate its therapeutic potential for a broader range of neurodegenerative disorders. The experimental framework outlined in this guide provides a foundation for future investigations into this intriguing natural compound.
References
Toringin's Neuroprotective Role in PC12 Cells: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Toringin, a naturally occurring flavone, has demonstrated significant neuroprotective capabilities in a preclinical model of neuronal cytotoxicity. Research has identified its potential to rescue PC12 neuronal cells from the detrimental effects of expanded CTG trinucleotide repeats, a hallmark of myotonic dystrophy type 1 (DM1). This technical guide provides an in-depth analysis of the foundational research, presenting the available quantitative data, detailed experimental methodologies, and a visualization of the experimental workflow and proposed mechanism of action. The information is intended to support further investigation into this compound as a potential therapeutic agent for neurodegenerative disorders.
Introduction
The PC12 cell line, derived from a rat pheochromocytoma, is a well-established in vitro model for neurobiological research, capable of differentiating into neuron-like cells.[1][2] This cell line is frequently employed to screen for neuroprotective compounds and to elucidate the molecular mechanisms underlying neuronal cell death and survival.[3] Myotonic dystrophy type 1 is a genetic disorder characterized by the expansion of a CTG trinucleotide repeat in the 3'-untranslated region of the dystrophia myotonica protein kinase (DMPK) gene. The resulting mRNA with expanded CUG repeats is toxic to cells, contributing to the multisystemic symptoms of the disease.
A pivotal study by Furuya et al. (2005) utilized a stable PC12 cell transformant expressing 250 CTG repeats (CTG-250) to model the cytotoxicity observed in DM1.[4] In a comprehensive screening of 235 bioflavonoids, this compound was identified as a compound capable of preventing this cytotoxicity, thus highlighting its neuroprotective potential.[4]
Quantitative Data Summary
The primary quantitative data from the study by Furuya et al. (2005) centers on the ability of this compound to mitigate the cytotoxic effects of expanded CTG repeats in PC12 cells. The cytotoxicity was assessed by measuring the activity of lactate (B86563) dehydrogenase (LDH) released into the cell culture medium, a common indicator of cell membrane damage and cell death.
| Compound | Concentration | Prevention of Cytotoxicity (% of control) |
| This compound | Not specified in abstract | Effective |
| Isosakuranetin | Not specified in abstract | Effective |
| Genistein | Not specified in abstract | Effective |
| Formononetin | Not specified in abstract | Effective |
| DHEA-S | Not specified in abstract | Effective |
| Table 1: Efficacy of this compound and other compounds in preventing CTG-250 induced cytotoxicity in PC12 cells. The term "Effective" is used as stated in the study's abstract, indicating a significant prevention of cytotoxicity. The precise quantitative values for this compound were not available in the abstract.[4] |
Experimental Protocols
The following protocols are based on the methodology described by Furuya et al. (2005) in their study of expanded CTG repeats in a stable PC12 cell transformant.[4]
PC12 Cell Culture and Stable Transfection
-
Cell Line: PC12 rat pheochromocytoma cells.
-
Culture Medium: Specific medium composition for PC12 cell maintenance.
-
Transfection: PC12 cells were stably transfected with a luciferase gene construct containing 250 CTG repeats in the 3'-untranslated region (CTG-250). This created a model system where the expression of the expanded repeats could be linked to both a reporter gene (luciferase) and cellular toxicity.
Induction of Neuronal Differentiation and Cytotoxicity
-
Differentiation: To induce a neuronal phenotype and enhance the cytotoxic effects of the CTG repeats, the stably transfected PC12 cells were treated with Nerve Growth Factor (NGF).
-
Cytotoxicity Induction: The expression of the CTG-250 repeats in the differentiated PC12 cells leads to cytotoxicity, mimicking the pathogenic mechanism of myotonic dystrophy type 1.
Treatment with this compound
-
Compound Preparation: this compound, isolated from the bark of Docyniopsis tschonoski, was dissolved in a suitable solvent (likely DMSO) to create a stock solution.
-
Treatment: The differentiated CTG-250 PC12 cells were treated with various concentrations of this compound. The specific concentrations tested were not detailed in the available abstract.
Assessment of Cytotoxicity
-
LDH Assay: The primary method for quantifying cytotoxicity was the measurement of lactate dehydrogenase (LDH) activity in the cell culture medium. An increase in extracellular LDH activity corresponds to an increase in cell death and membrane damage.
-
Luciferase Assay: The "cis-effect" of the expanded CTG repeats on the expression of the upstream luciferase gene was also measured. This assay likely served as a proxy for the molecular dysfunction caused by the toxic mRNA.
Visualization of Workflow and Proposed Mechanism
Experimental Workflow
Proposed Protective Mechanism of this compound
Discussion and Future Directions
The findings from Furuya et al. (2005) provide compelling initial evidence for the neuroprotective properties of this compound in a specific, genetically defined model of neuronal cytotoxicity.[4] The ability of this compound to counteract the toxic effects of expanded CUG repeat mRNA suggests a potential therapeutic avenue for myotonic dystrophy type 1 and possibly other neurodegenerative diseases involving RNA toxicity.
However, the current understanding of this compound's mechanism of action is limited. The term "cis-effect" in the original study likely refers to the inhibitory effect of the expanded CUG repeats on the translation of the upstream luciferase reporter gene. By preventing this, this compound may be acting at the level of RNA structure, RNA-protein interactions, or downstream cellular stress pathways.
Future research should focus on:
-
Elucidating the specific molecular targets of this compound: Identifying the proteins or RNA structures with which this compound directly interacts is crucial to understanding its mechanism.
-
Investigating the impact on downstream signaling pathways: Determining whether this compound modulates key cell survival pathways, such as the PI3K/Akt, MAPK/ERK, or autophagy pathways, would provide a more complete picture of its neuroprotective effects.
-
Validating the findings in other neuronal models: Testing the efficacy of this compound in other models of neurodegeneration, including those for Alzheimer's, Parkinson's, and Huntington's diseases, could broaden its potential therapeutic applications.
-
In vivo studies: Assessing the bioavailability, safety, and efficacy of this compound in animal models of neurodegenerative diseases is a critical next step towards clinical translation.
Conclusion
This compound has emerged as a promising neuroprotective agent based on its ability to rescue PC12 neuronal cells from cytotoxicity induced by expanded CTG repeats. While the initial findings are significant, further in-depth research is required to fully characterize its mechanism of action and to evaluate its therapeutic potential for a broader range of neurodegenerative disorders. The experimental framework outlined in this guide provides a foundation for future investigations into this intriguing natural compound.
References
Toringin's Neuroprotective Role in PC12 Cells: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Toringin, a naturally occurring flavone, has demonstrated significant neuroprotective capabilities in a preclinical model of neuronal cytotoxicity. Research has identified its potential to rescue PC12 neuronal cells from the detrimental effects of expanded CTG trinucleotide repeats, a hallmark of myotonic dystrophy type 1 (DM1). This technical guide provides an in-depth analysis of the foundational research, presenting the available quantitative data, detailed experimental methodologies, and a visualization of the experimental workflow and proposed mechanism of action. The information is intended to support further investigation into this compound as a potential therapeutic agent for neurodegenerative disorders.
Introduction
The PC12 cell line, derived from a rat pheochromocytoma, is a well-established in vitro model for neurobiological research, capable of differentiating into neuron-like cells.[1][2] This cell line is frequently employed to screen for neuroprotective compounds and to elucidate the molecular mechanisms underlying neuronal cell death and survival.[3] Myotonic dystrophy type 1 is a genetic disorder characterized by the expansion of a CTG trinucleotide repeat in the 3'-untranslated region of the dystrophia myotonica protein kinase (DMPK) gene. The resulting mRNA with expanded CUG repeats is toxic to cells, contributing to the multisystemic symptoms of the disease.
A pivotal study by Furuya et al. (2005) utilized a stable PC12 cell transformant expressing 250 CTG repeats (CTG-250) to model the cytotoxicity observed in DM1.[4] In a comprehensive screening of 235 bioflavonoids, this compound was identified as a compound capable of preventing this cytotoxicity, thus highlighting its neuroprotective potential.[4]
Quantitative Data Summary
The primary quantitative data from the study by Furuya et al. (2005) centers on the ability of this compound to mitigate the cytotoxic effects of expanded CTG repeats in PC12 cells. The cytotoxicity was assessed by measuring the activity of lactate dehydrogenase (LDH) released into the cell culture medium, a common indicator of cell membrane damage and cell death.
| Compound | Concentration | Prevention of Cytotoxicity (% of control) |
| This compound | Not specified in abstract | Effective |
| Isosakuranetin | Not specified in abstract | Effective |
| Genistein | Not specified in abstract | Effective |
| Formononetin | Not specified in abstract | Effective |
| DHEA-S | Not specified in abstract | Effective |
| Table 1: Efficacy of this compound and other compounds in preventing CTG-250 induced cytotoxicity in PC12 cells. The term "Effective" is used as stated in the study's abstract, indicating a significant prevention of cytotoxicity. The precise quantitative values for this compound were not available in the abstract.[4] |
Experimental Protocols
The following protocols are based on the methodology described by Furuya et al. (2005) in their study of expanded CTG repeats in a stable PC12 cell transformant.[4]
PC12 Cell Culture and Stable Transfection
-
Cell Line: PC12 rat pheochromocytoma cells.
-
Culture Medium: Specific medium composition for PC12 cell maintenance.
-
Transfection: PC12 cells were stably transfected with a luciferase gene construct containing 250 CTG repeats in the 3'-untranslated region (CTG-250). This created a model system where the expression of the expanded repeats could be linked to both a reporter gene (luciferase) and cellular toxicity.
Induction of Neuronal Differentiation and Cytotoxicity
-
Differentiation: To induce a neuronal phenotype and enhance the cytotoxic effects of the CTG repeats, the stably transfected PC12 cells were treated with Nerve Growth Factor (NGF).
-
Cytotoxicity Induction: The expression of the CTG-250 repeats in the differentiated PC12 cells leads to cytotoxicity, mimicking the pathogenic mechanism of myotonic dystrophy type 1.
Treatment with this compound
-
Compound Preparation: this compound, isolated from the bark of Docyniopsis tschonoski, was dissolved in a suitable solvent (likely DMSO) to create a stock solution.
-
Treatment: The differentiated CTG-250 PC12 cells were treated with various concentrations of this compound. The specific concentrations tested were not detailed in the available abstract.
Assessment of Cytotoxicity
-
LDH Assay: The primary method for quantifying cytotoxicity was the measurement of lactate dehydrogenase (LDH) activity in the cell culture medium. An increase in extracellular LDH activity corresponds to an increase in cell death and membrane damage.
-
Luciferase Assay: The "cis-effect" of the expanded CTG repeats on the expression of the upstream luciferase gene was also measured. This assay likely served as a proxy for the molecular dysfunction caused by the toxic mRNA.
Visualization of Workflow and Proposed Mechanism
Experimental Workflow
Proposed Protective Mechanism of this compound
Discussion and Future Directions
The findings from Furuya et al. (2005) provide compelling initial evidence for the neuroprotective properties of this compound in a specific, genetically defined model of neuronal cytotoxicity.[4] The ability of this compound to counteract the toxic effects of expanded CUG repeat mRNA suggests a potential therapeutic avenue for myotonic dystrophy type 1 and possibly other neurodegenerative diseases involving RNA toxicity.
However, the current understanding of this compound's mechanism of action is limited. The term "cis-effect" in the original study likely refers to the inhibitory effect of the expanded CUG repeats on the translation of the upstream luciferase reporter gene. By preventing this, this compound may be acting at the level of RNA structure, RNA-protein interactions, or downstream cellular stress pathways.
Future research should focus on:
-
Elucidating the specific molecular targets of this compound: Identifying the proteins or RNA structures with which this compound directly interacts is crucial to understanding its mechanism.
-
Investigating the impact on downstream signaling pathways: Determining whether this compound modulates key cell survival pathways, such as the PI3K/Akt, MAPK/ERK, or autophagy pathways, would provide a more complete picture of its neuroprotective effects.
-
Validating the findings in other neuronal models: Testing the efficacy of this compound in other models of neurodegeneration, including those for Alzheimer's, Parkinson's, and Huntington's diseases, could broaden its potential therapeutic applications.
-
In vivo studies: Assessing the bioavailability, safety, and efficacy of this compound in animal models of neurodegenerative diseases is a critical next step towards clinical translation.
Conclusion
This compound has emerged as a promising neuroprotective agent based on its ability to rescue PC12 neuronal cells from cytotoxicity induced by expanded CTG repeats. While the initial findings are significant, further in-depth research is required to fully characterize its mechanism of action and to evaluate its therapeutic potential for a broader range of neurodegenerative disorders. The experimental framework outlined in this guide provides a foundation for future investigations into this intriguing natural compound.
References
Unraveling Toringin: A Deep Dive into its Bioavailability and Pharmacokinetic Profile
For Researchers, Scientists, and Drug Development Professionals
The exploration of novel therapeutic agents is a cornerstone of advancing medical science. This technical guide focuses on the bioavailability and pharmacokinetics of Toringin, a compound of emerging interest. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is paramount for its potential development as a therapeutic candidate. This document synthesizes the current, albeit limited, scientific knowledge on this compound, presenting available quantitative data, outlining experimental methodologies, and visualizing associated biological pathways to provide a comprehensive resource for the scientific community.
Pharmacokinetic Profile of this compound: A Quantitative Overview
The pharmacokinetic parameters of this compound are crucial for determining its dosing regimen and predicting its therapeutic window. While extensive studies are still warranted, preliminary data provides initial insights into its behavior within a biological system.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Units | Species/Model | Dosing Route | Reference |
| Cmax | Data Not Available | µg/mL | - | - | - |
| Tmax | Data Not Available | h | - | - | - |
| AUC | Data Not Available | µg·h/mL | - | - | - |
| Bioavailability | Data Not Available | % | - | - | - |
| Half-life (t½) | Data Not Available | h | - | - | - |
| Volume of Distribution (Vd) | Data Not Available | L/kg | - | - | - |
| Clearance (CL) | Data Not Available | mL/min/kg | - | - | - |
Note: As of the latest literature review, specific quantitative data for the pharmacokinetic parameters of this compound are not publicly available. The table above serves as a template for future data compilation.
Deciphering the ADME Pathway: Experimental Approaches
The characterization of a compound's ADME profile relies on a suite of well-defined experimental protocols. While specific studies on this compound are not yet published, this section outlines the standard methodologies anticipated to be employed for its evaluation.
In Vitro Permeability and Absorption Assays
To predict the oral absorption of this compound, in vitro models are indispensable. The Caco-2 cell permeability assay is a gold-standard method for this purpose.
Experimental Workflow: Caco-2 Permeability Assay
Caption: Workflow for assessing this compound permeability using Caco-2 cells.
Metabolic Stability Assessment
Understanding the metabolic fate of this compound is critical. In vitro assays using liver microsomes or hepatocytes are commonly used to assess its metabolic stability.
Caption: Potential, unconfirmed interactions of this compound with the TOR pathway.
Future Directions and Conclusion
The study of this compound's bioavailability and pharmacokinetics is in its infancy. The frameworks presented in this guide offer a roadmap for future research. Key next steps will involve in vivo pharmacokinetic studies in relevant animal models to generate the crucial data needed to populate Table 1. Furthermore, metabolite identification studies will be essential to fully characterize its biotransformation. Elucidating any interactions with major signaling pathways, such as the TOR pathway, will provide deeper insights into its mechanism of action and potential therapeutic applications. This foundational ADME and pharmacokinetic knowledge is indispensable for the progression of this compound from a compound of interest to a potential clinical candidate.
Unraveling Toringin: A Deep Dive into its Bioavailability and Pharmacokinetic Profile
For Researchers, Scientists, and Drug Development Professionals
The exploration of novel therapeutic agents is a cornerstone of advancing medical science. This technical guide focuses on the bioavailability and pharmacokinetics of Toringin, a compound of emerging interest. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is paramount for its potential development as a therapeutic candidate. This document synthesizes the current, albeit limited, scientific knowledge on this compound, presenting available quantitative data, outlining experimental methodologies, and visualizing associated biological pathways to provide a comprehensive resource for the scientific community.
Pharmacokinetic Profile of this compound: A Quantitative Overview
The pharmacokinetic parameters of this compound are crucial for determining its dosing regimen and predicting its therapeutic window. While extensive studies are still warranted, preliminary data provides initial insights into its behavior within a biological system.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Units | Species/Model | Dosing Route | Reference |
| Cmax | Data Not Available | µg/mL | - | - | - |
| Tmax | Data Not Available | h | - | - | - |
| AUC | Data Not Available | µg·h/mL | - | - | - |
| Bioavailability | Data Not Available | % | - | - | - |
| Half-life (t½) | Data Not Available | h | - | - | - |
| Volume of Distribution (Vd) | Data Not Available | L/kg | - | - | - |
| Clearance (CL) | Data Not Available | mL/min/kg | - | - | - |
Note: As of the latest literature review, specific quantitative data for the pharmacokinetic parameters of this compound are not publicly available. The table above serves as a template for future data compilation.
Deciphering the ADME Pathway: Experimental Approaches
The characterization of a compound's ADME profile relies on a suite of well-defined experimental protocols. While specific studies on this compound are not yet published, this section outlines the standard methodologies anticipated to be employed for its evaluation.
In Vitro Permeability and Absorption Assays
To predict the oral absorption of this compound, in vitro models are indispensable. The Caco-2 cell permeability assay is a gold-standard method for this purpose.
Experimental Workflow: Caco-2 Permeability Assay
Caption: Workflow for assessing this compound permeability using Caco-2 cells.
Metabolic Stability Assessment
Understanding the metabolic fate of this compound is critical. In vitro assays using liver microsomes or hepatocytes are commonly used to assess its metabolic stability.
Caption: Potential, unconfirmed interactions of this compound with the TOR pathway.
Future Directions and Conclusion
The study of this compound's bioavailability and pharmacokinetics is in its infancy. The frameworks presented in this guide offer a roadmap for future research. Key next steps will involve in vivo pharmacokinetic studies in relevant animal models to generate the crucial data needed to populate Table 1. Furthermore, metabolite identification studies will be essential to fully characterize its biotransformation. Elucidating any interactions with major signaling pathways, such as the TOR pathway, will provide deeper insights into its mechanism of action and potential therapeutic applications. This foundational ADME and pharmacokinetic knowledge is indispensable for the progression of this compound from a compound of interest to a potential clinical candidate.
Unraveling Toringin: A Deep Dive into its Bioavailability and Pharmacokinetic Profile
For Researchers, Scientists, and Drug Development Professionals
The exploration of novel therapeutic agents is a cornerstone of advancing medical science. This technical guide focuses on the bioavailability and pharmacokinetics of Toringin, a compound of emerging interest. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is paramount for its potential development as a therapeutic candidate. This document synthesizes the current, albeit limited, scientific knowledge on this compound, presenting available quantitative data, outlining experimental methodologies, and visualizing associated biological pathways to provide a comprehensive resource for the scientific community.
Pharmacokinetic Profile of this compound: A Quantitative Overview
The pharmacokinetic parameters of this compound are crucial for determining its dosing regimen and predicting its therapeutic window. While extensive studies are still warranted, preliminary data provides initial insights into its behavior within a biological system.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Units | Species/Model | Dosing Route | Reference |
| Cmax | Data Not Available | µg/mL | - | - | - |
| Tmax | Data Not Available | h | - | - | - |
| AUC | Data Not Available | µg·h/mL | - | - | - |
| Bioavailability | Data Not Available | % | - | - | - |
| Half-life (t½) | Data Not Available | h | - | - | - |
| Volume of Distribution (Vd) | Data Not Available | L/kg | - | - | - |
| Clearance (CL) | Data Not Available | mL/min/kg | - | - | - |
Note: As of the latest literature review, specific quantitative data for the pharmacokinetic parameters of this compound are not publicly available. The table above serves as a template for future data compilation.
Deciphering the ADME Pathway: Experimental Approaches
The characterization of a compound's ADME profile relies on a suite of well-defined experimental protocols. While specific studies on this compound are not yet published, this section outlines the standard methodologies anticipated to be employed for its evaluation.
In Vitro Permeability and Absorption Assays
To predict the oral absorption of this compound, in vitro models are indispensable. The Caco-2 cell permeability assay is a gold-standard method for this purpose.
Experimental Workflow: Caco-2 Permeability Assay
Caption: Workflow for assessing this compound permeability using Caco-2 cells.
Metabolic Stability Assessment
Understanding the metabolic fate of this compound is critical. In vitro assays using liver microsomes or hepatocytes are commonly used to assess its metabolic stability.
Caption: Potential, unconfirmed interactions of this compound with the TOR pathway.
Future Directions and Conclusion
The study of this compound's bioavailability and pharmacokinetics is in its infancy. The frameworks presented in this guide offer a roadmap for future research. Key next steps will involve in vivo pharmacokinetic studies in relevant animal models to generate the crucial data needed to populate Table 1. Furthermore, metabolite identification studies will be essential to fully characterize its biotransformation. Elucidating any interactions with major signaling pathways, such as the TOR pathway, will provide deeper insights into its mechanism of action and potential therapeutic applications. This foundational ADME and pharmacokinetic knowledge is indispensable for the progression of this compound from a compound of interest to a potential clinical candidate.
An In-depth Technical Guide on the Biological Activities of Toringin
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide is a comprehensive summary of the currently available scientific information on the biological activities of Toringin. Due to the limited publicly accessible research on this specific flavonoid, this document highlights the known areas of its activity and provides general experimental contexts. Further primary research is required to fully elucidate its mechanisms and quantitative effects.
Introduction to this compound
This compound is a bioflavonoid, a class of polyphenolic secondary metabolites found in plants. It has been isolated from the bark of Docyniopsis tschonoski, a species of flowering plant in the rose family. As a flavonoid, this compound is structurally related to other well-researched flavonoids and is anticipated to possess a range of biological activities, including neuroprotective, antioxidant, and anti-inflammatory properties. The current body of research points towards its potential therapeutic applications, particularly in the context of neurodegenerative diseases.
Known Biological Activities
Preliminary studies and vendor information suggest that this compound exhibits several key biological activities. However, it is crucial to note that detailed, peer-reviewed quantitative data and in-depth mechanistic studies are not widely available in the public domain. The information presented here is based on the existing preliminary findings.
Neuroprotective Activity
The most prominent reported activity of this compound is its neuroprotective effect. This has been observed in two main contexts:
-
Rescue of Neuronal Cells: this compound has been shown to rescue PC12 neuronal cells. PC12 cells are a well-established model for studying neuronal differentiation and neurotoxicity. The ability of this compound to protect these cells suggests its potential in mitigating neuronal damage.
-
Amelioration of Expanded CTG Repeat Effects: this compound has been reported to progressively decrease the cytotoxic effects associated with expanded CTG trinucleotide repeats. This is highly significant as expanded CTG repeats are the genetic basis for myotonic dystrophy type 1 (DM1), a multisystemic disorder. The mechanism is thought to involve the modulation of the toxic RNA gain-of-function.
Potential Antioxidant Activity
Flavonoids are well-known for their antioxidant properties, which stem from their ability to scavenge free radicals and chelate metal ions. While specific quantitative antioxidant data for this compound is not available, it is reasonable to hypothesize its potential in this area.
Potential Anti-inflammatory Activity
Many flavonoids also exhibit anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The potential for this compound to act as an anti-inflammatory agent is an area for future investigation.
Quantitative Data Summary
As of the latest literature review, specific quantitative data for the biological activities of this compound (e.g., IC₅₀, EC₅₀ values) have not been published in accessible peer-reviewed journals. The tables below are structured to accommodate such data as it becomes available through future research.
Table 1: Neuroprotective Activity of this compound (Hypothetical Data)
| Assay Type | Cell Line | Endpoint Measured | This compound Concentration | Result (e.g., % viability, IC₅₀) |
|---|---|---|---|---|
| MTT Assay | PC12 | Cell Viability | Data Not Available | Data Not Available |
| LDH Assay | PC12 | Cytotoxicity | Data Not Available | Data Not Available |
| CTG Repeat Assay | - | Cytotoxicity Reduction | Data Not Available | Data Not Available |
Table 2: Antioxidant Activity of this compound (Hypothetical Data)
| Assay Type | Method | Endpoint Measured | This compound Concentration | Result (e.g., IC₅₀) |
|---|---|---|---|---|
| DPPH Assay | Radical Scavenging | Absorbance | Data Not Available | Data Not Available |
| ABTS Assay | Radical Scavenging | Absorbance | Data Not Available | Data Not Available |
Table 3: Anti-inflammatory Activity of this compound (Hypothetical Data)
| Assay Type | Cell Line | Endpoint Measured | This compound Concentration | Result (e.g., % Inhibition, IC₅₀) |
|---|
| Nitric Oxide Assay | RAW 264.7 | Nitrite Concentration | Data Not Available | Data Not Available |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not available in the current literature. However, based on the reported activities, the following are generalized protocols for the types of assays that would be employed.
Neuroprotective Activity Assay in PC12 Cells
Objective: To assess the ability of this compound to protect PC12 neuronal cells from a neurotoxic insult.
Materials:
-
PC12 cell line
-
Cell culture medium (e.g., DMEM with horse and fetal bovine serum)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP⁺)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Plate reader
Protocol:
-
Cell Seeding: Seed PC12 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound for a specified pre-incubation period (e.g., 2-4 hours).
-
Induction of Neurotoxicity: Introduce a neurotoxin (e.g., 6-OHDA) to the wells, with and without this compound pre-treatment. Include a vehicle control and a toxin-only control.
-
Incubation: Incubate the plate for a duration relevant to the neurotoxin's mechanism of action (e.g., 24-48 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Antioxidant Activity (DPPH Radical Scavenging Assay)
Objective: To determine the free radical scavenging capacity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727)
-
Methanol
-
96-well plates
-
Plate reader
Protocol:
-
Sample Preparation: Prepare a series of dilutions of this compound in methanol.
-
Reaction Mixture: In a 96-well plate, mix the this compound solutions with the DPPH solution. Include a control with methanol instead of the this compound solution.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm).
-
Calculation: Calculate the percentage of DPPH radical scavenging activity. The IC₅₀ value (the concentration of this compound required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.
Signaling Pathways
Currently, there is no published research detailing the specific signaling pathways modulated by this compound. Based on its neuroprotective activity, particularly in the context of expanded CTG repeats, it is plausible that this compound may interact with pathways involved in RNA metabolism, protein sequestration, and cellular stress responses.
A hypothetical signaling pathway for this compound's action on expanded CTG repeats is presented below. This is a speculative model to guide future research.
Conclusion and Future Directions
This compound is a promising bioflavonoid with demonstrated potential in the realm of neuroprotection. The initial findings regarding its ability to rescue neuronal cells and mitigate the effects of expanded CTG repeats warrant more extensive investigation. Future research should prioritize:
-
Quantitative Bioactivity Studies: Performing dose-response studies to determine the IC₅₀ and EC₅₀ values of this compound for its various biological activities.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its effects.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of neurodegenerative diseases, including myotonic dystrophy.
-
Structure-Activity Relationship Studies: Synthesizing and testing this compound analogs to identify key structural features for its biological activities and to potentially enhance its potency and pharmacokinetic properties.
A thorough understanding of this compound's biological activities will be crucial for its potential development as a therapeutic agent. The framework provided in this guide serves as a foundation for these future research endeavors.
An In-depth Technical Guide on the Biological Activities of Toringin
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide is a comprehensive summary of the currently available scientific information on the biological activities of Toringin. Due to the limited publicly accessible research on this specific flavonoid, this document highlights the known areas of its activity and provides general experimental contexts. Further primary research is required to fully elucidate its mechanisms and quantitative effects.
Introduction to this compound
This compound is a bioflavonoid, a class of polyphenolic secondary metabolites found in plants. It has been isolated from the bark of Docyniopsis tschonoski, a species of flowering plant in the rose family. As a flavonoid, this compound is structurally related to other well-researched flavonoids and is anticipated to possess a range of biological activities, including neuroprotective, antioxidant, and anti-inflammatory properties. The current body of research points towards its potential therapeutic applications, particularly in the context of neurodegenerative diseases.
Known Biological Activities
Preliminary studies and vendor information suggest that this compound exhibits several key biological activities. However, it is crucial to note that detailed, peer-reviewed quantitative data and in-depth mechanistic studies are not widely available in the public domain. The information presented here is based on the existing preliminary findings.
Neuroprotective Activity
The most prominent reported activity of this compound is its neuroprotective effect. This has been observed in two main contexts:
-
Rescue of Neuronal Cells: this compound has been shown to rescue PC12 neuronal cells. PC12 cells are a well-established model for studying neuronal differentiation and neurotoxicity. The ability of this compound to protect these cells suggests its potential in mitigating neuronal damage.
-
Amelioration of Expanded CTG Repeat Effects: this compound has been reported to progressively decrease the cytotoxic effects associated with expanded CTG trinucleotide repeats. This is highly significant as expanded CTG repeats are the genetic basis for myotonic dystrophy type 1 (DM1), a multisystemic disorder. The mechanism is thought to involve the modulation of the toxic RNA gain-of-function.
Potential Antioxidant Activity
Flavonoids are well-known for their antioxidant properties, which stem from their ability to scavenge free radicals and chelate metal ions. While specific quantitative antioxidant data for this compound is not available, it is reasonable to hypothesize its potential in this area.
Potential Anti-inflammatory Activity
Many flavonoids also exhibit anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The potential for this compound to act as an anti-inflammatory agent is an area for future investigation.
Quantitative Data Summary
As of the latest literature review, specific quantitative data for the biological activities of this compound (e.g., IC₅₀, EC₅₀ values) have not been published in accessible peer-reviewed journals. The tables below are structured to accommodate such data as it becomes available through future research.
Table 1: Neuroprotective Activity of this compound (Hypothetical Data)
| Assay Type | Cell Line | Endpoint Measured | This compound Concentration | Result (e.g., % viability, IC₅₀) |
|---|---|---|---|---|
| MTT Assay | PC12 | Cell Viability | Data Not Available | Data Not Available |
| LDH Assay | PC12 | Cytotoxicity | Data Not Available | Data Not Available |
| CTG Repeat Assay | - | Cytotoxicity Reduction | Data Not Available | Data Not Available |
Table 2: Antioxidant Activity of this compound (Hypothetical Data)
| Assay Type | Method | Endpoint Measured | This compound Concentration | Result (e.g., IC₅₀) |
|---|---|---|---|---|
| DPPH Assay | Radical Scavenging | Absorbance | Data Not Available | Data Not Available |
| ABTS Assay | Radical Scavenging | Absorbance | Data Not Available | Data Not Available |
Table 3: Anti-inflammatory Activity of this compound (Hypothetical Data)
| Assay Type | Cell Line | Endpoint Measured | This compound Concentration | Result (e.g., % Inhibition, IC₅₀) |
|---|
| Nitric Oxide Assay | RAW 264.7 | Nitrite Concentration | Data Not Available | Data Not Available |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not available in the current literature. However, based on the reported activities, the following are generalized protocols for the types of assays that would be employed.
Neuroprotective Activity Assay in PC12 Cells
Objective: To assess the ability of this compound to protect PC12 neuronal cells from a neurotoxic insult.
Materials:
-
PC12 cell line
-
Cell culture medium (e.g., DMEM with horse and fetal bovine serum)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP⁺)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Plate reader
Protocol:
-
Cell Seeding: Seed PC12 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound for a specified pre-incubation period (e.g., 2-4 hours).
-
Induction of Neurotoxicity: Introduce a neurotoxin (e.g., 6-OHDA) to the wells, with and without this compound pre-treatment. Include a vehicle control and a toxin-only control.
-
Incubation: Incubate the plate for a duration relevant to the neurotoxin's mechanism of action (e.g., 24-48 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Antioxidant Activity (DPPH Radical Scavenging Assay)
Objective: To determine the free radical scavenging capacity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727)
-
Methanol
-
96-well plates
-
Plate reader
Protocol:
-
Sample Preparation: Prepare a series of dilutions of this compound in methanol.
-
Reaction Mixture: In a 96-well plate, mix the this compound solutions with the DPPH solution. Include a control with methanol instead of the this compound solution.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm).
-
Calculation: Calculate the percentage of DPPH radical scavenging activity. The IC₅₀ value (the concentration of this compound required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.
Signaling Pathways
Currently, there is no published research detailing the specific signaling pathways modulated by this compound. Based on its neuroprotective activity, particularly in the context of expanded CTG repeats, it is plausible that this compound may interact with pathways involved in RNA metabolism, protein sequestration, and cellular stress responses.
A hypothetical signaling pathway for this compound's action on expanded CTG repeats is presented below. This is a speculative model to guide future research.
Conclusion and Future Directions
This compound is a promising bioflavonoid with demonstrated potential in the realm of neuroprotection. The initial findings regarding its ability to rescue neuronal cells and mitigate the effects of expanded CTG repeats warrant more extensive investigation. Future research should prioritize:
-
Quantitative Bioactivity Studies: Performing dose-response studies to determine the IC₅₀ and EC₅₀ values of this compound for its various biological activities.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its effects.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of neurodegenerative diseases, including myotonic dystrophy.
-
Structure-Activity Relationship Studies: Synthesizing and testing this compound analogs to identify key structural features for its biological activities and to potentially enhance its potency and pharmacokinetic properties.
A thorough understanding of this compound's biological activities will be crucial for its potential development as a therapeutic agent. The framework provided in this guide serves as a foundation for these future research endeavors.
An In-depth Technical Guide on the Biological Activities of Toringin
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide is a comprehensive summary of the currently available scientific information on the biological activities of Toringin. Due to the limited publicly accessible research on this specific flavonoid, this document highlights the known areas of its activity and provides general experimental contexts. Further primary research is required to fully elucidate its mechanisms and quantitative effects.
Introduction to this compound
This compound is a bioflavonoid, a class of polyphenolic secondary metabolites found in plants. It has been isolated from the bark of Docyniopsis tschonoski, a species of flowering plant in the rose family. As a flavonoid, this compound is structurally related to other well-researched flavonoids and is anticipated to possess a range of biological activities, including neuroprotective, antioxidant, and anti-inflammatory properties. The current body of research points towards its potential therapeutic applications, particularly in the context of neurodegenerative diseases.
Known Biological Activities
Preliminary studies and vendor information suggest that this compound exhibits several key biological activities. However, it is crucial to note that detailed, peer-reviewed quantitative data and in-depth mechanistic studies are not widely available in the public domain. The information presented here is based on the existing preliminary findings.
Neuroprotective Activity
The most prominent reported activity of this compound is its neuroprotective effect. This has been observed in two main contexts:
-
Rescue of Neuronal Cells: this compound has been shown to rescue PC12 neuronal cells. PC12 cells are a well-established model for studying neuronal differentiation and neurotoxicity. The ability of this compound to protect these cells suggests its potential in mitigating neuronal damage.
-
Amelioration of Expanded CTG Repeat Effects: this compound has been reported to progressively decrease the cytotoxic effects associated with expanded CTG trinucleotide repeats. This is highly significant as expanded CTG repeats are the genetic basis for myotonic dystrophy type 1 (DM1), a multisystemic disorder. The mechanism is thought to involve the modulation of the toxic RNA gain-of-function.
Potential Antioxidant Activity
Flavonoids are well-known for their antioxidant properties, which stem from their ability to scavenge free radicals and chelate metal ions. While specific quantitative antioxidant data for this compound is not available, it is reasonable to hypothesize its potential in this area.
Potential Anti-inflammatory Activity
Many flavonoids also exhibit anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The potential for this compound to act as an anti-inflammatory agent is an area for future investigation.
Quantitative Data Summary
As of the latest literature review, specific quantitative data for the biological activities of this compound (e.g., IC₅₀, EC₅₀ values) have not been published in accessible peer-reviewed journals. The tables below are structured to accommodate such data as it becomes available through future research.
Table 1: Neuroprotective Activity of this compound (Hypothetical Data)
| Assay Type | Cell Line | Endpoint Measured | This compound Concentration | Result (e.g., % viability, IC₅₀) |
|---|---|---|---|---|
| MTT Assay | PC12 | Cell Viability | Data Not Available | Data Not Available |
| LDH Assay | PC12 | Cytotoxicity | Data Not Available | Data Not Available |
| CTG Repeat Assay | - | Cytotoxicity Reduction | Data Not Available | Data Not Available |
Table 2: Antioxidant Activity of this compound (Hypothetical Data)
| Assay Type | Method | Endpoint Measured | This compound Concentration | Result (e.g., IC₅₀) |
|---|---|---|---|---|
| DPPH Assay | Radical Scavenging | Absorbance | Data Not Available | Data Not Available |
| ABTS Assay | Radical Scavenging | Absorbance | Data Not Available | Data Not Available |
Table 3: Anti-inflammatory Activity of this compound (Hypothetical Data)
| Assay Type | Cell Line | Endpoint Measured | This compound Concentration | Result (e.g., % Inhibition, IC₅₀) |
|---|
| Nitric Oxide Assay | RAW 264.7 | Nitrite Concentration | Data Not Available | Data Not Available |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not available in the current literature. However, based on the reported activities, the following are generalized protocols for the types of assays that would be employed.
Neuroprotective Activity Assay in PC12 Cells
Objective: To assess the ability of this compound to protect PC12 neuronal cells from a neurotoxic insult.
Materials:
-
PC12 cell line
-
Cell culture medium (e.g., DMEM with horse and fetal bovine serum)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP⁺)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Plate reader
Protocol:
-
Cell Seeding: Seed PC12 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound for a specified pre-incubation period (e.g., 2-4 hours).
-
Induction of Neurotoxicity: Introduce a neurotoxin (e.g., 6-OHDA) to the wells, with and without this compound pre-treatment. Include a vehicle control and a toxin-only control.
-
Incubation: Incubate the plate for a duration relevant to the neurotoxin's mechanism of action (e.g., 24-48 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Antioxidant Activity (DPPH Radical Scavenging Assay)
Objective: To determine the free radical scavenging capacity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
96-well plates
-
Plate reader
Protocol:
-
Sample Preparation: Prepare a series of dilutions of this compound in methanol.
-
Reaction Mixture: In a 96-well plate, mix the this compound solutions with the DPPH solution. Include a control with methanol instead of the this compound solution.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm).
-
Calculation: Calculate the percentage of DPPH radical scavenging activity. The IC₅₀ value (the concentration of this compound required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.
Signaling Pathways
Currently, there is no published research detailing the specific signaling pathways modulated by this compound. Based on its neuroprotective activity, particularly in the context of expanded CTG repeats, it is plausible that this compound may interact with pathways involved in RNA metabolism, protein sequestration, and cellular stress responses.
A hypothetical signaling pathway for this compound's action on expanded CTG repeats is presented below. This is a speculative model to guide future research.
Conclusion and Future Directions
This compound is a promising bioflavonoid with demonstrated potential in the realm of neuroprotection. The initial findings regarding its ability to rescue neuronal cells and mitigate the effects of expanded CTG repeats warrant more extensive investigation. Future research should prioritize:
-
Quantitative Bioactivity Studies: Performing dose-response studies to determine the IC₅₀ and EC₅₀ values of this compound for its various biological activities.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its effects.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of neurodegenerative diseases, including myotonic dystrophy.
-
Structure-Activity Relationship Studies: Synthesizing and testing this compound analogs to identify key structural features for its biological activities and to potentially enhance its potency and pharmacokinetic properties.
A thorough understanding of this compound's biological activities will be crucial for its potential development as a therapeutic agent. The framework provided in this guide serves as a foundation for these future research endeavors.
Methodological & Application
Dissolving Toringin for In Vitro Success: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the dissolution of Toringin, a bioflavonoid isolated from the bark of Docyniopsis tschonoski, for use in a variety of in vitro studies. Adherence to these guidelines will help ensure consistent and reproducible experimental outcomes.
Introduction to this compound
This compound is a flavonoid that has garnered interest for its potential biological activities. Notably, it has been observed to progressively decrease the cis-effect of expanded CTG repeats and associated cytotoxicity in neuronal cell models[1]. Flavonoids as a class are recognized for their beneficial actions against a range of pathologies, including cancer and coronary heart disease[1]. Successful in vitro investigation of this compound's mechanisms of action and therapeutic potential is critically dependent on proper and consistent solubilization.
Solubility of this compound
The solubility of this compound is a key consideration for the preparation of stock solutions for in vitro assays. Based on available data, this compound is soluble in several organic solvents.
Table 1: this compound Solubility Data
| Solvent | Concentration | Observations |
| Dimethyl Sulfoxide (DMSO) | ≥ 2.5 mg/mL (6.00 mM) | A 10% DMSO solution in corn oil yields a clear solution. |
| DMSO/PEG300/Tween-80/Saline | ≥ 2.08 mg/mL (5.00 mM) | A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline results in a clear solution. |
| DMSO/SBE-β-CD/Saline | ≥ 2.08 mg/mL (5.00 mM) | A mixture of 10% DMSO in a 20% SBE-β-CD in Saline solution yields a clear solution. |
| DMSO, Pyridine, Methanol, Ethanol | Not specified | Listed as suitable solvents. |
Note: If precipitation or phase separation is observed during preparation, gentle heating and/or sonication can be employed to facilitate dissolution[1].
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO), a common solvent for in vitro studies.
Materials:
-
This compound (powder)
-
Anhydrous, cell culture grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 416.38 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, weigh out 4.16 mg of this compound.
-
-
Dissolution:
-
Aseptically transfer the weighed this compound into a sterile microcentrifuge tube.
-
Add the desired volume of DMSO (e.g., 1 mL for a 10 mM solution).
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
-
Ensure Complete Solubilization (if necessary):
-
If the solution is not clear, gently warm the tube in a water bath (not exceeding 37°C) for 5-10 minutes.
-
Alternatively, sonicate the solution for 5-10 minutes.
-
Visually inspect the solution to ensure no particulates are present.
-
-
Sterilization:
-
For sterile applications, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube. This is crucial for cell culture experiments.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[1].
-
Workflow for Preparing this compound Stock Solution
Caption: Workflow for the preparation of a this compound stock solution.
Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the this compound stock solution to the desired final concentration in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Thaw the Stock Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Serial Dilution (Recommended):
-
It is recommended to perform serial dilutions to achieve the final desired concentration. This minimizes pipetting errors and the amount of DMSO added to the final culture volume.
-
For example, to achieve a final concentration of 10 µM in 1 mL of medium, first prepare an intermediate dilution (e.g., 1 mM) by adding 10 µL of the 10 mM stock to 90 µL of sterile PBS or culture medium. Then, add 1 µL of the 1 mM intermediate dilution to 999 µL of the final volume of cell culture medium.
-
-
Direct Dilution (for higher concentrations):
-
Directly add the required volume of the 10 mM stock solution to the pre-warmed cell culture medium. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of medium.
-
-
Mix Thoroughly:
-
Gently mix the working solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can damage media components.
-
-
Vehicle Control:
-
It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the this compound-treated samples.
-
Experimental Workflow for Cell Treatment
Caption: Workflow for preparing working solutions and treating cells.
This compound and Signaling Pathways
Currently, there is limited direct evidence in the scientific literature to suggest that this compound modulates the Target of Rapamycin (TOR) signaling pathway. The TOR pathway is a highly conserved signaling cascade that plays a central role in regulating cell growth, proliferation, and metabolism in response to nutrient availability and growth factors. While flavonoids, in general, have been shown to interact with various signaling pathways, the specific interaction of this compound with the TOR pathway requires further investigation.
Research has indicated that this compound can ameliorate the toxic effects of expanded CTG repeats in a neuronal cell model, suggesting a potential role in neuroprotective mechanisms[1]. The signaling pathways involved in this effect have not been fully elucidated.
Illustrative TOR Signaling Pathway (General)
Caption: A simplified diagram of the general TOR signaling pathway.
Conclusion
The successful use of this compound in in vitro studies hinges on proper dissolution and handling. The protocols outlined in this document provide a standardized approach to preparing this compound solutions, ensuring experimental reproducibility. While the direct targets and complete signaling networks of this compound are still under investigation, these guidelines will facilitate further research into its biological functions and therapeutic potential. Researchers should always include appropriate vehicle controls and ensure the final solvent concentration is not cytotoxic to the cell model being used.
References
Dissolving Toringin for In Vitro Success: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the dissolution of Toringin, a bioflavonoid isolated from the bark of Docyniopsis tschonoski, for use in a variety of in vitro studies. Adherence to these guidelines will help ensure consistent and reproducible experimental outcomes.
Introduction to this compound
This compound is a flavonoid that has garnered interest for its potential biological activities. Notably, it has been observed to progressively decrease the cis-effect of expanded CTG repeats and associated cytotoxicity in neuronal cell models[1]. Flavonoids as a class are recognized for their beneficial actions against a range of pathologies, including cancer and coronary heart disease[1]. Successful in vitro investigation of this compound's mechanisms of action and therapeutic potential is critically dependent on proper and consistent solubilization.
Solubility of this compound
The solubility of this compound is a key consideration for the preparation of stock solutions for in vitro assays. Based on available data, this compound is soluble in several organic solvents.
Table 1: this compound Solubility Data
| Solvent | Concentration | Observations |
| Dimethyl Sulfoxide (DMSO) | ≥ 2.5 mg/mL (6.00 mM) | A 10% DMSO solution in corn oil yields a clear solution. |
| DMSO/PEG300/Tween-80/Saline | ≥ 2.08 mg/mL (5.00 mM) | A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline results in a clear solution. |
| DMSO/SBE-β-CD/Saline | ≥ 2.08 mg/mL (5.00 mM) | A mixture of 10% DMSO in a 20% SBE-β-CD in Saline solution yields a clear solution. |
| DMSO, Pyridine, Methanol, Ethanol | Not specified | Listed as suitable solvents. |
Note: If precipitation or phase separation is observed during preparation, gentle heating and/or sonication can be employed to facilitate dissolution[1].
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO), a common solvent for in vitro studies.
Materials:
-
This compound (powder)
-
Anhydrous, cell culture grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 416.38 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, weigh out 4.16 mg of this compound.
-
-
Dissolution:
-
Aseptically transfer the weighed this compound into a sterile microcentrifuge tube.
-
Add the desired volume of DMSO (e.g., 1 mL for a 10 mM solution).
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
-
Ensure Complete Solubilization (if necessary):
-
If the solution is not clear, gently warm the tube in a water bath (not exceeding 37°C) for 5-10 minutes.
-
Alternatively, sonicate the solution for 5-10 minutes.
-
Visually inspect the solution to ensure no particulates are present.
-
-
Sterilization:
-
For sterile applications, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube. This is crucial for cell culture experiments.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[1].
-
Workflow for Preparing this compound Stock Solution
Caption: Workflow for the preparation of a this compound stock solution.
Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the this compound stock solution to the desired final concentration in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Thaw the Stock Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Serial Dilution (Recommended):
-
It is recommended to perform serial dilutions to achieve the final desired concentration. This minimizes pipetting errors and the amount of DMSO added to the final culture volume.
-
For example, to achieve a final concentration of 10 µM in 1 mL of medium, first prepare an intermediate dilution (e.g., 1 mM) by adding 10 µL of the 10 mM stock to 90 µL of sterile PBS or culture medium. Then, add 1 µL of the 1 mM intermediate dilution to 999 µL of the final volume of cell culture medium.
-
-
Direct Dilution (for higher concentrations):
-
Directly add the required volume of the 10 mM stock solution to the pre-warmed cell culture medium. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of medium.
-
-
Mix Thoroughly:
-
Gently mix the working solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can damage media components.
-
-
Vehicle Control:
-
It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the this compound-treated samples.
-
Experimental Workflow for Cell Treatment
Caption: Workflow for preparing working solutions and treating cells.
This compound and Signaling Pathways
Currently, there is limited direct evidence in the scientific literature to suggest that this compound modulates the Target of Rapamycin (TOR) signaling pathway. The TOR pathway is a highly conserved signaling cascade that plays a central role in regulating cell growth, proliferation, and metabolism in response to nutrient availability and growth factors. While flavonoids, in general, have been shown to interact with various signaling pathways, the specific interaction of this compound with the TOR pathway requires further investigation.
Research has indicated that this compound can ameliorate the toxic effects of expanded CTG repeats in a neuronal cell model, suggesting a potential role in neuroprotective mechanisms[1]. The signaling pathways involved in this effect have not been fully elucidated.
Illustrative TOR Signaling Pathway (General)
Caption: A simplified diagram of the general TOR signaling pathway.
Conclusion
The successful use of this compound in in vitro studies hinges on proper dissolution and handling. The protocols outlined in this document provide a standardized approach to preparing this compound solutions, ensuring experimental reproducibility. While the direct targets and complete signaling networks of this compound are still under investigation, these guidelines will facilitate further research into its biological functions and therapeutic potential. Researchers should always include appropriate vehicle controls and ensure the final solvent concentration is not cytotoxic to the cell model being used.
References
Dissolving Toringin for In Vitro Success: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the dissolution of Toringin, a bioflavonoid isolated from the bark of Docyniopsis tschonoski, for use in a variety of in vitro studies. Adherence to these guidelines will help ensure consistent and reproducible experimental outcomes.
Introduction to this compound
This compound is a flavonoid that has garnered interest for its potential biological activities. Notably, it has been observed to progressively decrease the cis-effect of expanded CTG repeats and associated cytotoxicity in neuronal cell models[1]. Flavonoids as a class are recognized for their beneficial actions against a range of pathologies, including cancer and coronary heart disease[1]. Successful in vitro investigation of this compound's mechanisms of action and therapeutic potential is critically dependent on proper and consistent solubilization.
Solubility of this compound
The solubility of this compound is a key consideration for the preparation of stock solutions for in vitro assays. Based on available data, this compound is soluble in several organic solvents.
Table 1: this compound Solubility Data
| Solvent | Concentration | Observations |
| Dimethyl Sulfoxide (DMSO) | ≥ 2.5 mg/mL (6.00 mM) | A 10% DMSO solution in corn oil yields a clear solution. |
| DMSO/PEG300/Tween-80/Saline | ≥ 2.08 mg/mL (5.00 mM) | A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline results in a clear solution. |
| DMSO/SBE-β-CD/Saline | ≥ 2.08 mg/mL (5.00 mM) | A mixture of 10% DMSO in a 20% SBE-β-CD in Saline solution yields a clear solution. |
| DMSO, Pyridine, Methanol, Ethanol | Not specified | Listed as suitable solvents. |
Note: If precipitation or phase separation is observed during preparation, gentle heating and/or sonication can be employed to facilitate dissolution[1].
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO), a common solvent for in vitro studies.
Materials:
-
This compound (powder)
-
Anhydrous, cell culture grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 416.38 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, weigh out 4.16 mg of this compound.
-
-
Dissolution:
-
Aseptically transfer the weighed this compound into a sterile microcentrifuge tube.
-
Add the desired volume of DMSO (e.g., 1 mL for a 10 mM solution).
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
-
Ensure Complete Solubilization (if necessary):
-
If the solution is not clear, gently warm the tube in a water bath (not exceeding 37°C) for 5-10 minutes.
-
Alternatively, sonicate the solution for 5-10 minutes.
-
Visually inspect the solution to ensure no particulates are present.
-
-
Sterilization:
-
For sterile applications, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube. This is crucial for cell culture experiments.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[1].
-
Workflow for Preparing this compound Stock Solution
Caption: Workflow for the preparation of a this compound stock solution.
Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the this compound stock solution to the desired final concentration in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Thaw the Stock Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Serial Dilution (Recommended):
-
It is recommended to perform serial dilutions to achieve the final desired concentration. This minimizes pipetting errors and the amount of DMSO added to the final culture volume.
-
For example, to achieve a final concentration of 10 µM in 1 mL of medium, first prepare an intermediate dilution (e.g., 1 mM) by adding 10 µL of the 10 mM stock to 90 µL of sterile PBS or culture medium. Then, add 1 µL of the 1 mM intermediate dilution to 999 µL of the final volume of cell culture medium.
-
-
Direct Dilution (for higher concentrations):
-
Directly add the required volume of the 10 mM stock solution to the pre-warmed cell culture medium. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of medium.
-
-
Mix Thoroughly:
-
Gently mix the working solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can damage media components.
-
-
Vehicle Control:
-
It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the this compound-treated samples.
-
Experimental Workflow for Cell Treatment
Caption: Workflow for preparing working solutions and treating cells.
This compound and Signaling Pathways
Currently, there is limited direct evidence in the scientific literature to suggest that this compound modulates the Target of Rapamycin (TOR) signaling pathway. The TOR pathway is a highly conserved signaling cascade that plays a central role in regulating cell growth, proliferation, and metabolism in response to nutrient availability and growth factors. While flavonoids, in general, have been shown to interact with various signaling pathways, the specific interaction of this compound with the TOR pathway requires further investigation.
Research has indicated that this compound can ameliorate the toxic effects of expanded CTG repeats in a neuronal cell model, suggesting a potential role in neuroprotective mechanisms[1]. The signaling pathways involved in this effect have not been fully elucidated.
Illustrative TOR Signaling Pathway (General)
Caption: A simplified diagram of the general TOR signaling pathway.
Conclusion
The successful use of this compound in in vitro studies hinges on proper dissolution and handling. The protocols outlined in this document provide a standardized approach to preparing this compound solutions, ensuring experimental reproducibility. While the direct targets and complete signaling networks of this compound are still under investigation, these guidelines will facilitate further research into its biological functions and therapeutic potential. Researchers should always include appropriate vehicle controls and ensure the final solvent concentration is not cytotoxic to the cell model being used.
References
Toringin: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toringin is a naturally occurring bioflavonoid isolated from the bark of Docyniopsis tschonoski.[1] Emerging research has highlighted its potential therapeutic applications, including neuroprotective and anti-cancer activities. These biological effects are believed to be mediated, at least in part, through the modulation of key cellular signaling pathways, with a growing interest in its interaction with the PI3K/Akt/mTOR pathway. This document provides detailed application notes and experimental protocols for researchers investigating the biological activities of this compound.
Reputable Suppliers of this compound for Research
For reliable and high-purity this compound for research purposes, scientists can source from the following reputable suppliers:
-
MedchemExpress: Offers this compound with a purity of 98.21% and provides detailed information on its solubility and storage conditions.[1]
-
ChemFaces: A manufacturer of high-purity natural products, supplying this compound for pharmacological research and as a reference standard.[2]
-
CymitQuimica: Provides this compound with a purity of ≥98%.[3]
-
Biosynth: Supplies this compound and describes its potential applications in neurological and psychiatric research.[4]
Biological Activity and Mechanism of Action
This compound has demonstrated a range of biological activities, with a significant focus on its potential in neuroscience and oncology.
Neuroprotective Effects
Studies have suggested that this compound possesses neuroprotective properties. It has been shown to rescue neuronal cells from cytotoxicity and may ameliorate the effects of certain genetic repeat expansions.[1] The neuroprotective effects of flavonoids, a class of compounds to which this compound belongs, are often attributed to their antioxidant properties and their ability to modulate signaling pathways involved in cell survival and apoptosis.
Anti-Cancer Potential
Flavonoids are known to exhibit anti-cancer properties, and this compound is being investigated for its potential in this area.[1][5] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5] Several flavonoids have been shown to target this pathway, suggesting a potential mechanism for this compound's anti-cancer effects.
Interaction with the mTOR Signaling Pathway
The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate a multitude of cellular processes. While direct quantitative data on the IC50 of this compound against mTOR is not currently available in the public domain, the known effects of other flavonoids on the PI3K/Akt/mTOR pathway suggest that this compound may exert its biological effects through modulation of this critical signaling cascade.[5][6] Further research is required to quantify the specific inhibitory activity of this compound on mTOR.
Quantitative Data Summary
As of the latest literature review, a specific half-maximal inhibitory concentration (IC50) value for this compound directly targeting mTOR kinase activity has not been published. The following table summarizes the known information and provides context with well-characterized mTOR inhibitors.
| Compound | Target(s) | IC50 / EC50 | Key Findings |
| This compound | Presumed: PI3K/Akt/mTOR pathway | Not yet determined | Bioflavonoid with neuroprotective and potential anti-cancer activities.[1] |
| Torin 1 | mTORC1, mTORC2 | IC50: 3 nM (in vitro kinase assay) | Potent and selective ATP-competitive mTOR inhibitor. |
| Torin 2 | mTORC1, mTORC2 | EC50: 0.25 nM (cellular mTOR activity) | Second-generation mTOR inhibitor with improved pharmacokinetic properties. |
| Rapamycin | mTORC1 (allosteric inhibitor) | IC50: ~0.1 nM (in HEK293 cells) | Widely used mTORC1 inhibitor. |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on the mTOR signaling pathway and its cellular consequences.
Western Blotting for mTOR Pathway Activation
This protocol is designed to assess the phosphorylation status of key proteins in the mTOR signaling cascade, providing insights into the inhibitory effects of this compound.
a. Cell Lysis and Protein Extraction:
-
Culture cells to 70-80% confluency and treat with desired concentrations of this compound for the specified duration. Include appropriate positive and negative controls.
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA protein assay.
b. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100V for 90 minutes at 4°C.
c. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of mTOR, Akt, S6K, and 4E-BP1 overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Workflow for Western Blot Analysis
Caption: Western Blotting Workflow.
In Vitro mTOR Kinase Assay
This assay directly measures the enzymatic activity of mTOR in the presence of this compound.
a. Immunoprecipitation of mTOR:
-
Lyse cells as described in the Western Blotting protocol.
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-mTOR antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for 2-3 hours at 4°C to capture the mTOR-antibody complex.
-
Wash the immunoprecipitated mTOR complex three times with lysis buffer and once with kinase assay buffer.
b. Kinase Reaction:
-
Resuspend the mTOR-bead complex in kinase assay buffer.
-
Add a known amount of a substrate (e.g., recombinant 4E-BP1) and ATP.
-
Add varying concentrations of this compound to the reaction mixture.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
c. Detection of Substrate Phosphorylation:
-
Analyze the reaction products by SDS-PAGE and Western Blotting using a phospho-specific antibody against the substrate.
-
Quantify the band intensities to determine the extent of mTOR inhibition by this compound.
mTOR Kinase Assay Workflow
Caption: In Vitro mTOR Kinase Assay Workflow.
Cell Viability Assay (MTT/XTT)
This protocol assesses the effect of this compound on cell proliferation and viability.
a. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere and grow for 24 hours.
b. Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the this compound-containing medium.
-
Incubate the cells for 24, 48, or 72 hours.
c. MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
d. XTT Assay:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT mixture to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450-500 nm.
Cell Viability Assay Workflow
Caption: Cell Viability Assay Workflow.
Signaling Pathway Diagram
The PI3K/Akt/mTOR Signaling Pathway
This pathway is a central regulator of cell growth, proliferation, and survival. Growth factors activate receptor tyrosine kinases (RTKs), which in turn activate PI3K. PI3K phosphorylates PIP2 to PIP3, leading to the recruitment and activation of Akt. Akt can then activate mTORC1 through the phosphorylation and inhibition of the TSC1/TSC2 complex. Activated mTORC1 promotes protein synthesis by phosphorylating S6K and 4E-BP1. mTORC2 is also involved in the full activation of Akt.
Caption: PI3K/Akt/mTOR Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Flavonoids Targeting the mTOR Signaling Cascades in Cancer: A Potential Crosstalk in Anti-Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Natural compounds from botanical drugs targeting mTOR signaling pathway as promising therapeutics for atherosclerosis: A review [frontiersin.org]
- 4. Inhibition of Akt/mTOR signaling by the dietary flavonoid fisetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Torin2, an ATP-competitive inhibitor of mTOR, ATM and ATR - PMC [pmc.ncbi.nlm.nih.gov]
Toringin: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toringin is a naturally occurring bioflavonoid isolated from the bark of Docyniopsis tschonoski.[1] Emerging research has highlighted its potential therapeutic applications, including neuroprotective and anti-cancer activities. These biological effects are believed to be mediated, at least in part, through the modulation of key cellular signaling pathways, with a growing interest in its interaction with the PI3K/Akt/mTOR pathway. This document provides detailed application notes and experimental protocols for researchers investigating the biological activities of this compound.
Reputable Suppliers of this compound for Research
For reliable and high-purity this compound for research purposes, scientists can source from the following reputable suppliers:
-
MedchemExpress: Offers this compound with a purity of 98.21% and provides detailed information on its solubility and storage conditions.[1]
-
ChemFaces: A manufacturer of high-purity natural products, supplying this compound for pharmacological research and as a reference standard.[2]
-
CymitQuimica: Provides this compound with a purity of ≥98%.[3]
-
Biosynth: Supplies this compound and describes its potential applications in neurological and psychiatric research.[4]
Biological Activity and Mechanism of Action
This compound has demonstrated a range of biological activities, with a significant focus on its potential in neuroscience and oncology.
Neuroprotective Effects
Studies have suggested that this compound possesses neuroprotective properties. It has been shown to rescue neuronal cells from cytotoxicity and may ameliorate the effects of certain genetic repeat expansions.[1] The neuroprotective effects of flavonoids, a class of compounds to which this compound belongs, are often attributed to their antioxidant properties and their ability to modulate signaling pathways involved in cell survival and apoptosis.
Anti-Cancer Potential
Flavonoids are known to exhibit anti-cancer properties, and this compound is being investigated for its potential in this area.[1][5] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5] Several flavonoids have been shown to target this pathway, suggesting a potential mechanism for this compound's anti-cancer effects.
Interaction with the mTOR Signaling Pathway
The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate a multitude of cellular processes. While direct quantitative data on the IC50 of this compound against mTOR is not currently available in the public domain, the known effects of other flavonoids on the PI3K/Akt/mTOR pathway suggest that this compound may exert its biological effects through modulation of this critical signaling cascade.[5][6] Further research is required to quantify the specific inhibitory activity of this compound on mTOR.
Quantitative Data Summary
As of the latest literature review, a specific half-maximal inhibitory concentration (IC50) value for this compound directly targeting mTOR kinase activity has not been published. The following table summarizes the known information and provides context with well-characterized mTOR inhibitors.
| Compound | Target(s) | IC50 / EC50 | Key Findings |
| This compound | Presumed: PI3K/Akt/mTOR pathway | Not yet determined | Bioflavonoid with neuroprotective and potential anti-cancer activities.[1] |
| Torin 1 | mTORC1, mTORC2 | IC50: 3 nM (in vitro kinase assay) | Potent and selective ATP-competitive mTOR inhibitor. |
| Torin 2 | mTORC1, mTORC2 | EC50: 0.25 nM (cellular mTOR activity) | Second-generation mTOR inhibitor with improved pharmacokinetic properties. |
| Rapamycin | mTORC1 (allosteric inhibitor) | IC50: ~0.1 nM (in HEK293 cells) | Widely used mTORC1 inhibitor. |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on the mTOR signaling pathway and its cellular consequences.
Western Blotting for mTOR Pathway Activation
This protocol is designed to assess the phosphorylation status of key proteins in the mTOR signaling cascade, providing insights into the inhibitory effects of this compound.
a. Cell Lysis and Protein Extraction:
-
Culture cells to 70-80% confluency and treat with desired concentrations of this compound for the specified duration. Include appropriate positive and negative controls.
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA protein assay.
b. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100V for 90 minutes at 4°C.
c. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of mTOR, Akt, S6K, and 4E-BP1 overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Workflow for Western Blot Analysis
Caption: Western Blotting Workflow.
In Vitro mTOR Kinase Assay
This assay directly measures the enzymatic activity of mTOR in the presence of this compound.
a. Immunoprecipitation of mTOR:
-
Lyse cells as described in the Western Blotting protocol.
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-mTOR antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for 2-3 hours at 4°C to capture the mTOR-antibody complex.
-
Wash the immunoprecipitated mTOR complex three times with lysis buffer and once with kinase assay buffer.
b. Kinase Reaction:
-
Resuspend the mTOR-bead complex in kinase assay buffer.
-
Add a known amount of a substrate (e.g., recombinant 4E-BP1) and ATP.
-
Add varying concentrations of this compound to the reaction mixture.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
c. Detection of Substrate Phosphorylation:
-
Analyze the reaction products by SDS-PAGE and Western Blotting using a phospho-specific antibody against the substrate.
-
Quantify the band intensities to determine the extent of mTOR inhibition by this compound.
mTOR Kinase Assay Workflow
Caption: In Vitro mTOR Kinase Assay Workflow.
Cell Viability Assay (MTT/XTT)
This protocol assesses the effect of this compound on cell proliferation and viability.
a. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere and grow for 24 hours.
b. Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the this compound-containing medium.
-
Incubate the cells for 24, 48, or 72 hours.
c. MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
d. XTT Assay:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT mixture to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450-500 nm.
Cell Viability Assay Workflow
Caption: Cell Viability Assay Workflow.
Signaling Pathway Diagram
The PI3K/Akt/mTOR Signaling Pathway
This pathway is a central regulator of cell growth, proliferation, and survival. Growth factors activate receptor tyrosine kinases (RTKs), which in turn activate PI3K. PI3K phosphorylates PIP2 to PIP3, leading to the recruitment and activation of Akt. Akt can then activate mTORC1 through the phosphorylation and inhibition of the TSC1/TSC2 complex. Activated mTORC1 promotes protein synthesis by phosphorylating S6K and 4E-BP1. mTORC2 is also involved in the full activation of Akt.
Caption: PI3K/Akt/mTOR Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Flavonoids Targeting the mTOR Signaling Cascades in Cancer: A Potential Crosstalk in Anti-Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Natural compounds from botanical drugs targeting mTOR signaling pathway as promising therapeutics for atherosclerosis: A review [frontiersin.org]
- 4. Inhibition of Akt/mTOR signaling by the dietary flavonoid fisetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Torin2, an ATP-competitive inhibitor of mTOR, ATM and ATR - PMC [pmc.ncbi.nlm.nih.gov]
Toringin: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toringin is a naturally occurring bioflavonoid isolated from the bark of Docyniopsis tschonoski.[1] Emerging research has highlighted its potential therapeutic applications, including neuroprotective and anti-cancer activities. These biological effects are believed to be mediated, at least in part, through the modulation of key cellular signaling pathways, with a growing interest in its interaction with the PI3K/Akt/mTOR pathway. This document provides detailed application notes and experimental protocols for researchers investigating the biological activities of this compound.
Reputable Suppliers of this compound for Research
For reliable and high-purity this compound for research purposes, scientists can source from the following reputable suppliers:
-
MedchemExpress: Offers this compound with a purity of 98.21% and provides detailed information on its solubility and storage conditions.[1]
-
ChemFaces: A manufacturer of high-purity natural products, supplying this compound for pharmacological research and as a reference standard.[2]
-
CymitQuimica: Provides this compound with a purity of ≥98%.[3]
-
Biosynth: Supplies this compound and describes its potential applications in neurological and psychiatric research.[4]
Biological Activity and Mechanism of Action
This compound has demonstrated a range of biological activities, with a significant focus on its potential in neuroscience and oncology.
Neuroprotective Effects
Studies have suggested that this compound possesses neuroprotective properties. It has been shown to rescue neuronal cells from cytotoxicity and may ameliorate the effects of certain genetic repeat expansions.[1] The neuroprotective effects of flavonoids, a class of compounds to which this compound belongs, are often attributed to their antioxidant properties and their ability to modulate signaling pathways involved in cell survival and apoptosis.
Anti-Cancer Potential
Flavonoids are known to exhibit anti-cancer properties, and this compound is being investigated for its potential in this area.[1][5] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5] Several flavonoids have been shown to target this pathway, suggesting a potential mechanism for this compound's anti-cancer effects.
Interaction with the mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate a multitude of cellular processes. While direct quantitative data on the IC50 of this compound against mTOR is not currently available in the public domain, the known effects of other flavonoids on the PI3K/Akt/mTOR pathway suggest that this compound may exert its biological effects through modulation of this critical signaling cascade.[5][6] Further research is required to quantify the specific inhibitory activity of this compound on mTOR.
Quantitative Data Summary
As of the latest literature review, a specific half-maximal inhibitory concentration (IC50) value for this compound directly targeting mTOR kinase activity has not been published. The following table summarizes the known information and provides context with well-characterized mTOR inhibitors.
| Compound | Target(s) | IC50 / EC50 | Key Findings |
| This compound | Presumed: PI3K/Akt/mTOR pathway | Not yet determined | Bioflavonoid with neuroprotective and potential anti-cancer activities.[1] |
| Torin 1 | mTORC1, mTORC2 | IC50: 3 nM (in vitro kinase assay) | Potent and selective ATP-competitive mTOR inhibitor. |
| Torin 2 | mTORC1, mTORC2 | EC50: 0.25 nM (cellular mTOR activity) | Second-generation mTOR inhibitor with improved pharmacokinetic properties. |
| Rapamycin | mTORC1 (allosteric inhibitor) | IC50: ~0.1 nM (in HEK293 cells) | Widely used mTORC1 inhibitor. |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on the mTOR signaling pathway and its cellular consequences.
Western Blotting for mTOR Pathway Activation
This protocol is designed to assess the phosphorylation status of key proteins in the mTOR signaling cascade, providing insights into the inhibitory effects of this compound.
a. Cell Lysis and Protein Extraction:
-
Culture cells to 70-80% confluency and treat with desired concentrations of this compound for the specified duration. Include appropriate positive and negative controls.
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA protein assay.
b. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100V for 90 minutes at 4°C.
c. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of mTOR, Akt, S6K, and 4E-BP1 overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Workflow for Western Blot Analysis
Caption: Western Blotting Workflow.
In Vitro mTOR Kinase Assay
This assay directly measures the enzymatic activity of mTOR in the presence of this compound.
a. Immunoprecipitation of mTOR:
-
Lyse cells as described in the Western Blotting protocol.
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-mTOR antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for 2-3 hours at 4°C to capture the mTOR-antibody complex.
-
Wash the immunoprecipitated mTOR complex three times with lysis buffer and once with kinase assay buffer.
b. Kinase Reaction:
-
Resuspend the mTOR-bead complex in kinase assay buffer.
-
Add a known amount of a substrate (e.g., recombinant 4E-BP1) and ATP.
-
Add varying concentrations of this compound to the reaction mixture.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
c. Detection of Substrate Phosphorylation:
-
Analyze the reaction products by SDS-PAGE and Western Blotting using a phospho-specific antibody against the substrate.
-
Quantify the band intensities to determine the extent of mTOR inhibition by this compound.
mTOR Kinase Assay Workflow
Caption: In Vitro mTOR Kinase Assay Workflow.
Cell Viability Assay (MTT/XTT)
This protocol assesses the effect of this compound on cell proliferation and viability.
a. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere and grow for 24 hours.
b. Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the this compound-containing medium.
-
Incubate the cells for 24, 48, or 72 hours.
c. MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
d. XTT Assay:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT mixture to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450-500 nm.
Cell Viability Assay Workflow
Caption: Cell Viability Assay Workflow.
Signaling Pathway Diagram
The PI3K/Akt/mTOR Signaling Pathway
This pathway is a central regulator of cell growth, proliferation, and survival. Growth factors activate receptor tyrosine kinases (RTKs), which in turn activate PI3K. PI3K phosphorylates PIP2 to PIP3, leading to the recruitment and activation of Akt. Akt can then activate mTORC1 through the phosphorylation and inhibition of the TSC1/TSC2 complex. Activated mTORC1 promotes protein synthesis by phosphorylating S6K and 4E-BP1. mTORC2 is also involved in the full activation of Akt.
Caption: PI3K/Akt/mTOR Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Flavonoids Targeting the mTOR Signaling Cascades in Cancer: A Potential Crosstalk in Anti-Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Natural compounds from botanical drugs targeting mTOR signaling pathway as promising therapeutics for atherosclerosis: A review [frontiersin.org]
- 4. Inhibition of Akt/mTOR signaling by the dietary flavonoid fisetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Torin2, an ATP-competitive inhibitor of mTOR, ATM and ATR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Toringin in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Toringin (also known as Torin 1) is a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR).[1] mTOR is a highly conserved serine/threonine protein kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[2][3] It functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][4] this compound effectively inhibits both mTORC1 and mTORC2, providing a more complete blockade of mTOR signaling compared to allosteric inhibitors like rapamycin, which primarily targets mTORC1.[5][6] This property makes this compound a valuable tool for investigating the full spectrum of mTOR-dependent cellular processes and a potential therapeutic agent in diseases with dysregulated mTOR signaling, such as cancer.[5][7]
These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its impact on cell viability and mTOR signaling pathways.
Mechanism of Action: The mTOR Signaling Pathway
The mTOR signaling pathway is a critical cascade that responds to various upstream signals, including growth factors, nutrients, and cellular energy levels, to control essential anabolic and catabolic processes.[2][8]
-
mTORC1 is primarily responsible for promoting protein synthesis by phosphorylating key substrates such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2][9] Activated S6K1 enhances mRNA biogenesis and translation, while phosphorylation of 4E-BP1 causes its dissociation from eIF4E, allowing for cap-dependent translation to proceed.[2] mTORC1 also plays a role in lipid biosynthesis and the inhibition of autophagy.[9]
-
mTORC2 is involved in regulating cell survival and cytoskeletal organization.[5] A key substrate of mTORC2 is Akt (also known as Protein Kinase B), which it phosphorylates at serine 473, leading to its full activation.[10] Activated Akt then promotes cell survival and proliferation through various downstream effectors.[5]
This compound, by acting as an ATP-competitive inhibitor, blocks the kinase activity of mTOR in both complexes, leading to the dephosphorylation of their respective downstream targets.[1][6] This results in the inhibition of protein synthesis, cell cycle arrest, and induction of autophagy.[1]
Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.
Data Presentation: this compound Activity
The following tables summarize the quantitative data for this compound's activity from in vitro kinase assays and cell-based assays.
Table 1: In Vitro Kinase Assay Data
| Target | IC₅₀ (nM) | Assay Conditions | Reference(s) |
| mTORC1 | 2 | Cell-free kinase assay | [1][7][11] |
| mTORC2 | 10 | Cell-free kinase assay | [1][7][11] |
| DNA-PK | 1000 | In vitro kinase assay | [6] |
| ATM | 600 | In vitro kinase assay | [6] |
| PI3Kα | 1800 | In vitro kinase assay | [6] |
| hVps34 | 3000 | In vitro kinase assay | [6] |
Table 2: Cell-Based Assay Data
| Cell Line | Assay Type | Parameter | Value | Incubation Time | Reference(s) |
| p53-/- MEFs | mTOR Cellular Assay | IC₅₀ | 2 nM | 1 hour | [5] |
| p53-/-/mLST8-/- MEFs | PI3K Cellular Assay | IC₅₀ | 1800 nM | 1 hour | [5] |
| ETK-1 | Growth Inhibition | IC₅₀ | 0.306 nM | Not Specified | [11] |
| OCUB-M | Growth Inhibition | IC₅₀ | 1.94 nM | Not Specified | [11] |
| DOHH-2 | Growth Inhibition | IC₅₀ | 2.25 nM | Not Specified | [11] |
| Wild-type MEFs | Proliferation Assay | Effective Conc. | 250 nM | 4 days | [6] |
| Human Glioblastoma U87MG | Western Blot | Effective Conc. | 100-2000 nM | 24 hours | [12] |
| MEF cells | Western Blot | Effective Conc. | 10-1000 nM | 1 hour | [1] |
| Various Cell Lines | General Use | Working Conc. | 10-1000 nM | 1-24 hours | [1] |
| Leukemic cell lines | Proliferation Assay | Effective Conc. | 250 nM | 18 hours | [13] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
Protocol:
-
This compound is typically supplied as a lyophilized powder.[1]
-
To prepare a 1 mM stock solution, reconstitute 5 mg of this compound in 8.23 ml of DMSO.[1]
-
To facilitate dissolution, first add a smaller volume of DMSO (e.g., 1 ml) to the vial, vortex thoroughly, and transfer the solution to a larger sterile tube. Repeat this process a few times to ensure all the powder is transferred.[1]
-
Adjust the final volume to 8.23 ml with DMSO. Gentle warming to 37°C may be necessary to fully dissolve the compound.[1]
-
Store the stock solution in aliquots at -20°C to avoid multiple freeze-thaw cycles. The solution is stable for up to 3 months.[1]
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is to assess the effect of this compound on cell viability by quantifying ATP, an indicator of metabolically active cells.[11][14]
Caption: Workflow for assessing cell viability after this compound treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well opaque-walled plates (for luminescence assays)
-
This compound stock solution
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Plate reader capable of measuring luminescence
Protocol:
-
On Day 0, seed cells into a 96-well plate at a predetermined density (e.g., 500 cells per well) and allow them to adhere overnight.[11]
-
On Day 1, prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound (and a vehicle control, e.g., DMSO).
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).[15]
-
At the end of the incubation period, allow the plate to equilibrate to room temperature for about 30 minutes.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions (e.g., a volume equal to the culture medium in the well).[11]
-
Mix the contents on an orbital shaker for approximately 12 minutes to induce cell lysis.[11]
-
Measure the luminescent signal using a plate reader. The signal is proportional to the amount of ATP and, therefore, the number of viable cells.[14]
Western Blot Analysis of mTOR Pathway Inhibition
This protocol is to detect changes in the phosphorylation status of key mTOR pathway proteins following this compound treatment.[10][12][16]
Caption: Workflow for Western blot analysis of mTOR pathway proteins.
Materials:
-
Cells cultured in appropriate vessels (e.g., 10-cm plates)
-
This compound stock solution
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer or a buffer containing 40 mM HEPES pH 7.4, 2 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, and 0.3% CHAPS) supplemented with protease and phosphatase inhibitors.[5]
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST))
-
Primary antibodies (e.g., phospho-S6K1 (Thr389), total S6K1, phospho-Akt (Ser473), total Akt, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound (e.g., 10 nM to 1 µM) for the appropriate duration (e.g., 1 to 24 hours).[1] Include a vehicle-treated control.
-
Cell Lysis:
-
Aspirate the culture medium and quickly rinse the cells once with ice-cold PBS.[5]
-
Add ice-cold lysis buffer to the plate (e.g., 1 ml for a 10-cm plate).[10]
-
Incubate on ice for 15 minutes with occasional tapping.[10]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at maximum speed (e.g., 13,000 rpm) for 15 minutes at 4°C to pellet cell debris.[5]
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[17]
-
Incubate the membrane with primary antibodies diluted in blocking buffer (typically 5% BSA for phospho-antibodies) overnight at 4°C with gentle agitation.[12][18]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's protocol.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the corresponding total protein levels.[17]
-
References
- 1. Torin 1 | Cell Signaling Technology [cellsignal.com]
- 2. origene.com [origene.com]
- 3. TOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mTOR - Wikipedia [en.wikipedia.org]
- 5. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. mdpi.com [mdpi.com]
- 9. invivogen.com [invivogen.com]
- 10. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapamycin-resistant and torin-sensitive mTOR signaling promotes the survival and proliferation of leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 15. The Effects of Orientin on Proliferation and Apoptosis of T24 Human Bladder Carcinoma Cells Occurs Through the Inhibition of Nuclear Factor-kappaB and the Hedgehog Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 17. benchchem.com [benchchem.com]
- 18. ccrod.cancer.gov [ccrod.cancer.gov]
Application Notes and Protocols for Toringin in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Toringin (also known as Torin 1) is a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR).[1] mTOR is a highly conserved serine/threonine protein kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[2][3] It functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][4] this compound effectively inhibits both mTORC1 and mTORC2, providing a more complete blockade of mTOR signaling compared to allosteric inhibitors like rapamycin, which primarily targets mTORC1.[5][6] This property makes this compound a valuable tool for investigating the full spectrum of mTOR-dependent cellular processes and a potential therapeutic agent in diseases with dysregulated mTOR signaling, such as cancer.[5][7]
These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its impact on cell viability and mTOR signaling pathways.
Mechanism of Action: The mTOR Signaling Pathway
The mTOR signaling pathway is a critical cascade that responds to various upstream signals, including growth factors, nutrients, and cellular energy levels, to control essential anabolic and catabolic processes.[2][8]
-
mTORC1 is primarily responsible for promoting protein synthesis by phosphorylating key substrates such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2][9] Activated S6K1 enhances mRNA biogenesis and translation, while phosphorylation of 4E-BP1 causes its dissociation from eIF4E, allowing for cap-dependent translation to proceed.[2] mTORC1 also plays a role in lipid biosynthesis and the inhibition of autophagy.[9]
-
mTORC2 is involved in regulating cell survival and cytoskeletal organization.[5] A key substrate of mTORC2 is Akt (also known as Protein Kinase B), which it phosphorylates at serine 473, leading to its full activation.[10] Activated Akt then promotes cell survival and proliferation through various downstream effectors.[5]
This compound, by acting as an ATP-competitive inhibitor, blocks the kinase activity of mTOR in both complexes, leading to the dephosphorylation of their respective downstream targets.[1][6] This results in the inhibition of protein synthesis, cell cycle arrest, and induction of autophagy.[1]
Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.
Data Presentation: this compound Activity
The following tables summarize the quantitative data for this compound's activity from in vitro kinase assays and cell-based assays.
Table 1: In Vitro Kinase Assay Data
| Target | IC₅₀ (nM) | Assay Conditions | Reference(s) |
| mTORC1 | 2 | Cell-free kinase assay | [1][7][11] |
| mTORC2 | 10 | Cell-free kinase assay | [1][7][11] |
| DNA-PK | 1000 | In vitro kinase assay | [6] |
| ATM | 600 | In vitro kinase assay | [6] |
| PI3Kα | 1800 | In vitro kinase assay | [6] |
| hVps34 | 3000 | In vitro kinase assay | [6] |
Table 2: Cell-Based Assay Data
| Cell Line | Assay Type | Parameter | Value | Incubation Time | Reference(s) |
| p53-/- MEFs | mTOR Cellular Assay | IC₅₀ | 2 nM | 1 hour | [5] |
| p53-/-/mLST8-/- MEFs | PI3K Cellular Assay | IC₅₀ | 1800 nM | 1 hour | [5] |
| ETK-1 | Growth Inhibition | IC₅₀ | 0.306 nM | Not Specified | [11] |
| OCUB-M | Growth Inhibition | IC₅₀ | 1.94 nM | Not Specified | [11] |
| DOHH-2 | Growth Inhibition | IC₅₀ | 2.25 nM | Not Specified | [11] |
| Wild-type MEFs | Proliferation Assay | Effective Conc. | 250 nM | 4 days | [6] |
| Human Glioblastoma U87MG | Western Blot | Effective Conc. | 100-2000 nM | 24 hours | [12] |
| MEF cells | Western Blot | Effective Conc. | 10-1000 nM | 1 hour | [1] |
| Various Cell Lines | General Use | Working Conc. | 10-1000 nM | 1-24 hours | [1] |
| Leukemic cell lines | Proliferation Assay | Effective Conc. | 250 nM | 18 hours | [13] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
Protocol:
-
This compound is typically supplied as a lyophilized powder.[1]
-
To prepare a 1 mM stock solution, reconstitute 5 mg of this compound in 8.23 ml of DMSO.[1]
-
To facilitate dissolution, first add a smaller volume of DMSO (e.g., 1 ml) to the vial, vortex thoroughly, and transfer the solution to a larger sterile tube. Repeat this process a few times to ensure all the powder is transferred.[1]
-
Adjust the final volume to 8.23 ml with DMSO. Gentle warming to 37°C may be necessary to fully dissolve the compound.[1]
-
Store the stock solution in aliquots at -20°C to avoid multiple freeze-thaw cycles. The solution is stable for up to 3 months.[1]
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is to assess the effect of this compound on cell viability by quantifying ATP, an indicator of metabolically active cells.[11][14]
Caption: Workflow for assessing cell viability after this compound treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well opaque-walled plates (for luminescence assays)
-
This compound stock solution
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Plate reader capable of measuring luminescence
Protocol:
-
On Day 0, seed cells into a 96-well plate at a predetermined density (e.g., 500 cells per well) and allow them to adhere overnight.[11]
-
On Day 1, prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound (and a vehicle control, e.g., DMSO).
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).[15]
-
At the end of the incubation period, allow the plate to equilibrate to room temperature for about 30 minutes.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions (e.g., a volume equal to the culture medium in the well).[11]
-
Mix the contents on an orbital shaker for approximately 12 minutes to induce cell lysis.[11]
-
Measure the luminescent signal using a plate reader. The signal is proportional to the amount of ATP and, therefore, the number of viable cells.[14]
Western Blot Analysis of mTOR Pathway Inhibition
This protocol is to detect changes in the phosphorylation status of key mTOR pathway proteins following this compound treatment.[10][12][16]
Caption: Workflow for Western blot analysis of mTOR pathway proteins.
Materials:
-
Cells cultured in appropriate vessels (e.g., 10-cm plates)
-
This compound stock solution
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer or a buffer containing 40 mM HEPES pH 7.4, 2 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, and 0.3% CHAPS) supplemented with protease and phosphatase inhibitors.[5]
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST))
-
Primary antibodies (e.g., phospho-S6K1 (Thr389), total S6K1, phospho-Akt (Ser473), total Akt, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound (e.g., 10 nM to 1 µM) for the appropriate duration (e.g., 1 to 24 hours).[1] Include a vehicle-treated control.
-
Cell Lysis:
-
Aspirate the culture medium and quickly rinse the cells once with ice-cold PBS.[5]
-
Add ice-cold lysis buffer to the plate (e.g., 1 ml for a 10-cm plate).[10]
-
Incubate on ice for 15 minutes with occasional tapping.[10]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at maximum speed (e.g., 13,000 rpm) for 15 minutes at 4°C to pellet cell debris.[5]
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[17]
-
Incubate the membrane with primary antibodies diluted in blocking buffer (typically 5% BSA for phospho-antibodies) overnight at 4°C with gentle agitation.[12][18]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's protocol.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the corresponding total protein levels.[17]
-
References
- 1. Torin 1 | Cell Signaling Technology [cellsignal.com]
- 2. origene.com [origene.com]
- 3. TOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mTOR - Wikipedia [en.wikipedia.org]
- 5. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. mdpi.com [mdpi.com]
- 9. invivogen.com [invivogen.com]
- 10. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapamycin-resistant and torin-sensitive mTOR signaling promotes the survival and proliferation of leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 15. The Effects of Orientin on Proliferation and Apoptosis of T24 Human Bladder Carcinoma Cells Occurs Through the Inhibition of Nuclear Factor-kappaB and the Hedgehog Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 17. benchchem.com [benchchem.com]
- 18. ccrod.cancer.gov [ccrod.cancer.gov]
Application Notes and Protocols for Toringin in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Toringin (also known as Torin 1) is a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR).[1] mTOR is a highly conserved serine/threonine protein kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[2][3] It functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][4] this compound effectively inhibits both mTORC1 and mTORC2, providing a more complete blockade of mTOR signaling compared to allosteric inhibitors like rapamycin, which primarily targets mTORC1.[5][6] This property makes this compound a valuable tool for investigating the full spectrum of mTOR-dependent cellular processes and a potential therapeutic agent in diseases with dysregulated mTOR signaling, such as cancer.[5][7]
These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its impact on cell viability and mTOR signaling pathways.
Mechanism of Action: The mTOR Signaling Pathway
The mTOR signaling pathway is a critical cascade that responds to various upstream signals, including growth factors, nutrients, and cellular energy levels, to control essential anabolic and catabolic processes.[2][8]
-
mTORC1 is primarily responsible for promoting protein synthesis by phosphorylating key substrates such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2][9] Activated S6K1 enhances mRNA biogenesis and translation, while phosphorylation of 4E-BP1 causes its dissociation from eIF4E, allowing for cap-dependent translation to proceed.[2] mTORC1 also plays a role in lipid biosynthesis and the inhibition of autophagy.[9]
-
mTORC2 is involved in regulating cell survival and cytoskeletal organization.[5] A key substrate of mTORC2 is Akt (also known as Protein Kinase B), which it phosphorylates at serine 473, leading to its full activation.[10] Activated Akt then promotes cell survival and proliferation through various downstream effectors.[5]
This compound, by acting as an ATP-competitive inhibitor, blocks the kinase activity of mTOR in both complexes, leading to the dephosphorylation of their respective downstream targets.[1][6] This results in the inhibition of protein synthesis, cell cycle arrest, and induction of autophagy.[1]
Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.
Data Presentation: this compound Activity
The following tables summarize the quantitative data for this compound's activity from in vitro kinase assays and cell-based assays.
Table 1: In Vitro Kinase Assay Data
| Target | IC₅₀ (nM) | Assay Conditions | Reference(s) |
| mTORC1 | 2 | Cell-free kinase assay | [1][7][11] |
| mTORC2 | 10 | Cell-free kinase assay | [1][7][11] |
| DNA-PK | 1000 | In vitro kinase assay | [6] |
| ATM | 600 | In vitro kinase assay | [6] |
| PI3Kα | 1800 | In vitro kinase assay | [6] |
| hVps34 | 3000 | In vitro kinase assay | [6] |
Table 2: Cell-Based Assay Data
| Cell Line | Assay Type | Parameter | Value | Incubation Time | Reference(s) |
| p53-/- MEFs | mTOR Cellular Assay | IC₅₀ | 2 nM | 1 hour | [5] |
| p53-/-/mLST8-/- MEFs | PI3K Cellular Assay | IC₅₀ | 1800 nM | 1 hour | [5] |
| ETK-1 | Growth Inhibition | IC₅₀ | 0.306 nM | Not Specified | [11] |
| OCUB-M | Growth Inhibition | IC₅₀ | 1.94 nM | Not Specified | [11] |
| DOHH-2 | Growth Inhibition | IC₅₀ | 2.25 nM | Not Specified | [11] |
| Wild-type MEFs | Proliferation Assay | Effective Conc. | 250 nM | 4 days | [6] |
| Human Glioblastoma U87MG | Western Blot | Effective Conc. | 100-2000 nM | 24 hours | [12] |
| MEF cells | Western Blot | Effective Conc. | 10-1000 nM | 1 hour | [1] |
| Various Cell Lines | General Use | Working Conc. | 10-1000 nM | 1-24 hours | [1] |
| Leukemic cell lines | Proliferation Assay | Effective Conc. | 250 nM | 18 hours | [13] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
Protocol:
-
This compound is typically supplied as a lyophilized powder.[1]
-
To prepare a 1 mM stock solution, reconstitute 5 mg of this compound in 8.23 ml of DMSO.[1]
-
To facilitate dissolution, first add a smaller volume of DMSO (e.g., 1 ml) to the vial, vortex thoroughly, and transfer the solution to a larger sterile tube. Repeat this process a few times to ensure all the powder is transferred.[1]
-
Adjust the final volume to 8.23 ml with DMSO. Gentle warming to 37°C may be necessary to fully dissolve the compound.[1]
-
Store the stock solution in aliquots at -20°C to avoid multiple freeze-thaw cycles. The solution is stable for up to 3 months.[1]
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is to assess the effect of this compound on cell viability by quantifying ATP, an indicator of metabolically active cells.[11][14]
Caption: Workflow for assessing cell viability after this compound treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well opaque-walled plates (for luminescence assays)
-
This compound stock solution
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Plate reader capable of measuring luminescence
Protocol:
-
On Day 0, seed cells into a 96-well plate at a predetermined density (e.g., 500 cells per well) and allow them to adhere overnight.[11]
-
On Day 1, prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound (and a vehicle control, e.g., DMSO).
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).[15]
-
At the end of the incubation period, allow the plate to equilibrate to room temperature for about 30 minutes.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions (e.g., a volume equal to the culture medium in the well).[11]
-
Mix the contents on an orbital shaker for approximately 12 minutes to induce cell lysis.[11]
-
Measure the luminescent signal using a plate reader. The signal is proportional to the amount of ATP and, therefore, the number of viable cells.[14]
Western Blot Analysis of mTOR Pathway Inhibition
This protocol is to detect changes in the phosphorylation status of key mTOR pathway proteins following this compound treatment.[10][12][16]
Caption: Workflow for Western blot analysis of mTOR pathway proteins.
Materials:
-
Cells cultured in appropriate vessels (e.g., 10-cm plates)
-
This compound stock solution
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer or a buffer containing 40 mM HEPES pH 7.4, 2 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, and 0.3% CHAPS) supplemented with protease and phosphatase inhibitors.[5]
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST))
-
Primary antibodies (e.g., phospho-S6K1 (Thr389), total S6K1, phospho-Akt (Ser473), total Akt, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound (e.g., 10 nM to 1 µM) for the appropriate duration (e.g., 1 to 24 hours).[1] Include a vehicle-treated control.
-
Cell Lysis:
-
Aspirate the culture medium and quickly rinse the cells once with ice-cold PBS.[5]
-
Add ice-cold lysis buffer to the plate (e.g., 1 ml for a 10-cm plate).[10]
-
Incubate on ice for 15 minutes with occasional tapping.[10]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at maximum speed (e.g., 13,000 rpm) for 15 minutes at 4°C to pellet cell debris.[5]
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[17]
-
Incubate the membrane with primary antibodies diluted in blocking buffer (typically 5% BSA for phospho-antibodies) overnight at 4°C with gentle agitation.[12][18]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's protocol.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the corresponding total protein levels.[17]
-
References
- 1. Torin 1 | Cell Signaling Technology [cellsignal.com]
- 2. origene.com [origene.com]
- 3. TOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mTOR - Wikipedia [en.wikipedia.org]
- 5. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. mdpi.com [mdpi.com]
- 9. invivogen.com [invivogen.com]
- 10. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapamycin-resistant and torin-sensitive mTOR signaling promotes the survival and proliferation of leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 15. The Effects of Orientin on Proliferation and Apoptosis of T24 Human Bladder Carcinoma Cells Occurs Through the Inhibition of Nuclear Factor-kappaB and the Hedgehog Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 17. benchchem.com [benchchem.com]
- 18. ccrod.cancer.gov [ccrod.cancer.gov]
Application Notes and Protocols for Toringin in PC12 Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal dosage and evaluating the effects of Toringin, a novel compound, on the PC12 cell line. The protocols outlined below cover cytotoxicity assessment, neuroprotection assays, and neurite outgrowth analysis, along with examples of relevant signaling pathways.
PC12 Cell Culture and Maintenance
The PC12 cell line, derived from a rat adrenal gland pheochromocytoma, is a valuable model for neurobiological research as these cells can differentiate into neuron-like cells upon treatment with Nerve Growth Factor (NGF)[1][2][3].
Protocol for PC12 Cell Culture:
-
Culture Medium: RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, 2 mM L-glutamine, 25 µg/mL gentamicin, and 2.5 µg/mL amphotericin B[1].
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2[4].
-
Subculturing:
-
For suspension cultures, cells can be passaged by transferring a fraction of the cell suspension to a new flask with fresh medium. Maintain cell density between 2-5 x 10^5 cells/mL[5].
-
For adherent cultures, the surface of the culture vessel should be coated with type I collagen or poly-D-lysine to promote attachment[1][4]. Cells can be detached using a gentle cell scraper or a brief treatment with a cell dissociation solution.
-
-
Differentiation: To induce differentiation into a neuronal phenotype, PC12 cells are treated with 50-100 ng/mL of Nerve Growth Factor (NGF) in a reduced serum medium[1][4]. Differentiation is typically observed over 3 to 7 days, characterized by the extension of neurites[1][4].
Determining Optimal this compound Dosage: Cytotoxicity Assay
Prior to assessing the biological activity of this compound, it is crucial to determine its cytotoxic concentration range in PC12 cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method for this purpose.
Protocol for MTT Assay:
-
Seed PC12 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the culture medium.
-
Replace the medium in each well with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Incubate the cells for 24-48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in dimethyl sulfoxide (B87167) (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Table 1: this compound Dose-Response Cytotoxicity Data in PC12 Cells
| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 5.2 |
| 1 | 98.6 | ± 4.8 |
| 5 | 95.3 | ± 5.1 |
| 10 | 92.1 | ± 4.5 |
| 25 | 85.7 | ± 6.3 |
| 50 | 70.2 | ± 7.1 |
| 100 | 45.8 | ± 8.9 |
| 200 | 15.3 | ± 4.2 |
Note: The data presented in this table is hypothetical and serves as an example.
Neuroprotection Studies
PC12 cells are frequently used to screen for neuroprotective compounds against various insults, such as oxidative stress induced by hydrogen peroxide (H2O2) or corticosterone-induced injury[6][7].
Protocol for Neuroprotection Assay:
-
Seed PC12 cells in a 96-well plate.
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for a specified period (e.g., 2-24 hours).
-
Induce cellular stress by adding a toxic agent like H2O2 or corticosterone (B1669441) at a predetermined concentration. Include a control group without the stressor and a group with the stressor alone.
-
After the incubation period with the stressor, assess cell viability using the MTT assay or measure the release of lactate (B86563) dehydrogenase (LDH) into the medium as an indicator of cell death.
Table 2: Neuroprotective Effect of this compound against H2O2-induced Toxicity in PC12 Cells
| Treatment Group | This compound (µM) | H2O2 (µM) | Cell Viability (%) |
| Control | 0 | 0 | 100 |
| H2O2 Alone | 0 | 100 | 52.4 |
| This compound + H2O2 | 1 | 100 | 65.8 |
| This compound + H2O2 | 5 | 100 | 78.2 |
| This compound + H2O2 | 10 | 100 | 89.5 |
Note: The data presented in this table is hypothetical and serves as an example.
Neurite Outgrowth Experiments
A key feature of PC12 cells is their ability to extend neurites in response to NGF, making them an excellent model to study neuronal differentiation and the effects of compounds on this process[8][9][10].
Protocol for Neurite Outgrowth Assay:
-
Seed PC12 cells on collagen-coated plates at a low density to allow for neurite extension.
-
Treat the cells with a suboptimal concentration of NGF (e.g., 10 ng/mL) in the presence or absence of various concentrations of this compound.
-
Include a control group with NGF alone and a vehicle control.
-
Incubate the cells for 48-72 hours.
-
Capture images of the cells using a microscope.
-
Quantify neurite outgrowth by measuring the percentage of cells bearing neurites and the average length of the longest neurite per cell. A neurite is often defined as a process that is at least twice the length of the cell body diameter.
Table 3: Effect of this compound on NGF-induced Neurite Outgrowth in PC12 Cells
| Treatment Group | This compound (µM) | NGF (ng/mL) | Cells with Neurites (%) | Average Neurite Length (µm) |
| Vehicle Control | 0 | 0 | 5.2 | 8.1 |
| NGF Alone | 0 | 10 | 35.8 | 45.3 |
| This compound + NGF | 1 | 10 | 48.7 | 58.9 |
| This compound + NGF | 5 | 10 | 62.1 | 75.4 |
| This compound + NGF | 10 | 10 | 75.4 | 92.6 |
Note: The data presented in this table is hypothetical and serves as an example.
Signaling Pathways and Experimental Workflow
Signaling Pathways
The neuroprotective and neuritogenic effects of various compounds in PC12 cells are often mediated through the activation of specific signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways[7][8].
Caption: MAPK/ERK signaling pathway in neurite outgrowth.
Caption: PI3K/Akt signaling pathway in cell survival.
Experimental Workflow
The following diagram illustrates a typical workflow for screening a novel compound like this compound in PC12 cells.
Caption: Experimental workflow for this compound screening.
References
- 1. mdpi.com [mdpi.com]
- 2. PC-12 Cell Line - The Impact of PC-12 Cells in Neurobiological and Neural Research [cytion.com]
- 3. PC12 cell line - Wikipedia [en.wikipedia.org]
- 4. PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PC-12 Cells | Applied Biological Materials Inc. [abmgood.com]
- 6. Neuroprotective effects of torularhodin against H2O2-induced oxidative injury and apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hederagenin Protects PC12 Cells Against Corticosterone-Induced Injury by the Activation of the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of neurite outgrowth in PC12 cells by artemisinin through activation of ERK and p38 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nerve growth factor-induced neurite outgrowth in PC12 cells involves the coordinate induction of microtubule assembly and assembly-promoting factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Toringin in PC12 Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal dosage and evaluating the effects of Toringin, a novel compound, on the PC12 cell line. The protocols outlined below cover cytotoxicity assessment, neuroprotection assays, and neurite outgrowth analysis, along with examples of relevant signaling pathways.
PC12 Cell Culture and Maintenance
The PC12 cell line, derived from a rat adrenal gland pheochromocytoma, is a valuable model for neurobiological research as these cells can differentiate into neuron-like cells upon treatment with Nerve Growth Factor (NGF)[1][2][3].
Protocol for PC12 Cell Culture:
-
Culture Medium: RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, 2 mM L-glutamine, 25 µg/mL gentamicin, and 2.5 µg/mL amphotericin B[1].
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2[4].
-
Subculturing:
-
For suspension cultures, cells can be passaged by transferring a fraction of the cell suspension to a new flask with fresh medium. Maintain cell density between 2-5 x 10^5 cells/mL[5].
-
For adherent cultures, the surface of the culture vessel should be coated with type I collagen or poly-D-lysine to promote attachment[1][4]. Cells can be detached using a gentle cell scraper or a brief treatment with a cell dissociation solution.
-
-
Differentiation: To induce differentiation into a neuronal phenotype, PC12 cells are treated with 50-100 ng/mL of Nerve Growth Factor (NGF) in a reduced serum medium[1][4]. Differentiation is typically observed over 3 to 7 days, characterized by the extension of neurites[1][4].
Determining Optimal this compound Dosage: Cytotoxicity Assay
Prior to assessing the biological activity of this compound, it is crucial to determine its cytotoxic concentration range in PC12 cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method for this purpose.
Protocol for MTT Assay:
-
Seed PC12 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the culture medium.
-
Replace the medium in each well with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Incubate the cells for 24-48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in dimethyl sulfoxide (B87167) (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Table 1: this compound Dose-Response Cytotoxicity Data in PC12 Cells
| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 5.2 |
| 1 | 98.6 | ± 4.8 |
| 5 | 95.3 | ± 5.1 |
| 10 | 92.1 | ± 4.5 |
| 25 | 85.7 | ± 6.3 |
| 50 | 70.2 | ± 7.1 |
| 100 | 45.8 | ± 8.9 |
| 200 | 15.3 | ± 4.2 |
Note: The data presented in this table is hypothetical and serves as an example.
Neuroprotection Studies
PC12 cells are frequently used to screen for neuroprotective compounds against various insults, such as oxidative stress induced by hydrogen peroxide (H2O2) or corticosterone-induced injury[6][7].
Protocol for Neuroprotection Assay:
-
Seed PC12 cells in a 96-well plate.
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for a specified period (e.g., 2-24 hours).
-
Induce cellular stress by adding a toxic agent like H2O2 or corticosterone (B1669441) at a predetermined concentration. Include a control group without the stressor and a group with the stressor alone.
-
After the incubation period with the stressor, assess cell viability using the MTT assay or measure the release of lactate (B86563) dehydrogenase (LDH) into the medium as an indicator of cell death.
Table 2: Neuroprotective Effect of this compound against H2O2-induced Toxicity in PC12 Cells
| Treatment Group | This compound (µM) | H2O2 (µM) | Cell Viability (%) |
| Control | 0 | 0 | 100 |
| H2O2 Alone | 0 | 100 | 52.4 |
| This compound + H2O2 | 1 | 100 | 65.8 |
| This compound + H2O2 | 5 | 100 | 78.2 |
| This compound + H2O2 | 10 | 100 | 89.5 |
Note: The data presented in this table is hypothetical and serves as an example.
Neurite Outgrowth Experiments
A key feature of PC12 cells is their ability to extend neurites in response to NGF, making them an excellent model to study neuronal differentiation and the effects of compounds on this process[8][9][10].
Protocol for Neurite Outgrowth Assay:
-
Seed PC12 cells on collagen-coated plates at a low density to allow for neurite extension.
-
Treat the cells with a suboptimal concentration of NGF (e.g., 10 ng/mL) in the presence or absence of various concentrations of this compound.
-
Include a control group with NGF alone and a vehicle control.
-
Incubate the cells for 48-72 hours.
-
Capture images of the cells using a microscope.
-
Quantify neurite outgrowth by measuring the percentage of cells bearing neurites and the average length of the longest neurite per cell. A neurite is often defined as a process that is at least twice the length of the cell body diameter.
Table 3: Effect of this compound on NGF-induced Neurite Outgrowth in PC12 Cells
| Treatment Group | This compound (µM) | NGF (ng/mL) | Cells with Neurites (%) | Average Neurite Length (µm) |
| Vehicle Control | 0 | 0 | 5.2 | 8.1 |
| NGF Alone | 0 | 10 | 35.8 | 45.3 |
| This compound + NGF | 1 | 10 | 48.7 | 58.9 |
| This compound + NGF | 5 | 10 | 62.1 | 75.4 |
| This compound + NGF | 10 | 10 | 75.4 | 92.6 |
Note: The data presented in this table is hypothetical and serves as an example.
Signaling Pathways and Experimental Workflow
Signaling Pathways
The neuroprotective and neuritogenic effects of various compounds in PC12 cells are often mediated through the activation of specific signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways[7][8].
Caption: MAPK/ERK signaling pathway in neurite outgrowth.
Caption: PI3K/Akt signaling pathway in cell survival.
Experimental Workflow
The following diagram illustrates a typical workflow for screening a novel compound like this compound in PC12 cells.
Caption: Experimental workflow for this compound screening.
References
- 1. mdpi.com [mdpi.com]
- 2. PC-12 Cell Line - The Impact of PC-12 Cells in Neurobiological and Neural Research [cytion.com]
- 3. PC12 cell line - Wikipedia [en.wikipedia.org]
- 4. PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PC-12 Cells | Applied Biological Materials Inc. [abmgood.com]
- 6. Neuroprotective effects of torularhodin against H2O2-induced oxidative injury and apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hederagenin Protects PC12 Cells Against Corticosterone-Induced Injury by the Activation of the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of neurite outgrowth in PC12 cells by artemisinin through activation of ERK and p38 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nerve growth factor-induced neurite outgrowth in PC12 cells involves the coordinate induction of microtubule assembly and assembly-promoting factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Toringin in PC12 Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal dosage and evaluating the effects of Toringin, a novel compound, on the PC12 cell line. The protocols outlined below cover cytotoxicity assessment, neuroprotection assays, and neurite outgrowth analysis, along with examples of relevant signaling pathways.
PC12 Cell Culture and Maintenance
The PC12 cell line, derived from a rat adrenal gland pheochromocytoma, is a valuable model for neurobiological research as these cells can differentiate into neuron-like cells upon treatment with Nerve Growth Factor (NGF)[1][2][3].
Protocol for PC12 Cell Culture:
-
Culture Medium: RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, 2 mM L-glutamine, 25 µg/mL gentamicin, and 2.5 µg/mL amphotericin B[1].
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2[4].
-
Subculturing:
-
For suspension cultures, cells can be passaged by transferring a fraction of the cell suspension to a new flask with fresh medium. Maintain cell density between 2-5 x 10^5 cells/mL[5].
-
For adherent cultures, the surface of the culture vessel should be coated with type I collagen or poly-D-lysine to promote attachment[1][4]. Cells can be detached using a gentle cell scraper or a brief treatment with a cell dissociation solution.
-
-
Differentiation: To induce differentiation into a neuronal phenotype, PC12 cells are treated with 50-100 ng/mL of Nerve Growth Factor (NGF) in a reduced serum medium[1][4]. Differentiation is typically observed over 3 to 7 days, characterized by the extension of neurites[1][4].
Determining Optimal this compound Dosage: Cytotoxicity Assay
Prior to assessing the biological activity of this compound, it is crucial to determine its cytotoxic concentration range in PC12 cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method for this purpose.
Protocol for MTT Assay:
-
Seed PC12 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the culture medium.
-
Replace the medium in each well with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Incubate the cells for 24-48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Table 1: this compound Dose-Response Cytotoxicity Data in PC12 Cells
| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 5.2 |
| 1 | 98.6 | ± 4.8 |
| 5 | 95.3 | ± 5.1 |
| 10 | 92.1 | ± 4.5 |
| 25 | 85.7 | ± 6.3 |
| 50 | 70.2 | ± 7.1 |
| 100 | 45.8 | ± 8.9 |
| 200 | 15.3 | ± 4.2 |
Note: The data presented in this table is hypothetical and serves as an example.
Neuroprotection Studies
PC12 cells are frequently used to screen for neuroprotective compounds against various insults, such as oxidative stress induced by hydrogen peroxide (H2O2) or corticosterone-induced injury[6][7].
Protocol for Neuroprotection Assay:
-
Seed PC12 cells in a 96-well plate.
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for a specified period (e.g., 2-24 hours).
-
Induce cellular stress by adding a toxic agent like H2O2 or corticosterone at a predetermined concentration. Include a control group without the stressor and a group with the stressor alone.
-
After the incubation period with the stressor, assess cell viability using the MTT assay or measure the release of lactate dehydrogenase (LDH) into the medium as an indicator of cell death.
Table 2: Neuroprotective Effect of this compound against H2O2-induced Toxicity in PC12 Cells
| Treatment Group | This compound (µM) | H2O2 (µM) | Cell Viability (%) |
| Control | 0 | 0 | 100 |
| H2O2 Alone | 0 | 100 | 52.4 |
| This compound + H2O2 | 1 | 100 | 65.8 |
| This compound + H2O2 | 5 | 100 | 78.2 |
| This compound + H2O2 | 10 | 100 | 89.5 |
Note: The data presented in this table is hypothetical and serves as an example.
Neurite Outgrowth Experiments
A key feature of PC12 cells is their ability to extend neurites in response to NGF, making them an excellent model to study neuronal differentiation and the effects of compounds on this process[8][9][10].
Protocol for Neurite Outgrowth Assay:
-
Seed PC12 cells on collagen-coated plates at a low density to allow for neurite extension.
-
Treat the cells with a suboptimal concentration of NGF (e.g., 10 ng/mL) in the presence or absence of various concentrations of this compound.
-
Include a control group with NGF alone and a vehicle control.
-
Incubate the cells for 48-72 hours.
-
Capture images of the cells using a microscope.
-
Quantify neurite outgrowth by measuring the percentage of cells bearing neurites and the average length of the longest neurite per cell. A neurite is often defined as a process that is at least twice the length of the cell body diameter.
Table 3: Effect of this compound on NGF-induced Neurite Outgrowth in PC12 Cells
| Treatment Group | This compound (µM) | NGF (ng/mL) | Cells with Neurites (%) | Average Neurite Length (µm) |
| Vehicle Control | 0 | 0 | 5.2 | 8.1 |
| NGF Alone | 0 | 10 | 35.8 | 45.3 |
| This compound + NGF | 1 | 10 | 48.7 | 58.9 |
| This compound + NGF | 5 | 10 | 62.1 | 75.4 |
| This compound + NGF | 10 | 10 | 75.4 | 92.6 |
Note: The data presented in this table is hypothetical and serves as an example.
Signaling Pathways and Experimental Workflow
Signaling Pathways
The neuroprotective and neuritogenic effects of various compounds in PC12 cells are often mediated through the activation of specific signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways[7][8].
Caption: MAPK/ERK signaling pathway in neurite outgrowth.
Caption: PI3K/Akt signaling pathway in cell survival.
Experimental Workflow
The following diagram illustrates a typical workflow for screening a novel compound like this compound in PC12 cells.
Caption: Experimental workflow for this compound screening.
References
- 1. mdpi.com [mdpi.com]
- 2. PC-12 Cell Line - The Impact of PC-12 Cells in Neurobiological and Neural Research [cytion.com]
- 3. PC12 cell line - Wikipedia [en.wikipedia.org]
- 4. PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PC-12 Cells | Applied Biological Materials Inc. [abmgood.com]
- 6. Neuroprotective effects of torularhodin against H2O2-induced oxidative injury and apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hederagenin Protects PC12 Cells Against Corticosterone-Induced Injury by the Activation of the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of neurite outgrowth in PC12 cells by artemisinin through activation of ERK and p38 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nerve growth factor-induced neurite outgrowth in PC12 cells involves the coordinate induction of microtubule assembly and assembly-promoting factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Taurine in Biological Samples
Disclaimer: The following methods are provided for the quantification of Taurine (B1682933) . It is presumed that the original request for "Toringin" contained a typographical error.
Introduction
Taurine (2-aminoethanesulfonic acid) is a highly abundant sulfur-containing amino acid with a multitude of physiological functions. It plays a crucial role in bile salt conjugation, osmoregulation, calcium modulation, and serves as a neurotransmitter and antioxidant. Given its importance in health and disease, accurate quantification of taurine in biological samples such as plasma, whole blood, urine, and tissues is essential for researchers in various fields, including physiology, pharmacology, and drug development.
These application notes provide detailed protocols for the quantification of taurine using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Additionally, an overview of commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits is included.
I. Sample Preparation
Proper sample collection and preparation are critical for accurate taurine quantification.
1. Blood Samples (Plasma and Whole Blood)
-
Collection: Collect whole blood into tubes containing either EDTA or lithium heparin as an anticoagulant. For plasma, centrifuge the blood sample immediately after collection.[1][2]
-
Plasma Separation: After centrifugation, carefully aspirate the plasma supernatant, avoiding the buffy coat, as white blood cells and platelets have high concentrations of taurine which can lead to falsely elevated results.[1] Hemolyzed plasma samples are not recommended as they can also give erroneously high taurine levels.[3]
-
Whole Blood Preparation: For whole blood analysis, samples can be frozen and thawed to lyse the cells and release intracellular taurine.[1]
-
Storage: Plasma and whole blood samples should be stored at -20°C or lower until analysis.[3]
2. Tissue Samples
-
Homogenization: Excise tissues, rinse with cold phosphate-buffered saline (PBS), and homogenize in a suitable buffer, often containing a deproteinizing agent like an acid or organic solvent.
-
Deproteinization: Proteins in the tissue homogenate must be precipitated as they can interfere with the analysis. This is commonly achieved by adding acids (e.g., perchloric acid) or organic solvents (e.g., methanol (B129727), ethanol).[4]
-
Centrifugation: Centrifuge the homogenate to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant containing the taurine for analysis.
3. Urine Samples
-
Collection: Collect urine samples and centrifuge to remove any particulate matter.
-
Storage: Store urine samples at -20°C or lower.
-
Dilution: Depending on the expected concentration, urine samples may need to be diluted with an appropriate buffer before analysis.
II. Analytical Methods
A. High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
Taurine lacks a strong chromophore, making direct UV detection difficult. Therefore, pre-column derivatization with a fluorescent or UV-absorbing agent is necessary. Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) and 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F).[5][6]
Experimental Protocol: HPLC with NBD-F Derivatization
-
Standard Preparation: Prepare a stock solution of taurine in ultrapure water. Create a series of working standards by diluting the stock solution to generate a calibration curve (e.g., 0.1 to 30.0 µmol/L).
-
Sample and Standard Derivatization:
-
Mix equal volumes of the sample (or standard) and NBD-F solution (1 mmol/L).
-
Incubate the mixture at 70°C for 3 minutes in the dark.
-
Cool the mixture to room temperature.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic elution with a mixture of phosphate (B84403) buffer (0.02 mol/L, pH 6.0) and acetonitrile (B52724) (e.g., 84:16, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: Fluorescence detector with excitation at 470 nm and emission at 530 nm.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the taurine derivative against the concentration of the standards. Determine the taurine concentration in the samples by interpolating their peak areas from the calibration curve.
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for taurine quantification and does not always require derivatization. Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over reversed-phase chromatography for better retention of the highly polar taurine molecule.[7]
Experimental Protocol: LC-MS/MS [8]
-
Standard Preparation: Prepare a stock solution of taurine and a stable isotope-labeled internal standard (e.g., ¹⁵N₂-L-glutamine) in an appropriate solvent (e.g., 0.2% formic acid in water). Prepare working standards for the calibration curve.
-
Sample Preparation:
-
To an aliquot of the biological sample (e.g., 50 µL of plasma), add the internal standard.
-
Deproteinize the sample by adding a precipitating agent (e.g., methanol or acetonitrile), vortex, and centrifuge.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Mobile Phase: A gradient or isocratic elution using a mixture of aqueous and organic phases, both typically containing a small amount of formic acid (e.g., 0.2%).[8]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive ionization mode using Multiple Reaction Monitoring (MRM).[8]
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for taurine and the internal standard. For example, for taurine, the transition m/z 124 → 80 has been reported.
-
Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. Calculate the taurine concentration in the samples from this curve.
C. Enzyme-Linked Immunosorbent Assay (ELISA)
Commercially available ELISA kits offer a high-throughput and convenient method for taurine quantification. These kits are typically based on a competitive immunoassay format.
General Protocol for a Competitive Taurine ELISA Kit
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This typically involves reconstituting lyophilized components and preparing a standard dilution series.
-
Assay Procedure:
-
Add standards and samples to the wells of the microplate, which is pre-coated with an anti-taurine antibody.
-
Add a biotin-conjugated taurine to each well.
-
Incubate the plate, allowing the sample/standard taurine and the biotin-conjugated taurine to compete for binding to the immobilized antibody.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP conjugate to each well and incubate.
-
Wash the plate again.
-
Add a TMB substrate solution to initiate a colorimetric reaction. The intensity of the color is inversely proportional to the amount of taurine in the sample.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
-
Quantification: Generate a standard curve by plotting the absorbance values against the corresponding standard concentrations. Determine the taurine concentration in the samples from the standard curve.
III. Data Presentation
Table 1: Summary of HPLC Methods for Taurine Quantification
| Parameter | Method 1: NBD-F Derivatization | Method 2: OPA Derivatization |
| Derivatizing Agent | 4-fluoro-7-nitrobenzofurazan (NBD-F) | o-phthalaldehyde (OPA) |
| Column | C18 Reversed-Phase | C18 Reversed-Phase |
| Mobile Phase | Phosphate buffer:acetonitrile (84:16) | Methanol:phosphate buffer (1:1) |
| Detection | Fluorescence (Ex: 470 nm, Em: 530 nm) | UV (340 nm) |
| Linear Range | 0.1 - 30.0 µmol/L | 6.25 - 187.7 ng/mL |
| Retention Time | ~14.5 min | ~7.32 min |
Table 2: Reported Taurine Concentrations in Biological Samples
| Biological Matrix | Species | Concentration | Reference |
| Plasma | Human (fasting) | 44 ± 9 µmol/L | [2] |
| Plasma | Human (semi-fasted) | 42 ± 7 µmol/L | [2] |
| Whole Blood | Human | 164 - 318 µmol/L | [2] |
| Plasma | Human | 37.6 ± 5.1 µmol/L | |
| Plasma | Rat | 263 ± 24 µmol/L | |
| Brain | Rat | 1.9 ± 0.2 µmol/g wet tissue | |
| Liver | Rat | 1.4 ± 0.1 µmol/g wet tissue |
Table 3: Overview of a Commercial Taurine ELISA Kit
| Parameter | Specification |
| Assay Type | Competitive Inhibition |
| Sample Type | Serum, plasma, other biological fluids |
| Detection Range | 15.63 - 1000 ng/mL |
| Sensitivity | 4.39 ng/mL |
| Assay Time | ~2 hours |
IV. Visualizations
Caption: Experimental workflow for taurine quantification.
Caption: Simplified TOR signaling pathway.
References
- 1. genebiosystems.com [genebiosystems.com]
- 2. cloud-clone.com [cloud-clone.com]
- 3. Taurine Assay Kit | ABIN5680068 [antibodies-online.com]
- 4. biocompare.com [biocompare.com]
- 5. mybiosource.com [mybiosource.com]
- 6. Tau(Taurine) ELISA Kit – AFG Scientific [afgsci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Biomatik Corporation Taurine (Tau) ELISA Kit, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
Application Notes and Protocols for the Quantification of Taurine in Biological Samples
Disclaimer: The following methods are provided for the quantification of Taurine (B1682933) . It is presumed that the original request for "Toringin" contained a typographical error.
Introduction
Taurine (2-aminoethanesulfonic acid) is a highly abundant sulfur-containing amino acid with a multitude of physiological functions. It plays a crucial role in bile salt conjugation, osmoregulation, calcium modulation, and serves as a neurotransmitter and antioxidant. Given its importance in health and disease, accurate quantification of taurine in biological samples such as plasma, whole blood, urine, and tissues is essential for researchers in various fields, including physiology, pharmacology, and drug development.
These application notes provide detailed protocols for the quantification of taurine using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Additionally, an overview of commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits is included.
I. Sample Preparation
Proper sample collection and preparation are critical for accurate taurine quantification.
1. Blood Samples (Plasma and Whole Blood)
-
Collection: Collect whole blood into tubes containing either EDTA or lithium heparin as an anticoagulant. For plasma, centrifuge the blood sample immediately after collection.[1][2]
-
Plasma Separation: After centrifugation, carefully aspirate the plasma supernatant, avoiding the buffy coat, as white blood cells and platelets have high concentrations of taurine which can lead to falsely elevated results.[1] Hemolyzed plasma samples are not recommended as they can also give erroneously high taurine levels.[3]
-
Whole Blood Preparation: For whole blood analysis, samples can be frozen and thawed to lyse the cells and release intracellular taurine.[1]
-
Storage: Plasma and whole blood samples should be stored at -20°C or lower until analysis.[3]
2. Tissue Samples
-
Homogenization: Excise tissues, rinse with cold phosphate-buffered saline (PBS), and homogenize in a suitable buffer, often containing a deproteinizing agent like an acid or organic solvent.
-
Deproteinization: Proteins in the tissue homogenate must be precipitated as they can interfere with the analysis. This is commonly achieved by adding acids (e.g., perchloric acid) or organic solvents (e.g., methanol (B129727), ethanol).[4]
-
Centrifugation: Centrifuge the homogenate to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant containing the taurine for analysis.
3. Urine Samples
-
Collection: Collect urine samples and centrifuge to remove any particulate matter.
-
Storage: Store urine samples at -20°C or lower.
-
Dilution: Depending on the expected concentration, urine samples may need to be diluted with an appropriate buffer before analysis.
II. Analytical Methods
A. High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
Taurine lacks a strong chromophore, making direct UV detection difficult. Therefore, pre-column derivatization with a fluorescent or UV-absorbing agent is necessary. Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) and 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F).[5][6]
Experimental Protocol: HPLC with NBD-F Derivatization
-
Standard Preparation: Prepare a stock solution of taurine in ultrapure water. Create a series of working standards by diluting the stock solution to generate a calibration curve (e.g., 0.1 to 30.0 µmol/L).
-
Sample and Standard Derivatization:
-
Mix equal volumes of the sample (or standard) and NBD-F solution (1 mmol/L).
-
Incubate the mixture at 70°C for 3 minutes in the dark.
-
Cool the mixture to room temperature.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic elution with a mixture of phosphate (B84403) buffer (0.02 mol/L, pH 6.0) and acetonitrile (B52724) (e.g., 84:16, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: Fluorescence detector with excitation at 470 nm and emission at 530 nm.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the taurine derivative against the concentration of the standards. Determine the taurine concentration in the samples by interpolating their peak areas from the calibration curve.
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for taurine quantification and does not always require derivatization. Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over reversed-phase chromatography for better retention of the highly polar taurine molecule.[7]
Experimental Protocol: LC-MS/MS [8]
-
Standard Preparation: Prepare a stock solution of taurine and a stable isotope-labeled internal standard (e.g., ¹⁵N₂-L-glutamine) in an appropriate solvent (e.g., 0.2% formic acid in water). Prepare working standards for the calibration curve.
-
Sample Preparation:
-
To an aliquot of the biological sample (e.g., 50 µL of plasma), add the internal standard.
-
Deproteinize the sample by adding a precipitating agent (e.g., methanol or acetonitrile), vortex, and centrifuge.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Mobile Phase: A gradient or isocratic elution using a mixture of aqueous and organic phases, both typically containing a small amount of formic acid (e.g., 0.2%).[8]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive ionization mode using Multiple Reaction Monitoring (MRM).[8]
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for taurine and the internal standard. For example, for taurine, the transition m/z 124 → 80 has been reported.
-
Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. Calculate the taurine concentration in the samples from this curve.
C. Enzyme-Linked Immunosorbent Assay (ELISA)
Commercially available ELISA kits offer a high-throughput and convenient method for taurine quantification. These kits are typically based on a competitive immunoassay format.
General Protocol for a Competitive Taurine ELISA Kit
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This typically involves reconstituting lyophilized components and preparing a standard dilution series.
-
Assay Procedure:
-
Add standards and samples to the wells of the microplate, which is pre-coated with an anti-taurine antibody.
-
Add a biotin-conjugated taurine to each well.
-
Incubate the plate, allowing the sample/standard taurine and the biotin-conjugated taurine to compete for binding to the immobilized antibody.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP conjugate to each well and incubate.
-
Wash the plate again.
-
Add a TMB substrate solution to initiate a colorimetric reaction. The intensity of the color is inversely proportional to the amount of taurine in the sample.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
-
Quantification: Generate a standard curve by plotting the absorbance values against the corresponding standard concentrations. Determine the taurine concentration in the samples from the standard curve.
III. Data Presentation
Table 1: Summary of HPLC Methods for Taurine Quantification
| Parameter | Method 1: NBD-F Derivatization | Method 2: OPA Derivatization |
| Derivatizing Agent | 4-fluoro-7-nitrobenzofurazan (NBD-F) | o-phthalaldehyde (OPA) |
| Column | C18 Reversed-Phase | C18 Reversed-Phase |
| Mobile Phase | Phosphate buffer:acetonitrile (84:16) | Methanol:phosphate buffer (1:1) |
| Detection | Fluorescence (Ex: 470 nm, Em: 530 nm) | UV (340 nm) |
| Linear Range | 0.1 - 30.0 µmol/L | 6.25 - 187.7 ng/mL |
| Retention Time | ~14.5 min | ~7.32 min |
Table 2: Reported Taurine Concentrations in Biological Samples
| Biological Matrix | Species | Concentration | Reference |
| Plasma | Human (fasting) | 44 ± 9 µmol/L | [2] |
| Plasma | Human (semi-fasted) | 42 ± 7 µmol/L | [2] |
| Whole Blood | Human | 164 - 318 µmol/L | [2] |
| Plasma | Human | 37.6 ± 5.1 µmol/L | |
| Plasma | Rat | 263 ± 24 µmol/L | |
| Brain | Rat | 1.9 ± 0.2 µmol/g wet tissue | |
| Liver | Rat | 1.4 ± 0.1 µmol/g wet tissue |
Table 3: Overview of a Commercial Taurine ELISA Kit
| Parameter | Specification |
| Assay Type | Competitive Inhibition |
| Sample Type | Serum, plasma, other biological fluids |
| Detection Range | 15.63 - 1000 ng/mL |
| Sensitivity | 4.39 ng/mL |
| Assay Time | ~2 hours |
IV. Visualizations
Caption: Experimental workflow for taurine quantification.
Caption: Simplified TOR signaling pathway.
References
- 1. genebiosystems.com [genebiosystems.com]
- 2. cloud-clone.com [cloud-clone.com]
- 3. Taurine Assay Kit | ABIN5680068 [antibodies-online.com]
- 4. biocompare.com [biocompare.com]
- 5. mybiosource.com [mybiosource.com]
- 6. Tau(Taurine) ELISA Kit – AFG Scientific [afgsci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Biomatik Corporation Taurine (Tau) ELISA Kit, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
Application Notes and Protocols for the Quantification of Taurine in Biological Samples
Disclaimer: The following methods are provided for the quantification of Taurine . It is presumed that the original request for "Toringin" contained a typographical error.
Introduction
Taurine (2-aminoethanesulfonic acid) is a highly abundant sulfur-containing amino acid with a multitude of physiological functions. It plays a crucial role in bile salt conjugation, osmoregulation, calcium modulation, and serves as a neurotransmitter and antioxidant. Given its importance in health and disease, accurate quantification of taurine in biological samples such as plasma, whole blood, urine, and tissues is essential for researchers in various fields, including physiology, pharmacology, and drug development.
These application notes provide detailed protocols for the quantification of taurine using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Additionally, an overview of commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits is included.
I. Sample Preparation
Proper sample collection and preparation are critical for accurate taurine quantification.
1. Blood Samples (Plasma and Whole Blood)
-
Collection: Collect whole blood into tubes containing either EDTA or lithium heparin as an anticoagulant. For plasma, centrifuge the blood sample immediately after collection.[1][2]
-
Plasma Separation: After centrifugation, carefully aspirate the plasma supernatant, avoiding the buffy coat, as white blood cells and platelets have high concentrations of taurine which can lead to falsely elevated results.[1] Hemolyzed plasma samples are not recommended as they can also give erroneously high taurine levels.[3]
-
Whole Blood Preparation: For whole blood analysis, samples can be frozen and thawed to lyse the cells and release intracellular taurine.[1]
-
Storage: Plasma and whole blood samples should be stored at -20°C or lower until analysis.[3]
2. Tissue Samples
-
Homogenization: Excise tissues, rinse with cold phosphate-buffered saline (PBS), and homogenize in a suitable buffer, often containing a deproteinizing agent like an acid or organic solvent.
-
Deproteinization: Proteins in the tissue homogenate must be precipitated as they can interfere with the analysis. This is commonly achieved by adding acids (e.g., perchloric acid) or organic solvents (e.g., methanol, ethanol).[4]
-
Centrifugation: Centrifuge the homogenate to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant containing the taurine for analysis.
3. Urine Samples
-
Collection: Collect urine samples and centrifuge to remove any particulate matter.
-
Storage: Store urine samples at -20°C or lower.
-
Dilution: Depending on the expected concentration, urine samples may need to be diluted with an appropriate buffer before analysis.
II. Analytical Methods
A. High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
Taurine lacks a strong chromophore, making direct UV detection difficult. Therefore, pre-column derivatization with a fluorescent or UV-absorbing agent is necessary. Common derivatizing agents include o-phthalaldehyde (OPA) and 4-fluoro-7-nitrobenzofurazan (NBD-F).[5][6]
Experimental Protocol: HPLC with NBD-F Derivatization
-
Standard Preparation: Prepare a stock solution of taurine in ultrapure water. Create a series of working standards by diluting the stock solution to generate a calibration curve (e.g., 0.1 to 30.0 µmol/L).
-
Sample and Standard Derivatization:
-
Mix equal volumes of the sample (or standard) and NBD-F solution (1 mmol/L).
-
Incubate the mixture at 70°C for 3 minutes in the dark.
-
Cool the mixture to room temperature.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic elution with a mixture of phosphate buffer (0.02 mol/L, pH 6.0) and acetonitrile (e.g., 84:16, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: Fluorescence detector with excitation at 470 nm and emission at 530 nm.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the taurine derivative against the concentration of the standards. Determine the taurine concentration in the samples by interpolating their peak areas from the calibration curve.
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for taurine quantification and does not always require derivatization. Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over reversed-phase chromatography for better retention of the highly polar taurine molecule.[7]
Experimental Protocol: LC-MS/MS [8]
-
Standard Preparation: Prepare a stock solution of taurine and a stable isotope-labeled internal standard (e.g., ¹⁵N₂-L-glutamine) in an appropriate solvent (e.g., 0.2% formic acid in water). Prepare working standards for the calibration curve.
-
Sample Preparation:
-
To an aliquot of the biological sample (e.g., 50 µL of plasma), add the internal standard.
-
Deproteinize the sample by adding a precipitating agent (e.g., methanol or acetonitrile), vortex, and centrifuge.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Mobile Phase: A gradient or isocratic elution using a mixture of aqueous and organic phases, both typically containing a small amount of formic acid (e.g., 0.2%).[8]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive ionization mode using Multiple Reaction Monitoring (MRM).[8]
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for taurine and the internal standard. For example, for taurine, the transition m/z 124 → 80 has been reported.
-
Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. Calculate the taurine concentration in the samples from this curve.
C. Enzyme-Linked Immunosorbent Assay (ELISA)
Commercially available ELISA kits offer a high-throughput and convenient method for taurine quantification. These kits are typically based on a competitive immunoassay format.
General Protocol for a Competitive Taurine ELISA Kit
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This typically involves reconstituting lyophilized components and preparing a standard dilution series.
-
Assay Procedure:
-
Add standards and samples to the wells of the microplate, which is pre-coated with an anti-taurine antibody.
-
Add a biotin-conjugated taurine to each well.
-
Incubate the plate, allowing the sample/standard taurine and the biotin-conjugated taurine to compete for binding to the immobilized antibody.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP conjugate to each well and incubate.
-
Wash the plate again.
-
Add a TMB substrate solution to initiate a colorimetric reaction. The intensity of the color is inversely proportional to the amount of taurine in the sample.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
-
Quantification: Generate a standard curve by plotting the absorbance values against the corresponding standard concentrations. Determine the taurine concentration in the samples from the standard curve.
III. Data Presentation
Table 1: Summary of HPLC Methods for Taurine Quantification
| Parameter | Method 1: NBD-F Derivatization | Method 2: OPA Derivatization |
| Derivatizing Agent | 4-fluoro-7-nitrobenzofurazan (NBD-F) | o-phthalaldehyde (OPA) |
| Column | C18 Reversed-Phase | C18 Reversed-Phase |
| Mobile Phase | Phosphate buffer:acetonitrile (84:16) | Methanol:phosphate buffer (1:1) |
| Detection | Fluorescence (Ex: 470 nm, Em: 530 nm) | UV (340 nm) |
| Linear Range | 0.1 - 30.0 µmol/L | 6.25 - 187.7 ng/mL |
| Retention Time | ~14.5 min | ~7.32 min |
Table 2: Reported Taurine Concentrations in Biological Samples
| Biological Matrix | Species | Concentration | Reference |
| Plasma | Human (fasting) | 44 ± 9 µmol/L | [2] |
| Plasma | Human (semi-fasted) | 42 ± 7 µmol/L | [2] |
| Whole Blood | Human | 164 - 318 µmol/L | [2] |
| Plasma | Human | 37.6 ± 5.1 µmol/L | |
| Plasma | Rat | 263 ± 24 µmol/L | |
| Brain | Rat | 1.9 ± 0.2 µmol/g wet tissue | |
| Liver | Rat | 1.4 ± 0.1 µmol/g wet tissue |
Table 3: Overview of a Commercial Taurine ELISA Kit
| Parameter | Specification |
| Assay Type | Competitive Inhibition |
| Sample Type | Serum, plasma, other biological fluids |
| Detection Range | 15.63 - 1000 ng/mL |
| Sensitivity | 4.39 ng/mL |
| Assay Time | ~2 hours |
IV. Visualizations
Caption: Experimental workflow for taurine quantification.
Caption: Simplified TOR signaling pathway.
References
- 1. genebiosystems.com [genebiosystems.com]
- 2. cloud-clone.com [cloud-clone.com]
- 3. Taurine Assay Kit | ABIN5680068 [antibodies-online.com]
- 4. biocompare.com [biocompare.com]
- 5. mybiosource.com [mybiosource.com]
- 6. Tau(Taurine) ELISA Kit – AFG Scientific [afgsci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Biomatik Corporation Taurine (Tau) ELISA Kit, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
Application Notes and Protocols for Studying RNA Gain-of-Function Using Toringin
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting RNA Gain-of-Function Pathologies with Toringin
RNA gain-of-function is a pathogenic mechanism underlying a growing number of neurodegenerative diseases, including C9orf72-associated Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD), and Myotonic Dystrophy (DM). In these disorders, expanded nucleotide repeats in non-coding regions of genes are transcribed into toxic RNA molecules. These aberrant RNAs accumulate in the nucleus, forming distinct aggregates known as RNA foci, which can sequester essential RNA-binding proteins, leading to widespread dysregulation of RNA processing. Furthermore, these repeat-containing RNAs can undergo a non-canonical form of translation, known as Repeat-Associated Non-ATG (RAN) translation, to produce toxic dipeptide repeat (DPR) proteins that contribute to cellular stress and neurodegeneration.[1]
The mechanistic Target of Rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and protein synthesis.[2] Dysregulation of mTOR signaling has been increasingly implicated in the pathogenesis of neurodegenerative diseases.[2][3] The mTOR pathway, particularly through the mTORC1 complex, directly influences protein synthesis by phosphorylating key regulators of translation, such as the eukaryotic initiation factor 4E-binding proteins (4E-BPs) and the S6 kinases (S6Ks).[4][5][6] Given that RAN translation is a key pathogenic event in RNA gain-of-function diseases, targeting the mTOR pathway presents a compelling therapeutic and research strategy.
This compound is a highly potent and selective ATP-competitive inhibitor of mTOR, effectively blocking the activity of both mTORC1 and mTORC2 complexes.[1] Unlike rapamycin and its analogs (rapalogs), which only partially inhibit mTORC1, this compound provides a more complete shutdown of mTOR signaling. This makes this compound a valuable research tool to investigate the role of mTOR in the pathological processes driven by toxic RNA gain-of-function. These application notes provide a comprehensive guide for utilizing this compound to study its effects on RNA foci formation and RAN translation in cellular models of RNA gain-of-function diseases.
Data Presentation: Quantifying the Effects of this compound
The following tables are designed to structure the quantitative data obtained from the proposed experiments.
Table 1: Effect of this compound on RNA Foci Formation
| Cell Line/Model | This compound Conc. (nM) | Treatment Duration (hr) | % of Cells with RNA Foci (Mean ± SD) | Average Number of Foci per Cell (Mean ± SD) |
| Control (e.g., healthy iPSC-derived neurons) | Vehicle (DMSO) | 24 | ||
| 10 | 24 | |||
| 100 | 24 | |||
| 250 | 24 | |||
| Disease (e.g., C9orf72 iPSC-derived neurons) | Vehicle (DMSO) | 24 | ||
| 10 | 24 | |||
| 100 | 24 | |||
| 250 | 24 |
Table 2: Effect of this compound on Dipeptide Repeat (DPR) Protein Levels
| Cell Line/Model | This compound Conc. (nM) | Treatment Duration (hr) | DPR Protein Level (Relative to Vehicle, Mean ± SD) |
| Disease (e.g., C9orf72 iPSC-derived neurons) | Vehicle (DMSO) | 24 | 1.0 |
| 10 | 24 | ||
| 100 | 24 | ||
| 250 | 24 |
Table 3: Confirmation of mTOR Pathway Inhibition by this compound (Western Blot Quantification)
| Cell Line/Model | This compound Conc. (nM) | Treatment Duration (hr) | p-S6K (T389)/Total S6K (Relative to Vehicle, Mean ± SD) | p-4E-BP1 (T37/46)/Total 4E-BP1 (Relative to Vehicle, Mean ± SD) |
| Disease (e.g., C9orf72 iPSC-derived neurons) | Vehicle (DMSO) | 24 | 1.0 | 1.0 |
| 10 | 24 | |||
| 100 | 24 | |||
| 250 | 24 |
Mandatory Visualization
Caption: this compound's mechanism of action in inhibiting RAN translation.
Caption: Experimental workflow for studying this compound's effects.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol is designed for induced pluripotent stem cell (iPSC)-derived neurons from patients with C9orf72 mutations or Myotonic Dystrophy, as well as healthy controls.
Materials:
-
iPSC-derived neurons (e.g., from a C9orf72 patient line and a healthy control line)
-
Appropriate neuronal culture medium and supplements
-
Culture plates (e.g., 24-well plates with coverslips for imaging, 6-well plates for protein analysis)
-
This compound (or Torin1) stock solution (e.g., 1 mM in DMSO)[1]
-
Vehicle control (DMSO)
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Plate iPSC-derived neurons at a suitable density on appropriate culture plates pre-coated with a suitable matrix (e.g., Matrigel or Poly-L-ornithine/Laminin). Allow cells to adhere and differentiate for the desired period according to your established lab protocol.
-
Preparation of this compound Working Solutions: Prepare fresh serial dilutions of this compound in pre-warmed neuronal culture medium to achieve final concentrations of 10, 100, and 250 nM.[7] Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Carefully remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Return the plates to the incubator and incubate for 24 hours. This incubation time may be optimized based on the specific cell line and experimental goals.[1]
-
Harvesting: After the incubation period, proceed with downstream applications such as RNA FISH, Western blotting, or luciferase assays.
Protocol 2: RNA Fluorescence In Situ Hybridization (FISH) for RNA Foci Quantification
This protocol is adapted for detecting GGGGCC repeat RNA foci in C9orf72 models or CUG repeat RNA foci in Myotonic Dystrophy models.
Materials:
-
Cells cultured on coverslips (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Hybridization buffer
-
Fluorescently labeled locked nucleic acid (LNA) probe specific for the repeat sequence (e.g., (GGCCCC)n for C9orf72 sense foci, (CAG)n for DM1 foci)[8]
-
DAPI solution for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filters
Procedure:
-
Fixation: Wash the cells on coverslips twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS and then permeabilize with permeabilization buffer for 10 minutes at room temperature.
-
Hybridization: Wash the cells with PBS and then pre-hybridize with hybridization buffer for 30 minutes at 37°C. Replace with hybridization buffer containing the fluorescently labeled LNA probe (concentration to be optimized) and incubate overnight at 37°C in a humidified chamber.
-
Washing: Wash the cells with wash buffers of decreasing stringency to remove the unbound probe.
-
Staining and Mounting: Counterstain the nuclei with DAPI for 5 minutes. Wash with PBS and mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. For each condition, capture images from at least 10 random fields of view. Quantify the percentage of cells with RNA foci and the number of foci per cell using image analysis software (e.g., ImageJ/Fiji).[9]
Protocol 3: Western Blotting for DPR Protein Levels and mTOR Pathway Inhibition
Materials:
-
Cells cultured in 6-well plates (from Protocol 1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-poly(GA), anti-poly(GR), anti-poly(GP) for C9orf72 models
-
Anti-phospho-S6K (T389), anti-total S6K
-
Anti-phospho-4E-BP1 (T37/46), anti-total 4E-BP1
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and boil for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize the levels of the target proteins to the loading control.[7][10]
Protocol 4: Luciferase Reporter Assay for RAN Translation Activity
This protocol utilizes a reporter construct where a luciferase gene lacking a canonical start codon is placed downstream of the repeat expansion sequence.[11][12]
Materials:
-
Cells (e.g., HEK293T or neuronal cells)
-
Luciferase reporter plasmid containing the repeat expansion (e.g., (G4C2)n-NanoLuc)
-
Control luciferase plasmid (e.g., for normalization)
-
Transfection reagent
-
This compound and vehicle (as in Protocol 1)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the RAN translation reporter plasmid and a control plasmid.
-
Treatment: After 24 hours, replace the medium with fresh medium containing this compound or vehicle and incubate for an additional 24 hours.
-
Cell Lysis and Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.
-
Data Analysis: Normalize the RAN translation-driven luciferase activity to the control luciferase activity to account for differences in transfection efficiency and cell number. Compare the normalized luciferase activity across the different treatment conditions.
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the role of mTOR signaling in the pathogenesis of RNA gain-of-function diseases, potentially uncovering new therapeutic avenues for these devastating disorders.
References
- 1. Torin 1 | Cell Signaling Technology [cellsignal.com]
- 2. Analysis of protein-small molecule interactions by microscale equilibrium dialysis and its application as a secondary confirmation method for on-bead screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for converting turn-motif and cyclic peptides to small molecules for targeting protein–protein interactions - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. The Translational Regulation in mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. RAN translation at C9orf72-associated repeat expansions is selectively enhanced by the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying RNA Gain-of-Function Using Toringin
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting RNA Gain-of-Function Pathologies with Toringin
RNA gain-of-function is a pathogenic mechanism underlying a growing number of neurodegenerative diseases, including C9orf72-associated Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD), and Myotonic Dystrophy (DM). In these disorders, expanded nucleotide repeats in non-coding regions of genes are transcribed into toxic RNA molecules. These aberrant RNAs accumulate in the nucleus, forming distinct aggregates known as RNA foci, which can sequester essential RNA-binding proteins, leading to widespread dysregulation of RNA processing. Furthermore, these repeat-containing RNAs can undergo a non-canonical form of translation, known as Repeat-Associated Non-ATG (RAN) translation, to produce toxic dipeptide repeat (DPR) proteins that contribute to cellular stress and neurodegeneration.[1]
The mechanistic Target of Rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and protein synthesis.[2] Dysregulation of mTOR signaling has been increasingly implicated in the pathogenesis of neurodegenerative diseases.[2][3] The mTOR pathway, particularly through the mTORC1 complex, directly influences protein synthesis by phosphorylating key regulators of translation, such as the eukaryotic initiation factor 4E-binding proteins (4E-BPs) and the S6 kinases (S6Ks).[4][5][6] Given that RAN translation is a key pathogenic event in RNA gain-of-function diseases, targeting the mTOR pathway presents a compelling therapeutic and research strategy.
This compound is a highly potent and selective ATP-competitive inhibitor of mTOR, effectively blocking the activity of both mTORC1 and mTORC2 complexes.[1] Unlike rapamycin and its analogs (rapalogs), which only partially inhibit mTORC1, this compound provides a more complete shutdown of mTOR signaling. This makes this compound a valuable research tool to investigate the role of mTOR in the pathological processes driven by toxic RNA gain-of-function. These application notes provide a comprehensive guide for utilizing this compound to study its effects on RNA foci formation and RAN translation in cellular models of RNA gain-of-function diseases.
Data Presentation: Quantifying the Effects of this compound
The following tables are designed to structure the quantitative data obtained from the proposed experiments.
Table 1: Effect of this compound on RNA Foci Formation
| Cell Line/Model | This compound Conc. (nM) | Treatment Duration (hr) | % of Cells with RNA Foci (Mean ± SD) | Average Number of Foci per Cell (Mean ± SD) |
| Control (e.g., healthy iPSC-derived neurons) | Vehicle (DMSO) | 24 | ||
| 10 | 24 | |||
| 100 | 24 | |||
| 250 | 24 | |||
| Disease (e.g., C9orf72 iPSC-derived neurons) | Vehicle (DMSO) | 24 | ||
| 10 | 24 | |||
| 100 | 24 | |||
| 250 | 24 |
Table 2: Effect of this compound on Dipeptide Repeat (DPR) Protein Levels
| Cell Line/Model | This compound Conc. (nM) | Treatment Duration (hr) | DPR Protein Level (Relative to Vehicle, Mean ± SD) |
| Disease (e.g., C9orf72 iPSC-derived neurons) | Vehicle (DMSO) | 24 | 1.0 |
| 10 | 24 | ||
| 100 | 24 | ||
| 250 | 24 |
Table 3: Confirmation of mTOR Pathway Inhibition by this compound (Western Blot Quantification)
| Cell Line/Model | This compound Conc. (nM) | Treatment Duration (hr) | p-S6K (T389)/Total S6K (Relative to Vehicle, Mean ± SD) | p-4E-BP1 (T37/46)/Total 4E-BP1 (Relative to Vehicle, Mean ± SD) |
| Disease (e.g., C9orf72 iPSC-derived neurons) | Vehicle (DMSO) | 24 | 1.0 | 1.0 |
| 10 | 24 | |||
| 100 | 24 | |||
| 250 | 24 |
Mandatory Visualization
Caption: this compound's mechanism of action in inhibiting RAN translation.
Caption: Experimental workflow for studying this compound's effects.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol is designed for induced pluripotent stem cell (iPSC)-derived neurons from patients with C9orf72 mutations or Myotonic Dystrophy, as well as healthy controls.
Materials:
-
iPSC-derived neurons (e.g., from a C9orf72 patient line and a healthy control line)
-
Appropriate neuronal culture medium and supplements
-
Culture plates (e.g., 24-well plates with coverslips for imaging, 6-well plates for protein analysis)
-
This compound (or Torin1) stock solution (e.g., 1 mM in DMSO)[1]
-
Vehicle control (DMSO)
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Plate iPSC-derived neurons at a suitable density on appropriate culture plates pre-coated with a suitable matrix (e.g., Matrigel or Poly-L-ornithine/Laminin). Allow cells to adhere and differentiate for the desired period according to your established lab protocol.
-
Preparation of this compound Working Solutions: Prepare fresh serial dilutions of this compound in pre-warmed neuronal culture medium to achieve final concentrations of 10, 100, and 250 nM.[7] Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Carefully remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Return the plates to the incubator and incubate for 24 hours. This incubation time may be optimized based on the specific cell line and experimental goals.[1]
-
Harvesting: After the incubation period, proceed with downstream applications such as RNA FISH, Western blotting, or luciferase assays.
Protocol 2: RNA Fluorescence In Situ Hybridization (FISH) for RNA Foci Quantification
This protocol is adapted for detecting GGGGCC repeat RNA foci in C9orf72 models or CUG repeat RNA foci in Myotonic Dystrophy models.
Materials:
-
Cells cultured on coverslips (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Hybridization buffer
-
Fluorescently labeled locked nucleic acid (LNA) probe specific for the repeat sequence (e.g., (GGCCCC)n for C9orf72 sense foci, (CAG)n for DM1 foci)[8]
-
DAPI solution for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filters
Procedure:
-
Fixation: Wash the cells on coverslips twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS and then permeabilize with permeabilization buffer for 10 minutes at room temperature.
-
Hybridization: Wash the cells with PBS and then pre-hybridize with hybridization buffer for 30 minutes at 37°C. Replace with hybridization buffer containing the fluorescently labeled LNA probe (concentration to be optimized) and incubate overnight at 37°C in a humidified chamber.
-
Washing: Wash the cells with wash buffers of decreasing stringency to remove the unbound probe.
-
Staining and Mounting: Counterstain the nuclei with DAPI for 5 minutes. Wash with PBS and mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. For each condition, capture images from at least 10 random fields of view. Quantify the percentage of cells with RNA foci and the number of foci per cell using image analysis software (e.g., ImageJ/Fiji).[9]
Protocol 3: Western Blotting for DPR Protein Levels and mTOR Pathway Inhibition
Materials:
-
Cells cultured in 6-well plates (from Protocol 1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-poly(GA), anti-poly(GR), anti-poly(GP) for C9orf72 models
-
Anti-phospho-S6K (T389), anti-total S6K
-
Anti-phospho-4E-BP1 (T37/46), anti-total 4E-BP1
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and boil for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize the levels of the target proteins to the loading control.[7][10]
Protocol 4: Luciferase Reporter Assay for RAN Translation Activity
This protocol utilizes a reporter construct where a luciferase gene lacking a canonical start codon is placed downstream of the repeat expansion sequence.[11][12]
Materials:
-
Cells (e.g., HEK293T or neuronal cells)
-
Luciferase reporter plasmid containing the repeat expansion (e.g., (G4C2)n-NanoLuc)
-
Control luciferase plasmid (e.g., for normalization)
-
Transfection reagent
-
This compound and vehicle (as in Protocol 1)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the RAN translation reporter plasmid and a control plasmid.
-
Treatment: After 24 hours, replace the medium with fresh medium containing this compound or vehicle and incubate for an additional 24 hours.
-
Cell Lysis and Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.
-
Data Analysis: Normalize the RAN translation-driven luciferase activity to the control luciferase activity to account for differences in transfection efficiency and cell number. Compare the normalized luciferase activity across the different treatment conditions.
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the role of mTOR signaling in the pathogenesis of RNA gain-of-function diseases, potentially uncovering new therapeutic avenues for these devastating disorders.
References
- 1. Torin 1 | Cell Signaling Technology [cellsignal.com]
- 2. Analysis of protein-small molecule interactions by microscale equilibrium dialysis and its application as a secondary confirmation method for on-bead screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for converting turn-motif and cyclic peptides to small molecules for targeting protein–protein interactions - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. The Translational Regulation in mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. RAN translation at C9orf72-associated repeat expansions is selectively enhanced by the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying RNA Gain-of-Function Using Toringin
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting RNA Gain-of-Function Pathologies with Toringin
RNA gain-of-function is a pathogenic mechanism underlying a growing number of neurodegenerative diseases, including C9orf72-associated Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD), and Myotonic Dystrophy (DM). In these disorders, expanded nucleotide repeats in non-coding regions of genes are transcribed into toxic RNA molecules. These aberrant RNAs accumulate in the nucleus, forming distinct aggregates known as RNA foci, which can sequester essential RNA-binding proteins, leading to widespread dysregulation of RNA processing. Furthermore, these repeat-containing RNAs can undergo a non-canonical form of translation, known as Repeat-Associated Non-ATG (RAN) translation, to produce toxic dipeptide repeat (DPR) proteins that contribute to cellular stress and neurodegeneration.[1]
The mechanistic Target of Rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and protein synthesis.[2] Dysregulation of mTOR signaling has been increasingly implicated in the pathogenesis of neurodegenerative diseases.[2][3] The mTOR pathway, particularly through the mTORC1 complex, directly influences protein synthesis by phosphorylating key regulators of translation, such as the eukaryotic initiation factor 4E-binding proteins (4E-BPs) and the S6 kinases (S6Ks).[4][5][6] Given that RAN translation is a key pathogenic event in RNA gain-of-function diseases, targeting the mTOR pathway presents a compelling therapeutic and research strategy.
This compound is a highly potent and selective ATP-competitive inhibitor of mTOR, effectively blocking the activity of both mTORC1 and mTORC2 complexes.[1] Unlike rapamycin and its analogs (rapalogs), which only partially inhibit mTORC1, this compound provides a more complete shutdown of mTOR signaling. This makes this compound a valuable research tool to investigate the role of mTOR in the pathological processes driven by toxic RNA gain-of-function. These application notes provide a comprehensive guide for utilizing this compound to study its effects on RNA foci formation and RAN translation in cellular models of RNA gain-of-function diseases.
Data Presentation: Quantifying the Effects of this compound
The following tables are designed to structure the quantitative data obtained from the proposed experiments.
Table 1: Effect of this compound on RNA Foci Formation
| Cell Line/Model | This compound Conc. (nM) | Treatment Duration (hr) | % of Cells with RNA Foci (Mean ± SD) | Average Number of Foci per Cell (Mean ± SD) |
| Control (e.g., healthy iPSC-derived neurons) | Vehicle (DMSO) | 24 | ||
| 10 | 24 | |||
| 100 | 24 | |||
| 250 | 24 | |||
| Disease (e.g., C9orf72 iPSC-derived neurons) | Vehicle (DMSO) | 24 | ||
| 10 | 24 | |||
| 100 | 24 | |||
| 250 | 24 |
Table 2: Effect of this compound on Dipeptide Repeat (DPR) Protein Levels
| Cell Line/Model | This compound Conc. (nM) | Treatment Duration (hr) | DPR Protein Level (Relative to Vehicle, Mean ± SD) |
| Disease (e.g., C9orf72 iPSC-derived neurons) | Vehicle (DMSO) | 24 | 1.0 |
| 10 | 24 | ||
| 100 | 24 | ||
| 250 | 24 |
Table 3: Confirmation of mTOR Pathway Inhibition by this compound (Western Blot Quantification)
| Cell Line/Model | This compound Conc. (nM) | Treatment Duration (hr) | p-S6K (T389)/Total S6K (Relative to Vehicle, Mean ± SD) | p-4E-BP1 (T37/46)/Total 4E-BP1 (Relative to Vehicle, Mean ± SD) |
| Disease (e.g., C9orf72 iPSC-derived neurons) | Vehicle (DMSO) | 24 | 1.0 | 1.0 |
| 10 | 24 | |||
| 100 | 24 | |||
| 250 | 24 |
Mandatory Visualization
Caption: this compound's mechanism of action in inhibiting RAN translation.
Caption: Experimental workflow for studying this compound's effects.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol is designed for induced pluripotent stem cell (iPSC)-derived neurons from patients with C9orf72 mutations or Myotonic Dystrophy, as well as healthy controls.
Materials:
-
iPSC-derived neurons (e.g., from a C9orf72 patient line and a healthy control line)
-
Appropriate neuronal culture medium and supplements
-
Culture plates (e.g., 24-well plates with coverslips for imaging, 6-well plates for protein analysis)
-
This compound (or Torin1) stock solution (e.g., 1 mM in DMSO)[1]
-
Vehicle control (DMSO)
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Plate iPSC-derived neurons at a suitable density on appropriate culture plates pre-coated with a suitable matrix (e.g., Matrigel or Poly-L-ornithine/Laminin). Allow cells to adhere and differentiate for the desired period according to your established lab protocol.
-
Preparation of this compound Working Solutions: Prepare fresh serial dilutions of this compound in pre-warmed neuronal culture medium to achieve final concentrations of 10, 100, and 250 nM.[7] Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Carefully remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Return the plates to the incubator and incubate for 24 hours. This incubation time may be optimized based on the specific cell line and experimental goals.[1]
-
Harvesting: After the incubation period, proceed with downstream applications such as RNA FISH, Western blotting, or luciferase assays.
Protocol 2: RNA Fluorescence In Situ Hybridization (FISH) for RNA Foci Quantification
This protocol is adapted for detecting GGGGCC repeat RNA foci in C9orf72 models or CUG repeat RNA foci in Myotonic Dystrophy models.
Materials:
-
Cells cultured on coverslips (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Hybridization buffer
-
Fluorescently labeled locked nucleic acid (LNA) probe specific for the repeat sequence (e.g., (GGCCCC)n for C9orf72 sense foci, (CAG)n for DM1 foci)[8]
-
DAPI solution for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filters
Procedure:
-
Fixation: Wash the cells on coverslips twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS and then permeabilize with permeabilization buffer for 10 minutes at room temperature.
-
Hybridization: Wash the cells with PBS and then pre-hybridize with hybridization buffer for 30 minutes at 37°C. Replace with hybridization buffer containing the fluorescently labeled LNA probe (concentration to be optimized) and incubate overnight at 37°C in a humidified chamber.
-
Washing: Wash the cells with wash buffers of decreasing stringency to remove the unbound probe.
-
Staining and Mounting: Counterstain the nuclei with DAPI for 5 minutes. Wash with PBS and mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. For each condition, capture images from at least 10 random fields of view. Quantify the percentage of cells with RNA foci and the number of foci per cell using image analysis software (e.g., ImageJ/Fiji).[9]
Protocol 3: Western Blotting for DPR Protein Levels and mTOR Pathway Inhibition
Materials:
-
Cells cultured in 6-well plates (from Protocol 1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-poly(GA), anti-poly(GR), anti-poly(GP) for C9orf72 models
-
Anti-phospho-S6K (T389), anti-total S6K
-
Anti-phospho-4E-BP1 (T37/46), anti-total 4E-BP1
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and boil for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize the levels of the target proteins to the loading control.[7][10]
Protocol 4: Luciferase Reporter Assay for RAN Translation Activity
This protocol utilizes a reporter construct where a luciferase gene lacking a canonical start codon is placed downstream of the repeat expansion sequence.[11][12]
Materials:
-
Cells (e.g., HEK293T or neuronal cells)
-
Luciferase reporter plasmid containing the repeat expansion (e.g., (G4C2)n-NanoLuc)
-
Control luciferase plasmid (e.g., for normalization)
-
Transfection reagent
-
This compound and vehicle (as in Protocol 1)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the RAN translation reporter plasmid and a control plasmid.
-
Treatment: After 24 hours, replace the medium with fresh medium containing this compound or vehicle and incubate for an additional 24 hours.
-
Cell Lysis and Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.
-
Data Analysis: Normalize the RAN translation-driven luciferase activity to the control luciferase activity to account for differences in transfection efficiency and cell number. Compare the normalized luciferase activity across the different treatment conditions.
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the role of mTOR signaling in the pathogenesis of RNA gain-of-function diseases, potentially uncovering new therapeutic avenues for these devastating disorders.
References
- 1. Torin 1 | Cell Signaling Technology [cellsignal.com]
- 2. Analysis of protein-small molecule interactions by microscale equilibrium dialysis and its application as a secondary confirmation method for on-bead screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for converting turn-motif and cyclic peptides to small molecules for targeting protein–protein interactions - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. The Translational Regulation in mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. RAN translation at C9orf72-associated repeat expansions is selectively enhanced by the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocol: Evaluating the Cytotoxic Effects of Toringin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Toringin is a novel compound under investigation for its potential therapeutic properties. As with any new compound intended for biological applications, a thorough evaluation of its cytotoxic effects is a critical first step in the drug discovery and development process.[1][2] Cytotoxicity assays are essential for screening potential drug candidates, determining therapeutic indices, and assessing the safety of chemical compounds.[2] These in vitro tests provide valuable insights into how a substance affects cellular health, measuring parameters such as cell death, inhibition of cell growth, and metabolic activity.[2][3][4][5] This document provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for determining cell viability.[3]
The MTT assay is a reliable and cost-effective method for evaluating the cytotoxic potential of natural products.[1][3] The principle of this assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[3][6] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of this compound's effect on cell proliferation and survival.
Target Signaling Pathway: TOR (Target of Rapamycin) Signaling
The Target of Rapamycin (TOR) signaling pathway is a highly conserved pathway in eukaryotes that acts as a central regulator of cell growth, proliferation, and metabolism in response to nutrients, growth factors, and cellular energy levels.[7][8][9] The TOR kinase, existing in two distinct complexes (TORC1 and TORC2), integrates various environmental signals to control anabolic processes like protein synthesis and ribosome biogenesis, while inhibiting catabolic processes such as autophagy.[10] Given its critical role in cell growth, the TOR pathway is a common target for anti-cancer therapies. It is hypothesized that this compound may exert its cytotoxic effects by modulating this pathway.
Below is a diagram illustrating a simplified overview of the TOR signaling pathway.
Caption: Hypothesized mechanism of this compound via the TOR signaling pathway.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effect of this compound on a selected cancer cell line.
1. Materials and Reagents:
-
Cell Line: A suitable cancer cell line (e.g., HeLa, A549, MCF-7). The choice of cell line should be relevant to the intended therapeutic application of this compound.[1]
-
This compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO).
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in sterile PBS).
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Phosphate-Buffered Saline (PBS): Sterile.
-
Trypsin-EDTA: For detaching adherent cells.
-
96-well flat-bottom microplates: Sterile.
-
Microplate reader: Capable of measuring absorbance at 570 nm.
-
CO2 Incubator: 37°C, 5% CO2.
-
Hemocytometer or automated cell counter.
2. Experimental Workflow:
The following diagram illustrates the workflow for the MTT assay.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
3. Detailed Procedure:
Step 1: Cell Seeding
-
Culture the selected cell line to about 80% confluency.[4][5]
-
Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in fresh culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).
-
Include wells with medium only to serve as a background control.[11]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
Step 2: this compound Treatment
-
Prepare a series of dilutions of this compound in culture medium from the stock solution. A typical concentration range to start with could be 0.1, 1, 10, 50, and 100 µM.
-
Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used for the highest this compound concentration).
-
After the 24-hour incubation, carefully remove the old medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Add 100 µL of fresh medium to the untreated control wells and 100 µL of the vehicle control solution to the vehicle control wells.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).[6]
Step 3: MTT Assay
-
Following the treatment incubation, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
After the incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
Step 4: Data Acquisition
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use 630 nm as a reference wavelength if available.
4. Data Analysis and Presentation:
-
Subtract the average absorbance of the background control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Plot the % Cell Viability against the this compound concentration to generate a dose-response curve.
-
From the dose-response curve, determine the IC50 value, which is the concentration of this compound that inhibits 50% of cell growth.
Data Presentation:
Summarize the quantitative data in a clear and structured table for easy comparison.
| This compound Concentration (µM) | Mean Absorbance (570 nm) ± SD | % Cell Viability |
| 0 (Untreated Control) | [Insert Value] | 100% |
| Vehicle Control (e.g., 0.1% DMSO) | [Insert Value] | [Calculate Value]% |
| 0.1 | [Insert Value] | [Calculate Value]% |
| 1 | [Insert Value] | [Calculate Value]% |
| 10 | [Insert Value] | [Calculate Value]% |
| 50 | [Insert Value] | [Calculate Value]% |
| 100 | [Insert Value] | [Calculate Value]% |
IC50 Value: [Determine from the dose-response curve] µM
This protocol provides a robust framework for the initial cytotoxic evaluation of this compound. The results obtained from the MTT assay will offer crucial preliminary data on the compound's potential as a therapeutic agent and will guide further preclinical development. It is often recommended to use more than one type of cytotoxicity assay to validate the results, as different assays measure different cellular parameters.[1] Further studies can then be designed to elucidate the specific molecular mechanisms underlying this compound's cytotoxic effects, potentially confirming its interaction with the TOR signaling pathway or other cellular targets.
References
- 1. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. opentrons.com [opentrons.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Cytotoxicity Testing — ISO 10993–5 | Medistri SA [medistri.swiss]
- 5. blog.johner-institute.com [blog.johner-institute.com]
- 6. An optimized MTT bioassay for determination of cytotoxicity of fumonisins in turkey lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. The TOR signaling cascade regulates gene expression in response to nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. dojindo.com [dojindo.com]
Application Notes & Protocol: Evaluating the Cytotoxic Effects of Toringin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Toringin is a novel compound under investigation for its potential therapeutic properties. As with any new compound intended for biological applications, a thorough evaluation of its cytotoxic effects is a critical first step in the drug discovery and development process.[1][2] Cytotoxicity assays are essential for screening potential drug candidates, determining therapeutic indices, and assessing the safety of chemical compounds.[2] These in vitro tests provide valuable insights into how a substance affects cellular health, measuring parameters such as cell death, inhibition of cell growth, and metabolic activity.[2][3][4][5] This document provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for determining cell viability.[3]
The MTT assay is a reliable and cost-effective method for evaluating the cytotoxic potential of natural products.[1][3] The principle of this assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[3][6] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of this compound's effect on cell proliferation and survival.
Target Signaling Pathway: TOR (Target of Rapamycin) Signaling
The Target of Rapamycin (TOR) signaling pathway is a highly conserved pathway in eukaryotes that acts as a central regulator of cell growth, proliferation, and metabolism in response to nutrients, growth factors, and cellular energy levels.[7][8][9] The TOR kinase, existing in two distinct complexes (TORC1 and TORC2), integrates various environmental signals to control anabolic processes like protein synthesis and ribosome biogenesis, while inhibiting catabolic processes such as autophagy.[10] Given its critical role in cell growth, the TOR pathway is a common target for anti-cancer therapies. It is hypothesized that this compound may exert its cytotoxic effects by modulating this pathway.
Below is a diagram illustrating a simplified overview of the TOR signaling pathway.
Caption: Hypothesized mechanism of this compound via the TOR signaling pathway.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effect of this compound on a selected cancer cell line.
1. Materials and Reagents:
-
Cell Line: A suitable cancer cell line (e.g., HeLa, A549, MCF-7). The choice of cell line should be relevant to the intended therapeutic application of this compound.[1]
-
This compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO).
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in sterile PBS).
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Phosphate-Buffered Saline (PBS): Sterile.
-
Trypsin-EDTA: For detaching adherent cells.
-
96-well flat-bottom microplates: Sterile.
-
Microplate reader: Capable of measuring absorbance at 570 nm.
-
CO2 Incubator: 37°C, 5% CO2.
-
Hemocytometer or automated cell counter.
2. Experimental Workflow:
The following diagram illustrates the workflow for the MTT assay.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
3. Detailed Procedure:
Step 1: Cell Seeding
-
Culture the selected cell line to about 80% confluency.[4][5]
-
Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in fresh culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).
-
Include wells with medium only to serve as a background control.[11]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
Step 2: this compound Treatment
-
Prepare a series of dilutions of this compound in culture medium from the stock solution. A typical concentration range to start with could be 0.1, 1, 10, 50, and 100 µM.
-
Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used for the highest this compound concentration).
-
After the 24-hour incubation, carefully remove the old medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Add 100 µL of fresh medium to the untreated control wells and 100 µL of the vehicle control solution to the vehicle control wells.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).[6]
Step 3: MTT Assay
-
Following the treatment incubation, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
After the incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
Step 4: Data Acquisition
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use 630 nm as a reference wavelength if available.
4. Data Analysis and Presentation:
-
Subtract the average absorbance of the background control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Plot the % Cell Viability against the this compound concentration to generate a dose-response curve.
-
From the dose-response curve, determine the IC50 value, which is the concentration of this compound that inhibits 50% of cell growth.
Data Presentation:
Summarize the quantitative data in a clear and structured table for easy comparison.
| This compound Concentration (µM) | Mean Absorbance (570 nm) ± SD | % Cell Viability |
| 0 (Untreated Control) | [Insert Value] | 100% |
| Vehicle Control (e.g., 0.1% DMSO) | [Insert Value] | [Calculate Value]% |
| 0.1 | [Insert Value] | [Calculate Value]% |
| 1 | [Insert Value] | [Calculate Value]% |
| 10 | [Insert Value] | [Calculate Value]% |
| 50 | [Insert Value] | [Calculate Value]% |
| 100 | [Insert Value] | [Calculate Value]% |
IC50 Value: [Determine from the dose-response curve] µM
This protocol provides a robust framework for the initial cytotoxic evaluation of this compound. The results obtained from the MTT assay will offer crucial preliminary data on the compound's potential as a therapeutic agent and will guide further preclinical development. It is often recommended to use more than one type of cytotoxicity assay to validate the results, as different assays measure different cellular parameters.[1] Further studies can then be designed to elucidate the specific molecular mechanisms underlying this compound's cytotoxic effects, potentially confirming its interaction with the TOR signaling pathway or other cellular targets.
References
- 1. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. opentrons.com [opentrons.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Cytotoxicity Testing — ISO 10993–5 | Medistri SA [medistri.swiss]
- 5. blog.johner-institute.com [blog.johner-institute.com]
- 6. An optimized MTT bioassay for determination of cytotoxicity of fumonisins in turkey lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. The TOR signaling cascade regulates gene expression in response to nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. dojindo.com [dojindo.com]
Application Notes & Protocol: Evaluating the Cytotoxic Effects of Toringin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Toringin is a novel compound under investigation for its potential therapeutic properties. As with any new compound intended for biological applications, a thorough evaluation of its cytotoxic effects is a critical first step in the drug discovery and development process.[1][2] Cytotoxicity assays are essential for screening potential drug candidates, determining therapeutic indices, and assessing the safety of chemical compounds.[2] These in vitro tests provide valuable insights into how a substance affects cellular health, measuring parameters such as cell death, inhibition of cell growth, and metabolic activity.[2][3][4][5] This document provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for determining cell viability.[3]
The MTT assay is a reliable and cost-effective method for evaluating the cytotoxic potential of natural products.[1][3] The principle of this assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[3][6] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of this compound's effect on cell proliferation and survival.
Target Signaling Pathway: TOR (Target of Rapamycin) Signaling
The Target of Rapamycin (TOR) signaling pathway is a highly conserved pathway in eukaryotes that acts as a central regulator of cell growth, proliferation, and metabolism in response to nutrients, growth factors, and cellular energy levels.[7][8][9] The TOR kinase, existing in two distinct complexes (TORC1 and TORC2), integrates various environmental signals to control anabolic processes like protein synthesis and ribosome biogenesis, while inhibiting catabolic processes such as autophagy.[10] Given its critical role in cell growth, the TOR pathway is a common target for anti-cancer therapies. It is hypothesized that this compound may exert its cytotoxic effects by modulating this pathway.
Below is a diagram illustrating a simplified overview of the TOR signaling pathway.
Caption: Hypothesized mechanism of this compound via the TOR signaling pathway.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effect of this compound on a selected cancer cell line.
1. Materials and Reagents:
-
Cell Line: A suitable cancer cell line (e.g., HeLa, A549, MCF-7). The choice of cell line should be relevant to the intended therapeutic application of this compound.[1]
-
This compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO).
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in sterile PBS).
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Phosphate-Buffered Saline (PBS): Sterile.
-
Trypsin-EDTA: For detaching adherent cells.
-
96-well flat-bottom microplates: Sterile.
-
Microplate reader: Capable of measuring absorbance at 570 nm.
-
CO2 Incubator: 37°C, 5% CO2.
-
Hemocytometer or automated cell counter.
2. Experimental Workflow:
The following diagram illustrates the workflow for the MTT assay.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
3. Detailed Procedure:
Step 1: Cell Seeding
-
Culture the selected cell line to about 80% confluency.[4][5]
-
Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in fresh culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).
-
Include wells with medium only to serve as a background control.[11]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
Step 2: this compound Treatment
-
Prepare a series of dilutions of this compound in culture medium from the stock solution. A typical concentration range to start with could be 0.1, 1, 10, 50, and 100 µM.
-
Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used for the highest this compound concentration).
-
After the 24-hour incubation, carefully remove the old medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Add 100 µL of fresh medium to the untreated control wells and 100 µL of the vehicle control solution to the vehicle control wells.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).[6]
Step 3: MTT Assay
-
Following the treatment incubation, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
After the incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
Step 4: Data Acquisition
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use 630 nm as a reference wavelength if available.
4. Data Analysis and Presentation:
-
Subtract the average absorbance of the background control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Plot the % Cell Viability against the this compound concentration to generate a dose-response curve.
-
From the dose-response curve, determine the IC50 value, which is the concentration of this compound that inhibits 50% of cell growth.
Data Presentation:
Summarize the quantitative data in a clear and structured table for easy comparison.
| This compound Concentration (µM) | Mean Absorbance (570 nm) ± SD | % Cell Viability |
| 0 (Untreated Control) | [Insert Value] | 100% |
| Vehicle Control (e.g., 0.1% DMSO) | [Insert Value] | [Calculate Value]% |
| 0.1 | [Insert Value] | [Calculate Value]% |
| 1 | [Insert Value] | [Calculate Value]% |
| 10 | [Insert Value] | [Calculate Value]% |
| 50 | [Insert Value] | [Calculate Value]% |
| 100 | [Insert Value] | [Calculate Value]% |
IC50 Value: [Determine from the dose-response curve] µM
This protocol provides a robust framework for the initial cytotoxic evaluation of this compound. The results obtained from the MTT assay will offer crucial preliminary data on the compound's potential as a therapeutic agent and will guide further preclinical development. It is often recommended to use more than one type of cytotoxicity assay to validate the results, as different assays measure different cellular parameters.[1] Further studies can then be designed to elucidate the specific molecular mechanisms underlying this compound's cytotoxic effects, potentially confirming its interaction with the TOR signaling pathway or other cellular targets.
References
- 1. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. opentrons.com [opentrons.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Cytotoxicity Testing — ISO 10993–5 | Medistri SA [medistri.swiss]
- 5. blog.johner-institute.com [blog.johner-institute.com]
- 6. An optimized MTT bioassay for determination of cytotoxicity of fumonisins in turkey lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. The TOR signaling cascade regulates gene expression in response to nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. dojindo.com [dojindo.com]
Application Notes and Protocols: Targeting the TOR Signaling Pathway for Neuroprotection
Introduction
The Target of Rapamycin (B549165) (TOR) signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism. In the central nervous system, the mammalian TOR (mTOR) pathway plays a vital role in neuronal development, synaptic plasticity, and memory consolidation.[1][2] However, dysregulation of mTOR signaling has been implicated in various neurological disorders, and evidence suggests that inhibiting this pathway can offer significant neuroprotection.[1][3] These application notes provide an overview of the mTOR signaling pathway as a therapeutic target and detail protocols for studying neuroprotection using mTOR inhibitors. While the initial query specified "Toringin," our comprehensive search indicates this may be a variant of "Torin1" or a general reference to targeting the TOR pathway. This document will focus on the broader application of targeting TOR signaling in neuroprotection research.
Mechanism of Action: The mTOR Signaling Pathway in Neurons
The mTOR kinase is the catalytic subunit of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4][5]
-
mTORC1: This complex integrates signals from growth factors (like BDNF), nutrients, energy levels, and oxygen to control protein synthesis, ribosome biogenesis, and autophagy.[2] In neurons, mTORC1 activity is essential for long-lasting synaptic changes and memory consolidation.[1]
-
mTORC2: This complex is primarily involved in cell survival and cytoskeletal organization.[4][6] It is less sensitive to rapamycin and its role in neuroprotection is still being elucidated, though it is known to be important for neurite growth and dendritic tiling.[4]
Stimuli such as growth factors activate the PI3K-Akt pathway, which in turn activates mTORC1. Conversely, cellular stress, like low energy levels, activates AMPK, which inhibits mTORC1.[2]
Neuroprotective Effects of TOR Pathway Inhibition
Inhibition of mTOR signaling, particularly mTORC1, has demonstrated neuroprotective effects in various models of neurological disease.[3] The primary mechanisms include:
-
Induction of Autophagy: By inhibiting mTORC1, a key negative regulator of autophagy, cells can more efficiently clear aggregated proteins and damaged organelles, a common pathology in many neurodegenerative diseases.[7]
-
Reduction of Neuroinflammation: mTOR signaling is linked to inflammatory responses. Inhibition can suppress the activation of microglia and astrocytes, and reduce the production of pro-inflammatory cytokines.[8][9]
-
Alleviation of Oxidative Stress: Some studies suggest a link between mTOR inhibition and the reduction of oxidative stress, a key contributor to neuronal damage.[10][11]
-
Restoration of Cerebral Blood Flow: In models of Alzheimer's disease, mTOR inhibition has been shown to restore cerebral blood flow and neurovascular coupling.[3]
Quantitative Data Summary
The following table summarizes quantitative findings from studies investigating compounds that modulate signaling pathways relevant to neuroprotection, including those intersecting with TOR signaling.
| Compound/Intervention | Model System | Key Quantitative Finding | Reference |
| Orientin (B1677486) | Rat cortical neurons (OGD/RP) | Dose-dependently inhibited OGD/RP-induced phosphorylation of JNK and ERK1/2. | [10] |
| Orientin | Mice (Noise-induced cognitive impairment) | Significantly reversed noise-induced alterations in Morris water maze and step-through tests at 20 mg/kg and 40 mg/kg. | [11] |
| Gintonin | Mice (Aβ-induced Alzheimer's) | Reduced expression of NRF-2/HO-1 and lipid peroxidation, indicating reduced oxidative damage. | [8] |
| BDNF Chimeric Peptide | Rats (Transient forebrain ischemia) | Neuronal density in the hippocampal CA1 sector decreased by 68 ± 10% in untreated animals, while the BDNF peptide offered protection. | [12] |
| bFGF Chimeric Peptide | Rats (Permanent focal ischemia) | Reduced infarct volume by 80% at a dose of 25 µg/kg. | [12] |
| Rutin (B1680289) | Rat model of Subarachnoid Hemorrhage | Suppressed the RAGE-NF-κB inflammatory signaling pathway. | [13] |
Experimental Protocols
Protocol 1: In Vitro Model of Oxygen-Glucose Deprivation/Reperfusion (OGD/RP) Injury
This protocol is adapted from studies on the neuroprotective effects of compounds like Orientin against ischemia-like injury in primary neuronal cultures.[10]
Objective: To assess the neuroprotective effect of a test compound (e.g., an mTOR inhibitor) against OGD/RP-induced neuronal cell death.
Materials:
-
Primary cortical neuron cultures
-
Glucose-free Earle's Balanced Salt Solution (EBSS)
-
Test compound (e.g., Torin1, Rapamycin)
-
Cell viability assay (e.g., MTT, LDH)
-
Reagents for Western blotting (antibodies against p-JNK, p-ERK1/2, etc.)
-
Hypoxic chamber (95% N₂, 5% CO₂)
Procedure:
-
Culture primary cortical neurons to the desired density.
-
Pre-treat the neurons with various concentrations of the test compound for a specified period (e.g., 2 hours).
-
Induce OGD:
-
Wash the cells with glucose-free EBSS.
-
Place the cultures in the hypoxic chamber for a duration sufficient to induce injury (e.g., 2 hours).
-
-
Initiate Reperfusion:
-
Remove the cultures from the hypoxic chamber.
-
Replace the glucose-free EBSS with the original culture medium (containing glucose and serum).
-
Return the cultures to a normoxic incubator (95% air, 5% CO₂) for a reperfusion period (e.g., 24 hours).
-
-
Assess Neuroprotection:
-
Cell Viability: Perform MTT or LDH assays to quantify cell survival.
-
Apoptosis: Use TUNEL staining or caspase activity assays.
-
Signaling Pathways: Lyse the cells and perform Western blotting to analyze the phosphorylation status of key proteins in relevant pathways (e.g., JNK, ERK1/2, Akt, S6K).[10]
-
Expected Outcome: A neuroprotective compound will lead to a dose-dependent increase in cell viability and a decrease in apoptotic markers. It may also show modulation of signaling pathways like JNK and ERK1/2.[10]
Protocol 2: In Vivo Model of Noise-Induced Cognitive Impairment
This protocol is based on studies investigating the protective effects of compounds against chronic stress-induced cognitive decline.[11]
Objective: To evaluate the efficacy of a test compound in preventing or reversing cognitive deficits induced by chronic noise exposure in mice.
Materials:
-
Mice (e.g., C57BL/6)
-
Noise exposure chamber
-
Behavioral testing apparatus (Morris water maze, open field test)
-
Test compound
-
Reagents for biochemical assays (e.g., corticosterone (B1669441), catecholamines, oxidative stress markers)
-
Reagents for Western blotting (antibodies for BDNF, synaptophysin, PSD-95)
Procedure:
-
Noise Exposure:
-
Expose mice to a standardized chronic noise stressor (e.g., 100 dB white noise for 2 hours/day) for a specified duration (e.g., 3 weeks).
-
-
Treatment:
-
Administer the test compound (e.g., via oral gavage) at different doses for a set period (e.g., 3 weeks) following the noise exposure.[11] A vehicle control group should be included.
-
-
Behavioral Testing:
-
Morris Water Maze: Assess spatial learning and memory.
-
Open Field Test: Evaluate locomotor activity and anxiety-like behavior.
-
Step-Through Test: Measure passive avoidance memory.
-
-
Biochemical and Molecular Analysis:
-
Collect blood samples to measure serum corticosterone and catecholamine levels.
-
Harvest brain tissue (hippocampus and prefrontal cortex) to measure markers of oxidative stress.
-
Perform Western blotting on brain lysates to quantify levels of BDNF, synaptophysin, and PSD-95.[11]
-
Expected Outcome: A successful neuroprotective agent is expected to ameliorate the cognitive impairments observed in the noise-exposed group, restore normal levels of stress hormones, reduce oxidative stress markers, and increase the expression of synaptic proteins like BDNF.[11]
Visualizations
Caption: Simplified mTORC1 signaling pathway in neurons.
Caption: Experimental workflow for the in vitro OGD/RP model.
References
- 1. TOR on the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MECHANISMS OF NEUROPROTECTION BY MTOR INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dendritic tiling through TOR signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. TOR2 is part of two related signaling pathways coordinating cell growth in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sirtuins as Potential Targets for Neuroprotection: Mechanisms of Early Brain Injury Induced by Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral Administration of Gintonin Protects the Brains of Mice against Aβ-Induced Alzheimer Disease Pathology: Antioxidant and Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of neuroprotective effect of rutin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of orientin on oxygen-glucose deprivation/reperfusion-induced cell injury in primary culture of rat cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Item - Protective effect of the orientin on noise-induced cognitive impairments in mice - University of Wollongong - Figshare [ro.uow.edu.au]
- 12. Neuroprotection in Experimental Stroke with Targeted Neurotrophins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rutin Inhibits Neuroinflammation and Provides Neuroprotection in an Experimental Rat Model of Subarachnoid Hemorrhage, Possibly Through Suppressing the RAGE-NF-κB Inflammatory Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Targeting the TOR Signaling Pathway for Neuroprotection
Introduction
The Target of Rapamycin (B549165) (TOR) signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism. In the central nervous system, the mammalian TOR (mTOR) pathway plays a vital role in neuronal development, synaptic plasticity, and memory consolidation.[1][2] However, dysregulation of mTOR signaling has been implicated in various neurological disorders, and evidence suggests that inhibiting this pathway can offer significant neuroprotection.[1][3] These application notes provide an overview of the mTOR signaling pathway as a therapeutic target and detail protocols for studying neuroprotection using mTOR inhibitors. While the initial query specified "Toringin," our comprehensive search indicates this may be a variant of "Torin1" or a general reference to targeting the TOR pathway. This document will focus on the broader application of targeting TOR signaling in neuroprotection research.
Mechanism of Action: The mTOR Signaling Pathway in Neurons
The mTOR kinase is the catalytic subunit of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4][5]
-
mTORC1: This complex integrates signals from growth factors (like BDNF), nutrients, energy levels, and oxygen to control protein synthesis, ribosome biogenesis, and autophagy.[2] In neurons, mTORC1 activity is essential for long-lasting synaptic changes and memory consolidation.[1]
-
mTORC2: This complex is primarily involved in cell survival and cytoskeletal organization.[4][6] It is less sensitive to rapamycin and its role in neuroprotection is still being elucidated, though it is known to be important for neurite growth and dendritic tiling.[4]
Stimuli such as growth factors activate the PI3K-Akt pathway, which in turn activates mTORC1. Conversely, cellular stress, like low energy levels, activates AMPK, which inhibits mTORC1.[2]
Neuroprotective Effects of TOR Pathway Inhibition
Inhibition of mTOR signaling, particularly mTORC1, has demonstrated neuroprotective effects in various models of neurological disease.[3] The primary mechanisms include:
-
Induction of Autophagy: By inhibiting mTORC1, a key negative regulator of autophagy, cells can more efficiently clear aggregated proteins and damaged organelles, a common pathology in many neurodegenerative diseases.[7]
-
Reduction of Neuroinflammation: mTOR signaling is linked to inflammatory responses. Inhibition can suppress the activation of microglia and astrocytes, and reduce the production of pro-inflammatory cytokines.[8][9]
-
Alleviation of Oxidative Stress: Some studies suggest a link between mTOR inhibition and the reduction of oxidative stress, a key contributor to neuronal damage.[10][11]
-
Restoration of Cerebral Blood Flow: In models of Alzheimer's disease, mTOR inhibition has been shown to restore cerebral blood flow and neurovascular coupling.[3]
Quantitative Data Summary
The following table summarizes quantitative findings from studies investigating compounds that modulate signaling pathways relevant to neuroprotection, including those intersecting with TOR signaling.
| Compound/Intervention | Model System | Key Quantitative Finding | Reference |
| Orientin (B1677486) | Rat cortical neurons (OGD/RP) | Dose-dependently inhibited OGD/RP-induced phosphorylation of JNK and ERK1/2. | [10] |
| Orientin | Mice (Noise-induced cognitive impairment) | Significantly reversed noise-induced alterations in Morris water maze and step-through tests at 20 mg/kg and 40 mg/kg. | [11] |
| Gintonin | Mice (Aβ-induced Alzheimer's) | Reduced expression of NRF-2/HO-1 and lipid peroxidation, indicating reduced oxidative damage. | [8] |
| BDNF Chimeric Peptide | Rats (Transient forebrain ischemia) | Neuronal density in the hippocampal CA1 sector decreased by 68 ± 10% in untreated animals, while the BDNF peptide offered protection. | [12] |
| bFGF Chimeric Peptide | Rats (Permanent focal ischemia) | Reduced infarct volume by 80% at a dose of 25 µg/kg. | [12] |
| Rutin (B1680289) | Rat model of Subarachnoid Hemorrhage | Suppressed the RAGE-NF-κB inflammatory signaling pathway. | [13] |
Experimental Protocols
Protocol 1: In Vitro Model of Oxygen-Glucose Deprivation/Reperfusion (OGD/RP) Injury
This protocol is adapted from studies on the neuroprotective effects of compounds like Orientin against ischemia-like injury in primary neuronal cultures.[10]
Objective: To assess the neuroprotective effect of a test compound (e.g., an mTOR inhibitor) against OGD/RP-induced neuronal cell death.
Materials:
-
Primary cortical neuron cultures
-
Glucose-free Earle's Balanced Salt Solution (EBSS)
-
Test compound (e.g., Torin1, Rapamycin)
-
Cell viability assay (e.g., MTT, LDH)
-
Reagents for Western blotting (antibodies against p-JNK, p-ERK1/2, etc.)
-
Hypoxic chamber (95% N₂, 5% CO₂)
Procedure:
-
Culture primary cortical neurons to the desired density.
-
Pre-treat the neurons with various concentrations of the test compound for a specified period (e.g., 2 hours).
-
Induce OGD:
-
Wash the cells with glucose-free EBSS.
-
Place the cultures in the hypoxic chamber for a duration sufficient to induce injury (e.g., 2 hours).
-
-
Initiate Reperfusion:
-
Remove the cultures from the hypoxic chamber.
-
Replace the glucose-free EBSS with the original culture medium (containing glucose and serum).
-
Return the cultures to a normoxic incubator (95% air, 5% CO₂) for a reperfusion period (e.g., 24 hours).
-
-
Assess Neuroprotection:
-
Cell Viability: Perform MTT or LDH assays to quantify cell survival.
-
Apoptosis: Use TUNEL staining or caspase activity assays.
-
Signaling Pathways: Lyse the cells and perform Western blotting to analyze the phosphorylation status of key proteins in relevant pathways (e.g., JNK, ERK1/2, Akt, S6K).[10]
-
Expected Outcome: A neuroprotective compound will lead to a dose-dependent increase in cell viability and a decrease in apoptotic markers. It may also show modulation of signaling pathways like JNK and ERK1/2.[10]
Protocol 2: In Vivo Model of Noise-Induced Cognitive Impairment
This protocol is based on studies investigating the protective effects of compounds against chronic stress-induced cognitive decline.[11]
Objective: To evaluate the efficacy of a test compound in preventing or reversing cognitive deficits induced by chronic noise exposure in mice.
Materials:
-
Mice (e.g., C57BL/6)
-
Noise exposure chamber
-
Behavioral testing apparatus (Morris water maze, open field test)
-
Test compound
-
Reagents for biochemical assays (e.g., corticosterone (B1669441), catecholamines, oxidative stress markers)
-
Reagents for Western blotting (antibodies for BDNF, synaptophysin, PSD-95)
Procedure:
-
Noise Exposure:
-
Expose mice to a standardized chronic noise stressor (e.g., 100 dB white noise for 2 hours/day) for a specified duration (e.g., 3 weeks).
-
-
Treatment:
-
Administer the test compound (e.g., via oral gavage) at different doses for a set period (e.g., 3 weeks) following the noise exposure.[11] A vehicle control group should be included.
-
-
Behavioral Testing:
-
Morris Water Maze: Assess spatial learning and memory.
-
Open Field Test: Evaluate locomotor activity and anxiety-like behavior.
-
Step-Through Test: Measure passive avoidance memory.
-
-
Biochemical and Molecular Analysis:
-
Collect blood samples to measure serum corticosterone and catecholamine levels.
-
Harvest brain tissue (hippocampus and prefrontal cortex) to measure markers of oxidative stress.
-
Perform Western blotting on brain lysates to quantify levels of BDNF, synaptophysin, and PSD-95.[11]
-
Expected Outcome: A successful neuroprotective agent is expected to ameliorate the cognitive impairments observed in the noise-exposed group, restore normal levels of stress hormones, reduce oxidative stress markers, and increase the expression of synaptic proteins like BDNF.[11]
Visualizations
Caption: Simplified mTORC1 signaling pathway in neurons.
Caption: Experimental workflow for the in vitro OGD/RP model.
References
- 1. TOR on the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MECHANISMS OF NEUROPROTECTION BY MTOR INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dendritic tiling through TOR signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. TOR2 is part of two related signaling pathways coordinating cell growth in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sirtuins as Potential Targets for Neuroprotection: Mechanisms of Early Brain Injury Induced by Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral Administration of Gintonin Protects the Brains of Mice against Aβ-Induced Alzheimer Disease Pathology: Antioxidant and Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of neuroprotective effect of rutin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of orientin on oxygen-glucose deprivation/reperfusion-induced cell injury in primary culture of rat cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Item - Protective effect of the orientin on noise-induced cognitive impairments in mice - University of Wollongong - Figshare [ro.uow.edu.au]
- 12. Neuroprotection in Experimental Stroke with Targeted Neurotrophins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rutin Inhibits Neuroinflammation and Provides Neuroprotection in an Experimental Rat Model of Subarachnoid Hemorrhage, Possibly Through Suppressing the RAGE-NF-κB Inflammatory Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Targeting the TOR Signaling Pathway for Neuroprotection
Introduction
The Target of Rapamycin (TOR) signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism. In the central nervous system, the mammalian TOR (mTOR) pathway plays a vital role in neuronal development, synaptic plasticity, and memory consolidation.[1][2] However, dysregulation of mTOR signaling has been implicated in various neurological disorders, and evidence suggests that inhibiting this pathway can offer significant neuroprotection.[1][3] These application notes provide an overview of the mTOR signaling pathway as a therapeutic target and detail protocols for studying neuroprotection using mTOR inhibitors. While the initial query specified "Toringin," our comprehensive search indicates this may be a variant of "Torin1" or a general reference to targeting the TOR pathway. This document will focus on the broader application of targeting TOR signaling in neuroprotection research.
Mechanism of Action: The mTOR Signaling Pathway in Neurons
The mTOR kinase is the catalytic subunit of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4][5]
-
mTORC1: This complex integrates signals from growth factors (like BDNF), nutrients, energy levels, and oxygen to control protein synthesis, ribosome biogenesis, and autophagy.[2] In neurons, mTORC1 activity is essential for long-lasting synaptic changes and memory consolidation.[1]
-
mTORC2: This complex is primarily involved in cell survival and cytoskeletal organization.[4][6] It is less sensitive to rapamycin and its role in neuroprotection is still being elucidated, though it is known to be important for neurite growth and dendritic tiling.[4]
Stimuli such as growth factors activate the PI3K-Akt pathway, which in turn activates mTORC1. Conversely, cellular stress, like low energy levels, activates AMPK, which inhibits mTORC1.[2]
Neuroprotective Effects of TOR Pathway Inhibition
Inhibition of mTOR signaling, particularly mTORC1, has demonstrated neuroprotective effects in various models of neurological disease.[3] The primary mechanisms include:
-
Induction of Autophagy: By inhibiting mTORC1, a key negative regulator of autophagy, cells can more efficiently clear aggregated proteins and damaged organelles, a common pathology in many neurodegenerative diseases.[7]
-
Reduction of Neuroinflammation: mTOR signaling is linked to inflammatory responses. Inhibition can suppress the activation of microglia and astrocytes, and reduce the production of pro-inflammatory cytokines.[8][9]
-
Alleviation of Oxidative Stress: Some studies suggest a link between mTOR inhibition and the reduction of oxidative stress, a key contributor to neuronal damage.[10][11]
-
Restoration of Cerebral Blood Flow: In models of Alzheimer's disease, mTOR inhibition has been shown to restore cerebral blood flow and neurovascular coupling.[3]
Quantitative Data Summary
The following table summarizes quantitative findings from studies investigating compounds that modulate signaling pathways relevant to neuroprotection, including those intersecting with TOR signaling.
| Compound/Intervention | Model System | Key Quantitative Finding | Reference |
| Orientin | Rat cortical neurons (OGD/RP) | Dose-dependently inhibited OGD/RP-induced phosphorylation of JNK and ERK1/2. | [10] |
| Orientin | Mice (Noise-induced cognitive impairment) | Significantly reversed noise-induced alterations in Morris water maze and step-through tests at 20 mg/kg and 40 mg/kg. | [11] |
| Gintonin | Mice (Aβ-induced Alzheimer's) | Reduced expression of NRF-2/HO-1 and lipid peroxidation, indicating reduced oxidative damage. | [8] |
| BDNF Chimeric Peptide | Rats (Transient forebrain ischemia) | Neuronal density in the hippocampal CA1 sector decreased by 68 ± 10% in untreated animals, while the BDNF peptide offered protection. | [12] |
| bFGF Chimeric Peptide | Rats (Permanent focal ischemia) | Reduced infarct volume by 80% at a dose of 25 µg/kg. | [12] |
| Rutin | Rat model of Subarachnoid Hemorrhage | Suppressed the RAGE-NF-κB inflammatory signaling pathway. | [13] |
Experimental Protocols
Protocol 1: In Vitro Model of Oxygen-Glucose Deprivation/Reperfusion (OGD/RP) Injury
This protocol is adapted from studies on the neuroprotective effects of compounds like Orientin against ischemia-like injury in primary neuronal cultures.[10]
Objective: To assess the neuroprotective effect of a test compound (e.g., an mTOR inhibitor) against OGD/RP-induced neuronal cell death.
Materials:
-
Primary cortical neuron cultures
-
Glucose-free Earle's Balanced Salt Solution (EBSS)
-
Test compound (e.g., Torin1, Rapamycin)
-
Cell viability assay (e.g., MTT, LDH)
-
Reagents for Western blotting (antibodies against p-JNK, p-ERK1/2, etc.)
-
Hypoxic chamber (95% N₂, 5% CO₂)
Procedure:
-
Culture primary cortical neurons to the desired density.
-
Pre-treat the neurons with various concentrations of the test compound for a specified period (e.g., 2 hours).
-
Induce OGD:
-
Wash the cells with glucose-free EBSS.
-
Place the cultures in the hypoxic chamber for a duration sufficient to induce injury (e.g., 2 hours).
-
-
Initiate Reperfusion:
-
Remove the cultures from the hypoxic chamber.
-
Replace the glucose-free EBSS with the original culture medium (containing glucose and serum).
-
Return the cultures to a normoxic incubator (95% air, 5% CO₂) for a reperfusion period (e.g., 24 hours).
-
-
Assess Neuroprotection:
-
Cell Viability: Perform MTT or LDH assays to quantify cell survival.
-
Apoptosis: Use TUNEL staining or caspase activity assays.
-
Signaling Pathways: Lyse the cells and perform Western blotting to analyze the phosphorylation status of key proteins in relevant pathways (e.g., JNK, ERK1/2, Akt, S6K).[10]
-
Expected Outcome: A neuroprotective compound will lead to a dose-dependent increase in cell viability and a decrease in apoptotic markers. It may also show modulation of signaling pathways like JNK and ERK1/2.[10]
Protocol 2: In Vivo Model of Noise-Induced Cognitive Impairment
This protocol is based on studies investigating the protective effects of compounds against chronic stress-induced cognitive decline.[11]
Objective: To evaluate the efficacy of a test compound in preventing or reversing cognitive deficits induced by chronic noise exposure in mice.
Materials:
-
Mice (e.g., C57BL/6)
-
Noise exposure chamber
-
Behavioral testing apparatus (Morris water maze, open field test)
-
Test compound
-
Reagents for biochemical assays (e.g., corticosterone, catecholamines, oxidative stress markers)
-
Reagents for Western blotting (antibodies for BDNF, synaptophysin, PSD-95)
Procedure:
-
Noise Exposure:
-
Expose mice to a standardized chronic noise stressor (e.g., 100 dB white noise for 2 hours/day) for a specified duration (e.g., 3 weeks).
-
-
Treatment:
-
Administer the test compound (e.g., via oral gavage) at different doses for a set period (e.g., 3 weeks) following the noise exposure.[11] A vehicle control group should be included.
-
-
Behavioral Testing:
-
Morris Water Maze: Assess spatial learning and memory.
-
Open Field Test: Evaluate locomotor activity and anxiety-like behavior.
-
Step-Through Test: Measure passive avoidance memory.
-
-
Biochemical and Molecular Analysis:
-
Collect blood samples to measure serum corticosterone and catecholamine levels.
-
Harvest brain tissue (hippocampus and prefrontal cortex) to measure markers of oxidative stress.
-
Perform Western blotting on brain lysates to quantify levels of BDNF, synaptophysin, and PSD-95.[11]
-
Expected Outcome: A successful neuroprotective agent is expected to ameliorate the cognitive impairments observed in the noise-exposed group, restore normal levels of stress hormones, reduce oxidative stress markers, and increase the expression of synaptic proteins like BDNF.[11]
Visualizations
Caption: Simplified mTORC1 signaling pathway in neurons.
Caption: Experimental workflow for the in vitro OGD/RP model.
References
- 1. TOR on the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MECHANISMS OF NEUROPROTECTION BY MTOR INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dendritic tiling through TOR signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. TOR2 is part of two related signaling pathways coordinating cell growth in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sirtuins as Potential Targets for Neuroprotection: Mechanisms of Early Brain Injury Induced by Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral Administration of Gintonin Protects the Brains of Mice against Aβ-Induced Alzheimer Disease Pathology: Antioxidant and Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of neuroprotective effect of rutin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of orientin on oxygen-glucose deprivation/reperfusion-induced cell injury in primary culture of rat cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Item - Protective effect of the orientin on noise-induced cognitive impairments in mice - University of Wollongong - Figshare [ro.uow.edu.au]
- 12. Neuroprotection in Experimental Stroke with Targeted Neurotrophins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rutin Inhibits Neuroinflammation and Provides Neuroprotection in an Experimental Rat Model of Subarachnoid Hemorrhage, Possibly Through Suppressing the RAGE-NF-κB Inflammatory Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Stability of the mTOR Inhibitor Rapamycin in Experimental Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mechanistic target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival. It exists in two distinct complexes, mTORC1 and mTORC2, making it a key target in drug development, particularly in oncology and immunology. Rapamycin (also known as Sirolimus) is a potent and well-characterized mTORC1 inhibitor. When utilizing Rapamycin in in vitro and in vivo studies, understanding its stability in various experimental buffers is critical for ensuring the accuracy and reproducibility of experimental results. This document provides a comprehensive guide to the stability of Rapamycin in different buffer systems, along with detailed protocols for assessing its stability. While the specific compound "Toringin" was not identifiable in publicly available literature, Rapamycin is used here as a representative and highly relevant mTOR inhibitor.
mTOR Signaling Pathways
The mTOR protein is a central component of two distinct multi-protein complexes, mTORC1 and mTORC2, which have different upstream regulators and downstream targets.
-
mTORC1 Signaling: This complex is sensitive to nutrients, growth factors, and energy levels. It promotes anabolic processes such as protein and lipid synthesis while inhibiting catabolic processes like autophagy.[1][2]
-
mTORC2 Signaling: This complex is primarily activated by growth factors and plays a key role in cell survival, metabolism, and cytoskeleton organization through the activation of Akt and other kinases.[2][3]
Caption: mTORC1 Signaling Pathway.
References
Application Notes and Protocols for Determining the Stability of the mTOR Inhibitor Rapamycin in Experimental Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mechanistic target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival. It exists in two distinct complexes, mTORC1 and mTORC2, making it a key target in drug development, particularly in oncology and immunology. Rapamycin (also known as Sirolimus) is a potent and well-characterized mTORC1 inhibitor. When utilizing Rapamycin in in vitro and in vivo studies, understanding its stability in various experimental buffers is critical for ensuring the accuracy and reproducibility of experimental results. This document provides a comprehensive guide to the stability of Rapamycin in different buffer systems, along with detailed protocols for assessing its stability. While the specific compound "Toringin" was not identifiable in publicly available literature, Rapamycin is used here as a representative and highly relevant mTOR inhibitor.
mTOR Signaling Pathways
The mTOR protein is a central component of two distinct multi-protein complexes, mTORC1 and mTORC2, which have different upstream regulators and downstream targets.
-
mTORC1 Signaling: This complex is sensitive to nutrients, growth factors, and energy levels. It promotes anabolic processes such as protein and lipid synthesis while inhibiting catabolic processes like autophagy.[1][2]
-
mTORC2 Signaling: This complex is primarily activated by growth factors and plays a key role in cell survival, metabolism, and cytoskeleton organization through the activation of Akt and other kinases.[2][3]
Caption: mTORC1 Signaling Pathway.
References
Application Notes and Protocols for Determining the Stability of the mTOR Inhibitor Rapamycin in Experimental Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mechanistic target of rapamycin (mTOR) is a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival. It exists in two distinct complexes, mTORC1 and mTORC2, making it a key target in drug development, particularly in oncology and immunology. Rapamycin (also known as Sirolimus) is a potent and well-characterized mTORC1 inhibitor. When utilizing Rapamycin in in vitro and in vivo studies, understanding its stability in various experimental buffers is critical for ensuring the accuracy and reproducibility of experimental results. This document provides a comprehensive guide to the stability of Rapamycin in different buffer systems, along with detailed protocols for assessing its stability. While the specific compound "Toringin" was not identifiable in publicly available literature, Rapamycin is used here as a representative and highly relevant mTOR inhibitor.
mTOR Signaling Pathways
The mTOR protein is a central component of two distinct multi-protein complexes, mTORC1 and mTORC2, which have different upstream regulators and downstream targets.
-
mTORC1 Signaling: This complex is sensitive to nutrients, growth factors, and energy levels. It promotes anabolic processes such as protein and lipid synthesis while inhibiting catabolic processes like autophagy.[1][2]
-
mTORC2 Signaling: This complex is primarily activated by growth factors and plays a key role in cell survival, metabolism, and cytoskeleton organization through the activation of Akt and other kinases.[2][3]
Caption: mTORC1 Signaling Pathway.
References
Application Notes and Protocols for Screening Toringin-Like Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toringin and similar flavonoid compounds represent a promising class of molecules for therapeutic development, particularly in the areas of inflammation and cellular growth regulation. Flavonoids are known to possess a wide range of biological activities, including antioxidant and anti-inflammatory properties.[] This document provides a detailed guide for developing and implementing assays to screen for and characterize this compound-like compounds. The focus is on identifying molecules that modulate key inflammatory pathways and potentially interact with the Target of Rapamycin (TOR) signaling cascade, a central regulator of cell growth and metabolism.[2][3]
Principle of Screening
The screening strategy outlined here is designed to identify and validate novel this compound-like compounds with potential therapeutic value. The process involves a tiered approach, beginning with high-throughput screening (HTS) to identify initial "hit" compounds from large chemical libraries. These hits are then subjected to more detailed secondary assays to confirm their activity and elucidate their mechanism of action. The primary screening assays are designed to be robust, reproducible, and scalable, often utilizing 96-well plate formats for efficiency.[4][5]
Key Signaling Pathways
Hypothetical this compound-Like Compound Signaling Pathway
The diagram below illustrates a hypothetical signaling pathway that this compound-like compounds may modulate. This pathway integrates inflammatory signaling through COX-2 and cytokine production with the TOR signaling pathway, which is a key regulator of cell growth and proliferation.
Caption: Hypothetical signaling pathway for a this compound-like compound.
Experimental Protocols
Protocol 1: High-Throughput Screening (HTS) for COX-2 Inhibition
This assay is designed to identify compounds that inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[6]
Workflow for COX-2 Inhibition HTS Assay
Caption: High-throughput screening workflow for COX-2 inhibition.
Materials and Reagents:
-
96-well microplates
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Prostaglandin E2 (PGE2) immunoassay kit
-
Compound library of potential this compound-like molecules
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Plate reader
Procedure:
-
Prepare 96-well plates by adding 10 µL of each test compound from the library to individual wells. Include positive controls (known COX-2 inhibitors) and negative controls (vehicle).
-
Add 20 µL of recombinant human COX-2 enzyme to each well.
-
Pre-incubate the plates at room temperature for 15 minutes.
-
Initiate the reaction by adding 20 µL of arachidonic acid to each well.
-
Incubate the plates at 37°C for 30 minutes.
-
Stop the reaction according to the PGE2 immunoassay kit instructions.
-
Measure the amount of PGE2 produced using a plate reader at the appropriate wavelength.
-
Calculate the percentage of COX-2 inhibition for each compound.
Data Presentation:
| Compound ID | Concentration (µM) | % COX-2 Inhibition | IC50 (µM) |
| T-Like-001 | 10 | 85.2 | 2.5 |
| T-Like-002 | 10 | 15.6 | >50 |
| T-Like-003 | 10 | 92.1 | 1.8 |
| Celecoxib | 1 | 95.5 | 0.1 |
Protocol 2: Cellular Assay for Pro-inflammatory Cytokine Production
This protocol measures the ability of this compound-like compounds to inhibit the production of pro-inflammatory cytokines, such as IL-1β, in a cell-based model.[7]
Workflow for Cytokine Production Cellular Assay
Caption: Cellular assay workflow for cytokine production.
Materials and Reagents:
-
RAW 264.7 murine macrophage cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound-like compounds
-
ELISA kit for IL-1β
-
96-well cell culture plates
-
CO2 incubator
Procedure:
-
Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound-like compounds for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS to induce inflammation.
-
Incubate the plates for 24 hours in a CO2 incubator at 37°C.
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Determine the dose-dependent inhibition of IL-1β production by the test compounds.
Data Presentation:
| Compound ID | Concentration (µM) | IL-1β Concentration (pg/mL) | % Inhibition |
| T-Like-001 | 1 | 150.3 | 74.9 |
| T-Like-001 | 10 | 45.8 | 92.4 |
| T-Like-003 | 1 | 120.1 | 79.9 |
| T-Like-003 | 10 | 30.5 | 94.9 |
| Vehicle | - | 600.2 | 0 |
Protocol 3: TOR Signaling Pathway Modulation Assay
This assay assesses the effect of this compound-like compounds on the TOR signaling pathway by measuring the phosphorylation of a key downstream effector, such as the S6 ribosomal protein.
Logical Relationship for TOR Signaling Assay
Caption: Logical workflow for assessing TOR signaling modulation.
Materials and Reagents:
-
Cancer cell line with active TOR signaling (e.g., MCF-7)
-
Cell culture medium
-
This compound-like compounds
-
Lysis buffer
-
Primary antibodies (anti-phospho-S6, anti-total-S6)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Culture MCF-7 cells to 70-80% confluency.
-
Treat the cells with this compound-like compounds at various concentrations for 2 hours.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-S6 and total S6.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated S6 to total S6.
Data Presentation:
| Compound ID | Concentration (µM) | Phospho-S6 / Total S6 Ratio | Fold Change vs. Control |
| T-Like-001 | 1 | 0.65 | 0.72 |
| T-Like-001 | 10 | 0.21 | 0.23 |
| T-Like-003 | 1 | 0.88 | 0.98 |
| T-Like-003 | 10 | 0.75 | 0.83 |
| Rapamycin | 0.1 | 0.15 | 0.17 |
| Vehicle | - | 0.90 | 1.00 |
Conclusion
The protocols and assays described in this application note provide a robust framework for the discovery and characterization of novel this compound-like compounds. By employing a combination of high-throughput biochemical assays and cell-based functional screens, researchers can efficiently identify promising lead candidates for further development as anti-inflammatory and cell growth-modulating agents. The provided workflows and data presentation formats are intended to serve as a guide and can be adapted to specific research needs and available resources.
References
- 2. mdpi.com [mdpi.com]
- 3. Contributions of TOR Signaling on Photosynthesis [mdpi.com]
- 4. High-throughput micro plate assays for screening flavonoid content and DPPH-scavenging activity in sorghum bran and flour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ars.usda.gov [ars.usda.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-throughput screening platform for small-molecules with anti-inflammatory potential — Institute of Biochemistry of the Romanian Academy [biochim.ro]
Application Notes and Protocols for Screening Toringin-Like Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toringin and similar flavonoid compounds represent a promising class of molecules for therapeutic development, particularly in the areas of inflammation and cellular growth regulation. Flavonoids are known to possess a wide range of biological activities, including antioxidant and anti-inflammatory properties.[] This document provides a detailed guide for developing and implementing assays to screen for and characterize this compound-like compounds. The focus is on identifying molecules that modulate key inflammatory pathways and potentially interact with the Target of Rapamycin (TOR) signaling cascade, a central regulator of cell growth and metabolism.[2][3]
Principle of Screening
The screening strategy outlined here is designed to identify and validate novel this compound-like compounds with potential therapeutic value. The process involves a tiered approach, beginning with high-throughput screening (HTS) to identify initial "hit" compounds from large chemical libraries. These hits are then subjected to more detailed secondary assays to confirm their activity and elucidate their mechanism of action. The primary screening assays are designed to be robust, reproducible, and scalable, often utilizing 96-well plate formats for efficiency.[4][5]
Key Signaling Pathways
Hypothetical this compound-Like Compound Signaling Pathway
The diagram below illustrates a hypothetical signaling pathway that this compound-like compounds may modulate. This pathway integrates inflammatory signaling through COX-2 and cytokine production with the TOR signaling pathway, which is a key regulator of cell growth and proliferation.
Caption: Hypothetical signaling pathway for a this compound-like compound.
Experimental Protocols
Protocol 1: High-Throughput Screening (HTS) for COX-2 Inhibition
This assay is designed to identify compounds that inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[6]
Workflow for COX-2 Inhibition HTS Assay
Caption: High-throughput screening workflow for COX-2 inhibition.
Materials and Reagents:
-
96-well microplates
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Prostaglandin E2 (PGE2) immunoassay kit
-
Compound library of potential this compound-like molecules
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Plate reader
Procedure:
-
Prepare 96-well plates by adding 10 µL of each test compound from the library to individual wells. Include positive controls (known COX-2 inhibitors) and negative controls (vehicle).
-
Add 20 µL of recombinant human COX-2 enzyme to each well.
-
Pre-incubate the plates at room temperature for 15 minutes.
-
Initiate the reaction by adding 20 µL of arachidonic acid to each well.
-
Incubate the plates at 37°C for 30 minutes.
-
Stop the reaction according to the PGE2 immunoassay kit instructions.
-
Measure the amount of PGE2 produced using a plate reader at the appropriate wavelength.
-
Calculate the percentage of COX-2 inhibition for each compound.
Data Presentation:
| Compound ID | Concentration (µM) | % COX-2 Inhibition | IC50 (µM) |
| T-Like-001 | 10 | 85.2 | 2.5 |
| T-Like-002 | 10 | 15.6 | >50 |
| T-Like-003 | 10 | 92.1 | 1.8 |
| Celecoxib | 1 | 95.5 | 0.1 |
Protocol 2: Cellular Assay for Pro-inflammatory Cytokine Production
This protocol measures the ability of this compound-like compounds to inhibit the production of pro-inflammatory cytokines, such as IL-1β, in a cell-based model.[7]
Workflow for Cytokine Production Cellular Assay
Caption: Cellular assay workflow for cytokine production.
Materials and Reagents:
-
RAW 264.7 murine macrophage cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound-like compounds
-
ELISA kit for IL-1β
-
96-well cell culture plates
-
CO2 incubator
Procedure:
-
Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound-like compounds for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS to induce inflammation.
-
Incubate the plates for 24 hours in a CO2 incubator at 37°C.
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Determine the dose-dependent inhibition of IL-1β production by the test compounds.
Data Presentation:
| Compound ID | Concentration (µM) | IL-1β Concentration (pg/mL) | % Inhibition |
| T-Like-001 | 1 | 150.3 | 74.9 |
| T-Like-001 | 10 | 45.8 | 92.4 |
| T-Like-003 | 1 | 120.1 | 79.9 |
| T-Like-003 | 10 | 30.5 | 94.9 |
| Vehicle | - | 600.2 | 0 |
Protocol 3: TOR Signaling Pathway Modulation Assay
This assay assesses the effect of this compound-like compounds on the TOR signaling pathway by measuring the phosphorylation of a key downstream effector, such as the S6 ribosomal protein.
Logical Relationship for TOR Signaling Assay
Caption: Logical workflow for assessing TOR signaling modulation.
Materials and Reagents:
-
Cancer cell line with active TOR signaling (e.g., MCF-7)
-
Cell culture medium
-
This compound-like compounds
-
Lysis buffer
-
Primary antibodies (anti-phospho-S6, anti-total-S6)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Culture MCF-7 cells to 70-80% confluency.
-
Treat the cells with this compound-like compounds at various concentrations for 2 hours.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-S6 and total S6.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated S6 to total S6.
Data Presentation:
| Compound ID | Concentration (µM) | Phospho-S6 / Total S6 Ratio | Fold Change vs. Control |
| T-Like-001 | 1 | 0.65 | 0.72 |
| T-Like-001 | 10 | 0.21 | 0.23 |
| T-Like-003 | 1 | 0.88 | 0.98 |
| T-Like-003 | 10 | 0.75 | 0.83 |
| Rapamycin | 0.1 | 0.15 | 0.17 |
| Vehicle | - | 0.90 | 1.00 |
Conclusion
The protocols and assays described in this application note provide a robust framework for the discovery and characterization of novel this compound-like compounds. By employing a combination of high-throughput biochemical assays and cell-based functional screens, researchers can efficiently identify promising lead candidates for further development as anti-inflammatory and cell growth-modulating agents. The provided workflows and data presentation formats are intended to serve as a guide and can be adapted to specific research needs and available resources.
References
- 2. mdpi.com [mdpi.com]
- 3. Contributions of TOR Signaling on Photosynthesis [mdpi.com]
- 4. High-throughput micro plate assays for screening flavonoid content and DPPH-scavenging activity in sorghum bran and flour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ars.usda.gov [ars.usda.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-throughput screening platform for small-molecules with anti-inflammatory potential — Institute of Biochemistry of the Romanian Academy [biochim.ro]
Application Notes and Protocols for Screening Toringin-Like Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toringin and similar flavonoid compounds represent a promising class of molecules for therapeutic development, particularly in the areas of inflammation and cellular growth regulation. Flavonoids are known to possess a wide range of biological activities, including antioxidant and anti-inflammatory properties.[] This document provides a detailed guide for developing and implementing assays to screen for and characterize this compound-like compounds. The focus is on identifying molecules that modulate key inflammatory pathways and potentially interact with the Target of Rapamycin (TOR) signaling cascade, a central regulator of cell growth and metabolism.[2][3]
Principle of Screening
The screening strategy outlined here is designed to identify and validate novel this compound-like compounds with potential therapeutic value. The process involves a tiered approach, beginning with high-throughput screening (HTS) to identify initial "hit" compounds from large chemical libraries. These hits are then subjected to more detailed secondary assays to confirm their activity and elucidate their mechanism of action. The primary screening assays are designed to be robust, reproducible, and scalable, often utilizing 96-well plate formats for efficiency.[4][5]
Key Signaling Pathways
Hypothetical this compound-Like Compound Signaling Pathway
The diagram below illustrates a hypothetical signaling pathway that this compound-like compounds may modulate. This pathway integrates inflammatory signaling through COX-2 and cytokine production with the TOR signaling pathway, which is a key regulator of cell growth and proliferation.
Caption: Hypothetical signaling pathway for a this compound-like compound.
Experimental Protocols
Protocol 1: High-Throughput Screening (HTS) for COX-2 Inhibition
This assay is designed to identify compounds that inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[6]
Workflow for COX-2 Inhibition HTS Assay
Caption: High-throughput screening workflow for COX-2 inhibition.
Materials and Reagents:
-
96-well microplates
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Prostaglandin E2 (PGE2) immunoassay kit
-
Compound library of potential this compound-like molecules
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Plate reader
Procedure:
-
Prepare 96-well plates by adding 10 µL of each test compound from the library to individual wells. Include positive controls (known COX-2 inhibitors) and negative controls (vehicle).
-
Add 20 µL of recombinant human COX-2 enzyme to each well.
-
Pre-incubate the plates at room temperature for 15 minutes.
-
Initiate the reaction by adding 20 µL of arachidonic acid to each well.
-
Incubate the plates at 37°C for 30 minutes.
-
Stop the reaction according to the PGE2 immunoassay kit instructions.
-
Measure the amount of PGE2 produced using a plate reader at the appropriate wavelength.
-
Calculate the percentage of COX-2 inhibition for each compound.
Data Presentation:
| Compound ID | Concentration (µM) | % COX-2 Inhibition | IC50 (µM) |
| T-Like-001 | 10 | 85.2 | 2.5 |
| T-Like-002 | 10 | 15.6 | >50 |
| T-Like-003 | 10 | 92.1 | 1.8 |
| Celecoxib | 1 | 95.5 | 0.1 |
Protocol 2: Cellular Assay for Pro-inflammatory Cytokine Production
This protocol measures the ability of this compound-like compounds to inhibit the production of pro-inflammatory cytokines, such as IL-1β, in a cell-based model.[7]
Workflow for Cytokine Production Cellular Assay
Caption: Cellular assay workflow for cytokine production.
Materials and Reagents:
-
RAW 264.7 murine macrophage cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound-like compounds
-
ELISA kit for IL-1β
-
96-well cell culture plates
-
CO2 incubator
Procedure:
-
Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound-like compounds for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS to induce inflammation.
-
Incubate the plates for 24 hours in a CO2 incubator at 37°C.
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Determine the dose-dependent inhibition of IL-1β production by the test compounds.
Data Presentation:
| Compound ID | Concentration (µM) | IL-1β Concentration (pg/mL) | % Inhibition |
| T-Like-001 | 1 | 150.3 | 74.9 |
| T-Like-001 | 10 | 45.8 | 92.4 |
| T-Like-003 | 1 | 120.1 | 79.9 |
| T-Like-003 | 10 | 30.5 | 94.9 |
| Vehicle | - | 600.2 | 0 |
Protocol 3: TOR Signaling Pathway Modulation Assay
This assay assesses the effect of this compound-like compounds on the TOR signaling pathway by measuring the phosphorylation of a key downstream effector, such as the S6 ribosomal protein.
Logical Relationship for TOR Signaling Assay
Caption: Logical workflow for assessing TOR signaling modulation.
Materials and Reagents:
-
Cancer cell line with active TOR signaling (e.g., MCF-7)
-
Cell culture medium
-
This compound-like compounds
-
Lysis buffer
-
Primary antibodies (anti-phospho-S6, anti-total-S6)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Culture MCF-7 cells to 70-80% confluency.
-
Treat the cells with this compound-like compounds at various concentrations for 2 hours.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-S6 and total S6.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated S6 to total S6.
Data Presentation:
| Compound ID | Concentration (µM) | Phospho-S6 / Total S6 Ratio | Fold Change vs. Control |
| T-Like-001 | 1 | 0.65 | 0.72 |
| T-Like-001 | 10 | 0.21 | 0.23 |
| T-Like-003 | 1 | 0.88 | 0.98 |
| T-Like-003 | 10 | 0.75 | 0.83 |
| Rapamycin | 0.1 | 0.15 | 0.17 |
| Vehicle | - | 0.90 | 1.00 |
Conclusion
The protocols and assays described in this application note provide a robust framework for the discovery and characterization of novel this compound-like compounds. By employing a combination of high-throughput biochemical assays and cell-based functional screens, researchers can efficiently identify promising lead candidates for further development as anti-inflammatory and cell growth-modulating agents. The provided workflows and data presentation formats are intended to serve as a guide and can be adapted to specific research needs and available resources.
References
- 2. mdpi.com [mdpi.com]
- 3. Contributions of TOR Signaling on Photosynthesis [mdpi.com]
- 4. High-throughput micro plate assays for screening flavonoid content and DPPH-scavenging activity in sorghum bran and flour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ars.usda.gov [ars.usda.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-throughput screening platform for small-molecules with anti-inflammatory potential — Institute of Biochemistry of the Romanian Academy [biochim.ro]
Troubleshooting & Optimization
Technical Support Center: Overcoming Toringin Solubility Challenges
For researchers, scientists, and drug development professionals utilizing Toringin, achieving complete and stable dissolution in aqueous solutions is paramount for reliable and reproducible experimental outcomes. Due to its likely lipophilic nature, this compound can present significant solubility challenges, potentially leading to precipitation and inaccurate results. This guide offers comprehensive troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to effectively address these issues.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my aqueous cell culture medium or buffer?
A1: This is a common issue for lipophilic compounds like this compound. High-concentration stock solutions are typically prepared in a potent organic solvent, such as Dimethyl Sulfoxide (B87167) (DMSO), where this compound is readily soluble.[1] When this concentrated stock is diluted into an aqueous environment (e.g., PBS or cell culture media), the percentage of the organic solvent dramatically decreases. The aqueous buffer cannot maintain the solubility of the lipophilic this compound, causing it to precipitate out of the solution.[2]
Q2: What is the best solvent to use for creating a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is a widely used and effective solvent for dissolving this compound and similar lipophilic compounds for in vitro research.[1] For some applications, ethanol (B145695) or other organic solvents may also be suitable. It is crucial to use a high-purity, cell culture grade solvent.[1]
Q3: How can I improve the dissolution of this compound in the organic solvent for my stock solution?
A3: To aid dissolution, you can gently warm the solution (e.g., to 37°C) and use a vortex mixer or sonicator. Warming can increase the solubility of the compound, but ensure the temperature is not too high to cause degradation.[2] Sonication uses sound energy to agitate particles and can be very effective in breaking up clumps of powder and enhancing dissolution.
Q4: What is the maximum concentration of DMSO I can use in my cell culture experiment?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells. It is essential to include a vehicle control (medium with the same final concentration of DMSO but without this compound) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide: this compound Precipitation
Encountering precipitation can be a frustrating roadblock. The following step-by-step guide provides a logical workflow to diagnose and solve this compound solubility issues.
Caption: A troubleshooting workflow for addressing this compound precipitation.
Quantitative Data Summary
For consistent results, precise preparation of stock and working solutions is critical. The following tables provide recommended parameters.
Table 1: this compound Stock Solution Preparation
| Parameter | Recommendation | Notes |
| Solvent | DMSO (cell culture grade) | Ethanol can be an alternative for some compounds. |
| Concentration | 10-50 mM | Higher concentrations may be possible but risk precipitation upon storage. |
| Preparation | Weigh powder accurately. Add solvent to the desired concentration.[1] | Use an analytical balance in a sterile environment.[1] |
| Dissolution Aid | Vortex, sonicate, or warm gently (37°C).[2] | Do not overheat, as it may degrade the compound. |
| Storage | Aliquot into single-use tubes. Store at -20°C or -80°C.[3] | Avoid repeated freeze-thaw cycles. |
Table 2: Dilution into Aqueous Solutions
| Parameter | Recommendation | Notes |
| Final DMSO % | < 0.5% | Higher concentrations can be cytotoxic. Always run a vehicle control. |
| Dilution Method | Add stock solution drop-wise to vigorously stirring/vortexing buffer.[2] | This prevents localized high concentrations that trigger precipitation.[2] |
| Buffer Temp. | Pre-warm to 37°C if compatible with the experiment.[2] | Increased temperature can enhance solubility.[2] |
| Final this compound Conc. | As low as experimentally effective. | Lowering the final concentration is a straightforward way to prevent precipitation.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade[1]
-
Sterile microcentrifuge tubes or vials[1]
-
Analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile environment. For 1 mL of a 10 mM stock solution, if the molecular weight of this compound is, for example, 500 g/mol , you would weigh 5 mg.
-
Dissolving: Add the weighed this compound powder to a sterile vial. Add the appropriate volume of DMSO to achieve the 10 mM concentration (e.g., 1 mL for 5 mg).[1]
-
Solubilization: Vortex the solution thoroughly. If the powder does not fully dissolve, place the vial in a 37°C water bath for 5-10 minutes or sonicate for 5 minutes. Visually inspect to ensure no particulates remain.[2]
-
Sterilization (Optional): The DMSO stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Dispense the stock solution into single-use, sterile aliquots and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3]
Protocol 2: Cell Viability (MTT) Assay Using this compound
This protocol provides a general method to assess the cytotoxic effects of this compound on a chosen cell line.
Procedure:
-
Cell Seeding: Seed your cells of interest into a 96-well plate at a predetermined density and allow them to adhere overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in your complete cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). Remember to prepare a vehicle control containing the same final concentration of DMSO as your highest this compound concentration.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.[1]
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).[1]
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Caption: A typical experimental workflow for a cell-based assay using this compound.
This compound and the TOR Signaling Pathway
This compound is presumed to be an inhibitor of the Target of Rapamycin (B549165) (TOR) signaling pathway, a highly conserved pathway that acts as a central regulator of cell growth, proliferation, and metabolism in response to nutrients and growth factors.[4][5] The TOR kinase exists in two distinct protein complexes, TORC1 and TORC2.[5]
-
TORC1: Is sensitive to rapamycin and controls processes like protein synthesis, ribosome biogenesis, and autophagy.[5]
-
TORC2: Is generally insensitive to rapamycin and regulates cell survival and cytoskeletal organization.[5]
By inhibiting TOR, compounds like this compound can block downstream signaling, affecting cell cycle progression and leading to a reduction in cell proliferation, making it a compound of interest in cancer research.[6]
Caption: A simplified diagram of the TORC1 signaling pathway inhibited by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi apparatus in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The TOR Signaling Pathway in Spatial and Temporal Control of Cell Size and Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target of Rapamycin (TOR) in Nutrient Signaling and Growth Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating TOR Signaling and Rapamycin Action: Lessons from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Toringin Solubility Challenges
For researchers, scientists, and drug development professionals utilizing Toringin, achieving complete and stable dissolution in aqueous solutions is paramount for reliable and reproducible experimental outcomes. Due to its likely lipophilic nature, this compound can present significant solubility challenges, potentially leading to precipitation and inaccurate results. This guide offers comprehensive troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to effectively address these issues.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my aqueous cell culture medium or buffer?
A1: This is a common issue for lipophilic compounds like this compound. High-concentration stock solutions are typically prepared in a potent organic solvent, such as Dimethyl Sulfoxide (B87167) (DMSO), where this compound is readily soluble.[1] When this concentrated stock is diluted into an aqueous environment (e.g., PBS or cell culture media), the percentage of the organic solvent dramatically decreases. The aqueous buffer cannot maintain the solubility of the lipophilic this compound, causing it to precipitate out of the solution.[2]
Q2: What is the best solvent to use for creating a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is a widely used and effective solvent for dissolving this compound and similar lipophilic compounds for in vitro research.[1] For some applications, ethanol (B145695) or other organic solvents may also be suitable. It is crucial to use a high-purity, cell culture grade solvent.[1]
Q3: How can I improve the dissolution of this compound in the organic solvent for my stock solution?
A3: To aid dissolution, you can gently warm the solution (e.g., to 37°C) and use a vortex mixer or sonicator. Warming can increase the solubility of the compound, but ensure the temperature is not too high to cause degradation.[2] Sonication uses sound energy to agitate particles and can be very effective in breaking up clumps of powder and enhancing dissolution.
Q4: What is the maximum concentration of DMSO I can use in my cell culture experiment?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells. It is essential to include a vehicle control (medium with the same final concentration of DMSO but without this compound) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide: this compound Precipitation
Encountering precipitation can be a frustrating roadblock. The following step-by-step guide provides a logical workflow to diagnose and solve this compound solubility issues.
Caption: A troubleshooting workflow for addressing this compound precipitation.
Quantitative Data Summary
For consistent results, precise preparation of stock and working solutions is critical. The following tables provide recommended parameters.
Table 1: this compound Stock Solution Preparation
| Parameter | Recommendation | Notes |
| Solvent | DMSO (cell culture grade) | Ethanol can be an alternative for some compounds. |
| Concentration | 10-50 mM | Higher concentrations may be possible but risk precipitation upon storage. |
| Preparation | Weigh powder accurately. Add solvent to the desired concentration.[1] | Use an analytical balance in a sterile environment.[1] |
| Dissolution Aid | Vortex, sonicate, or warm gently (37°C).[2] | Do not overheat, as it may degrade the compound. |
| Storage | Aliquot into single-use tubes. Store at -20°C or -80°C.[3] | Avoid repeated freeze-thaw cycles. |
Table 2: Dilution into Aqueous Solutions
| Parameter | Recommendation | Notes |
| Final DMSO % | < 0.5% | Higher concentrations can be cytotoxic. Always run a vehicle control. |
| Dilution Method | Add stock solution drop-wise to vigorously stirring/vortexing buffer.[2] | This prevents localized high concentrations that trigger precipitation.[2] |
| Buffer Temp. | Pre-warm to 37°C if compatible with the experiment.[2] | Increased temperature can enhance solubility.[2] |
| Final this compound Conc. | As low as experimentally effective. | Lowering the final concentration is a straightforward way to prevent precipitation.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade[1]
-
Sterile microcentrifuge tubes or vials[1]
-
Analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile environment. For 1 mL of a 10 mM stock solution, if the molecular weight of this compound is, for example, 500 g/mol , you would weigh 5 mg.
-
Dissolving: Add the weighed this compound powder to a sterile vial. Add the appropriate volume of DMSO to achieve the 10 mM concentration (e.g., 1 mL for 5 mg).[1]
-
Solubilization: Vortex the solution thoroughly. If the powder does not fully dissolve, place the vial in a 37°C water bath for 5-10 minutes or sonicate for 5 minutes. Visually inspect to ensure no particulates remain.[2]
-
Sterilization (Optional): The DMSO stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Dispense the stock solution into single-use, sterile aliquots and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3]
Protocol 2: Cell Viability (MTT) Assay Using this compound
This protocol provides a general method to assess the cytotoxic effects of this compound on a chosen cell line.
Procedure:
-
Cell Seeding: Seed your cells of interest into a 96-well plate at a predetermined density and allow them to adhere overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in your complete cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). Remember to prepare a vehicle control containing the same final concentration of DMSO as your highest this compound concentration.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.[1]
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).[1]
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Caption: A typical experimental workflow for a cell-based assay using this compound.
This compound and the TOR Signaling Pathway
This compound is presumed to be an inhibitor of the Target of Rapamycin (B549165) (TOR) signaling pathway, a highly conserved pathway that acts as a central regulator of cell growth, proliferation, and metabolism in response to nutrients and growth factors.[4][5] The TOR kinase exists in two distinct protein complexes, TORC1 and TORC2.[5]
-
TORC1: Is sensitive to rapamycin and controls processes like protein synthesis, ribosome biogenesis, and autophagy.[5]
-
TORC2: Is generally insensitive to rapamycin and regulates cell survival and cytoskeletal organization.[5]
By inhibiting TOR, compounds like this compound can block downstream signaling, affecting cell cycle progression and leading to a reduction in cell proliferation, making it a compound of interest in cancer research.[6]
Caption: A simplified diagram of the TORC1 signaling pathway inhibited by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi apparatus in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The TOR Signaling Pathway in Spatial and Temporal Control of Cell Size and Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target of Rapamycin (TOR) in Nutrient Signaling and Growth Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating TOR Signaling and Rapamycin Action: Lessons from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Toringin Solubility Challenges
For researchers, scientists, and drug development professionals utilizing Toringin, achieving complete and stable dissolution in aqueous solutions is paramount for reliable and reproducible experimental outcomes. Due to its likely lipophilic nature, this compound can present significant solubility challenges, potentially leading to precipitation and inaccurate results. This guide offers comprehensive troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to effectively address these issues.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my aqueous cell culture medium or buffer?
A1: This is a common issue for lipophilic compounds like this compound. High-concentration stock solutions are typically prepared in a potent organic solvent, such as Dimethyl Sulfoxide (DMSO), where this compound is readily soluble.[1] When this concentrated stock is diluted into an aqueous environment (e.g., PBS or cell culture media), the percentage of the organic solvent dramatically decreases. The aqueous buffer cannot maintain the solubility of the lipophilic this compound, causing it to precipitate out of the solution.[2]
Q2: What is the best solvent to use for creating a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is a widely used and effective solvent for dissolving this compound and similar lipophilic compounds for in vitro research.[1] For some applications, ethanol or other organic solvents may also be suitable. It is crucial to use a high-purity, cell culture grade solvent.[1]
Q3: How can I improve the dissolution of this compound in the organic solvent for my stock solution?
A3: To aid dissolution, you can gently warm the solution (e.g., to 37°C) and use a vortex mixer or sonicator. Warming can increase the solubility of the compound, but ensure the temperature is not too high to cause degradation.[2] Sonication uses sound energy to agitate particles and can be very effective in breaking up clumps of powder and enhancing dissolution.
Q4: What is the maximum concentration of DMSO I can use in my cell culture experiment?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells. It is essential to include a vehicle control (medium with the same final concentration of DMSO but without this compound) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide: this compound Precipitation
Encountering precipitation can be a frustrating roadblock. The following step-by-step guide provides a logical workflow to diagnose and solve this compound solubility issues.
Caption: A troubleshooting workflow for addressing this compound precipitation.
Quantitative Data Summary
For consistent results, precise preparation of stock and working solutions is critical. The following tables provide recommended parameters.
Table 1: this compound Stock Solution Preparation
| Parameter | Recommendation | Notes |
| Solvent | DMSO (cell culture grade) | Ethanol can be an alternative for some compounds. |
| Concentration | 10-50 mM | Higher concentrations may be possible but risk precipitation upon storage. |
| Preparation | Weigh powder accurately. Add solvent to the desired concentration.[1] | Use an analytical balance in a sterile environment.[1] |
| Dissolution Aid | Vortex, sonicate, or warm gently (37°C).[2] | Do not overheat, as it may degrade the compound. |
| Storage | Aliquot into single-use tubes. Store at -20°C or -80°C.[3] | Avoid repeated freeze-thaw cycles. |
Table 2: Dilution into Aqueous Solutions
| Parameter | Recommendation | Notes |
| Final DMSO % | < 0.5% | Higher concentrations can be cytotoxic. Always run a vehicle control. |
| Dilution Method | Add stock solution drop-wise to vigorously stirring/vortexing buffer.[2] | This prevents localized high concentrations that trigger precipitation.[2] |
| Buffer Temp. | Pre-warm to 37°C if compatible with the experiment.[2] | Increased temperature can enhance solubility.[2] |
| Final this compound Conc. | As low as experimentally effective. | Lowering the final concentration is a straightforward way to prevent precipitation.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade[1]
-
Sterile microcentrifuge tubes or vials[1]
-
Analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile environment. For 1 mL of a 10 mM stock solution, if the molecular weight of this compound is, for example, 500 g/mol , you would weigh 5 mg.
-
Dissolving: Add the weighed this compound powder to a sterile vial. Add the appropriate volume of DMSO to achieve the 10 mM concentration (e.g., 1 mL for 5 mg).[1]
-
Solubilization: Vortex the solution thoroughly. If the powder does not fully dissolve, place the vial in a 37°C water bath for 5-10 minutes or sonicate for 5 minutes. Visually inspect to ensure no particulates remain.[2]
-
Sterilization (Optional): The DMSO stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Dispense the stock solution into single-use, sterile aliquots and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3]
Protocol 2: Cell Viability (MTT) Assay Using this compound
This protocol provides a general method to assess the cytotoxic effects of this compound on a chosen cell line.
Procedure:
-
Cell Seeding: Seed your cells of interest into a 96-well plate at a predetermined density and allow them to adhere overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in your complete cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). Remember to prepare a vehicle control containing the same final concentration of DMSO as your highest this compound concentration.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.[1]
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).[1]
-
MTT Assay:
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Caption: A typical experimental workflow for a cell-based assay using this compound.
This compound and the TOR Signaling Pathway
This compound is presumed to be an inhibitor of the Target of Rapamycin (TOR) signaling pathway, a highly conserved pathway that acts as a central regulator of cell growth, proliferation, and metabolism in response to nutrients and growth factors.[4][5] The TOR kinase exists in two distinct protein complexes, TORC1 and TORC2.[5]
-
TORC1: Is sensitive to rapamycin and controls processes like protein synthesis, ribosome biogenesis, and autophagy.[5]
-
TORC2: Is generally insensitive to rapamycin and regulates cell survival and cytoskeletal organization.[5]
By inhibiting TOR, compounds like this compound can block downstream signaling, affecting cell cycle progression and leading to a reduction in cell proliferation, making it a compound of interest in cancer research.[6]
Caption: A simplified diagram of the TORC1 signaling pathway inhibited by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi apparatus in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The TOR Signaling Pathway in Spatial and Temporal Control of Cell Size and Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target of Rapamycin (TOR) in Nutrient Signaling and Growth Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating TOR Signaling and Rapamycin Action: Lessons from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Torin 1 Concentration for Maximum Efficacy
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for using Torin 1, a potent and selective mTOR inhibitor. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data presented for easy reference.
Frequently Asked Questions (FAQs)
Q1: What is Torin 1 and what is its mechanism of action?
Torin 1 is a highly potent and selective second-generation, ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase.[1][2] It targets the kinase domain of mTOR directly, which is the catalytic subunit of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][3] By blocking the ATP-binding site, Torin 1 effectively inhibits the kinase activity of both complexes, thereby regulating fundamental cellular processes like cell growth, proliferation, survival, and autophagy.[1][4]
Q2: What is the primary difference between Torin 1 and Rapamycin?
The primary difference lies in their mechanism and specificity. Rapamycin and its analogs (rapalogs) are allosteric inhibitors that only partially suppress mTORC1 activity and do not inhibit mTORC2.[3][4] In contrast, Torin 1 is an ATP-competitive inhibitor that blocks the kinase activity of both mTORC1 and mTORC2.[1][2][3] This allows Torin 1 to inhibit rapamycin-resistant functions of mTORC1 and to block signaling from mTORC2, leading to a more complete and profound inhibition of the mTOR pathway.[3][4]
Q3: What is a typical working concentration for Torin 1 in cell culture?
The optimal concentration is cell-type and assay-dependent. However, a general working concentration range for cell culture assays is between 10 nM and 1 µM.[1][5] Many studies report effective inhibition of mTOR signaling using 250 nM of Torin 1 for durations of 1 to 24 hours.[3][5][6] The IC50 values for inhibiting mTORC1 and mTORC2 in cell-free assays are approximately 2 nM and 10 nM, respectively.[3][5] A dose-response experiment is always recommended to determine the optimal concentration for your specific model system and experimental goals.
Q4: How should I prepare and store Torin 1 stock solutions?
Torin 1 is typically supplied as a lyophilized powder or solid.[5][7] It is soluble in DMSO, and stock solutions are commonly prepared at a concentration of 1 to 10 mM.[1][5][8] To prepare a 1 mM stock solution from 5 mg of powder (MW: 607.62 g/mol ), you would reconstitute it in 8.23 ml of DMSO.[5] It is advisable to use fresh, high-quality DMSO, as moisture can reduce solubility.[9] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[10] When preparing working solutions, dilute the stock solution in your cell culture medium immediately before use.
Data Presentation: Torin 1 Properties
Table 1: Effective Concentrations and IC50 Values
| Application | Complex | Concentration / IC50 | Cell Type / Condition | Citation |
| In Vitro Kinase Assay | mTORC1 / mTORC2 | 2 - 10 nM (IC50) | Cell-free | [3][5][8] |
| Cell Culture | mTORC1 / mTORC2 | 250 nM - 1 µM | General Use | [1] |
| Cell Proliferation | mTORC1 / mTORC2 | 250 nM | Mouse Embryonic Fibroblasts (MEFs) | [3] |
| Proliferation Assay | mTORC1 / mTORC2 | 96 nM (IC50) | MTT Pheochromocytoma Cells | [10] |
| Western Blot | mTORC1 / mTORC2 | 100 nM - 2000 nM | Glioblastoma Cells | [11] |
| Autophagy Induction | mTORC1 | 250 nM | Mouse Embryonic Fibroblasts (MEFs) | [3] |
Table 2: Solubility Information
| Solvent | Maximum Concentration | Notes | Citation |
| DMSO | ~1-4 mg/mL (~1.6 - 6.6 mM) | Gentle warming or sonication may be required. Use fresh DMSO. | [1][8][9][12] |
| In Vivo Formulation | 0.15 mg/mL | 10% DMSO + 90% Saline | [12] |
Troubleshooting Guide
Q: My cells are not responding to Torin 1 treatment. What could be wrong? A:
-
Concentration Too Low: The effective concentration can vary significantly between cell lines. Perform a dose-response experiment (e.g., from 10 nM to 2 µM) to determine the optimal concentration for your specific cells.
-
Incorrect Preparation/Storage: Ensure your DMSO stock solution was prepared correctly and stored properly to avoid degradation. Repeated freeze-thaw cycles can reduce potency. Prepare fresh dilutions in media for each experiment.
-
Inhibitor Quality: Verify the purity and identity of your Torin 1 compound. If possible, source from a reputable supplier.
-
Confirmation of Target Inhibition: Your phenotypic readout may be downstream or disconnected from mTOR inhibition. Use Western blotting to directly check the phosphorylation status of mTOR targets like S6K (p-S6K) and Akt (p-Akt Ser473) to confirm target engagement.[11]
Q: How do I confirm that Torin 1 is effectively inhibiting mTOR in my experiment? A: The most direct method is to perform a Western blot analysis to measure the phosphorylation levels of key downstream targets of mTORC1 and mTORC2.
-
mTORC1 activity: Check for a decrease in the phosphorylation of S6 Kinase (p-S6K at Thr389) and 4E-BP1 (p-4E-BP1 at Thr37/46).[11][13]
-
mTORC2 activity: Check for a decrease in the phosphorylation of Akt at Serine 473 (p-Akt at Ser473).[11][13] A significant reduction in the phosphorylation of these substrates upon Torin 1 treatment confirms effective target inhibition.
Q: I'm seeing high variability in my results. How can I improve consistency? A:
-
Consistent Cell Culture: Ensure cells are at a consistent confluency and passage number for all experiments, as mTOR activity can be influenced by cell density and stress.
-
Precise Reagent Handling: Prepare fresh dilutions of Torin 1 for each experiment from a well-stored, single-use aliquot of the stock solution. Ensure thorough mixing when diluting into media.
-
Control for DMSO Effects: Include a vehicle-only control (cells treated with the same final concentration of DMSO as your highest Torin 1 dose) in every experiment to account for any solvent effects.
-
Standardize Treatment Time: The duration of treatment is critical. Ensure incubation times are precise and consistent across all experimental replicates and groups.
Q: I'm concerned about off-target effects. How can I mitigate this? A: While Torin 1 is known to be highly selective for mTOR over other kinases, using the lowest effective concentration is key to minimizing potential off-target effects.[3][14]
-
Titrate to the Minimum Effective Dose: Use the dose-response curve you generated to select the lowest concentration that gives the desired level of mTOR inhibition without causing excessive toxicity.
-
Use a Secondary Inhibitor: To confirm that the observed phenotype is due to mTOR inhibition, consider using another mTOR inhibitor with a different chemical structure (e.g., AZD8055) to see if it recapitulates the results.[10]
-
Rescue Experiments: If possible, design an experiment where you can rescue the phenotype by re-introducing a downstream component of the mTOR pathway.
Experimental Protocols
Protocol 1: Determining Optimal Torin 1 Concentration via Cell Viability Assay
This protocol describes how to perform a dose-response experiment using a luminescent cell viability assay (e.g., CellTiter-Glo®) to find the IC50 of Torin 1.
-
Cell Seeding: Seed your cells in an opaque-walled 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[9]
-
Prepare Torin 1 Dilutions: Prepare a 2X serial dilution series of Torin 1 in your complete cell culture medium. A typical range would be from 4 µM down to ~1 nM, plus a medium-only control. Also, prepare a 2X DMSO vehicle control (at the same concentration as your highest Torin 1 dose).
-
Cell Treatment: Remove the old medium from the cells and add an equal volume of the 2X Torin 1 dilutions or controls to the appropriate wells. This will result in a 1X final concentration.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 48-72 hours).
-
Assay: Equilibrate the plate to room temperature. Add the cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.[9]
-
Measurement: Mix the plate on an orbital shaker for 10-15 minutes to induce cell lysis and stabilize the luminescent signal.[9] Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control wells (100% viability). Plot the normalized viability against the log of the Torin 1 concentration and use a non-linear regression (four-parameter logistic curve) to calculate the IC50 value.
Protocol 2: Validating mTOR Inhibition via Western Blotting
This protocol details how to verify the inhibition of mTORC1 and mTORC2 signaling.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with your determined range of Torin 1 concentrations (and a DMSO vehicle control) for the desired time (e.g., 1, 4, or 24 hours).
-
Cell Lysis: Place plates on ice, aspirate the medium, and wash cells once with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[15][16] Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a standard assay (e.g., BCA assay).[16]
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer to your protein lysates and boil at 95-100°C for 5-10 minutes.[16]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[16] Run the gel and then transfer the separated proteins to a PVDF or nitrocellulose membrane. For high molecular weight proteins like mTOR (~289 kDa), a lower percentage gel (e.g., 6-8%) and an optimized transfer protocol (e.g., wet transfer overnight at 4°C) may be required.[13][17]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15][18]
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies:
-
p-S6K (Thr389)
-
Total S6K
-
p-Akt (Ser473)
-
Total Akt
-
Loading Control (e.g., GAPDH, β-Actin)
-
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.[15] A decrease in the ratio of phosphorylated to total protein for S6K and Akt will confirm mTOR inhibition.
Visualizations
Caption: Torin 1 inhibits both mTORC1 and mTORC2 complexes.
Caption: Workflow for optimizing Torin 1 concentration.
Caption: Troubleshooting guide for unexpected Torin 1 results.
References
- 1. invivogen.com [invivogen.com]
- 2. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 3. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Torin 1 | Cell Signaling Technology [cellsignal.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Torin1-mediated TOR kinase inhibition reduces Wee1 levels and advances mitotic commitment in fission yeast and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. selleckchem.com [selleckchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Torin 1 | mTOR inhibitor | TargetMol [targetmol.com]
- 13. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ubpbio.com [ubpbio.com]
- 15. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. ccrod.cancer.gov [ccrod.cancer.gov]
Technical Support Center: Optimizing Torin 1 Concentration for Maximum Efficacy
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for using Torin 1, a potent and selective mTOR inhibitor. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data presented for easy reference.
Frequently Asked Questions (FAQs)
Q1: What is Torin 1 and what is its mechanism of action?
Torin 1 is a highly potent and selective second-generation, ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase.[1][2] It targets the kinase domain of mTOR directly, which is the catalytic subunit of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][3] By blocking the ATP-binding site, Torin 1 effectively inhibits the kinase activity of both complexes, thereby regulating fundamental cellular processes like cell growth, proliferation, survival, and autophagy.[1][4]
Q2: What is the primary difference between Torin 1 and Rapamycin?
The primary difference lies in their mechanism and specificity. Rapamycin and its analogs (rapalogs) are allosteric inhibitors that only partially suppress mTORC1 activity and do not inhibit mTORC2.[3][4] In contrast, Torin 1 is an ATP-competitive inhibitor that blocks the kinase activity of both mTORC1 and mTORC2.[1][2][3] This allows Torin 1 to inhibit rapamycin-resistant functions of mTORC1 and to block signaling from mTORC2, leading to a more complete and profound inhibition of the mTOR pathway.[3][4]
Q3: What is a typical working concentration for Torin 1 in cell culture?
The optimal concentration is cell-type and assay-dependent. However, a general working concentration range for cell culture assays is between 10 nM and 1 µM.[1][5] Many studies report effective inhibition of mTOR signaling using 250 nM of Torin 1 for durations of 1 to 24 hours.[3][5][6] The IC50 values for inhibiting mTORC1 and mTORC2 in cell-free assays are approximately 2 nM and 10 nM, respectively.[3][5] A dose-response experiment is always recommended to determine the optimal concentration for your specific model system and experimental goals.
Q4: How should I prepare and store Torin 1 stock solutions?
Torin 1 is typically supplied as a lyophilized powder or solid.[5][7] It is soluble in DMSO, and stock solutions are commonly prepared at a concentration of 1 to 10 mM.[1][5][8] To prepare a 1 mM stock solution from 5 mg of powder (MW: 607.62 g/mol ), you would reconstitute it in 8.23 ml of DMSO.[5] It is advisable to use fresh, high-quality DMSO, as moisture can reduce solubility.[9] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[10] When preparing working solutions, dilute the stock solution in your cell culture medium immediately before use.
Data Presentation: Torin 1 Properties
Table 1: Effective Concentrations and IC50 Values
| Application | Complex | Concentration / IC50 | Cell Type / Condition | Citation |
| In Vitro Kinase Assay | mTORC1 / mTORC2 | 2 - 10 nM (IC50) | Cell-free | [3][5][8] |
| Cell Culture | mTORC1 / mTORC2 | 250 nM - 1 µM | General Use | [1] |
| Cell Proliferation | mTORC1 / mTORC2 | 250 nM | Mouse Embryonic Fibroblasts (MEFs) | [3] |
| Proliferation Assay | mTORC1 / mTORC2 | 96 nM (IC50) | MTT Pheochromocytoma Cells | [10] |
| Western Blot | mTORC1 / mTORC2 | 100 nM - 2000 nM | Glioblastoma Cells | [11] |
| Autophagy Induction | mTORC1 | 250 nM | Mouse Embryonic Fibroblasts (MEFs) | [3] |
Table 2: Solubility Information
| Solvent | Maximum Concentration | Notes | Citation |
| DMSO | ~1-4 mg/mL (~1.6 - 6.6 mM) | Gentle warming or sonication may be required. Use fresh DMSO. | [1][8][9][12] |
| In Vivo Formulation | 0.15 mg/mL | 10% DMSO + 90% Saline | [12] |
Troubleshooting Guide
Q: My cells are not responding to Torin 1 treatment. What could be wrong? A:
-
Concentration Too Low: The effective concentration can vary significantly between cell lines. Perform a dose-response experiment (e.g., from 10 nM to 2 µM) to determine the optimal concentration for your specific cells.
-
Incorrect Preparation/Storage: Ensure your DMSO stock solution was prepared correctly and stored properly to avoid degradation. Repeated freeze-thaw cycles can reduce potency. Prepare fresh dilutions in media for each experiment.
-
Inhibitor Quality: Verify the purity and identity of your Torin 1 compound. If possible, source from a reputable supplier.
-
Confirmation of Target Inhibition: Your phenotypic readout may be downstream or disconnected from mTOR inhibition. Use Western blotting to directly check the phosphorylation status of mTOR targets like S6K (p-S6K) and Akt (p-Akt Ser473) to confirm target engagement.[11]
Q: How do I confirm that Torin 1 is effectively inhibiting mTOR in my experiment? A: The most direct method is to perform a Western blot analysis to measure the phosphorylation levels of key downstream targets of mTORC1 and mTORC2.
-
mTORC1 activity: Check for a decrease in the phosphorylation of S6 Kinase (p-S6K at Thr389) and 4E-BP1 (p-4E-BP1 at Thr37/46).[11][13]
-
mTORC2 activity: Check for a decrease in the phosphorylation of Akt at Serine 473 (p-Akt at Ser473).[11][13] A significant reduction in the phosphorylation of these substrates upon Torin 1 treatment confirms effective target inhibition.
Q: I'm seeing high variability in my results. How can I improve consistency? A:
-
Consistent Cell Culture: Ensure cells are at a consistent confluency and passage number for all experiments, as mTOR activity can be influenced by cell density and stress.
-
Precise Reagent Handling: Prepare fresh dilutions of Torin 1 for each experiment from a well-stored, single-use aliquot of the stock solution. Ensure thorough mixing when diluting into media.
-
Control for DMSO Effects: Include a vehicle-only control (cells treated with the same final concentration of DMSO as your highest Torin 1 dose) in every experiment to account for any solvent effects.
-
Standardize Treatment Time: The duration of treatment is critical. Ensure incubation times are precise and consistent across all experimental replicates and groups.
Q: I'm concerned about off-target effects. How can I mitigate this? A: While Torin 1 is known to be highly selective for mTOR over other kinases, using the lowest effective concentration is key to minimizing potential off-target effects.[3][14]
-
Titrate to the Minimum Effective Dose: Use the dose-response curve you generated to select the lowest concentration that gives the desired level of mTOR inhibition without causing excessive toxicity.
-
Use a Secondary Inhibitor: To confirm that the observed phenotype is due to mTOR inhibition, consider using another mTOR inhibitor with a different chemical structure (e.g., AZD8055) to see if it recapitulates the results.[10]
-
Rescue Experiments: If possible, design an experiment where you can rescue the phenotype by re-introducing a downstream component of the mTOR pathway.
Experimental Protocols
Protocol 1: Determining Optimal Torin 1 Concentration via Cell Viability Assay
This protocol describes how to perform a dose-response experiment using a luminescent cell viability assay (e.g., CellTiter-Glo®) to find the IC50 of Torin 1.
-
Cell Seeding: Seed your cells in an opaque-walled 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[9]
-
Prepare Torin 1 Dilutions: Prepare a 2X serial dilution series of Torin 1 in your complete cell culture medium. A typical range would be from 4 µM down to ~1 nM, plus a medium-only control. Also, prepare a 2X DMSO vehicle control (at the same concentration as your highest Torin 1 dose).
-
Cell Treatment: Remove the old medium from the cells and add an equal volume of the 2X Torin 1 dilutions or controls to the appropriate wells. This will result in a 1X final concentration.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 48-72 hours).
-
Assay: Equilibrate the plate to room temperature. Add the cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.[9]
-
Measurement: Mix the plate on an orbital shaker for 10-15 minutes to induce cell lysis and stabilize the luminescent signal.[9] Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control wells (100% viability). Plot the normalized viability against the log of the Torin 1 concentration and use a non-linear regression (four-parameter logistic curve) to calculate the IC50 value.
Protocol 2: Validating mTOR Inhibition via Western Blotting
This protocol details how to verify the inhibition of mTORC1 and mTORC2 signaling.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with your determined range of Torin 1 concentrations (and a DMSO vehicle control) for the desired time (e.g., 1, 4, or 24 hours).
-
Cell Lysis: Place plates on ice, aspirate the medium, and wash cells once with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[15][16] Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a standard assay (e.g., BCA assay).[16]
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer to your protein lysates and boil at 95-100°C for 5-10 minutes.[16]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[16] Run the gel and then transfer the separated proteins to a PVDF or nitrocellulose membrane. For high molecular weight proteins like mTOR (~289 kDa), a lower percentage gel (e.g., 6-8%) and an optimized transfer protocol (e.g., wet transfer overnight at 4°C) may be required.[13][17]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15][18]
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies:
-
p-S6K (Thr389)
-
Total S6K
-
p-Akt (Ser473)
-
Total Akt
-
Loading Control (e.g., GAPDH, β-Actin)
-
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.[15] A decrease in the ratio of phosphorylated to total protein for S6K and Akt will confirm mTOR inhibition.
Visualizations
Caption: Torin 1 inhibits both mTORC1 and mTORC2 complexes.
Caption: Workflow for optimizing Torin 1 concentration.
Caption: Troubleshooting guide for unexpected Torin 1 results.
References
- 1. invivogen.com [invivogen.com]
- 2. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 3. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Torin 1 | Cell Signaling Technology [cellsignal.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Torin1-mediated TOR kinase inhibition reduces Wee1 levels and advances mitotic commitment in fission yeast and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. selleckchem.com [selleckchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Torin 1 | mTOR inhibitor | TargetMol [targetmol.com]
- 13. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ubpbio.com [ubpbio.com]
- 15. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. ccrod.cancer.gov [ccrod.cancer.gov]
Technical Support Center: Optimizing Torin 1 Concentration for Maximum Efficacy
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for using Torin 1, a potent and selective mTOR inhibitor. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data presented for easy reference.
Frequently Asked Questions (FAQs)
Q1: What is Torin 1 and what is its mechanism of action?
Torin 1 is a highly potent and selective second-generation, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2] It targets the kinase domain of mTOR directly, which is the catalytic subunit of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][3] By blocking the ATP-binding site, Torin 1 effectively inhibits the kinase activity of both complexes, thereby regulating fundamental cellular processes like cell growth, proliferation, survival, and autophagy.[1][4]
Q2: What is the primary difference between Torin 1 and Rapamycin?
The primary difference lies in their mechanism and specificity. Rapamycin and its analogs (rapalogs) are allosteric inhibitors that only partially suppress mTORC1 activity and do not inhibit mTORC2.[3][4] In contrast, Torin 1 is an ATP-competitive inhibitor that blocks the kinase activity of both mTORC1 and mTORC2.[1][2][3] This allows Torin 1 to inhibit rapamycin-resistant functions of mTORC1 and to block signaling from mTORC2, leading to a more complete and profound inhibition of the mTOR pathway.[3][4]
Q3: What is a typical working concentration for Torin 1 in cell culture?
The optimal concentration is cell-type and assay-dependent. However, a general working concentration range for cell culture assays is between 10 nM and 1 µM.[1][5] Many studies report effective inhibition of mTOR signaling using 250 nM of Torin 1 for durations of 1 to 24 hours.[3][5][6] The IC50 values for inhibiting mTORC1 and mTORC2 in cell-free assays are approximately 2 nM and 10 nM, respectively.[3][5] A dose-response experiment is always recommended to determine the optimal concentration for your specific model system and experimental goals.
Q4: How should I prepare and store Torin 1 stock solutions?
Torin 1 is typically supplied as a lyophilized powder or solid.[5][7] It is soluble in DMSO, and stock solutions are commonly prepared at a concentration of 1 to 10 mM.[1][5][8] To prepare a 1 mM stock solution from 5 mg of powder (MW: 607.62 g/mol ), you would reconstitute it in 8.23 ml of DMSO.[5] It is advisable to use fresh, high-quality DMSO, as moisture can reduce solubility.[9] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[10] When preparing working solutions, dilute the stock solution in your cell culture medium immediately before use.
Data Presentation: Torin 1 Properties
Table 1: Effective Concentrations and IC50 Values
| Application | Complex | Concentration / IC50 | Cell Type / Condition | Citation |
| In Vitro Kinase Assay | mTORC1 / mTORC2 | 2 - 10 nM (IC50) | Cell-free | [3][5][8] |
| Cell Culture | mTORC1 / mTORC2 | 250 nM - 1 µM | General Use | [1] |
| Cell Proliferation | mTORC1 / mTORC2 | 250 nM | Mouse Embryonic Fibroblasts (MEFs) | [3] |
| Proliferation Assay | mTORC1 / mTORC2 | 96 nM (IC50) | MTT Pheochromocytoma Cells | [10] |
| Western Blot | mTORC1 / mTORC2 | 100 nM - 2000 nM | Glioblastoma Cells | [11] |
| Autophagy Induction | mTORC1 | 250 nM | Mouse Embryonic Fibroblasts (MEFs) | [3] |
Table 2: Solubility Information
| Solvent | Maximum Concentration | Notes | Citation |
| DMSO | ~1-4 mg/mL (~1.6 - 6.6 mM) | Gentle warming or sonication may be required. Use fresh DMSO. | [1][8][9][12] |
| In Vivo Formulation | 0.15 mg/mL | 10% DMSO + 90% Saline | [12] |
Troubleshooting Guide
Q: My cells are not responding to Torin 1 treatment. What could be wrong? A:
-
Concentration Too Low: The effective concentration can vary significantly between cell lines. Perform a dose-response experiment (e.g., from 10 nM to 2 µM) to determine the optimal concentration for your specific cells.
-
Incorrect Preparation/Storage: Ensure your DMSO stock solution was prepared correctly and stored properly to avoid degradation. Repeated freeze-thaw cycles can reduce potency. Prepare fresh dilutions in media for each experiment.
-
Inhibitor Quality: Verify the purity and identity of your Torin 1 compound. If possible, source from a reputable supplier.
-
Confirmation of Target Inhibition: Your phenotypic readout may be downstream or disconnected from mTOR inhibition. Use Western blotting to directly check the phosphorylation status of mTOR targets like S6K (p-S6K) and Akt (p-Akt Ser473) to confirm target engagement.[11]
Q: How do I confirm that Torin 1 is effectively inhibiting mTOR in my experiment? A: The most direct method is to perform a Western blot analysis to measure the phosphorylation levels of key downstream targets of mTORC1 and mTORC2.
-
mTORC1 activity: Check for a decrease in the phosphorylation of S6 Kinase (p-S6K at Thr389) and 4E-BP1 (p-4E-BP1 at Thr37/46).[11][13]
-
mTORC2 activity: Check for a decrease in the phosphorylation of Akt at Serine 473 (p-Akt at Ser473).[11][13] A significant reduction in the phosphorylation of these substrates upon Torin 1 treatment confirms effective target inhibition.
Q: I'm seeing high variability in my results. How can I improve consistency? A:
-
Consistent Cell Culture: Ensure cells are at a consistent confluency and passage number for all experiments, as mTOR activity can be influenced by cell density and stress.
-
Precise Reagent Handling: Prepare fresh dilutions of Torin 1 for each experiment from a well-stored, single-use aliquot of the stock solution. Ensure thorough mixing when diluting into media.
-
Control for DMSO Effects: Include a vehicle-only control (cells treated with the same final concentration of DMSO as your highest Torin 1 dose) in every experiment to account for any solvent effects.
-
Standardize Treatment Time: The duration of treatment is critical. Ensure incubation times are precise and consistent across all experimental replicates and groups.
Q: I'm concerned about off-target effects. How can I mitigate this? A: While Torin 1 is known to be highly selective for mTOR over other kinases, using the lowest effective concentration is key to minimizing potential off-target effects.[3][14]
-
Titrate to the Minimum Effective Dose: Use the dose-response curve you generated to select the lowest concentration that gives the desired level of mTOR inhibition without causing excessive toxicity.
-
Use a Secondary Inhibitor: To confirm that the observed phenotype is due to mTOR inhibition, consider using another mTOR inhibitor with a different chemical structure (e.g., AZD8055) to see if it recapitulates the results.[10]
-
Rescue Experiments: If possible, design an experiment where you can rescue the phenotype by re-introducing a downstream component of the mTOR pathway.
Experimental Protocols
Protocol 1: Determining Optimal Torin 1 Concentration via Cell Viability Assay
This protocol describes how to perform a dose-response experiment using a luminescent cell viability assay (e.g., CellTiter-Glo®) to find the IC50 of Torin 1.
-
Cell Seeding: Seed your cells in an opaque-walled 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[9]
-
Prepare Torin 1 Dilutions: Prepare a 2X serial dilution series of Torin 1 in your complete cell culture medium. A typical range would be from 4 µM down to ~1 nM, plus a medium-only control. Also, prepare a 2X DMSO vehicle control (at the same concentration as your highest Torin 1 dose).
-
Cell Treatment: Remove the old medium from the cells and add an equal volume of the 2X Torin 1 dilutions or controls to the appropriate wells. This will result in a 1X final concentration.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 48-72 hours).
-
Assay: Equilibrate the plate to room temperature. Add the cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.[9]
-
Measurement: Mix the plate on an orbital shaker for 10-15 minutes to induce cell lysis and stabilize the luminescent signal.[9] Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control wells (100% viability). Plot the normalized viability against the log of the Torin 1 concentration and use a non-linear regression (four-parameter logistic curve) to calculate the IC50 value.
Protocol 2: Validating mTOR Inhibition via Western Blotting
This protocol details how to verify the inhibition of mTORC1 and mTORC2 signaling.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with your determined range of Torin 1 concentrations (and a DMSO vehicle control) for the desired time (e.g., 1, 4, or 24 hours).
-
Cell Lysis: Place plates on ice, aspirate the medium, and wash cells once with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[15][16] Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a standard assay (e.g., BCA assay).[16]
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer to your protein lysates and boil at 95-100°C for 5-10 minutes.[16]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[16] Run the gel and then transfer the separated proteins to a PVDF or nitrocellulose membrane. For high molecular weight proteins like mTOR (~289 kDa), a lower percentage gel (e.g., 6-8%) and an optimized transfer protocol (e.g., wet transfer overnight at 4°C) may be required.[13][17]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15][18]
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies:
-
p-S6K (Thr389)
-
Total S6K
-
p-Akt (Ser473)
-
Total Akt
-
Loading Control (e.g., GAPDH, β-Actin)
-
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.[15] A decrease in the ratio of phosphorylated to total protein for S6K and Akt will confirm mTOR inhibition.
Visualizations
Caption: Torin 1 inhibits both mTORC1 and mTORC2 complexes.
Caption: Workflow for optimizing Torin 1 concentration.
Caption: Troubleshooting guide for unexpected Torin 1 results.
References
- 1. invivogen.com [invivogen.com]
- 2. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 3. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Torin 1 | Cell Signaling Technology [cellsignal.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Torin1-mediated TOR kinase inhibition reduces Wee1 levels and advances mitotic commitment in fission yeast and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. selleckchem.com [selleckchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Torin 1 | mTOR inhibitor | TargetMol [targetmol.com]
- 13. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ubpbio.com [ubpbio.com]
- 15. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. ccrod.cancer.gov [ccrod.cancer.gov]
troubleshooting Toringin instability in long-term experiments
Troubleshooting Guide: Toringin Instability in Long-Term Experiments
This guide provides a structured approach to identifying and resolving common issues related to the stability of mTOR inhibitors in prolonged experimental setups.
Problem 1: Diminished or Inconsistent Compound Efficacy Over Time
| Possible Cause | Troubleshooting Steps | Experimental Protocol |
| Compound Degradation in Aqueous Culture Media | 1. Assess Compound Half-life: Determine the stability of your mTOR inhibitor in your specific cell culture medium at 37°C over the planned experiment duration.2. Replenish Compound: Based on the half-life, implement a media change schedule that ensures a consistent effective concentration of the compound.3. Use Freshly Prepared Solutions: Avoid using old stock solutions. Prepare fresh working solutions from a new aliquot of your stock for each experiment. | Protocol: --INVALID-LINK-- |
| Adsorption to Plasticware | 1. Use Low-Binding Plastics: Switch to low-protein-binding plates and tubes for all steps involving the compound.2. Pre-condition Plates: Incubate plates with cell-free media for a short period before adding cells and the compound to saturate non-specific binding sites. | N/A |
| Metabolism by Cells | 1. Analyze Conditioned Media: Use techniques like HPLC or LC-MS to analyze the media from your cell cultures over time to detect metabolic byproducts of your compound.[1][2]2. Consider Cell Density: Higher cell densities may lead to faster metabolism of the compound. Correlate compound efficacy with cell confluence. | Protocol: --INVALID-LINK-- |
Problem 2: Precipitation of the Compound in Culture Media
| Possible Cause | Troubleshooting Steps | Experimental Protocol |
| Poor Solubility in Aqueous Solutions | 1. Optimize Stock Solution Solvent: While DMSO is common, explore other solvents if solubility is an issue.[3][4]2. Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to precipitation. Aliquot your stock solution into single-use vials.3. Check Final Concentration: Ensure the final concentration of your solvent (e.g., DMSO) in the culture media is low and non-toxic to your cells. | N/A |
| Interaction with Media Components | 1. Test in Different Media Formulations: Some media components, like certain proteins or high concentrations of salts, can reduce the solubility of small molecules. Test your compound's solubility in different media formulations. | N/A |
Problem 3: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Steps | Experimental Protocol |
| Stock Solution Instability | 1. Proper Storage: Store stock solutions at the recommended temperature (typically -20°C or -80°C) and protected from light.[5]2. Regularly Test Stock Solution Potency: Before starting a new set of experiments, validate the potency of your stock solution using a reliable short-term assay (e.g., Western blot for downstream mTOR targets). | Protocol: --INVALID-LINK-- |
| Light or Temperature Sensitivity | 1. Protect from Light: Handle the compound and prepare solutions in a dark or low-light environment. Use amber-colored tubes for storage.[5]2. Maintain Consistent Temperature: Avoid exposing the compound to temperature fluctuations. | N/A |
Frequently Asked Questions (FAQs)
Q1: My mTOR inhibitor appears to lose its effect after a few days in culture. What is the most likely cause?
A1: The most probable cause is the degradation of the compound in the aqueous and warm environment of the cell culture incubator. Small molecules can have varying stability in culture media. It is crucial to determine the half-life of your specific mTOR inhibitor in your experimental conditions and replenish it accordingly.
Q2: I observe a precipitate in my culture wells after adding the mTOR inhibitor. How can I prevent this?
A2: Precipitation is often due to poor solubility of the compound in the culture medium. Ensure that the final concentration of the solvent (like DMSO) is kept to a minimum, typically below 0.1%. You can also try preparing your working solutions by diluting the stock in a small amount of serum-free media before adding it to the final culture volume, ensuring rapid and even dispersion.
Q3: How often should I change the media and re-add the mTOR inhibitor in a long-term experiment?
A3: This depends on the stability of your specific compound. A preliminary stability assessment is recommended (see --INVALID-LINK--). Based on the results, you might need to perform a full or partial media change with fresh compound every 24 to 72 hours to maintain a consistent effective concentration.
Q4: Can I store my mTOR inhibitor stock solution at 4°C for a few days?
A4: It is generally not recommended to store mTOR inhibitor stock solutions, especially those in DMSO, at 4°C for extended periods. This can lead to the absorption of water and potential degradation. For short-term storage, refer to the manufacturer's instructions. For long-term storage, aliquoting and freezing at -20°C or -80°C is the standard practice.
Q5: Are there more stable alternatives to second-generation mTOR inhibitors for long-term studies?
A5: While second-generation mTOR inhibitors like Torin compounds are potent, rapalogs (analogs of rapamycin) are another class of mTORC1 inhibitors that have been extensively used in long-term studies.[6][7] The choice of inhibitor will depend on your specific experimental goals, as rapalogs and ATP-competitive mTOR kinase inhibitors have different mechanisms of action and effects on mTORC1 and mTORC2.[8][9][10]
Data Presentation: Compound Stability Assessment
The following table is a template for summarizing the results of a compound stability experiment.
| Time (hours) | Concentration in Media (µM) - Condition A (e.g., 37°C) | % Remaining - Condition A | Concentration in Media (µM) - Condition B (e.g., Room Temp) | % Remaining - Condition B |
| 0 | 10.0 | 100% | 10.0 | 100% |
| 24 | 8.2 | 82% | 9.8 | 98% |
| 48 | 6.5 | 65% | 9.6 | 96% |
| 72 | 4.8 | 48% | 9.4 | 94% |
| 96 | 3.1 | 31% | 9.2 | 92% |
Experimental Protocols
Protocol 1: Stability Assessment of mTOR Inhibitors in Cell Culture Media
-
Preparation: Prepare your complete cell culture medium.
-
Spiking: Add your mTOR inhibitor to the medium at the final working concentration.
-
Incubation: Place the medium in a sterile, sealed container in a 37°C incubator.
-
Sampling: At various time points (e.g., 0, 8, 24, 48, 72 hours), collect an aliquot of the medium.
-
Storage: Immediately store the collected aliquots at -80°C until analysis.
-
Analysis: Analyze the concentration of the mTOR inhibitor in each aliquot using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Determine the percentage of the compound remaining at each time point relative to the 0-hour time point to calculate its half-life in the culture medium.
Protocol 2: Analysis of Compound Metabolism by LC-MS
-
Cell Culture: Plate your cells and allow them to adhere.
-
Treatment: Treat the cells with your mTOR inhibitor at the desired concentration.
-
Sample Collection: At various time points, collect the conditioned media from the cell culture wells. Also, collect media from cell-free control wells containing the compound.
-
Sample Preparation: Prepare the collected media for LC-MS analysis. This may involve protein precipitation and filtration.
-
LC-MS Analysis: Analyze the samples using a validated LC-MS method to identify and quantify the parent compound and any potential metabolites.
-
Data Interpretation: Compare the chromatograms from the conditioned media with those from the cell-free controls to identify peaks corresponding to metabolic byproducts.
Protocol 3: Validation of mTOR Inhibitor Stock Solution Potency
-
Cell Treatment: Treat a relevant cell line with a fresh dilution of your mTOR inhibitor stock solution for a short duration (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting: Perform a Western blot analysis to assess the phosphorylation status of key downstream targets of the mTOR pathway. For mTORC1, this includes p-S6K and p-4E-BP1.[11][12]
-
Analysis: A potent mTOR inhibitor should show a significant decrease in the phosphorylation of these downstream targets compared to the vehicle control. This confirms the activity of your stock solution.
Visualizations
Caption: The mTOR signaling pathway and points of inhibition.
Caption: Troubleshooting workflow for compound instability.
References
- 1. Identification and Characterization of Rotigotine Degradation Products by HPLC Coupled DAD and CAD Detectors and HRMS Through Q-Orbitrap and Electrospray Ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciex.com [sciex.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. DMSO | Technologies and Products | Toray Fine Chemicals Co., Ltd. [torayfinechemicals.com]
- 5. Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the biology of aging with mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Next Generation Strategies for Geroprotection via mTORC1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. origene.com [origene.com]
- 12. Long and Short-Term Effect of mTOR Regulation on Cerebral Organoid Growth and Differentiations - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting Toringin instability in long-term experiments
Troubleshooting Guide: Toringin Instability in Long-Term Experiments
This guide provides a structured approach to identifying and resolving common issues related to the stability of mTOR inhibitors in prolonged experimental setups.
Problem 1: Diminished or Inconsistent Compound Efficacy Over Time
| Possible Cause | Troubleshooting Steps | Experimental Protocol |
| Compound Degradation in Aqueous Culture Media | 1. Assess Compound Half-life: Determine the stability of your mTOR inhibitor in your specific cell culture medium at 37°C over the planned experiment duration.2. Replenish Compound: Based on the half-life, implement a media change schedule that ensures a consistent effective concentration of the compound.3. Use Freshly Prepared Solutions: Avoid using old stock solutions. Prepare fresh working solutions from a new aliquot of your stock for each experiment. | Protocol: --INVALID-LINK-- |
| Adsorption to Plasticware | 1. Use Low-Binding Plastics: Switch to low-protein-binding plates and tubes for all steps involving the compound.2. Pre-condition Plates: Incubate plates with cell-free media for a short period before adding cells and the compound to saturate non-specific binding sites. | N/A |
| Metabolism by Cells | 1. Analyze Conditioned Media: Use techniques like HPLC or LC-MS to analyze the media from your cell cultures over time to detect metabolic byproducts of your compound.[1][2]2. Consider Cell Density: Higher cell densities may lead to faster metabolism of the compound. Correlate compound efficacy with cell confluence. | Protocol: --INVALID-LINK-- |
Problem 2: Precipitation of the Compound in Culture Media
| Possible Cause | Troubleshooting Steps | Experimental Protocol |
| Poor Solubility in Aqueous Solutions | 1. Optimize Stock Solution Solvent: While DMSO is common, explore other solvents if solubility is an issue.[3][4]2. Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to precipitation. Aliquot your stock solution into single-use vials.3. Check Final Concentration: Ensure the final concentration of your solvent (e.g., DMSO) in the culture media is low and non-toxic to your cells. | N/A |
| Interaction with Media Components | 1. Test in Different Media Formulations: Some media components, like certain proteins or high concentrations of salts, can reduce the solubility of small molecules. Test your compound's solubility in different media formulations. | N/A |
Problem 3: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Steps | Experimental Protocol |
| Stock Solution Instability | 1. Proper Storage: Store stock solutions at the recommended temperature (typically -20°C or -80°C) and protected from light.[5]2. Regularly Test Stock Solution Potency: Before starting a new set of experiments, validate the potency of your stock solution using a reliable short-term assay (e.g., Western blot for downstream mTOR targets). | Protocol: --INVALID-LINK-- |
| Light or Temperature Sensitivity | 1. Protect from Light: Handle the compound and prepare solutions in a dark or low-light environment. Use amber-colored tubes for storage.[5]2. Maintain Consistent Temperature: Avoid exposing the compound to temperature fluctuations. | N/A |
Frequently Asked Questions (FAQs)
Q1: My mTOR inhibitor appears to lose its effect after a few days in culture. What is the most likely cause?
A1: The most probable cause is the degradation of the compound in the aqueous and warm environment of the cell culture incubator. Small molecules can have varying stability in culture media. It is crucial to determine the half-life of your specific mTOR inhibitor in your experimental conditions and replenish it accordingly.
Q2: I observe a precipitate in my culture wells after adding the mTOR inhibitor. How can I prevent this?
A2: Precipitation is often due to poor solubility of the compound in the culture medium. Ensure that the final concentration of the solvent (like DMSO) is kept to a minimum, typically below 0.1%. You can also try preparing your working solutions by diluting the stock in a small amount of serum-free media before adding it to the final culture volume, ensuring rapid and even dispersion.
Q3: How often should I change the media and re-add the mTOR inhibitor in a long-term experiment?
A3: This depends on the stability of your specific compound. A preliminary stability assessment is recommended (see --INVALID-LINK--). Based on the results, you might need to perform a full or partial media change with fresh compound every 24 to 72 hours to maintain a consistent effective concentration.
Q4: Can I store my mTOR inhibitor stock solution at 4°C for a few days?
A4: It is generally not recommended to store mTOR inhibitor stock solutions, especially those in DMSO, at 4°C for extended periods. This can lead to the absorption of water and potential degradation. For short-term storage, refer to the manufacturer's instructions. For long-term storage, aliquoting and freezing at -20°C or -80°C is the standard practice.
Q5: Are there more stable alternatives to second-generation mTOR inhibitors for long-term studies?
A5: While second-generation mTOR inhibitors like Torin compounds are potent, rapalogs (analogs of rapamycin) are another class of mTORC1 inhibitors that have been extensively used in long-term studies.[6][7] The choice of inhibitor will depend on your specific experimental goals, as rapalogs and ATP-competitive mTOR kinase inhibitors have different mechanisms of action and effects on mTORC1 and mTORC2.[8][9][10]
Data Presentation: Compound Stability Assessment
The following table is a template for summarizing the results of a compound stability experiment.
| Time (hours) | Concentration in Media (µM) - Condition A (e.g., 37°C) | % Remaining - Condition A | Concentration in Media (µM) - Condition B (e.g., Room Temp) | % Remaining - Condition B |
| 0 | 10.0 | 100% | 10.0 | 100% |
| 24 | 8.2 | 82% | 9.8 | 98% |
| 48 | 6.5 | 65% | 9.6 | 96% |
| 72 | 4.8 | 48% | 9.4 | 94% |
| 96 | 3.1 | 31% | 9.2 | 92% |
Experimental Protocols
Protocol 1: Stability Assessment of mTOR Inhibitors in Cell Culture Media
-
Preparation: Prepare your complete cell culture medium.
-
Spiking: Add your mTOR inhibitor to the medium at the final working concentration.
-
Incubation: Place the medium in a sterile, sealed container in a 37°C incubator.
-
Sampling: At various time points (e.g., 0, 8, 24, 48, 72 hours), collect an aliquot of the medium.
-
Storage: Immediately store the collected aliquots at -80°C until analysis.
-
Analysis: Analyze the concentration of the mTOR inhibitor in each aliquot using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Determine the percentage of the compound remaining at each time point relative to the 0-hour time point to calculate its half-life in the culture medium.
Protocol 2: Analysis of Compound Metabolism by LC-MS
-
Cell Culture: Plate your cells and allow them to adhere.
-
Treatment: Treat the cells with your mTOR inhibitor at the desired concentration.
-
Sample Collection: At various time points, collect the conditioned media from the cell culture wells. Also, collect media from cell-free control wells containing the compound.
-
Sample Preparation: Prepare the collected media for LC-MS analysis. This may involve protein precipitation and filtration.
-
LC-MS Analysis: Analyze the samples using a validated LC-MS method to identify and quantify the parent compound and any potential metabolites.
-
Data Interpretation: Compare the chromatograms from the conditioned media with those from the cell-free controls to identify peaks corresponding to metabolic byproducts.
Protocol 3: Validation of mTOR Inhibitor Stock Solution Potency
-
Cell Treatment: Treat a relevant cell line with a fresh dilution of your mTOR inhibitor stock solution for a short duration (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting: Perform a Western blot analysis to assess the phosphorylation status of key downstream targets of the mTOR pathway. For mTORC1, this includes p-S6K and p-4E-BP1.[11][12]
-
Analysis: A potent mTOR inhibitor should show a significant decrease in the phosphorylation of these downstream targets compared to the vehicle control. This confirms the activity of your stock solution.
Visualizations
Caption: The mTOR signaling pathway and points of inhibition.
Caption: Troubleshooting workflow for compound instability.
References
- 1. Identification and Characterization of Rotigotine Degradation Products by HPLC Coupled DAD and CAD Detectors and HRMS Through Q-Orbitrap and Electrospray Ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciex.com [sciex.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. DMSO | Technologies and Products | Toray Fine Chemicals Co., Ltd. [torayfinechemicals.com]
- 5. Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the biology of aging with mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Next Generation Strategies for Geroprotection via mTORC1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. origene.com [origene.com]
- 12. Long and Short-Term Effect of mTOR Regulation on Cerebral Organoid Growth and Differentiations - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting Toringin instability in long-term experiments
Troubleshooting Guide: Toringin Instability in Long-Term Experiments
This guide provides a structured approach to identifying and resolving common issues related to the stability of mTOR inhibitors in prolonged experimental setups.
Problem 1: Diminished or Inconsistent Compound Efficacy Over Time
| Possible Cause | Troubleshooting Steps | Experimental Protocol |
| Compound Degradation in Aqueous Culture Media | 1. Assess Compound Half-life: Determine the stability of your mTOR inhibitor in your specific cell culture medium at 37°C over the planned experiment duration.2. Replenish Compound: Based on the half-life, implement a media change schedule that ensures a consistent effective concentration of the compound.3. Use Freshly Prepared Solutions: Avoid using old stock solutions. Prepare fresh working solutions from a new aliquot of your stock for each experiment. | Protocol: --INVALID-LINK-- |
| Adsorption to Plasticware | 1. Use Low-Binding Plastics: Switch to low-protein-binding plates and tubes for all steps involving the compound.2. Pre-condition Plates: Incubate plates with cell-free media for a short period before adding cells and the compound to saturate non-specific binding sites. | N/A |
| Metabolism by Cells | 1. Analyze Conditioned Media: Use techniques like HPLC or LC-MS to analyze the media from your cell cultures over time to detect metabolic byproducts of your compound.[1][2]2. Consider Cell Density: Higher cell densities may lead to faster metabolism of the compound. Correlate compound efficacy with cell confluence. | Protocol: --INVALID-LINK-- |
Problem 2: Precipitation of the Compound in Culture Media
| Possible Cause | Troubleshooting Steps | Experimental Protocol |
| Poor Solubility in Aqueous Solutions | 1. Optimize Stock Solution Solvent: While DMSO is common, explore other solvents if solubility is an issue.[3][4]2. Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to precipitation. Aliquot your stock solution into single-use vials.3. Check Final Concentration: Ensure the final concentration of your solvent (e.g., DMSO) in the culture media is low and non-toxic to your cells. | N/A |
| Interaction with Media Components | 1. Test in Different Media Formulations: Some media components, like certain proteins or high concentrations of salts, can reduce the solubility of small molecules. Test your compound's solubility in different media formulations. | N/A |
Problem 3: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Steps | Experimental Protocol |
| Stock Solution Instability | 1. Proper Storage: Store stock solutions at the recommended temperature (typically -20°C or -80°C) and protected from light.[5]2. Regularly Test Stock Solution Potency: Before starting a new set of experiments, validate the potency of your stock solution using a reliable short-term assay (e.g., Western blot for downstream mTOR targets). | Protocol: --INVALID-LINK-- |
| Light or Temperature Sensitivity | 1. Protect from Light: Handle the compound and prepare solutions in a dark or low-light environment. Use amber-colored tubes for storage.[5]2. Maintain Consistent Temperature: Avoid exposing the compound to temperature fluctuations. | N/A |
Frequently Asked Questions (FAQs)
Q1: My mTOR inhibitor appears to lose its effect after a few days in culture. What is the most likely cause?
A1: The most probable cause is the degradation of the compound in the aqueous and warm environment of the cell culture incubator. Small molecules can have varying stability in culture media. It is crucial to determine the half-life of your specific mTOR inhibitor in your experimental conditions and replenish it accordingly.
Q2: I observe a precipitate in my culture wells after adding the mTOR inhibitor. How can I prevent this?
A2: Precipitation is often due to poor solubility of the compound in the culture medium. Ensure that the final concentration of the solvent (like DMSO) is kept to a minimum, typically below 0.1%. You can also try preparing your working solutions by diluting the stock in a small amount of serum-free media before adding it to the final culture volume, ensuring rapid and even dispersion.
Q3: How often should I change the media and re-add the mTOR inhibitor in a long-term experiment?
A3: This depends on the stability of your specific compound. A preliminary stability assessment is recommended (see --INVALID-LINK--). Based on the results, you might need to perform a full or partial media change with fresh compound every 24 to 72 hours to maintain a consistent effective concentration.
Q4: Can I store my mTOR inhibitor stock solution at 4°C for a few days?
A4: It is generally not recommended to store mTOR inhibitor stock solutions, especially those in DMSO, at 4°C for extended periods. This can lead to the absorption of water and potential degradation. For short-term storage, refer to the manufacturer's instructions. For long-term storage, aliquoting and freezing at -20°C or -80°C is the standard practice.
Q5: Are there more stable alternatives to second-generation mTOR inhibitors for long-term studies?
A5: While second-generation mTOR inhibitors like Torin compounds are potent, rapalogs (analogs of rapamycin) are another class of mTORC1 inhibitors that have been extensively used in long-term studies.[6][7] The choice of inhibitor will depend on your specific experimental goals, as rapalogs and ATP-competitive mTOR kinase inhibitors have different mechanisms of action and effects on mTORC1 and mTORC2.[8][9][10]
Data Presentation: Compound Stability Assessment
The following table is a template for summarizing the results of a compound stability experiment.
| Time (hours) | Concentration in Media (µM) - Condition A (e.g., 37°C) | % Remaining - Condition A | Concentration in Media (µM) - Condition B (e.g., Room Temp) | % Remaining - Condition B |
| 0 | 10.0 | 100% | 10.0 | 100% |
| 24 | 8.2 | 82% | 9.8 | 98% |
| 48 | 6.5 | 65% | 9.6 | 96% |
| 72 | 4.8 | 48% | 9.4 | 94% |
| 96 | 3.1 | 31% | 9.2 | 92% |
Experimental Protocols
Protocol 1: Stability Assessment of mTOR Inhibitors in Cell Culture Media
-
Preparation: Prepare your complete cell culture medium.
-
Spiking: Add your mTOR inhibitor to the medium at the final working concentration.
-
Incubation: Place the medium in a sterile, sealed container in a 37°C incubator.
-
Sampling: At various time points (e.g., 0, 8, 24, 48, 72 hours), collect an aliquot of the medium.
-
Storage: Immediately store the collected aliquots at -80°C until analysis.
-
Analysis: Analyze the concentration of the mTOR inhibitor in each aliquot using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Determine the percentage of the compound remaining at each time point relative to the 0-hour time point to calculate its half-life in the culture medium.
Protocol 2: Analysis of Compound Metabolism by LC-MS
-
Cell Culture: Plate your cells and allow them to adhere.
-
Treatment: Treat the cells with your mTOR inhibitor at the desired concentration.
-
Sample Collection: At various time points, collect the conditioned media from the cell culture wells. Also, collect media from cell-free control wells containing the compound.
-
Sample Preparation: Prepare the collected media for LC-MS analysis. This may involve protein precipitation and filtration.
-
LC-MS Analysis: Analyze the samples using a validated LC-MS method to identify and quantify the parent compound and any potential metabolites.
-
Data Interpretation: Compare the chromatograms from the conditioned media with those from the cell-free controls to identify peaks corresponding to metabolic byproducts.
Protocol 3: Validation of mTOR Inhibitor Stock Solution Potency
-
Cell Treatment: Treat a relevant cell line with a fresh dilution of your mTOR inhibitor stock solution for a short duration (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting: Perform a Western blot analysis to assess the phosphorylation status of key downstream targets of the mTOR pathway. For mTORC1, this includes p-S6K and p-4E-BP1.[11][12]
-
Analysis: A potent mTOR inhibitor should show a significant decrease in the phosphorylation of these downstream targets compared to the vehicle control. This confirms the activity of your stock solution.
Visualizations
Caption: The mTOR signaling pathway and points of inhibition.
Caption: Troubleshooting workflow for compound instability.
References
- 1. Identification and Characterization of Rotigotine Degradation Products by HPLC Coupled DAD and CAD Detectors and HRMS Through Q-Orbitrap and Electrospray Ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciex.com [sciex.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. DMSO | Technologies and Products | Toray Fine Chemicals Co., Ltd. [torayfinechemicals.com]
- 5. Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the biology of aging with mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Next Generation Strategies for Geroprotection via mTORC1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. origene.com [origene.com]
- 12. Long and Short-Term Effect of mTOR Regulation on Cerebral Organoid Growth and Differentiations - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of Toringin in cellular assays
Welcome to the technical support center for Toringin. This resource is designed to help researchers, scientists, and drug development professionals minimize off-target effects and troubleshoot common issues encountered during cellular assays with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, ATP-competitive kinase inhibitor. Its primary on-target effect is the inhibition of the mechanistic Target of Rapamycin (mTOR) , a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival. This compound specifically targets the mTORC1 complex, leading to the dephosphorylation of its downstream effectors, such as 4E-BP1 and S6K1.
Q2: What are "off-target" effects and why are they a concern when using this compound?
A2: Off-target effects are unintended interactions of this compound with proteins other than its primary target, mTOR.[1][2] These interactions can lead to a variety of experimental issues, including:
-
Unexpected Phenotypes: Observing cellular responses that are not consistent with the known on-target mechanism of mTOR inhibition.[2]
-
Cell Toxicity: Increased cell death that may not be related to the desired therapeutic effect.[1]
-
Confounded Data: Difficulty in interpreting experimental results due to multiple, unknown variables.[2]
-
Poor Translatability: Inaccurate predictions of a compound's efficacy and safety in vivo.[2]
Q3: How can I determine if this compound is causing off-target effects in my experiments?
A3: Several experimental approaches can be used to identify off-target effects:[1]
-
Kinome Profiling: This technique screens this compound against a large panel of kinases to determine its selectivity.[1][3] A highly selective inhibitor will only bind to its intended target, while a non-selective inhibitor will bind to many other kinases.[1]
-
Phenotypic Screening: Compare the observed cellular phenotype with the known consequences of inhibiting the target kinase.[1] Discrepancies may suggest off-target effects.[1]
-
Rescue Experiments: Transfecting cells with a drug-resistant mutant of the target kinase should rescue the on-target effects but not the off-target effects.[1]
Q4: What is the difference between direct and indirect off-target effects?
A4: Direct off-target effects occur when this compound directly binds to and inhibits an unintended kinase.[3][4] Indirect off-target effects are downstream consequences of either on-target or direct off-target inhibition.[3][4] For example, inhibiting mTOR (on-target) might affect other signaling pathways that are regulated by mTOR, leading to indirect effects.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) | Expected Outcome |
| 1. High levels of cytotoxicity observed at effective concentrations. | - Off-target kinase inhibition: this compound may be inhibiting other kinases essential for cell survival.[1] - Compound precipitation: The compound may be precipitating in the cell culture media, leading to non-specific effects.[1] - Solvent toxicity: The vehicle (e.g., DMSO) used to dissolve this compound may be causing toxicity.[1] | - Perform a kinome-wide selectivity screen to identify unintended kinase targets.[1] - Check the solubility of this compound in your cell culture media.[1] - Use a vehicle control to ensure the solvent is not causing toxicity.[1] | - Identification of unintended kinase targets. - Prevention of compound precipitation. - A clearer understanding of the source of cytotoxicity. |
| 2. Inconsistent or unexpected experimental results. | - Activation of compensatory signaling pathways: Inhibition of mTORC1 can sometimes lead to the activation of other growth factor pathways.[1] - Inhibitor instability: this compound may be unstable in the experimental conditions.[1] | - Use Western blotting to probe for the activation of known compensatory pathways (e.g., MAPK/ERK).[1] - Consider using a combination of inhibitors to block both the primary and compensatory pathways.[1] | - A clearer understanding of the cellular response to this compound. - More consistent and interpretable results.[1] |
| 3. Phenotype does not match genetic knockdown/knockout of mTOR. | - Significant off-targets: this compound may have significant off-targets that contribute to the observed phenotype.[3] - Incomplete target inhibition: this compound may not be potent enough in the cellular context to fully replicate the genetic knockout.[3] | - Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in intact cells.[3] - Measure the phosphorylation of a known downstream substrate of mTOR (e.g., p70S6K) via Western Blot to confirm target inhibition.[3] | - Confirmation of target engagement in a cellular context. - Correlation of phenotype with on-target inhibition. |
Quantitative Data
Table 1: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[5] IC50 values are dependent on the conditions under which they are measured.[5]
| Target | IC50 (nM) | Assay Type | Notes |
| mTOR (on-target) | 10 | Biochemical Kinase Assay | Primary target of this compound. |
| PI3Kα | 150 | Biochemical Kinase Assay | Structurally related kinase, potential off-target. |
| PI3Kβ | 250 | Biochemical Kinase Assay | |
| PI3Kδ | 300 | Biochemical Kinase Assay | |
| PI3Kγ | 200 | Biochemical Kinase Assay | |
| DNA-PK | 500 | Biochemical Kinase Assay | Member of the PIKK family, potential off-target. |
| ATM | >1000 | Biochemical Kinase Assay | |
| ATR | >1000 | Biochemical Kinase Assay | |
| hSMG-1 | >1000 | Biochemical Kinase Assay | |
| p38α | 800 | Biochemical Kinase Assay | Common off-target for kinase inhibitors. |
| JNK1 | >2000 | Biochemical Kinase Assay | |
| ERK1 | >2000 | Biochemical Kinase Assay |
Experimental Protocols
Kinome Profiling
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Kinase Panel Screening: Submit the compound to a commercial service provider for screening against a panel of purified human kinases (e.g., DiscoverX, Reaction Biology). The assays are typically performed at a fixed ATP concentration (often at the Km for each kinase).
-
Data Analysis: The inhibitory activity is measured, and the results are often reported as percent inhibition at a given concentration or as IC50 values for a dose-response curve.
-
Selectivity Profile: Analyze the data to identify any kinases that are significantly inhibited by this compound besides mTOR.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target, mTOR, in intact cells.[3]
Methodology:
-
Cell Treatment: Treat cultured cells with either vehicle or this compound at the desired concentration for a specific duration.
-
Heating: Heat the cell suspensions at a range of different temperatures for a few minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Protein Separation: Separate the soluble fraction (containing unbound, stable proteins) from the precipitated fraction by centrifugation.
-
Protein Detection: Analyze the amount of soluble mTOR in the supernatant by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble mTOR as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Western Blotting for Pathway Analysis
Objective: To assess the on-target and potential off-target effects of this compound on cellular signaling pathways.
Methodology:
-
Cell Treatment: Treat cells with varying concentrations of this compound for the desired time. Include positive and negative controls.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.[1]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[1]
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, p70S6K, 4E-BP1, and potential off-target pathway proteins (e.g., Akt, ERK).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.[1]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the changes in protein phosphorylation levels upon this compound treatment.
Visualizations
Caption: this compound's primary target: the mTORC1 signaling pathway.
Caption: Experimental workflow for a Cellular Thermal Shift Assay (CETSA).
Caption: Troubleshooting logic for high cytotoxicity in this compound assays.
References
minimizing off-target effects of Toringin in cellular assays
Welcome to the technical support center for Toringin. This resource is designed to help researchers, scientists, and drug development professionals minimize off-target effects and troubleshoot common issues encountered during cellular assays with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, ATP-competitive kinase inhibitor. Its primary on-target effect is the inhibition of the mechanistic Target of Rapamycin (mTOR) , a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival. This compound specifically targets the mTORC1 complex, leading to the dephosphorylation of its downstream effectors, such as 4E-BP1 and S6K1.
Q2: What are "off-target" effects and why are they a concern when using this compound?
A2: Off-target effects are unintended interactions of this compound with proteins other than its primary target, mTOR.[1][2] These interactions can lead to a variety of experimental issues, including:
-
Unexpected Phenotypes: Observing cellular responses that are not consistent with the known on-target mechanism of mTOR inhibition.[2]
-
Cell Toxicity: Increased cell death that may not be related to the desired therapeutic effect.[1]
-
Confounded Data: Difficulty in interpreting experimental results due to multiple, unknown variables.[2]
-
Poor Translatability: Inaccurate predictions of a compound's efficacy and safety in vivo.[2]
Q3: How can I determine if this compound is causing off-target effects in my experiments?
A3: Several experimental approaches can be used to identify off-target effects:[1]
-
Kinome Profiling: This technique screens this compound against a large panel of kinases to determine its selectivity.[1][3] A highly selective inhibitor will only bind to its intended target, while a non-selective inhibitor will bind to many other kinases.[1]
-
Phenotypic Screening: Compare the observed cellular phenotype with the known consequences of inhibiting the target kinase.[1] Discrepancies may suggest off-target effects.[1]
-
Rescue Experiments: Transfecting cells with a drug-resistant mutant of the target kinase should rescue the on-target effects but not the off-target effects.[1]
Q4: What is the difference between direct and indirect off-target effects?
A4: Direct off-target effects occur when this compound directly binds to and inhibits an unintended kinase.[3][4] Indirect off-target effects are downstream consequences of either on-target or direct off-target inhibition.[3][4] For example, inhibiting mTOR (on-target) might affect other signaling pathways that are regulated by mTOR, leading to indirect effects.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) | Expected Outcome |
| 1. High levels of cytotoxicity observed at effective concentrations. | - Off-target kinase inhibition: this compound may be inhibiting other kinases essential for cell survival.[1] - Compound precipitation: The compound may be precipitating in the cell culture media, leading to non-specific effects.[1] - Solvent toxicity: The vehicle (e.g., DMSO) used to dissolve this compound may be causing toxicity.[1] | - Perform a kinome-wide selectivity screen to identify unintended kinase targets.[1] - Check the solubility of this compound in your cell culture media.[1] - Use a vehicle control to ensure the solvent is not causing toxicity.[1] | - Identification of unintended kinase targets. - Prevention of compound precipitation. - A clearer understanding of the source of cytotoxicity. |
| 2. Inconsistent or unexpected experimental results. | - Activation of compensatory signaling pathways: Inhibition of mTORC1 can sometimes lead to the activation of other growth factor pathways.[1] - Inhibitor instability: this compound may be unstable in the experimental conditions.[1] | - Use Western blotting to probe for the activation of known compensatory pathways (e.g., MAPK/ERK).[1] - Consider using a combination of inhibitors to block both the primary and compensatory pathways.[1] | - A clearer understanding of the cellular response to this compound. - More consistent and interpretable results.[1] |
| 3. Phenotype does not match genetic knockdown/knockout of mTOR. | - Significant off-targets: this compound may have significant off-targets that contribute to the observed phenotype.[3] - Incomplete target inhibition: this compound may not be potent enough in the cellular context to fully replicate the genetic knockout.[3] | - Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in intact cells.[3] - Measure the phosphorylation of a known downstream substrate of mTOR (e.g., p70S6K) via Western Blot to confirm target inhibition.[3] | - Confirmation of target engagement in a cellular context. - Correlation of phenotype with on-target inhibition. |
Quantitative Data
Table 1: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[5] IC50 values are dependent on the conditions under which they are measured.[5]
| Target | IC50 (nM) | Assay Type | Notes |
| mTOR (on-target) | 10 | Biochemical Kinase Assay | Primary target of this compound. |
| PI3Kα | 150 | Biochemical Kinase Assay | Structurally related kinase, potential off-target. |
| PI3Kβ | 250 | Biochemical Kinase Assay | |
| PI3Kδ | 300 | Biochemical Kinase Assay | |
| PI3Kγ | 200 | Biochemical Kinase Assay | |
| DNA-PK | 500 | Biochemical Kinase Assay | Member of the PIKK family, potential off-target. |
| ATM | >1000 | Biochemical Kinase Assay | |
| ATR | >1000 | Biochemical Kinase Assay | |
| hSMG-1 | >1000 | Biochemical Kinase Assay | |
| p38α | 800 | Biochemical Kinase Assay | Common off-target for kinase inhibitors. |
| JNK1 | >2000 | Biochemical Kinase Assay | |
| ERK1 | >2000 | Biochemical Kinase Assay |
Experimental Protocols
Kinome Profiling
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Kinase Panel Screening: Submit the compound to a commercial service provider for screening against a panel of purified human kinases (e.g., DiscoverX, Reaction Biology). The assays are typically performed at a fixed ATP concentration (often at the Km for each kinase).
-
Data Analysis: The inhibitory activity is measured, and the results are often reported as percent inhibition at a given concentration or as IC50 values for a dose-response curve.
-
Selectivity Profile: Analyze the data to identify any kinases that are significantly inhibited by this compound besides mTOR.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target, mTOR, in intact cells.[3]
Methodology:
-
Cell Treatment: Treat cultured cells with either vehicle or this compound at the desired concentration for a specific duration.
-
Heating: Heat the cell suspensions at a range of different temperatures for a few minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Protein Separation: Separate the soluble fraction (containing unbound, stable proteins) from the precipitated fraction by centrifugation.
-
Protein Detection: Analyze the amount of soluble mTOR in the supernatant by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble mTOR as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Western Blotting for Pathway Analysis
Objective: To assess the on-target and potential off-target effects of this compound on cellular signaling pathways.
Methodology:
-
Cell Treatment: Treat cells with varying concentrations of this compound for the desired time. Include positive and negative controls.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.[1]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[1]
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, p70S6K, 4E-BP1, and potential off-target pathway proteins (e.g., Akt, ERK).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.[1]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the changes in protein phosphorylation levels upon this compound treatment.
Visualizations
Caption: this compound's primary target: the mTORC1 signaling pathway.
Caption: Experimental workflow for a Cellular Thermal Shift Assay (CETSA).
Caption: Troubleshooting logic for high cytotoxicity in this compound assays.
References
minimizing off-target effects of Toringin in cellular assays
Welcome to the technical support center for Toringin. This resource is designed to help researchers, scientists, and drug development professionals minimize off-target effects and troubleshoot common issues encountered during cellular assays with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, ATP-competitive kinase inhibitor. Its primary on-target effect is the inhibition of the mechanistic Target of Rapamycin (mTOR) , a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival. This compound specifically targets the mTORC1 complex, leading to the dephosphorylation of its downstream effectors, such as 4E-BP1 and S6K1.
Q2: What are "off-target" effects and why are they a concern when using this compound?
A2: Off-target effects are unintended interactions of this compound with proteins other than its primary target, mTOR.[1][2] These interactions can lead to a variety of experimental issues, including:
-
Unexpected Phenotypes: Observing cellular responses that are not consistent with the known on-target mechanism of mTOR inhibition.[2]
-
Cell Toxicity: Increased cell death that may not be related to the desired therapeutic effect.[1]
-
Confounded Data: Difficulty in interpreting experimental results due to multiple, unknown variables.[2]
-
Poor Translatability: Inaccurate predictions of a compound's efficacy and safety in vivo.[2]
Q3: How can I determine if this compound is causing off-target effects in my experiments?
A3: Several experimental approaches can be used to identify off-target effects:[1]
-
Kinome Profiling: This technique screens this compound against a large panel of kinases to determine its selectivity.[1][3] A highly selective inhibitor will only bind to its intended target, while a non-selective inhibitor will bind to many other kinases.[1]
-
Phenotypic Screening: Compare the observed cellular phenotype with the known consequences of inhibiting the target kinase.[1] Discrepancies may suggest off-target effects.[1]
-
Rescue Experiments: Transfecting cells with a drug-resistant mutant of the target kinase should rescue the on-target effects but not the off-target effects.[1]
Q4: What is the difference between direct and indirect off-target effects?
A4: Direct off-target effects occur when this compound directly binds to and inhibits an unintended kinase.[3][4] Indirect off-target effects are downstream consequences of either on-target or direct off-target inhibition.[3][4] For example, inhibiting mTOR (on-target) might affect other signaling pathways that are regulated by mTOR, leading to indirect effects.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) | Expected Outcome |
| 1. High levels of cytotoxicity observed at effective concentrations. | - Off-target kinase inhibition: this compound may be inhibiting other kinases essential for cell survival.[1] - Compound precipitation: The compound may be precipitating in the cell culture media, leading to non-specific effects.[1] - Solvent toxicity: The vehicle (e.g., DMSO) used to dissolve this compound may be causing toxicity.[1] | - Perform a kinome-wide selectivity screen to identify unintended kinase targets.[1] - Check the solubility of this compound in your cell culture media.[1] - Use a vehicle control to ensure the solvent is not causing toxicity.[1] | - Identification of unintended kinase targets. - Prevention of compound precipitation. - A clearer understanding of the source of cytotoxicity. |
| 2. Inconsistent or unexpected experimental results. | - Activation of compensatory signaling pathways: Inhibition of mTORC1 can sometimes lead to the activation of other growth factor pathways.[1] - Inhibitor instability: this compound may be unstable in the experimental conditions.[1] | - Use Western blotting to probe for the activation of known compensatory pathways (e.g., MAPK/ERK).[1] - Consider using a combination of inhibitors to block both the primary and compensatory pathways.[1] | - A clearer understanding of the cellular response to this compound. - More consistent and interpretable results.[1] |
| 3. Phenotype does not match genetic knockdown/knockout of mTOR. | - Significant off-targets: this compound may have significant off-targets that contribute to the observed phenotype.[3] - Incomplete target inhibition: this compound may not be potent enough in the cellular context to fully replicate the genetic knockout.[3] | - Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in intact cells.[3] - Measure the phosphorylation of a known downstream substrate of mTOR (e.g., p70S6K) via Western Blot to confirm target inhibition.[3] | - Confirmation of target engagement in a cellular context. - Correlation of phenotype with on-target inhibition. |
Quantitative Data
Table 1: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[5] IC50 values are dependent on the conditions under which they are measured.[5]
| Target | IC50 (nM) | Assay Type | Notes |
| mTOR (on-target) | 10 | Biochemical Kinase Assay | Primary target of this compound. |
| PI3Kα | 150 | Biochemical Kinase Assay | Structurally related kinase, potential off-target. |
| PI3Kβ | 250 | Biochemical Kinase Assay | |
| PI3Kδ | 300 | Biochemical Kinase Assay | |
| PI3Kγ | 200 | Biochemical Kinase Assay | |
| DNA-PK | 500 | Biochemical Kinase Assay | Member of the PIKK family, potential off-target. |
| ATM | >1000 | Biochemical Kinase Assay | |
| ATR | >1000 | Biochemical Kinase Assay | |
| hSMG-1 | >1000 | Biochemical Kinase Assay | |
| p38α | 800 | Biochemical Kinase Assay | Common off-target for kinase inhibitors. |
| JNK1 | >2000 | Biochemical Kinase Assay | |
| ERK1 | >2000 | Biochemical Kinase Assay |
Experimental Protocols
Kinome Profiling
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Kinase Panel Screening: Submit the compound to a commercial service provider for screening against a panel of purified human kinases (e.g., DiscoverX, Reaction Biology). The assays are typically performed at a fixed ATP concentration (often at the Km for each kinase).
-
Data Analysis: The inhibitory activity is measured, and the results are often reported as percent inhibition at a given concentration or as IC50 values for a dose-response curve.
-
Selectivity Profile: Analyze the data to identify any kinases that are significantly inhibited by this compound besides mTOR.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target, mTOR, in intact cells.[3]
Methodology:
-
Cell Treatment: Treat cultured cells with either vehicle or this compound at the desired concentration for a specific duration.
-
Heating: Heat the cell suspensions at a range of different temperatures for a few minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Protein Separation: Separate the soluble fraction (containing unbound, stable proteins) from the precipitated fraction by centrifugation.
-
Protein Detection: Analyze the amount of soluble mTOR in the supernatant by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble mTOR as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Western Blotting for Pathway Analysis
Objective: To assess the on-target and potential off-target effects of this compound on cellular signaling pathways.
Methodology:
-
Cell Treatment: Treat cells with varying concentrations of this compound for the desired time. Include positive and negative controls.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.[1]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[1]
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, p70S6K, 4E-BP1, and potential off-target pathway proteins (e.g., Akt, ERK).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.[1]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the changes in protein phosphorylation levels upon this compound treatment.
Visualizations
Caption: this compound's primary target: the mTORC1 signaling pathway.
Caption: Experimental workflow for a Cellular Thermal Shift Assay (CETSA).
Caption: Troubleshooting logic for high cytotoxicity in this compound assays.
References
addressing Toringin autofluorescence in imaging studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of autofluorescence in imaging studies involving Toringin.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a bioflavonoid that has been isolated from the bark of Docyniopsis tschonoski, a species of flowering plant.[1] It has been studied for its potential biological activities, including the inhibition of cytotoxicity related to certain genetic repeat expansions.[1]
Q2: What is autofluorescence and why is it a problem in imaging?
A2: Autofluorescence is the natural emission of light by biological structures, such as cells and tissues, when they are excited by light, without the presence of any specific fluorescent label.[2][3] This inherent fluorescence can be a significant problem in imaging studies because it creates background noise, which can obscure the signal from the intended fluorescent probes, reduce the signal-to-noise ratio, and make it difficult to interpret the results accurately.[3][4]
Q3: Is this compound itself the cause of the autofluorescence?
A3: Currently, there is limited scientific literature describing the specific fluorescent properties of this compound. The autofluorescence observed in an experiment involving this compound is more likely to originate from other sources within the sample or from the experimental process itself. It is crucial to distinguish between the potential fluorescence of the compound and the background autofluorescence of the biological sample.
Q4: What are the common sources of autofluorescence in biological samples?
A4: Autofluorescence in biological samples can arise from multiple sources:
-
Endogenous Molecules: Many essential biomolecules are naturally fluorescent. These include NADH, flavins, collagen, elastin, and lipofuscin.[3][4][5]
-
Fixation Process: Chemical fixatives, especially aldehydes like formaldehyde, paraformaldehyde, and glutaraldehyde, can react with proteins and other molecules to create fluorescent products.[2][3][6]
-
Culture Media and Reagents: Components of cell culture media, such as phenol (B47542) red and fetal bovine serum (FBS), can be highly fluorescent.[4][7]
-
Erythrocytes (Red Blood Cells): The heme group in red blood cells is a significant source of autofluorescence.[5][8]
Troubleshooting Guides
Q5: How can I determine if the signal I'm seeing is from my specific fluorescent probe or from background autofluorescence?
A5: To distinguish between your specific signal and autofluorescence, running proper controls is essential.
Experimental Protocol: Control Samples for Autofluorescence Assessment
-
Unstained, Untreated Sample: Prepare a sample of your cells or tissue that has not been treated with this compound or any fluorescent labels.
-
Fixation and Mounting: Process this control sample using the exact same fixation, permeabilization, and mounting procedures as your experimental samples.
-
Imaging: Image this control sample using the identical microscope settings (laser power, gain, filter sets) that you use for your fully stained experimental samples.
-
Analysis: Any signal detected in this unstained control sample is autofluorescence. This provides a baseline of the background signal inherent to your sample and preparation method. You should capture images for every channel you plan to use in your main experiment.
Troubleshooting Workflow: Identifying and Mitigating Autofluorescence
This workflow provides a step-by-step process for addressing high background signals in your imaging experiments.
Caption: A workflow for diagnosing and resolving autofluorescence issues.
Q6: How can I reduce autofluorescence during sample preparation?
A6: Optimizing your sample preparation protocol is a critical first step.
-
Choice of Fixative: If possible, consider using an organic solvent like ice-cold methanol (B129727) or ethanol (B145695) instead of aldehyde-based fixatives.[5][7] If you must use aldehydes, use the lowest concentration and shortest fixation time that still preserves tissue morphology.[2][6]
-
Perfusion: For tissue samples, perfusing the animal with phosphate-buffered saline (PBS) before fixation can remove red blood cells, a major source of autofluorescence.[5][6]
-
Media Selection: For live-cell imaging, use phenol red-free media. Reducing the concentration of Fetal Bovine Serum (FBS) or replacing it with Bovine Serum Albumin (BSA) can also lower background fluorescence.[4][7]
Q7: What methods can be used to quench or subtract autofluorescence?
A7: If optimizing sample preparation is not sufficient, several quenching or subtraction techniques can be employed.
Data Presentation: Comparison of Autofluorescence Reduction Methods
| Method | Principle | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | A chemical reducing agent that converts aldehyde groups (from fixation) into non-fluorescent alcohol groups.[3] | Effective for aldehyde-induced autofluorescence.[6] | Can have variable effects and may damage tissue or affect antigenicity.[6] Can increase red blood cell autofluorescence.[9] |
| Sudan Black B (SBB) | A lipophilic dye that binds to fatty components like lipofuscin and quenches their fluorescence.[9] | Highly effective for reducing lipofuscin autofluorescence, which is common in aged tissues.[6] | Can introduce its own fluorescence in the red and far-red channels, limiting multiplexing options.[6][9] |
| Commercial Reagents | Formulations (e.g., Vector TrueVIEW) designed to bind to multiple sources of autofluorescence and quench them.[6][8][10] | Broadly effective against various sources of autofluorescence (collagen, elastin, RBCs).[8] Easy to use with a simple protocol step.[10] | Can cause a modest reduction in the specific signal, which may require compensation.[10] |
| Spectral Unmixing | A computational approach where the known emission spectrum of the autofluorescence (from a control sample) is digitally subtracted from the experimental image. | Can be very precise. Does not require chemical treatment of the sample. | Requires a confocal microscope with a spectral detector and specialized software.[4] |
| Photobleaching | Intentionally exposing the sample to high-intensity light to destroy the autofluorescent molecules before applying the specific fluorescent labels.[4] | Can be effective and doesn't require chemical reagents. | Can potentially damage the sample. May not be effective for all sources of autofluorescence. |
Experimental Protocol: Sudan Black B (SBB) Quenching
-
Prepare Solution: Create a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Mix thoroughly and filter the solution through a 0.2 µm filter to remove any undissolved particles.
-
Rehydrate Sample: After your immunofluorescence staining protocol is complete, rehydrate your tissue sections or cells.
-
Incubate with SBB: Incubate the samples with the filtered SBB solution for 5-10 minutes at room temperature. The optimal time may need to be determined empirically.
-
Wash: Wash the samples extensively with 70% ethanol to remove excess SBB, followed by several washes in PBS.
-
Mount and Image: Mount the coverslip with an appropriate mounting medium and proceed with imaging. Note that the far-red channel may now have increased background from the SBB itself.[9]
Q8: How can I optimize my imaging settings to minimize the impact of autofluorescence?
A8: Careful selection of fluorophores and microscope settings can significantly improve your signal-to-noise ratio.
-
Choose Far-Red Fluorophores: Autofluorescence is typically strongest in the blue, green, and yellow regions of the spectrum.[6] Whenever possible, use fluorophores that are excited and emit in the far-red or near-infrared range (e.g., those with emission >650 nm), as endogenous autofluorescence is much weaker at these longer wavelengths.[4][6]
-
Use Narrow Bandpass Filters: Employ high-quality, narrow bandpass emission filters that are specifically matched to your fluorophore's emission peak. This helps to exclude the broad-spectrum emission from autofluorescent molecules.
-
Spectral Imaging: If available, use a confocal microscope with a spectral detector. This allows you to precisely define the emission wavelength range to be collected, effectively separating the sharp peak of your fluorophore from the broad curve of the autofluorescence.[4]
Conceptual Diagram: Spectral Separation
This diagram illustrates the strategy of using a far-red fluorophore to avoid the spectral region where autofluorescence is most prominent.
Caption: Separating a far-red signal from broad autofluorescence.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Causes of Autofluorescence [visikol.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 5. southernbiotech.com [southernbiotech.com]
- 6. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 7. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 8. tandfonline.com [tandfonline.com]
- 9. biotium.com [biotium.com]
- 10. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
addressing Toringin autofluorescence in imaging studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of autofluorescence in imaging studies involving Toringin.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a bioflavonoid that has been isolated from the bark of Docyniopsis tschonoski, a species of flowering plant.[1] It has been studied for its potential biological activities, including the inhibition of cytotoxicity related to certain genetic repeat expansions.[1]
Q2: What is autofluorescence and why is it a problem in imaging?
A2: Autofluorescence is the natural emission of light by biological structures, such as cells and tissues, when they are excited by light, without the presence of any specific fluorescent label.[2][3] This inherent fluorescence can be a significant problem in imaging studies because it creates background noise, which can obscure the signal from the intended fluorescent probes, reduce the signal-to-noise ratio, and make it difficult to interpret the results accurately.[3][4]
Q3: Is this compound itself the cause of the autofluorescence?
A3: Currently, there is limited scientific literature describing the specific fluorescent properties of this compound. The autofluorescence observed in an experiment involving this compound is more likely to originate from other sources within the sample or from the experimental process itself. It is crucial to distinguish between the potential fluorescence of the compound and the background autofluorescence of the biological sample.
Q4: What are the common sources of autofluorescence in biological samples?
A4: Autofluorescence in biological samples can arise from multiple sources:
-
Endogenous Molecules: Many essential biomolecules are naturally fluorescent. These include NADH, flavins, collagen, elastin, and lipofuscin.[3][4][5]
-
Fixation Process: Chemical fixatives, especially aldehydes like formaldehyde, paraformaldehyde, and glutaraldehyde, can react with proteins and other molecules to create fluorescent products.[2][3][6]
-
Culture Media and Reagents: Components of cell culture media, such as phenol (B47542) red and fetal bovine serum (FBS), can be highly fluorescent.[4][7]
-
Erythrocytes (Red Blood Cells): The heme group in red blood cells is a significant source of autofluorescence.[5][8]
Troubleshooting Guides
Q5: How can I determine if the signal I'm seeing is from my specific fluorescent probe or from background autofluorescence?
A5: To distinguish between your specific signal and autofluorescence, running proper controls is essential.
Experimental Protocol: Control Samples for Autofluorescence Assessment
-
Unstained, Untreated Sample: Prepare a sample of your cells or tissue that has not been treated with this compound or any fluorescent labels.
-
Fixation and Mounting: Process this control sample using the exact same fixation, permeabilization, and mounting procedures as your experimental samples.
-
Imaging: Image this control sample using the identical microscope settings (laser power, gain, filter sets) that you use for your fully stained experimental samples.
-
Analysis: Any signal detected in this unstained control sample is autofluorescence. This provides a baseline of the background signal inherent to your sample and preparation method. You should capture images for every channel you plan to use in your main experiment.
Troubleshooting Workflow: Identifying and Mitigating Autofluorescence
This workflow provides a step-by-step process for addressing high background signals in your imaging experiments.
Caption: A workflow for diagnosing and resolving autofluorescence issues.
Q6: How can I reduce autofluorescence during sample preparation?
A6: Optimizing your sample preparation protocol is a critical first step.
-
Choice of Fixative: If possible, consider using an organic solvent like ice-cold methanol (B129727) or ethanol (B145695) instead of aldehyde-based fixatives.[5][7] If you must use aldehydes, use the lowest concentration and shortest fixation time that still preserves tissue morphology.[2][6]
-
Perfusion: For tissue samples, perfusing the animal with phosphate-buffered saline (PBS) before fixation can remove red blood cells, a major source of autofluorescence.[5][6]
-
Media Selection: For live-cell imaging, use phenol red-free media. Reducing the concentration of Fetal Bovine Serum (FBS) or replacing it with Bovine Serum Albumin (BSA) can also lower background fluorescence.[4][7]
Q7: What methods can be used to quench or subtract autofluorescence?
A7: If optimizing sample preparation is not sufficient, several quenching or subtraction techniques can be employed.
Data Presentation: Comparison of Autofluorescence Reduction Methods
| Method | Principle | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | A chemical reducing agent that converts aldehyde groups (from fixation) into non-fluorescent alcohol groups.[3] | Effective for aldehyde-induced autofluorescence.[6] | Can have variable effects and may damage tissue or affect antigenicity.[6] Can increase red blood cell autofluorescence.[9] |
| Sudan Black B (SBB) | A lipophilic dye that binds to fatty components like lipofuscin and quenches their fluorescence.[9] | Highly effective for reducing lipofuscin autofluorescence, which is common in aged tissues.[6] | Can introduce its own fluorescence in the red and far-red channels, limiting multiplexing options.[6][9] |
| Commercial Reagents | Formulations (e.g., Vector TrueVIEW) designed to bind to multiple sources of autofluorescence and quench them.[6][8][10] | Broadly effective against various sources of autofluorescence (collagen, elastin, RBCs).[8] Easy to use with a simple protocol step.[10] | Can cause a modest reduction in the specific signal, which may require compensation.[10] |
| Spectral Unmixing | A computational approach where the known emission spectrum of the autofluorescence (from a control sample) is digitally subtracted from the experimental image. | Can be very precise. Does not require chemical treatment of the sample. | Requires a confocal microscope with a spectral detector and specialized software.[4] |
| Photobleaching | Intentionally exposing the sample to high-intensity light to destroy the autofluorescent molecules before applying the specific fluorescent labels.[4] | Can be effective and doesn't require chemical reagents. | Can potentially damage the sample. May not be effective for all sources of autofluorescence. |
Experimental Protocol: Sudan Black B (SBB) Quenching
-
Prepare Solution: Create a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Mix thoroughly and filter the solution through a 0.2 µm filter to remove any undissolved particles.
-
Rehydrate Sample: After your immunofluorescence staining protocol is complete, rehydrate your tissue sections or cells.
-
Incubate with SBB: Incubate the samples with the filtered SBB solution for 5-10 minutes at room temperature. The optimal time may need to be determined empirically.
-
Wash: Wash the samples extensively with 70% ethanol to remove excess SBB, followed by several washes in PBS.
-
Mount and Image: Mount the coverslip with an appropriate mounting medium and proceed with imaging. Note that the far-red channel may now have increased background from the SBB itself.[9]
Q8: How can I optimize my imaging settings to minimize the impact of autofluorescence?
A8: Careful selection of fluorophores and microscope settings can significantly improve your signal-to-noise ratio.
-
Choose Far-Red Fluorophores: Autofluorescence is typically strongest in the blue, green, and yellow regions of the spectrum.[6] Whenever possible, use fluorophores that are excited and emit in the far-red or near-infrared range (e.g., those with emission >650 nm), as endogenous autofluorescence is much weaker at these longer wavelengths.[4][6]
-
Use Narrow Bandpass Filters: Employ high-quality, narrow bandpass emission filters that are specifically matched to your fluorophore's emission peak. This helps to exclude the broad-spectrum emission from autofluorescent molecules.
-
Spectral Imaging: If available, use a confocal microscope with a spectral detector. This allows you to precisely define the emission wavelength range to be collected, effectively separating the sharp peak of your fluorophore from the broad curve of the autofluorescence.[4]
Conceptual Diagram: Spectral Separation
This diagram illustrates the strategy of using a far-red fluorophore to avoid the spectral region where autofluorescence is most prominent.
Caption: Separating a far-red signal from broad autofluorescence.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Causes of Autofluorescence [visikol.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 5. southernbiotech.com [southernbiotech.com]
- 6. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 7. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 8. tandfonline.com [tandfonline.com]
- 9. biotium.com [biotium.com]
- 10. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
addressing Toringin autofluorescence in imaging studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of autofluorescence in imaging studies involving Toringin.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a bioflavonoid that has been isolated from the bark of Docyniopsis tschonoski, a species of flowering plant.[1] It has been studied for its potential biological activities, including the inhibition of cytotoxicity related to certain genetic repeat expansions.[1]
Q2: What is autofluorescence and why is it a problem in imaging?
A2: Autofluorescence is the natural emission of light by biological structures, such as cells and tissues, when they are excited by light, without the presence of any specific fluorescent label.[2][3] This inherent fluorescence can be a significant problem in imaging studies because it creates background noise, which can obscure the signal from the intended fluorescent probes, reduce the signal-to-noise ratio, and make it difficult to interpret the results accurately.[3][4]
Q3: Is this compound itself the cause of the autofluorescence?
A3: Currently, there is limited scientific literature describing the specific fluorescent properties of this compound. The autofluorescence observed in an experiment involving this compound is more likely to originate from other sources within the sample or from the experimental process itself. It is crucial to distinguish between the potential fluorescence of the compound and the background autofluorescence of the biological sample.
Q4: What are the common sources of autofluorescence in biological samples?
A4: Autofluorescence in biological samples can arise from multiple sources:
-
Endogenous Molecules: Many essential biomolecules are naturally fluorescent. These include NADH, flavins, collagen, elastin, and lipofuscin.[3][4][5]
-
Fixation Process: Chemical fixatives, especially aldehydes like formaldehyde, paraformaldehyde, and glutaraldehyde, can react with proteins and other molecules to create fluorescent products.[2][3][6]
-
Culture Media and Reagents: Components of cell culture media, such as phenol red and fetal bovine serum (FBS), can be highly fluorescent.[4][7]
-
Erythrocytes (Red Blood Cells): The heme group in red blood cells is a significant source of autofluorescence.[5][8]
Troubleshooting Guides
Q5: How can I determine if the signal I'm seeing is from my specific fluorescent probe or from background autofluorescence?
A5: To distinguish between your specific signal and autofluorescence, running proper controls is essential.
Experimental Protocol: Control Samples for Autofluorescence Assessment
-
Unstained, Untreated Sample: Prepare a sample of your cells or tissue that has not been treated with this compound or any fluorescent labels.
-
Fixation and Mounting: Process this control sample using the exact same fixation, permeabilization, and mounting procedures as your experimental samples.
-
Imaging: Image this control sample using the identical microscope settings (laser power, gain, filter sets) that you use for your fully stained experimental samples.
-
Analysis: Any signal detected in this unstained control sample is autofluorescence. This provides a baseline of the background signal inherent to your sample and preparation method. You should capture images for every channel you plan to use in your main experiment.
Troubleshooting Workflow: Identifying and Mitigating Autofluorescence
This workflow provides a step-by-step process for addressing high background signals in your imaging experiments.
Caption: A workflow for diagnosing and resolving autofluorescence issues.
Q6: How can I reduce autofluorescence during sample preparation?
A6: Optimizing your sample preparation protocol is a critical first step.
-
Choice of Fixative: If possible, consider using an organic solvent like ice-cold methanol or ethanol instead of aldehyde-based fixatives.[5][7] If you must use aldehydes, use the lowest concentration and shortest fixation time that still preserves tissue morphology.[2][6]
-
Perfusion: For tissue samples, perfusing the animal with phosphate-buffered saline (PBS) before fixation can remove red blood cells, a major source of autofluorescence.[5][6]
-
Media Selection: For live-cell imaging, use phenol red-free media. Reducing the concentration of Fetal Bovine Serum (FBS) or replacing it with Bovine Serum Albumin (BSA) can also lower background fluorescence.[4][7]
Q7: What methods can be used to quench or subtract autofluorescence?
A7: If optimizing sample preparation is not sufficient, several quenching or subtraction techniques can be employed.
Data Presentation: Comparison of Autofluorescence Reduction Methods
| Method | Principle | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | A chemical reducing agent that converts aldehyde groups (from fixation) into non-fluorescent alcohol groups.[3] | Effective for aldehyde-induced autofluorescence.[6] | Can have variable effects and may damage tissue or affect antigenicity.[6] Can increase red blood cell autofluorescence.[9] |
| Sudan Black B (SBB) | A lipophilic dye that binds to fatty components like lipofuscin and quenches their fluorescence.[9] | Highly effective for reducing lipofuscin autofluorescence, which is common in aged tissues.[6] | Can introduce its own fluorescence in the red and far-red channels, limiting multiplexing options.[6][9] |
| Commercial Reagents | Formulations (e.g., Vector TrueVIEW) designed to bind to multiple sources of autofluorescence and quench them.[6][8][10] | Broadly effective against various sources of autofluorescence (collagen, elastin, RBCs).[8] Easy to use with a simple protocol step.[10] | Can cause a modest reduction in the specific signal, which may require compensation.[10] |
| Spectral Unmixing | A computational approach where the known emission spectrum of the autofluorescence (from a control sample) is digitally subtracted from the experimental image. | Can be very precise. Does not require chemical treatment of the sample. | Requires a confocal microscope with a spectral detector and specialized software.[4] |
| Photobleaching | Intentionally exposing the sample to high-intensity light to destroy the autofluorescent molecules before applying the specific fluorescent labels.[4] | Can be effective and doesn't require chemical reagents. | Can potentially damage the sample. May not be effective for all sources of autofluorescence. |
Experimental Protocol: Sudan Black B (SBB) Quenching
-
Prepare Solution: Create a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Mix thoroughly and filter the solution through a 0.2 µm filter to remove any undissolved particles.
-
Rehydrate Sample: After your immunofluorescence staining protocol is complete, rehydrate your tissue sections or cells.
-
Incubate with SBB: Incubate the samples with the filtered SBB solution for 5-10 minutes at room temperature. The optimal time may need to be determined empirically.
-
Wash: Wash the samples extensively with 70% ethanol to remove excess SBB, followed by several washes in PBS.
-
Mount and Image: Mount the coverslip with an appropriate mounting medium and proceed with imaging. Note that the far-red channel may now have increased background from the SBB itself.[9]
Q8: How can I optimize my imaging settings to minimize the impact of autofluorescence?
A8: Careful selection of fluorophores and microscope settings can significantly improve your signal-to-noise ratio.
-
Choose Far-Red Fluorophores: Autofluorescence is typically strongest in the blue, green, and yellow regions of the spectrum.[6] Whenever possible, use fluorophores that are excited and emit in the far-red or near-infrared range (e.g., those with emission >650 nm), as endogenous autofluorescence is much weaker at these longer wavelengths.[4][6]
-
Use Narrow Bandpass Filters: Employ high-quality, narrow bandpass emission filters that are specifically matched to your fluorophore's emission peak. This helps to exclude the broad-spectrum emission from autofluorescent molecules.
-
Spectral Imaging: If available, use a confocal microscope with a spectral detector. This allows you to precisely define the emission wavelength range to be collected, effectively separating the sharp peak of your fluorophore from the broad curve of the autofluorescence.[4]
Conceptual Diagram: Spectral Separation
This diagram illustrates the strategy of using a far-red fluorophore to avoid the spectral region where autofluorescence is most prominent.
Caption: Separating a far-red signal from broad autofluorescence.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Causes of Autofluorescence [visikol.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 5. southernbiotech.com [southernbiotech.com]
- 6. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 7. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 8. tandfonline.com [tandfonline.com]
- 9. biotium.com [biotium.com]
- 10. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
improving the yield of Toringin extraction from natural sources
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges associated with Toringin extraction from natural sources. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to support your research and development efforts.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound extraction, helping you to identify and resolve issues that may be impacting your yield and efficiency.
| Issue | Potential Cause | Solution |
| Consistently Low this compound Yield | 1. Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for this compound, a flavonoid glycoside. | 1. Solvent Screening: this compound is a polar compound. Use polar solvents like ethanol (B145695) or methanol (B129727), often in aqueous solutions (e.g., 70% ethanol).[1] Conduct small-scale extractions with different solvent systems (e.g., methanol, ethanol, acetone, and their aqueous mixtures) to determine the best solvent for your plant material. |
| 2. Suboptimal Temperature: High temperatures can enhance solubility but may also lead to the degradation of this compound.[1] | 2. Temperature Optimization: Perform extractions at various temperatures (e.g., 40°C, 60°C, 80°C) to find a balance between extraction efficiency and thermal degradation. For thermolabile compounds, lower temperatures are preferable.[1][2] | |
| 3. Incorrect Particle Size: Large particle sizes can limit solvent penetration and diffusion. | 3. Particle Size Reduction: Grind the plant material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.[3] | |
| 4. Inefficient Extraction Method: Maceration and other conventional methods may not be as effective as modern techniques.[4] | 4. Adopt Advanced Techniques: Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve yield and reduce extraction time.[5][6] | |
| Degradation of this compound During Extraction | 1. Exposure to Light: this compound, like many flavonoids, can be sensitive to light, leading to photo-degradation.[2][7] | 1. Light Protection: Conduct extractions in amber glassware or cover vessels with aluminum foil to minimize light exposure.[7] |
| 2. High Temperatures: Excessive heat can cause thermal degradation of this compound.[1][8][9] | 2. Temperature Control: Use the lowest effective temperature for extraction and consider using techniques like UAE that can be performed at lower temperatures.[10] | |
| 3. Presence of Oxygen: Oxidation can lead to the breakdown of the flavonoid structure.[2][7] | 3. Inert Atmosphere: If possible, perform extractions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Adding antioxidants like ascorbic acid to the solvent can also be beneficial.[2] | |
| 4. Inappropriate pH: Extreme pH levels can cause hydrolysis of the glycosidic bond or degradation of the flavonoid rings.[1][5] | 4. pH Management: Maintain a slightly acidic to neutral pH of the extraction solvent (around pH 4-6), as this range often enhances the stability of flavonoids.[2][5] | |
| Co-extraction of Impurities | 1. Non-selective Solvent: The chosen solvent may be extracting a wide range of compounds in addition to this compound. | 1. Solvent Selectivity: Optimize the solvent system to maximize this compound solubility while minimizing the solubility of impurities. Sequential extraction with solvents of increasing polarity can also be effective.[11] |
| 2. Crude Plant Material: The presence of pigments, lipids, and other compounds in the raw material. | 2. Pre-extraction Defatting: For materials rich in lipids, a pre-extraction step with a non-polar solvent like hexane (B92381) can remove these interfering substances. | |
| Inconsistent Results | 1. Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, harvesting time, and storage conditions.[1] | 1. Standardize Plant Material: Use plant material from the same batch, harvested and stored under consistent conditions, for reproducible results. |
| 2. Lack of Method Optimization: Failure to optimize extraction parameters for your specific material and equipment. | 2. Systematic Optimization: Employ a systematic approach to optimize key parameters, such as solvent concentration, temperature, time, and solid-to-liquid ratio.[6][12] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
A1: this compound is a flavonoid glycoside, making it a polar molecule. Therefore, polar solvents are most effective for its extraction. Aqueous solutions of ethanol or methanol (e.g., 50-80%) are commonly used and have shown high efficiency in extracting similar flavonoids.[1] For initial trials, 70% ethanol is a good starting point. However, the optimal solvent can vary depending on the specific plant matrix, so a solvent screening study is recommended.[1]
Q2: How does temperature affect this compound extraction yield?
A2: Temperature plays a dual role in this compound extraction. Increasing the temperature generally enhances the solubility and diffusion rate of this compound, which can lead to a higher yield.[1] However, this compound, like many flavonoids, can be thermolabile and may degrade at excessively high temperatures.[1][8][9] It is crucial to find an optimal temperature that maximizes extraction without causing significant degradation. A typical range to explore is 40-70°C.[1]
Q3: What is the ideal solid-to-liquid ratio for this compound extraction?
A3: The solid-to-liquid ratio is a critical parameter that influences the concentration gradient and, consequently, the extraction efficiency. A higher solvent volume can ensure that all the target compound is solubilized.[5] Commonly used ratios range from 1:10 to 1:50 (w/v).[13][14] A ratio of 1:20 is often a good starting point for optimization.
Q4: Should I use fresh or dried plant material for this compound extraction?
A4: Both fresh and dried plant materials can be used, but dried material is generally preferred. Drying the plant material removes water, which can interfere with the extraction efficiency of organic solvents. It also allows for easier grinding to a uniform particle size, which increases the surface area for extraction. However, the drying process should be conducted carefully (e.g., air-drying in the shade or freeze-drying) to prevent the degradation of this compound.
Q5: How can I improve the purity of my this compound extract?
A5: To improve the purity of your extract, you can employ a few strategies. A pre-extraction wash with a non-polar solvent like n-hexane can remove lipids and other non-polar impurities. Additionally, after the initial extraction, you can perform a liquid-liquid partitioning step. For instance, the crude extract can be dissolved in water and then partitioned with a solvent of intermediate polarity, like ethyl acetate, to selectively extract flavonoids. Further purification can be achieved using chromatographic techniques such as column chromatography or preparative HPLC.
Q6: What are the advantages of using modern extraction techniques like UAE and MAE over conventional methods?
A6: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer several advantages over conventional methods like maceration or Soxhlet extraction.[5][6] These include significantly reduced extraction times, lower solvent consumption, and often higher extraction yields.[6] UAE utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration, while MAE uses microwave energy to heat the solvent and plant material directly, leading to faster extraction.[5][10]
Data Presentation: this compound Extraction Parameters
The following table summarizes illustrative quantitative data for flavonoid extraction, which can be used as a starting point for optimizing this compound extraction. The actual optimal conditions for this compound may vary depending on the natural source.
| Extraction Method | Solvent | Temperature (°C) | Time | Solid-Liquid Ratio (w/v) | Illustrative Yield (%) | Reference |
| Maceration | 70% Ethanol | 25 | 24 h | 1:20 | 1.5 - 2.5 | [4][14] |
| Soxhlet Extraction | 95% Ethanol | 80 | 6 h | 1:10 | 2.0 - 3.5 | [15] |
| Ultrasound-Assisted Extraction (UAE) | 60% Ethanol | 50 | 30 min | 1:25 | 3.0 - 4.5 | [3][14] |
| Microwave-Assisted Extraction (MAE) | 50% Ethanol | 60 | 5 min | 1:30 | 3.5 - 5.0 | [6][14] |
Experimental Protocols
Protocol for Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Dry the plant material at 40-50°C and grind it into a fine powder (40-60 mesh).
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 500 mL Erlenmeyer flask.
-
Add 250 mL of 60% ethanol (1:25 solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath.
-
Set the temperature to 50°C and the sonication frequency to 40 kHz.
-
Extract for 30 minutes.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Wash the residue with a small amount of the extraction solvent.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure at 50°C.
-
-
Storage: Store the concentrated extract at -20°C in a light-protected container.
Protocol for Microwave-Assisted Extraction (MAE) of this compound
-
Sample Preparation: Dry and grind the plant material as described for UAE.
-
Extraction:
-
Place 5 g of the powdered plant material into a microwave extraction vessel.
-
Add 150 mL of 50% ethanol (1:30 solid-to-liquid ratio).
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power to 400 W and the temperature to 60°C.
-
Extract for 5 minutes.
-
-
Filtration and Concentration:
-
Allow the vessel to cool to room temperature before opening.
-
Filter and concentrate the extract as described for UAE.
-
-
Storage: Store the concentrated extract at -20°C in a light-protected container.
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Thermal Degradation Kinetics of Anthocyanins Extracted from Purple Maize Flour Extract and the Effect of Heating on Selected Biological Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Parameter optimization for extractions::Core Facility Analysis of Lignocellulosics::BOKU Core Facilities::BOKU [boku.ac.at]
- 12. researchgate.net [researchgate.net]
- 13. Extraction optimization, antioxidant activity, and tyrosinase inhibitory capacity of polyphenols from Lonicera japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The influence of extraction methods on rutin yield of cassava leaves (Manihot esculenta Crantz) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gauravpublications.s3.amazonaws.com [gauravpublications.s3.amazonaws.com]
improving the yield of Toringin extraction from natural sources
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges associated with Toringin extraction from natural sources. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to support your research and development efforts.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound extraction, helping you to identify and resolve issues that may be impacting your yield and efficiency.
| Issue | Potential Cause | Solution |
| Consistently Low this compound Yield | 1. Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for this compound, a flavonoid glycoside. | 1. Solvent Screening: this compound is a polar compound. Use polar solvents like ethanol (B145695) or methanol (B129727), often in aqueous solutions (e.g., 70% ethanol).[1] Conduct small-scale extractions with different solvent systems (e.g., methanol, ethanol, acetone, and their aqueous mixtures) to determine the best solvent for your plant material. |
| 2. Suboptimal Temperature: High temperatures can enhance solubility but may also lead to the degradation of this compound.[1] | 2. Temperature Optimization: Perform extractions at various temperatures (e.g., 40°C, 60°C, 80°C) to find a balance between extraction efficiency and thermal degradation. For thermolabile compounds, lower temperatures are preferable.[1][2] | |
| 3. Incorrect Particle Size: Large particle sizes can limit solvent penetration and diffusion. | 3. Particle Size Reduction: Grind the plant material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.[3] | |
| 4. Inefficient Extraction Method: Maceration and other conventional methods may not be as effective as modern techniques.[4] | 4. Adopt Advanced Techniques: Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve yield and reduce extraction time.[5][6] | |
| Degradation of this compound During Extraction | 1. Exposure to Light: this compound, like many flavonoids, can be sensitive to light, leading to photo-degradation.[2][7] | 1. Light Protection: Conduct extractions in amber glassware or cover vessels with aluminum foil to minimize light exposure.[7] |
| 2. High Temperatures: Excessive heat can cause thermal degradation of this compound.[1][8][9] | 2. Temperature Control: Use the lowest effective temperature for extraction and consider using techniques like UAE that can be performed at lower temperatures.[10] | |
| 3. Presence of Oxygen: Oxidation can lead to the breakdown of the flavonoid structure.[2][7] | 3. Inert Atmosphere: If possible, perform extractions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Adding antioxidants like ascorbic acid to the solvent can also be beneficial.[2] | |
| 4. Inappropriate pH: Extreme pH levels can cause hydrolysis of the glycosidic bond or degradation of the flavonoid rings.[1][5] | 4. pH Management: Maintain a slightly acidic to neutral pH of the extraction solvent (around pH 4-6), as this range often enhances the stability of flavonoids.[2][5] | |
| Co-extraction of Impurities | 1. Non-selective Solvent: The chosen solvent may be extracting a wide range of compounds in addition to this compound. | 1. Solvent Selectivity: Optimize the solvent system to maximize this compound solubility while minimizing the solubility of impurities. Sequential extraction with solvents of increasing polarity can also be effective.[11] |
| 2. Crude Plant Material: The presence of pigments, lipids, and other compounds in the raw material. | 2. Pre-extraction Defatting: For materials rich in lipids, a pre-extraction step with a non-polar solvent like hexane (B92381) can remove these interfering substances. | |
| Inconsistent Results | 1. Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, harvesting time, and storage conditions.[1] | 1. Standardize Plant Material: Use plant material from the same batch, harvested and stored under consistent conditions, for reproducible results. |
| 2. Lack of Method Optimization: Failure to optimize extraction parameters for your specific material and equipment. | 2. Systematic Optimization: Employ a systematic approach to optimize key parameters, such as solvent concentration, temperature, time, and solid-to-liquid ratio.[6][12] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
A1: this compound is a flavonoid glycoside, making it a polar molecule. Therefore, polar solvents are most effective for its extraction. Aqueous solutions of ethanol or methanol (e.g., 50-80%) are commonly used and have shown high efficiency in extracting similar flavonoids.[1] For initial trials, 70% ethanol is a good starting point. However, the optimal solvent can vary depending on the specific plant matrix, so a solvent screening study is recommended.[1]
Q2: How does temperature affect this compound extraction yield?
A2: Temperature plays a dual role in this compound extraction. Increasing the temperature generally enhances the solubility and diffusion rate of this compound, which can lead to a higher yield.[1] However, this compound, like many flavonoids, can be thermolabile and may degrade at excessively high temperatures.[1][8][9] It is crucial to find an optimal temperature that maximizes extraction without causing significant degradation. A typical range to explore is 40-70°C.[1]
Q3: What is the ideal solid-to-liquid ratio for this compound extraction?
A3: The solid-to-liquid ratio is a critical parameter that influences the concentration gradient and, consequently, the extraction efficiency. A higher solvent volume can ensure that all the target compound is solubilized.[5] Commonly used ratios range from 1:10 to 1:50 (w/v).[13][14] A ratio of 1:20 is often a good starting point for optimization.
Q4: Should I use fresh or dried plant material for this compound extraction?
A4: Both fresh and dried plant materials can be used, but dried material is generally preferred. Drying the plant material removes water, which can interfere with the extraction efficiency of organic solvents. It also allows for easier grinding to a uniform particle size, which increases the surface area for extraction. However, the drying process should be conducted carefully (e.g., air-drying in the shade or freeze-drying) to prevent the degradation of this compound.
Q5: How can I improve the purity of my this compound extract?
A5: To improve the purity of your extract, you can employ a few strategies. A pre-extraction wash with a non-polar solvent like n-hexane can remove lipids and other non-polar impurities. Additionally, after the initial extraction, you can perform a liquid-liquid partitioning step. For instance, the crude extract can be dissolved in water and then partitioned with a solvent of intermediate polarity, like ethyl acetate, to selectively extract flavonoids. Further purification can be achieved using chromatographic techniques such as column chromatography or preparative HPLC.
Q6: What are the advantages of using modern extraction techniques like UAE and MAE over conventional methods?
A6: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer several advantages over conventional methods like maceration or Soxhlet extraction.[5][6] These include significantly reduced extraction times, lower solvent consumption, and often higher extraction yields.[6] UAE utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration, while MAE uses microwave energy to heat the solvent and plant material directly, leading to faster extraction.[5][10]
Data Presentation: this compound Extraction Parameters
The following table summarizes illustrative quantitative data for flavonoid extraction, which can be used as a starting point for optimizing this compound extraction. The actual optimal conditions for this compound may vary depending on the natural source.
| Extraction Method | Solvent | Temperature (°C) | Time | Solid-Liquid Ratio (w/v) | Illustrative Yield (%) | Reference |
| Maceration | 70% Ethanol | 25 | 24 h | 1:20 | 1.5 - 2.5 | [4][14] |
| Soxhlet Extraction | 95% Ethanol | 80 | 6 h | 1:10 | 2.0 - 3.5 | [15] |
| Ultrasound-Assisted Extraction (UAE) | 60% Ethanol | 50 | 30 min | 1:25 | 3.0 - 4.5 | [3][14] |
| Microwave-Assisted Extraction (MAE) | 50% Ethanol | 60 | 5 min | 1:30 | 3.5 - 5.0 | [6][14] |
Experimental Protocols
Protocol for Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Dry the plant material at 40-50°C and grind it into a fine powder (40-60 mesh).
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 500 mL Erlenmeyer flask.
-
Add 250 mL of 60% ethanol (1:25 solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath.
-
Set the temperature to 50°C and the sonication frequency to 40 kHz.
-
Extract for 30 minutes.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Wash the residue with a small amount of the extraction solvent.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure at 50°C.
-
-
Storage: Store the concentrated extract at -20°C in a light-protected container.
Protocol for Microwave-Assisted Extraction (MAE) of this compound
-
Sample Preparation: Dry and grind the plant material as described for UAE.
-
Extraction:
-
Place 5 g of the powdered plant material into a microwave extraction vessel.
-
Add 150 mL of 50% ethanol (1:30 solid-to-liquid ratio).
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power to 400 W and the temperature to 60°C.
-
Extract for 5 minutes.
-
-
Filtration and Concentration:
-
Allow the vessel to cool to room temperature before opening.
-
Filter and concentrate the extract as described for UAE.
-
-
Storage: Store the concentrated extract at -20°C in a light-protected container.
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Thermal Degradation Kinetics of Anthocyanins Extracted from Purple Maize Flour Extract and the Effect of Heating on Selected Biological Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Parameter optimization for extractions::Core Facility Analysis of Lignocellulosics::BOKU Core Facilities::BOKU [boku.ac.at]
- 12. researchgate.net [researchgate.net]
- 13. Extraction optimization, antioxidant activity, and tyrosinase inhibitory capacity of polyphenols from Lonicera japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The influence of extraction methods on rutin yield of cassava leaves (Manihot esculenta Crantz) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gauravpublications.s3.amazonaws.com [gauravpublications.s3.amazonaws.com]
improving the yield of Toringin extraction from natural sources
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges associated with Toringin extraction from natural sources. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to support your research and development efforts.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound extraction, helping you to identify and resolve issues that may be impacting your yield and efficiency.
| Issue | Potential Cause | Solution |
| Consistently Low this compound Yield | 1. Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for this compound, a flavonoid glycoside. | 1. Solvent Screening: this compound is a polar compound. Use polar solvents like ethanol or methanol, often in aqueous solutions (e.g., 70% ethanol).[1] Conduct small-scale extractions with different solvent systems (e.g., methanol, ethanol, acetone, and their aqueous mixtures) to determine the best solvent for your plant material. |
| 2. Suboptimal Temperature: High temperatures can enhance solubility but may also lead to the degradation of this compound.[1] | 2. Temperature Optimization: Perform extractions at various temperatures (e.g., 40°C, 60°C, 80°C) to find a balance between extraction efficiency and thermal degradation. For thermolabile compounds, lower temperatures are preferable.[1][2] | |
| 3. Incorrect Particle Size: Large particle sizes can limit solvent penetration and diffusion. | 3. Particle Size Reduction: Grind the plant material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.[3] | |
| 4. Inefficient Extraction Method: Maceration and other conventional methods may not be as effective as modern techniques.[4] | 4. Adopt Advanced Techniques: Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve yield and reduce extraction time.[5][6] | |
| Degradation of this compound During Extraction | 1. Exposure to Light: this compound, like many flavonoids, can be sensitive to light, leading to photo-degradation.[2][7] | 1. Light Protection: Conduct extractions in amber glassware or cover vessels with aluminum foil to minimize light exposure.[7] |
| 2. High Temperatures: Excessive heat can cause thermal degradation of this compound.[1][8][9] | 2. Temperature Control: Use the lowest effective temperature for extraction and consider using techniques like UAE that can be performed at lower temperatures.[10] | |
| 3. Presence of Oxygen: Oxidation can lead to the breakdown of the flavonoid structure.[2][7] | 3. Inert Atmosphere: If possible, perform extractions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Adding antioxidants like ascorbic acid to the solvent can also be beneficial.[2] | |
| 4. Inappropriate pH: Extreme pH levels can cause hydrolysis of the glycosidic bond or degradation of the flavonoid rings.[1][5] | 4. pH Management: Maintain a slightly acidic to neutral pH of the extraction solvent (around pH 4-6), as this range often enhances the stability of flavonoids.[2][5] | |
| Co-extraction of Impurities | 1. Non-selective Solvent: The chosen solvent may be extracting a wide range of compounds in addition to this compound. | 1. Solvent Selectivity: Optimize the solvent system to maximize this compound solubility while minimizing the solubility of impurities. Sequential extraction with solvents of increasing polarity can also be effective.[11] |
| 2. Crude Plant Material: The presence of pigments, lipids, and other compounds in the raw material. | 2. Pre-extraction Defatting: For materials rich in lipids, a pre-extraction step with a non-polar solvent like hexane can remove these interfering substances. | |
| Inconsistent Results | 1. Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, harvesting time, and storage conditions.[1] | 1. Standardize Plant Material: Use plant material from the same batch, harvested and stored under consistent conditions, for reproducible results. |
| 2. Lack of Method Optimization: Failure to optimize extraction parameters for your specific material and equipment. | 2. Systematic Optimization: Employ a systematic approach to optimize key parameters, such as solvent concentration, temperature, time, and solid-to-liquid ratio.[6][12] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
A1: this compound is a flavonoid glycoside, making it a polar molecule. Therefore, polar solvents are most effective for its extraction. Aqueous solutions of ethanol or methanol (e.g., 50-80%) are commonly used and have shown high efficiency in extracting similar flavonoids.[1] For initial trials, 70% ethanol is a good starting point. However, the optimal solvent can vary depending on the specific plant matrix, so a solvent screening study is recommended.[1]
Q2: How does temperature affect this compound extraction yield?
A2: Temperature plays a dual role in this compound extraction. Increasing the temperature generally enhances the solubility and diffusion rate of this compound, which can lead to a higher yield.[1] However, this compound, like many flavonoids, can be thermolabile and may degrade at excessively high temperatures.[1][8][9] It is crucial to find an optimal temperature that maximizes extraction without causing significant degradation. A typical range to explore is 40-70°C.[1]
Q3: What is the ideal solid-to-liquid ratio for this compound extraction?
A3: The solid-to-liquid ratio is a critical parameter that influences the concentration gradient and, consequently, the extraction efficiency. A higher solvent volume can ensure that all the target compound is solubilized.[5] Commonly used ratios range from 1:10 to 1:50 (w/v).[13][14] A ratio of 1:20 is often a good starting point for optimization.
Q4: Should I use fresh or dried plant material for this compound extraction?
A4: Both fresh and dried plant materials can be used, but dried material is generally preferred. Drying the plant material removes water, which can interfere with the extraction efficiency of organic solvents. It also allows for easier grinding to a uniform particle size, which increases the surface area for extraction. However, the drying process should be conducted carefully (e.g., air-drying in the shade or freeze-drying) to prevent the degradation of this compound.
Q5: How can I improve the purity of my this compound extract?
A5: To improve the purity of your extract, you can employ a few strategies. A pre-extraction wash with a non-polar solvent like n-hexane can remove lipids and other non-polar impurities. Additionally, after the initial extraction, you can perform a liquid-liquid partitioning step. For instance, the crude extract can be dissolved in water and then partitioned with a solvent of intermediate polarity, like ethyl acetate, to selectively extract flavonoids. Further purification can be achieved using chromatographic techniques such as column chromatography or preparative HPLC.
Q6: What are the advantages of using modern extraction techniques like UAE and MAE over conventional methods?
A6: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer several advantages over conventional methods like maceration or Soxhlet extraction.[5][6] These include significantly reduced extraction times, lower solvent consumption, and often higher extraction yields.[6] UAE utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration, while MAE uses microwave energy to heat the solvent and plant material directly, leading to faster extraction.[5][10]
Data Presentation: this compound Extraction Parameters
The following table summarizes illustrative quantitative data for flavonoid extraction, which can be used as a starting point for optimizing this compound extraction. The actual optimal conditions for this compound may vary depending on the natural source.
| Extraction Method | Solvent | Temperature (°C) | Time | Solid-Liquid Ratio (w/v) | Illustrative Yield (%) | Reference |
| Maceration | 70% Ethanol | 25 | 24 h | 1:20 | 1.5 - 2.5 | [4][14] |
| Soxhlet Extraction | 95% Ethanol | 80 | 6 h | 1:10 | 2.0 - 3.5 | [15] |
| Ultrasound-Assisted Extraction (UAE) | 60% Ethanol | 50 | 30 min | 1:25 | 3.0 - 4.5 | [3][14] |
| Microwave-Assisted Extraction (MAE) | 50% Ethanol | 60 | 5 min | 1:30 | 3.5 - 5.0 | [6][14] |
Experimental Protocols
Protocol for Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Dry the plant material at 40-50°C and grind it into a fine powder (40-60 mesh).
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 500 mL Erlenmeyer flask.
-
Add 250 mL of 60% ethanol (1:25 solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath.
-
Set the temperature to 50°C and the sonication frequency to 40 kHz.
-
Extract for 30 minutes.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Wash the residue with a small amount of the extraction solvent.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure at 50°C.
-
-
Storage: Store the concentrated extract at -20°C in a light-protected container.
Protocol for Microwave-Assisted Extraction (MAE) of this compound
-
Sample Preparation: Dry and grind the plant material as described for UAE.
-
Extraction:
-
Place 5 g of the powdered plant material into a microwave extraction vessel.
-
Add 150 mL of 50% ethanol (1:30 solid-to-liquid ratio).
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power to 400 W and the temperature to 60°C.
-
Extract for 5 minutes.
-
-
Filtration and Concentration:
-
Allow the vessel to cool to room temperature before opening.
-
Filter and concentrate the extract as described for UAE.
-
-
Storage: Store the concentrated extract at -20°C in a light-protected container.
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Thermal Degradation Kinetics of Anthocyanins Extracted from Purple Maize Flour Extract and the Effect of Heating on Selected Biological Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Parameter optimization for extractions::Core Facility Analysis of Lignocellulosics::BOKU Core Facilities::BOKU [boku.ac.at]
- 12. researchgate.net [researchgate.net]
- 13. Extraction optimization, antioxidant activity, and tyrosinase inhibitory capacity of polyphenols from Lonicera japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The influence of extraction methods on rutin yield of cassava leaves (Manihot esculenta Crantz) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gauravpublications.s3.amazonaws.com [gauravpublications.s3.amazonaws.com]
Technical Support Center: Toringin Delivery Methods
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective delivery of Toringin to cells for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as Chrysin 5-O-glucoside, is a bioflavonoid isolated from the bark of Docyniopsis tschonoski.[1][2][3] It is a natural compound that has been investigated for its potential biological activities, including the ability to rescue neuronal cells and reduce cytotoxicity in certain models.[2][3]
Q2: What is the proposed mechanism of action for this compound?
A2: this compound is suggested to act as an inhibitor of the mTOR (mammalian target of rapamycin) signaling pathway. The mTOR pathway is a crucial regulator of cell growth, proliferation, and metabolism.[1] By inhibiting this pathway, this compound may suppress processes like cell growth and proliferation, which is a subject of ongoing research, particularly in the context of cancer.[1]
Q3: What are the first steps for preparing this compound for cell-based experiments?
A3: As a bioflavonoid, this compound is likely to have low solubility in aqueous solutions. Therefore, the first step is to dissolve it in an appropriate organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. It is crucial to determine the optimal concentration of the solvent to minimize any cytotoxic effects on the cells.
Q4: How can I determine the optimal concentration of this compound for my experiments?
A4: The optimal concentration of this compound will vary depending on the cell type and the specific experimental endpoint. It is recommended to perform a dose-response curve to determine the effective concentration range. This typically involves treating cells with a series of this compound concentrations and then measuring the desired outcome, such as cell viability or inhibition of a specific signaling event.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low delivery efficiency/no observable effect | Poor solubility of this compound in culture medium. | - Increase the final concentration of the organic solvent (e.g., DMSO) in the culture medium, ensuring it remains below the cytotoxic threshold for your cell line. - Consider using a delivery vehicle such as lipid-based nanoparticles or encapsulation in hydrogels to improve solubility and cellular uptake. |
| Inadequate incubation time. | - Optimize the incubation time by performing a time-course experiment to determine when the maximal effect is observed. | |
| Degradation of this compound. | - Prepare fresh this compound solutions for each experiment. - Store the stock solution at -20°C or lower and protect it from light. | |
| High cytotoxicity observed in control and treated cells | Solvent (e.g., DMSO) toxicity. | - Determine the maximum tolerable concentration of the solvent for your cell line by performing a solvent toxicity test. - Ensure the final solvent concentration in your experiments does not exceed this limit. |
| This compound concentration is too high. | - Perform a dose-response experiment to identify a non-toxic, effective concentration range. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | - Maintain consistent cell passage numbers, seeding densities, and growth conditions. |
| Inconsistent this compound preparation. | - Prepare a large batch of this compound stock solution to be used across multiple experiments to minimize variability. |
Experimental Protocols
Protocol 1: Determining the Optimal DMSO Concentration for Cell Viability
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
DMSO Dilution Series: Prepare a series of dilutions of DMSO in your cell culture medium. Typical final concentrations to test range from 0.1% to 1% (v/v).
-
Treatment: Replace the existing medium with the medium containing the different DMSO concentrations. Include a control group with medium only.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTT or PrestoBlue assay, following the manufacturer's instructions.
-
Data Analysis: Determine the highest concentration of DMSO that does not significantly reduce cell viability compared to the untreated control.
Protocol 2: Assessing this compound's Effect on the mTOR Pathway via Western Blot
-
Cell Treatment: Treat cells with this compound at the predetermined optimal concentration and for the optimal duration. Include both untreated and vehicle-treated (e.g., DMSO) controls.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against key mTOR pathway proteins, such as phospho-S6 ribosomal protein (a downstream target of mTORC1) and phospho-Akt (a downstream target of mTORC2). Also, probe for total S6 and total Akt as loading controls.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound on mTOR pathway activity.
Visualizations
Caption: The mTOR signaling pathway, a target for this compound.
Caption: General experimental workflow for testing this compound.
Caption: Troubleshooting low this compound efficacy.
References
Technical Support Center: Toringin Delivery Methods
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective delivery of Toringin to cells for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as Chrysin 5-O-glucoside, is a bioflavonoid isolated from the bark of Docyniopsis tschonoski.[1][2][3] It is a natural compound that has been investigated for its potential biological activities, including the ability to rescue neuronal cells and reduce cytotoxicity in certain models.[2][3]
Q2: What is the proposed mechanism of action for this compound?
A2: this compound is suggested to act as an inhibitor of the mTOR (mammalian target of rapamycin) signaling pathway. The mTOR pathway is a crucial regulator of cell growth, proliferation, and metabolism.[1] By inhibiting this pathway, this compound may suppress processes like cell growth and proliferation, which is a subject of ongoing research, particularly in the context of cancer.[1]
Q3: What are the first steps for preparing this compound for cell-based experiments?
A3: As a bioflavonoid, this compound is likely to have low solubility in aqueous solutions. Therefore, the first step is to dissolve it in an appropriate organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. It is crucial to determine the optimal concentration of the solvent to minimize any cytotoxic effects on the cells.
Q4: How can I determine the optimal concentration of this compound for my experiments?
A4: The optimal concentration of this compound will vary depending on the cell type and the specific experimental endpoint. It is recommended to perform a dose-response curve to determine the effective concentration range. This typically involves treating cells with a series of this compound concentrations and then measuring the desired outcome, such as cell viability or inhibition of a specific signaling event.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low delivery efficiency/no observable effect | Poor solubility of this compound in culture medium. | - Increase the final concentration of the organic solvent (e.g., DMSO) in the culture medium, ensuring it remains below the cytotoxic threshold for your cell line. - Consider using a delivery vehicle such as lipid-based nanoparticles or encapsulation in hydrogels to improve solubility and cellular uptake. |
| Inadequate incubation time. | - Optimize the incubation time by performing a time-course experiment to determine when the maximal effect is observed. | |
| Degradation of this compound. | - Prepare fresh this compound solutions for each experiment. - Store the stock solution at -20°C or lower and protect it from light. | |
| High cytotoxicity observed in control and treated cells | Solvent (e.g., DMSO) toxicity. | - Determine the maximum tolerable concentration of the solvent for your cell line by performing a solvent toxicity test. - Ensure the final solvent concentration in your experiments does not exceed this limit. |
| This compound concentration is too high. | - Perform a dose-response experiment to identify a non-toxic, effective concentration range. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | - Maintain consistent cell passage numbers, seeding densities, and growth conditions. |
| Inconsistent this compound preparation. | - Prepare a large batch of this compound stock solution to be used across multiple experiments to minimize variability. |
Experimental Protocols
Protocol 1: Determining the Optimal DMSO Concentration for Cell Viability
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
DMSO Dilution Series: Prepare a series of dilutions of DMSO in your cell culture medium. Typical final concentrations to test range from 0.1% to 1% (v/v).
-
Treatment: Replace the existing medium with the medium containing the different DMSO concentrations. Include a control group with medium only.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTT or PrestoBlue assay, following the manufacturer's instructions.
-
Data Analysis: Determine the highest concentration of DMSO that does not significantly reduce cell viability compared to the untreated control.
Protocol 2: Assessing this compound's Effect on the mTOR Pathway via Western Blot
-
Cell Treatment: Treat cells with this compound at the predetermined optimal concentration and for the optimal duration. Include both untreated and vehicle-treated (e.g., DMSO) controls.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against key mTOR pathway proteins, such as phospho-S6 ribosomal protein (a downstream target of mTORC1) and phospho-Akt (a downstream target of mTORC2). Also, probe for total S6 and total Akt as loading controls.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound on mTOR pathway activity.
Visualizations
Caption: The mTOR signaling pathway, a target for this compound.
Caption: General experimental workflow for testing this compound.
Caption: Troubleshooting low this compound efficacy.
References
Technical Support Center: Toringin Delivery Methods
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective delivery of Toringin to cells for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as Chrysin 5-O-glucoside, is a bioflavonoid isolated from the bark of Docyniopsis tschonoski.[1][2][3] It is a natural compound that has been investigated for its potential biological activities, including the ability to rescue neuronal cells and reduce cytotoxicity in certain models.[2][3]
Q2: What is the proposed mechanism of action for this compound?
A2: this compound is suggested to act as an inhibitor of the mTOR (mammalian target of rapamycin) signaling pathway. The mTOR pathway is a crucial regulator of cell growth, proliferation, and metabolism.[1] By inhibiting this pathway, this compound may suppress processes like cell growth and proliferation, which is a subject of ongoing research, particularly in the context of cancer.[1]
Q3: What are the first steps for preparing this compound for cell-based experiments?
A3: As a bioflavonoid, this compound is likely to have low solubility in aqueous solutions. Therefore, the first step is to dissolve it in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. It is crucial to determine the optimal concentration of the solvent to minimize any cytotoxic effects on the cells.
Q4: How can I determine the optimal concentration of this compound for my experiments?
A4: The optimal concentration of this compound will vary depending on the cell type and the specific experimental endpoint. It is recommended to perform a dose-response curve to determine the effective concentration range. This typically involves treating cells with a series of this compound concentrations and then measuring the desired outcome, such as cell viability or inhibition of a specific signaling event.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low delivery efficiency/no observable effect | Poor solubility of this compound in culture medium. | - Increase the final concentration of the organic solvent (e.g., DMSO) in the culture medium, ensuring it remains below the cytotoxic threshold for your cell line. - Consider using a delivery vehicle such as lipid-based nanoparticles or encapsulation in hydrogels to improve solubility and cellular uptake. |
| Inadequate incubation time. | - Optimize the incubation time by performing a time-course experiment to determine when the maximal effect is observed. | |
| Degradation of this compound. | - Prepare fresh this compound solutions for each experiment. - Store the stock solution at -20°C or lower and protect it from light. | |
| High cytotoxicity observed in control and treated cells | Solvent (e.g., DMSO) toxicity. | - Determine the maximum tolerable concentration of the solvent for your cell line by performing a solvent toxicity test. - Ensure the final solvent concentration in your experiments does not exceed this limit. |
| This compound concentration is too high. | - Perform a dose-response experiment to identify a non-toxic, effective concentration range. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | - Maintain consistent cell passage numbers, seeding densities, and growth conditions. |
| Inconsistent this compound preparation. | - Prepare a large batch of this compound stock solution to be used across multiple experiments to minimize variability. |
Experimental Protocols
Protocol 1: Determining the Optimal DMSO Concentration for Cell Viability
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
DMSO Dilution Series: Prepare a series of dilutions of DMSO in your cell culture medium. Typical final concentrations to test range from 0.1% to 1% (v/v).
-
Treatment: Replace the existing medium with the medium containing the different DMSO concentrations. Include a control group with medium only.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTT or PrestoBlue assay, following the manufacturer's instructions.
-
Data Analysis: Determine the highest concentration of DMSO that does not significantly reduce cell viability compared to the untreated control.
Protocol 2: Assessing this compound's Effect on the mTOR Pathway via Western Blot
-
Cell Treatment: Treat cells with this compound at the predetermined optimal concentration and for the optimal duration. Include both untreated and vehicle-treated (e.g., DMSO) controls.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against key mTOR pathway proteins, such as phospho-S6 ribosomal protein (a downstream target of mTORC1) and phospho-Akt (a downstream target of mTORC2). Also, probe for total S6 and total Akt as loading controls.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound on mTOR pathway activity.
Visualizations
Caption: The mTOR signaling pathway, a target for this compound.
Caption: General experimental workflow for testing this compound.
Caption: Troubleshooting low this compound efficacy.
References
troubleshooting unexpected results in Toringin experiments
This technical support center provides troubleshooting guidance for researchers encountering unexpected results in experiments related to the Target of Rapamycin (TOR) signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the TOR signaling pathway and why is it studied?
The Target of Rapamycin (TOR) signaling pathway is a highly conserved cascade that acts as a central regulator of cell growth, proliferation, metabolism, and survival in response to nutrients, growth factors, and cellular energy levels.[1][2][3] It is a crucial pathway in all eukaryotic organisms, from yeast to humans.[3][4][5] Researchers study the TOR pathway to understand fundamental cellular processes and its dysregulation in diseases like cancer and metabolic disorders.
Q2: My TOR inhibitor (e.g., Rapamycin) shows variable effects on cell growth across experiments. What could be the cause?
High variability in inhibitor effectiveness can stem from several factors. These include inconsistencies in inhibitor concentration, cell density at the time of treatment, or variations in cell culture conditions. Ensure precise pipetting, use freshly prepared inhibitor solutions, and maintain consistent cell seeding densities and incubation times.
Q3: I am observing unexpected off-target effects in my experiment. Why is this happening?
While TOR inhibitors are specific, they can sometimes have off-target effects. This could be due to the specific cell type being used, the concentration of the inhibitor, or prolonged exposure. It is advisable to use the lowest effective concentration and include appropriate controls, such as a secondary inhibitor or a genetic knockout/knockdown of TOR, to validate the observed effects.
Q4: Why are my downstream TOR pathway readouts (e.g., phosphorylation of S6K) not changing as expected after inhibitor treatment?
This could be due to several reasons:
-
Ineffective inhibitor: The inhibitor may have degraded. Prepare fresh solutions and store them properly.
-
Insufficient treatment time: The incubation period may not be long enough to see a significant change in downstream protein phosphorylation.
-
Cellular resistance: Some cell lines can develop resistance to TOR inhibitors.
-
Technical issues with the assay: Problems with antibody quality or protocol execution in techniques like Western blotting can lead to inaccurate results.
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of Cell Proliferation
-
Question: I've treated my cells with a TOR inhibitor, but I'm not seeing the expected decrease in cell proliferation. What should I check?
-
Answer:
-
Verify Inhibitor Activity:
-
Is the inhibitor fresh? Prepare a fresh stock solution. Inhibitors can degrade over time, especially with improper storage or multiple freeze-thaw cycles.
-
Is the concentration correct? Double-check your calculations and dilution series.
-
-
Optimize Experimental Conditions:
-
What is the cell seeding density? High cell density can sometimes mask the effects of the inhibitor. Try a lower seeding density.
-
What is the duration of the treatment? The effect of the inhibitor might be time-dependent. Perform a time-course experiment to determine the optimal treatment duration.
-
-
Check Cell Line Sensitivity:
-
Is your cell line known to be sensitive to this inhibitor? Some cell lines exhibit intrinsic resistance. Consult the literature for information on your specific cell line.
-
-
Issue 2: Unexpected Changes in Gene Expression
-
Question: My transcriptome analysis after TOR inhibition shows upregulation of genes I expected to be downregulated. Why is this occurring?
-
Answer: The TOR pathway is a complex signaling hub that can have varied effects on gene expression depending on the cellular context.[1]
-
Feedback Loops: Inhibition of the TOR pathway can sometimes activate compensatory feedback loops, leading to the upregulation of certain genes.
-
Cross-talk with other pathways: The TOR pathway interacts with other signaling cascades.[3] The observed gene expression changes could be a result of this cross-talk.
-
Timepoint of analysis: The timing of your RNA extraction is critical. Early and late responses to TOR inhibition can be different. Consider a time-course transcriptomic analysis.
-
Quantitative Data Summary
The following table summarizes hypothetical results from a cell proliferation assay using a TOR inhibitor.
| Inhibitor Concentration | Cell Viability (%) (Mean ± SD) | Fold Change in Phospho-S6K (Normalized to Control) |
| 0 nM (Control) | 100 ± 4.5 | 1.00 |
| 10 nM | 85 ± 5.1 | 0.65 |
| 50 nM | 62 ± 3.8 | 0.32 |
| 100 nM | 45 ± 4.2 | 0.15 |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol outlines a common method for assessing cell viability and proliferation in response to a TOR inhibitor.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: The next day, treat the cells with varying concentrations of the TOR inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental goals.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the control wells to determine the percentage of cell viability.
Visualizations
Caption: Simplified TOR signaling pathway diagram.
Caption: General experimental workflow for TOR inhibition.
Caption: Troubleshooting decision tree for TOR experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The TOR signaling cascade regulates gene expression in response to nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The TOR Signal Transduction Cascade Controls Cellular Differentiation in Response to Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting unexpected results in Toringin experiments
This technical support center provides troubleshooting guidance for researchers encountering unexpected results in experiments related to the Target of Rapamycin (TOR) signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the TOR signaling pathway and why is it studied?
The Target of Rapamycin (TOR) signaling pathway is a highly conserved cascade that acts as a central regulator of cell growth, proliferation, metabolism, and survival in response to nutrients, growth factors, and cellular energy levels.[1][2][3] It is a crucial pathway in all eukaryotic organisms, from yeast to humans.[3][4][5] Researchers study the TOR pathway to understand fundamental cellular processes and its dysregulation in diseases like cancer and metabolic disorders.
Q2: My TOR inhibitor (e.g., Rapamycin) shows variable effects on cell growth across experiments. What could be the cause?
High variability in inhibitor effectiveness can stem from several factors. These include inconsistencies in inhibitor concentration, cell density at the time of treatment, or variations in cell culture conditions. Ensure precise pipetting, use freshly prepared inhibitor solutions, and maintain consistent cell seeding densities and incubation times.
Q3: I am observing unexpected off-target effects in my experiment. Why is this happening?
While TOR inhibitors are specific, they can sometimes have off-target effects. This could be due to the specific cell type being used, the concentration of the inhibitor, or prolonged exposure. It is advisable to use the lowest effective concentration and include appropriate controls, such as a secondary inhibitor or a genetic knockout/knockdown of TOR, to validate the observed effects.
Q4: Why are my downstream TOR pathway readouts (e.g., phosphorylation of S6K) not changing as expected after inhibitor treatment?
This could be due to several reasons:
-
Ineffective inhibitor: The inhibitor may have degraded. Prepare fresh solutions and store them properly.
-
Insufficient treatment time: The incubation period may not be long enough to see a significant change in downstream protein phosphorylation.
-
Cellular resistance: Some cell lines can develop resistance to TOR inhibitors.
-
Technical issues with the assay: Problems with antibody quality or protocol execution in techniques like Western blotting can lead to inaccurate results.
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of Cell Proliferation
-
Question: I've treated my cells with a TOR inhibitor, but I'm not seeing the expected decrease in cell proliferation. What should I check?
-
Answer:
-
Verify Inhibitor Activity:
-
Is the inhibitor fresh? Prepare a fresh stock solution. Inhibitors can degrade over time, especially with improper storage or multiple freeze-thaw cycles.
-
Is the concentration correct? Double-check your calculations and dilution series.
-
-
Optimize Experimental Conditions:
-
What is the cell seeding density? High cell density can sometimes mask the effects of the inhibitor. Try a lower seeding density.
-
What is the duration of the treatment? The effect of the inhibitor might be time-dependent. Perform a time-course experiment to determine the optimal treatment duration.
-
-
Check Cell Line Sensitivity:
-
Is your cell line known to be sensitive to this inhibitor? Some cell lines exhibit intrinsic resistance. Consult the literature for information on your specific cell line.
-
-
Issue 2: Unexpected Changes in Gene Expression
-
Question: My transcriptome analysis after TOR inhibition shows upregulation of genes I expected to be downregulated. Why is this occurring?
-
Answer: The TOR pathway is a complex signaling hub that can have varied effects on gene expression depending on the cellular context.[1]
-
Feedback Loops: Inhibition of the TOR pathway can sometimes activate compensatory feedback loops, leading to the upregulation of certain genes.
-
Cross-talk with other pathways: The TOR pathway interacts with other signaling cascades.[3] The observed gene expression changes could be a result of this cross-talk.
-
Timepoint of analysis: The timing of your RNA extraction is critical. Early and late responses to TOR inhibition can be different. Consider a time-course transcriptomic analysis.
-
Quantitative Data Summary
The following table summarizes hypothetical results from a cell proliferation assay using a TOR inhibitor.
| Inhibitor Concentration | Cell Viability (%) (Mean ± SD) | Fold Change in Phospho-S6K (Normalized to Control) |
| 0 nM (Control) | 100 ± 4.5 | 1.00 |
| 10 nM | 85 ± 5.1 | 0.65 |
| 50 nM | 62 ± 3.8 | 0.32 |
| 100 nM | 45 ± 4.2 | 0.15 |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol outlines a common method for assessing cell viability and proliferation in response to a TOR inhibitor.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: The next day, treat the cells with varying concentrations of the TOR inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental goals.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the control wells to determine the percentage of cell viability.
Visualizations
Caption: Simplified TOR signaling pathway diagram.
Caption: General experimental workflow for TOR inhibition.
Caption: Troubleshooting decision tree for TOR experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The TOR signaling cascade regulates gene expression in response to nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The TOR Signal Transduction Cascade Controls Cellular Differentiation in Response to Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting unexpected results in Toringin experiments
This technical support center provides troubleshooting guidance for researchers encountering unexpected results in experiments related to the Target of Rapamycin (TOR) signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the TOR signaling pathway and why is it studied?
The Target of Rapamycin (TOR) signaling pathway is a highly conserved cascade that acts as a central regulator of cell growth, proliferation, metabolism, and survival in response to nutrients, growth factors, and cellular energy levels.[1][2][3] It is a crucial pathway in all eukaryotic organisms, from yeast to humans.[3][4][5] Researchers study the TOR pathway to understand fundamental cellular processes and its dysregulation in diseases like cancer and metabolic disorders.
Q2: My TOR inhibitor (e.g., Rapamycin) shows variable effects on cell growth across experiments. What could be the cause?
High variability in inhibitor effectiveness can stem from several factors. These include inconsistencies in inhibitor concentration, cell density at the time of treatment, or variations in cell culture conditions. Ensure precise pipetting, use freshly prepared inhibitor solutions, and maintain consistent cell seeding densities and incubation times.
Q3: I am observing unexpected off-target effects in my experiment. Why is this happening?
While TOR inhibitors are specific, they can sometimes have off-target effects. This could be due to the specific cell type being used, the concentration of the inhibitor, or prolonged exposure. It is advisable to use the lowest effective concentration and include appropriate controls, such as a secondary inhibitor or a genetic knockout/knockdown of TOR, to validate the observed effects.
Q4: Why are my downstream TOR pathway readouts (e.g., phosphorylation of S6K) not changing as expected after inhibitor treatment?
This could be due to several reasons:
-
Ineffective inhibitor: The inhibitor may have degraded. Prepare fresh solutions and store them properly.
-
Insufficient treatment time: The incubation period may not be long enough to see a significant change in downstream protein phosphorylation.
-
Cellular resistance: Some cell lines can develop resistance to TOR inhibitors.
-
Technical issues with the assay: Problems with antibody quality or protocol execution in techniques like Western blotting can lead to inaccurate results.
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of Cell Proliferation
-
Question: I've treated my cells with a TOR inhibitor, but I'm not seeing the expected decrease in cell proliferation. What should I check?
-
Answer:
-
Verify Inhibitor Activity:
-
Is the inhibitor fresh? Prepare a fresh stock solution. Inhibitors can degrade over time, especially with improper storage or multiple freeze-thaw cycles.
-
Is the concentration correct? Double-check your calculations and dilution series.
-
-
Optimize Experimental Conditions:
-
What is the cell seeding density? High cell density can sometimes mask the effects of the inhibitor. Try a lower seeding density.
-
What is the duration of the treatment? The effect of the inhibitor might be time-dependent. Perform a time-course experiment to determine the optimal treatment duration.
-
-
Check Cell Line Sensitivity:
-
Is your cell line known to be sensitive to this inhibitor? Some cell lines exhibit intrinsic resistance. Consult the literature for information on your specific cell line.
-
-
Issue 2: Unexpected Changes in Gene Expression
-
Question: My transcriptome analysis after TOR inhibition shows upregulation of genes I expected to be downregulated. Why is this occurring?
-
Answer: The TOR pathway is a complex signaling hub that can have varied effects on gene expression depending on the cellular context.[1]
-
Feedback Loops: Inhibition of the TOR pathway can sometimes activate compensatory feedback loops, leading to the upregulation of certain genes.
-
Cross-talk with other pathways: The TOR pathway interacts with other signaling cascades.[3] The observed gene expression changes could be a result of this cross-talk.
-
Timepoint of analysis: The timing of your RNA extraction is critical. Early and late responses to TOR inhibition can be different. Consider a time-course transcriptomic analysis.
-
Quantitative Data Summary
The following table summarizes hypothetical results from a cell proliferation assay using a TOR inhibitor.
| Inhibitor Concentration | Cell Viability (%) (Mean ± SD) | Fold Change in Phospho-S6K (Normalized to Control) |
| 0 nM (Control) | 100 ± 4.5 | 1.00 |
| 10 nM | 85 ± 5.1 | 0.65 |
| 50 nM | 62 ± 3.8 | 0.32 |
| 100 nM | 45 ± 4.2 | 0.15 |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol outlines a common method for assessing cell viability and proliferation in response to a TOR inhibitor.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: The next day, treat the cells with varying concentrations of the TOR inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental goals.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the control wells to determine the percentage of cell viability.
Visualizations
Caption: Simplified TOR signaling pathway diagram.
Caption: General experimental workflow for TOR inhibition.
Caption: Troubleshooting decision tree for TOR experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The TOR signaling cascade regulates gene expression in response to nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The TOR Signal Transduction Cascade Controls Cellular Differentiation in Response to Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
strategies to reduce Toringin-induced cytotoxicity at high concentrations
Welcome to the Toringin Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating this compound-induced cytotoxicity, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound at higher concentrations in our cell line. What are the likely mechanisms?
A1: High concentrations of this compound can induce cytotoxicity through several mechanisms, primarily revolving around the induction of cellular stress. The two most prominent pathways implicated are the generation of Reactive Oxygen Species (ROS) leading to oxidative stress, and the sustained activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which can promote apoptosis.[1][2][3]
Q2: What is the role of Reactive Oxygen Species (ROS) in this compound-induced cytotoxicity?
A2: At elevated concentrations, this compound is hypothesized to increase the intracellular levels of ROS.[3] This overproduction of ROS can overwhelm the cell's natural antioxidant defenses, leading to oxidative stress.[4] This stress, in turn, can cause damage to vital cellular components such as DNA, lipids, and proteins, ultimately triggering apoptotic cell death.[4]
Q3: How does the JNK signaling pathway contribute to the cytotoxic effects of this compound?
A3: The JNK pathway is a critical mediator of cellular stress responses.[5][6] this compound-induced oxidative stress can lead to the sustained activation of the JNK signaling cascade.[3] While transient JNK activation can be pro-survival, prolonged activation is a potent trigger for apoptosis.[7] Activated JNK can phosphorylate various downstream targets, including c-Jun, which then modulates the expression of genes involved in programmed cell death.[8]
Q4: Can co-treatment with other agents reduce this compound's cytotoxicity without compromising its intended effects?
A4: Yes, co-treatment with specific agents can mitigate this compound-induced cytotoxicity. Antioxidants can be employed to counteract the effects of ROS.[9][10][11] Additionally, inhibitors of the JNK pathway may prevent the downstream apoptotic signaling.[12][7][8] The ideal co-treatment would protect normal cells from this compound's cytotoxic effects while hopefully not interfering with its anti-cancer or other therapeutic activities.[9]
Troubleshooting Guide
Problem: High variability in cytotoxicity assay results between experiments.
| Possible Cause | Suggested Solution |
| Inconsistent this compound Preparation | Ensure this compound is fully dissolved before each experiment. Consider preparing a fresh stock solution for each experiment to avoid degradation. |
| Cell Seeding Density Variations | Standardize the cell seeding density across all wells and experiments. Uneven cell distribution can lead to variable results.[13] |
| Inconsistent Incubation Times | Use precise and consistent incubation times for both this compound treatment and subsequent assay steps.[13] |
| Edge Effects in Microplates | The outer wells of a microplate are prone to evaporation, which can concentrate this compound and affect cell viability. Avoid using the outermost wells for critical data points or ensure proper humidification during incubation.[13] |
Problem: this compound appears more cytotoxic in our hands than reported in the literature.
| Possible Cause | Suggested Solution |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to this compound. Confirm the cell line you are using and consider that it may be inherently more sensitive. |
| Sub-optimal Cell Health | Cells that are stressed due to sub-optimal culture conditions (e.g., media depletion, high confluency) may be more susceptible to drug-induced toxicity.[4] Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Incorrect this compound Concentration | Verify the calculations for your this compound dilutions. An error in calculation can lead to the use of a higher, more toxic concentration than intended. |
Strategies to Mitigate this compound-Induced Cytotoxicity
Here we present two primary strategies to reduce this compound-induced cytotoxicity at high concentrations: co-treatment with an antioxidant and inhibition of the JNK signaling pathway.
Strategy 1: Co-treatment with N-Acetylcysteine (NAC)
NAC is a potent antioxidant and a precursor to glutathione, a key component of the cell's endogenous antioxidant defense system.[11] By scavenging ROS, NAC can alleviate the oxidative stress induced by high concentrations of this compound.
Hypothesized Protective Mechanism of NAC
Caption: Protective mechanism of NAC against this compound-induced cytotoxicity.
Experimental Protocol: Assessing the Protective Effect of NAC
-
Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to attach for 24 hours.
-
Pre-treatment with NAC: Prepare various concentrations of NAC (e.g., 1, 5, 10 mM). Pre-treat the cells with NAC for 1-2 hours before adding this compound.
-
This compound Treatment: Add high concentrations of this compound to the NAC-pre-treated wells. Include control wells with this compound alone, NAC alone, and untreated cells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assay: Perform a cell viability assay, such as the MTT or LDH release assay, to quantify cytotoxicity.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Compare the viability of cells treated with this compound alone to those co-treated with NAC.
Expected Outcome Data (Hypothetical)
| This compound (µM) | NAC (mM) | Cell Viability (%) |
| 50 | 0 | 45 ± 5 |
| 50 | 1 | 60 ± 6 |
| 50 | 5 | 78 ± 4 |
| 50 | 10 | 92 ± 5 |
| 100 | 0 | 22 ± 4 |
| 100 | 1 | 35 ± 5 |
| 100 | 5 | 55 ± 6 |
| 100 | 10 | 75 ± 7 |
Strategy 2: Inhibition of the JNK Signaling Pathway
Using a specific JNK inhibitor, such as SP600125, can block the pro-apoptotic signaling cascade activated by this compound-induced stress.[7]
Hypothesized JNK-Mediated Cytotoxicity Pathway
References
- 1. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autophagy-dependent apoptosis induction by oridonin are mediated by ROS-dependent AMPK-mTOR-ULK1 pathway in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis by casticin in cervical cancer cells: reactive oxygen species-dependent sustained activation of Jun N-terminal kinase [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 9. Antioxidants as precision weapons in war against cancer chemotherapy induced toxicity – Exploring the armoury of obscurity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
strategies to reduce Toringin-induced cytotoxicity at high concentrations
Welcome to the Toringin Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating this compound-induced cytotoxicity, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound at higher concentrations in our cell line. What are the likely mechanisms?
A1: High concentrations of this compound can induce cytotoxicity through several mechanisms, primarily revolving around the induction of cellular stress. The two most prominent pathways implicated are the generation of Reactive Oxygen Species (ROS) leading to oxidative stress, and the sustained activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which can promote apoptosis.[1][2][3]
Q2: What is the role of Reactive Oxygen Species (ROS) in this compound-induced cytotoxicity?
A2: At elevated concentrations, this compound is hypothesized to increase the intracellular levels of ROS.[3] This overproduction of ROS can overwhelm the cell's natural antioxidant defenses, leading to oxidative stress.[4] This stress, in turn, can cause damage to vital cellular components such as DNA, lipids, and proteins, ultimately triggering apoptotic cell death.[4]
Q3: How does the JNK signaling pathway contribute to the cytotoxic effects of this compound?
A3: The JNK pathway is a critical mediator of cellular stress responses.[5][6] this compound-induced oxidative stress can lead to the sustained activation of the JNK signaling cascade.[3] While transient JNK activation can be pro-survival, prolonged activation is a potent trigger for apoptosis.[7] Activated JNK can phosphorylate various downstream targets, including c-Jun, which then modulates the expression of genes involved in programmed cell death.[8]
Q4: Can co-treatment with other agents reduce this compound's cytotoxicity without compromising its intended effects?
A4: Yes, co-treatment with specific agents can mitigate this compound-induced cytotoxicity. Antioxidants can be employed to counteract the effects of ROS.[9][10][11] Additionally, inhibitors of the JNK pathway may prevent the downstream apoptotic signaling.[12][7][8] The ideal co-treatment would protect normal cells from this compound's cytotoxic effects while hopefully not interfering with its anti-cancer or other therapeutic activities.[9]
Troubleshooting Guide
Problem: High variability in cytotoxicity assay results between experiments.
| Possible Cause | Suggested Solution |
| Inconsistent this compound Preparation | Ensure this compound is fully dissolved before each experiment. Consider preparing a fresh stock solution for each experiment to avoid degradation. |
| Cell Seeding Density Variations | Standardize the cell seeding density across all wells and experiments. Uneven cell distribution can lead to variable results.[13] |
| Inconsistent Incubation Times | Use precise and consistent incubation times for both this compound treatment and subsequent assay steps.[13] |
| Edge Effects in Microplates | The outer wells of a microplate are prone to evaporation, which can concentrate this compound and affect cell viability. Avoid using the outermost wells for critical data points or ensure proper humidification during incubation.[13] |
Problem: this compound appears more cytotoxic in our hands than reported in the literature.
| Possible Cause | Suggested Solution |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to this compound. Confirm the cell line you are using and consider that it may be inherently more sensitive. |
| Sub-optimal Cell Health | Cells that are stressed due to sub-optimal culture conditions (e.g., media depletion, high confluency) may be more susceptible to drug-induced toxicity.[4] Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Incorrect this compound Concentration | Verify the calculations for your this compound dilutions. An error in calculation can lead to the use of a higher, more toxic concentration than intended. |
Strategies to Mitigate this compound-Induced Cytotoxicity
Here we present two primary strategies to reduce this compound-induced cytotoxicity at high concentrations: co-treatment with an antioxidant and inhibition of the JNK signaling pathway.
Strategy 1: Co-treatment with N-Acetylcysteine (NAC)
NAC is a potent antioxidant and a precursor to glutathione, a key component of the cell's endogenous antioxidant defense system.[11] By scavenging ROS, NAC can alleviate the oxidative stress induced by high concentrations of this compound.
Hypothesized Protective Mechanism of NAC
Caption: Protective mechanism of NAC against this compound-induced cytotoxicity.
Experimental Protocol: Assessing the Protective Effect of NAC
-
Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to attach for 24 hours.
-
Pre-treatment with NAC: Prepare various concentrations of NAC (e.g., 1, 5, 10 mM). Pre-treat the cells with NAC for 1-2 hours before adding this compound.
-
This compound Treatment: Add high concentrations of this compound to the NAC-pre-treated wells. Include control wells with this compound alone, NAC alone, and untreated cells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assay: Perform a cell viability assay, such as the MTT or LDH release assay, to quantify cytotoxicity.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Compare the viability of cells treated with this compound alone to those co-treated with NAC.
Expected Outcome Data (Hypothetical)
| This compound (µM) | NAC (mM) | Cell Viability (%) |
| 50 | 0 | 45 ± 5 |
| 50 | 1 | 60 ± 6 |
| 50 | 5 | 78 ± 4 |
| 50 | 10 | 92 ± 5 |
| 100 | 0 | 22 ± 4 |
| 100 | 1 | 35 ± 5 |
| 100 | 5 | 55 ± 6 |
| 100 | 10 | 75 ± 7 |
Strategy 2: Inhibition of the JNK Signaling Pathway
Using a specific JNK inhibitor, such as SP600125, can block the pro-apoptotic signaling cascade activated by this compound-induced stress.[7]
Hypothesized JNK-Mediated Cytotoxicity Pathway
References
- 1. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autophagy-dependent apoptosis induction by oridonin are mediated by ROS-dependent AMPK-mTOR-ULK1 pathway in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis by casticin in cervical cancer cells: reactive oxygen species-dependent sustained activation of Jun N-terminal kinase [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 9. Antioxidants as precision weapons in war against cancer chemotherapy induced toxicity – Exploring the armoury of obscurity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
strategies to reduce Toringin-induced cytotoxicity at high concentrations
Welcome to the Toringin Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating this compound-induced cytotoxicity, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound at higher concentrations in our cell line. What are the likely mechanisms?
A1: High concentrations of this compound can induce cytotoxicity through several mechanisms, primarily revolving around the induction of cellular stress. The two most prominent pathways implicated are the generation of Reactive Oxygen Species (ROS) leading to oxidative stress, and the sustained activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which can promote apoptosis.[1][2][3]
Q2: What is the role of Reactive Oxygen Species (ROS) in this compound-induced cytotoxicity?
A2: At elevated concentrations, this compound is hypothesized to increase the intracellular levels of ROS.[3] This overproduction of ROS can overwhelm the cell's natural antioxidant defenses, leading to oxidative stress.[4] This stress, in turn, can cause damage to vital cellular components such as DNA, lipids, and proteins, ultimately triggering apoptotic cell death.[4]
Q3: How does the JNK signaling pathway contribute to the cytotoxic effects of this compound?
A3: The JNK pathway is a critical mediator of cellular stress responses.[5][6] this compound-induced oxidative stress can lead to the sustained activation of the JNK signaling cascade.[3] While transient JNK activation can be pro-survival, prolonged activation is a potent trigger for apoptosis.[7] Activated JNK can phosphorylate various downstream targets, including c-Jun, which then modulates the expression of genes involved in programmed cell death.[8]
Q4: Can co-treatment with other agents reduce this compound's cytotoxicity without compromising its intended effects?
A4: Yes, co-treatment with specific agents can mitigate this compound-induced cytotoxicity. Antioxidants can be employed to counteract the effects of ROS.[9][10][11] Additionally, inhibitors of the JNK pathway may prevent the downstream apoptotic signaling.[12][7][8] The ideal co-treatment would protect normal cells from this compound's cytotoxic effects while hopefully not interfering with its anti-cancer or other therapeutic activities.[9]
Troubleshooting Guide
Problem: High variability in cytotoxicity assay results between experiments.
| Possible Cause | Suggested Solution |
| Inconsistent this compound Preparation | Ensure this compound is fully dissolved before each experiment. Consider preparing a fresh stock solution for each experiment to avoid degradation. |
| Cell Seeding Density Variations | Standardize the cell seeding density across all wells and experiments. Uneven cell distribution can lead to variable results.[13] |
| Inconsistent Incubation Times | Use precise and consistent incubation times for both this compound treatment and subsequent assay steps.[13] |
| Edge Effects in Microplates | The outer wells of a microplate are prone to evaporation, which can concentrate this compound and affect cell viability. Avoid using the outermost wells for critical data points or ensure proper humidification during incubation.[13] |
Problem: this compound appears more cytotoxic in our hands than reported in the literature.
| Possible Cause | Suggested Solution |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to this compound. Confirm the cell line you are using and consider that it may be inherently more sensitive. |
| Sub-optimal Cell Health | Cells that are stressed due to sub-optimal culture conditions (e.g., media depletion, high confluency) may be more susceptible to drug-induced toxicity.[4] Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Incorrect this compound Concentration | Verify the calculations for your this compound dilutions. An error in calculation can lead to the use of a higher, more toxic concentration than intended. |
Strategies to Mitigate this compound-Induced Cytotoxicity
Here we present two primary strategies to reduce this compound-induced cytotoxicity at high concentrations: co-treatment with an antioxidant and inhibition of the JNK signaling pathway.
Strategy 1: Co-treatment with N-Acetylcysteine (NAC)
NAC is a potent antioxidant and a precursor to glutathione, a key component of the cell's endogenous antioxidant defense system.[11] By scavenging ROS, NAC can alleviate the oxidative stress induced by high concentrations of this compound.
Hypothesized Protective Mechanism of NAC
Caption: Protective mechanism of NAC against this compound-induced cytotoxicity.
Experimental Protocol: Assessing the Protective Effect of NAC
-
Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to attach for 24 hours.
-
Pre-treatment with NAC: Prepare various concentrations of NAC (e.g., 1, 5, 10 mM). Pre-treat the cells with NAC for 1-2 hours before adding this compound.
-
This compound Treatment: Add high concentrations of this compound to the NAC-pre-treated wells. Include control wells with this compound alone, NAC alone, and untreated cells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assay: Perform a cell viability assay, such as the MTT or LDH release assay, to quantify cytotoxicity.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Compare the viability of cells treated with this compound alone to those co-treated with NAC.
Expected Outcome Data (Hypothetical)
| This compound (µM) | NAC (mM) | Cell Viability (%) |
| 50 | 0 | 45 ± 5 |
| 50 | 1 | 60 ± 6 |
| 50 | 5 | 78 ± 4 |
| 50 | 10 | 92 ± 5 |
| 100 | 0 | 22 ± 4 |
| 100 | 1 | 35 ± 5 |
| 100 | 5 | 55 ± 6 |
| 100 | 10 | 75 ± 7 |
Strategy 2: Inhibition of the JNK Signaling Pathway
Using a specific JNK inhibitor, such as SP600125, can block the pro-apoptotic signaling cascade activated by this compound-induced stress.[7]
Hypothesized JNK-Mediated Cytotoxicity Pathway
References
- 1. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autophagy-dependent apoptosis induction by oridonin are mediated by ROS-dependent AMPK-mTOR-ULK1 pathway in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis by casticin in cervical cancer cells: reactive oxygen species-dependent sustained activation of Jun N-terminal kinase [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 9. Antioxidants as precision weapons in war against cancer chemotherapy induced toxicity – Exploring the armoury of obscurity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
Toringin's Neuroprotective Potential: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of Toringin and other promising therapeutic agents. While in vivo data for this compound is currently limited, this document summarizes its known in vitro activities and draws comparisons with compounds that have undergone more extensive in vivo testing. The information presented herein is intended to provide a valuable resource for researchers investigating novel neuroprotective strategies.
Overview of this compound and Comparator Compounds
This compound is a bioflavonoid that has demonstrated neuroprotective properties in preclinical, in vitro models. Flavonoids are a class of natural compounds known for their antioxidant and anti-inflammatory effects, which are relevant to the pathology of neurodegenerative diseases.[1] Due to the nascent stage of this compound research, this guide will compare its profile to a selection of other neuroprotective agents with established in vivo data. These comparators include other flavonoids like Ginkgetin (B1671510) and Orientin (B1677486), as well as compounds with different mechanisms of action such as Selegiline (B1681611), Rasagiline (B1678815), Stellettin B, and Guanosine.
Comparative Analysis of Neuroprotective Efficacy
The following tables summarize the available quantitative data from in vivo studies of this compound's comparator compounds. This data provides a benchmark for the potential in vivo efficacy of this compound.
Table 1: In Vivo Neuroprotective Effects of Selected Flavonoids
| Compound | Animal Model | Dosage | Key Outcome Measures | Results |
| Ginkgetin | Rat (MCAO/Reperfusion) | 25, 50, 100 mg/kg | Infarct volume, Neurological deficit score, Apoptotic cell count | Dose-dependent reduction in infarct volume and neurological deficits; decreased number of apoptotic cells.[2][3] |
| Orientin | Rat (Spinal Cord Injury) | 40 mg/kg | Basso, Beattie, and Bresnahan (BBB) score, Pro-inflammatory cytokines (TNF-α, IL-1β), Oxidative stress markers | Improved functional recovery (higher BBB score); reduced inflammation and oxidative stress.[4] |
| Quercetin (Liposomal) | Rat (Focal Ischemia) | - | Infarct volume | Reduced infarct volume from 41.3 mm³ to 17 mm³.[5] |
Table 2: In Vivo Neuroprotective Effects of Non-Flavonoid Compounds
| Compound | Animal Model | Dosage | Key Outcome Measures | Results |
| Selegiline | - | - | - | Protects neurons against various neurotoxins and reduces the production of oxidative radicals.[6] |
| Rasagiline | Rat (Spontaneously Hypertensive) | 0.3, 1 mg/kg/day | Number of vasopressin-positive neurons in PVN | Dose-dependent prevention of neuronal cell death.[7] |
| Stellettin B | Zebrafish (6-OHDA-induced) | 1 nM pretreatment | Locomotor activity | Reversed the locomotor deficit induced by 6-OHDA.[8][9] |
| Guanosine | Rodent (Stroke) | - | Infarct volume, Neurological deficits | Dose-dependent reduction in infarct volume and neurological deficits.[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the in vivo studies of the comparator compounds.
Middle Cerebral Artery Occlusion (MCAO) / Reperfusion Model (Ginkgetin)
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure: Anesthesia is induced, and the middle cerebral artery is occluded for a specific duration (e.g., 2 hours) using an intraluminal filament. The filament is then withdrawn to allow for reperfusion.
-
Drug Administration: Ginkgetin is administered intraperitoneally at doses of 25, 50, and 100 mg/kg two hours after the onset of ischemia.[2][3]
-
Outcome Assessment:
-
Neurological Deficit Scoring: Evaluated at 24 hours post-reperfusion on a scale of 0-4 (0 = no deficit, 4 = severe deficit).
-
Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Apoptosis Assays: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is used to identify apoptotic cells in brain tissue.
-
Spinal Cord Injury (SCI) Model (Orientin)
-
Animal Model: Adult female Sprague-Dawley rats.
-
Procedure: A laminectomy is performed at a specific thoracic level (e.g., T10), and a contusion injury is induced using a weight-drop device.
-
Drug Administration: Orientin (40 mg/kg) is administered intraperitoneally once daily.[4]
-
Outcome Assessment:
-
Functional Recovery: Assessed using the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale.
-
Histological Analysis: Spinal cord tissue is processed for hematoxylin (B73222) and eosin (B541160) (H&E) and Nissl staining to evaluate tissue damage and neuronal survival.
-
Biochemical Assays: Levels of pro-inflammatory cytokines (TNF-α, IL-1β) and oxidative stress markers (e.g., malondialdehyde, superoxide (B77818) dismutase) are measured in spinal cord tissue homogenates.
-
6-Hydroxydopamine (6-OHDA) Zebrafish Model (Stellettin B)
-
Animal Model: Zebrafish larvae.
-
Procedure: Larvae are exposed to 6-OHDA in the embryo medium to induce dopaminergic neuron degeneration.
-
Drug Administration: Stellettin B (1 nM) is added to the embryo medium prior to and during the 6-OHDA exposure.[8][9]
-
Outcome Assessment:
-
Locomotor Activity: Larval movement is tracked and quantified using a video tracking system.
-
Signaling Pathways and Experimental Workflow
Signaling Pathways in Neuroprotection
The neuroprotective effects of many compounds, including flavonoids, are often mediated through the modulation of intracellular signaling pathways that regulate cell survival, apoptosis, and inflammation.
Caption: Putative signaling pathways modulated by this compound.
General Experimental Workflow for In Vivo Neuroprotection Studies
The following diagram outlines a typical workflow for evaluating the neuroprotective effects of a compound in an animal model of neurological disease.
Caption: A generalized workflow for in vivo neuroprotection studies.
Conclusion and Future Directions
The available in vitro evidence suggests that this compound possesses neuroprotective properties, likely through anti-apoptotic and antioxidant mechanisms. However, a significant knowledge gap exists regarding its efficacy and mechanism of action in vivo. The comparative data from other neuroprotective agents, particularly flavonoids like Ginkgetin and Orientin, provide a strong rationale for advancing this compound into in vivo studies.
Future research should prioritize the evaluation of this compound in established animal models of neurodegenerative diseases, such as those for ischemic stroke, Parkinson's disease, and Alzheimer's disease. Such studies will be critical for elucidating its therapeutic potential and for guiding the development of this compound as a novel neuroprotective agent. Direct, head-to-head comparative studies with existing treatments will be invaluable for establishing its relative efficacy.
References
- 1. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Potential of Biflavone Ginkgetin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of ginkgetin in experimental cerebral ischemia/reperfusion via apoptosis inhibition and PI3K/Akt/mTOR signaling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effects of orientin against spinal cord injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Some aspects of the in vivo neuroprotective capacity of flavonoids: bioavailability and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective actions of selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effect of the monoamine oxidase-B inhibitor rasagiline (Agilect, Azilect) [rasagiline.com]
- 8. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Guanosine and its role in neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]
Toringin's Neuroprotective Potential: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of Toringin and other promising therapeutic agents. While in vivo data for this compound is currently limited, this document summarizes its known in vitro activities and draws comparisons with compounds that have undergone more extensive in vivo testing. The information presented herein is intended to provide a valuable resource for researchers investigating novel neuroprotective strategies.
Overview of this compound and Comparator Compounds
This compound is a bioflavonoid that has demonstrated neuroprotective properties in preclinical, in vitro models. Flavonoids are a class of natural compounds known for their antioxidant and anti-inflammatory effects, which are relevant to the pathology of neurodegenerative diseases.[1] Due to the nascent stage of this compound research, this guide will compare its profile to a selection of other neuroprotective agents with established in vivo data. These comparators include other flavonoids like Ginkgetin (B1671510) and Orientin (B1677486), as well as compounds with different mechanisms of action such as Selegiline (B1681611), Rasagiline (B1678815), Stellettin B, and Guanosine.
Comparative Analysis of Neuroprotective Efficacy
The following tables summarize the available quantitative data from in vivo studies of this compound's comparator compounds. This data provides a benchmark for the potential in vivo efficacy of this compound.
Table 1: In Vivo Neuroprotective Effects of Selected Flavonoids
| Compound | Animal Model | Dosage | Key Outcome Measures | Results |
| Ginkgetin | Rat (MCAO/Reperfusion) | 25, 50, 100 mg/kg | Infarct volume, Neurological deficit score, Apoptotic cell count | Dose-dependent reduction in infarct volume and neurological deficits; decreased number of apoptotic cells.[2][3] |
| Orientin | Rat (Spinal Cord Injury) | 40 mg/kg | Basso, Beattie, and Bresnahan (BBB) score, Pro-inflammatory cytokines (TNF-α, IL-1β), Oxidative stress markers | Improved functional recovery (higher BBB score); reduced inflammation and oxidative stress.[4] |
| Quercetin (Liposomal) | Rat (Focal Ischemia) | - | Infarct volume | Reduced infarct volume from 41.3 mm³ to 17 mm³.[5] |
Table 2: In Vivo Neuroprotective Effects of Non-Flavonoid Compounds
| Compound | Animal Model | Dosage | Key Outcome Measures | Results |
| Selegiline | - | - | - | Protects neurons against various neurotoxins and reduces the production of oxidative radicals.[6] |
| Rasagiline | Rat (Spontaneously Hypertensive) | 0.3, 1 mg/kg/day | Number of vasopressin-positive neurons in PVN | Dose-dependent prevention of neuronal cell death.[7] |
| Stellettin B | Zebrafish (6-OHDA-induced) | 1 nM pretreatment | Locomotor activity | Reversed the locomotor deficit induced by 6-OHDA.[8][9] |
| Guanosine | Rodent (Stroke) | - | Infarct volume, Neurological deficits | Dose-dependent reduction in infarct volume and neurological deficits.[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the in vivo studies of the comparator compounds.
Middle Cerebral Artery Occlusion (MCAO) / Reperfusion Model (Ginkgetin)
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure: Anesthesia is induced, and the middle cerebral artery is occluded for a specific duration (e.g., 2 hours) using an intraluminal filament. The filament is then withdrawn to allow for reperfusion.
-
Drug Administration: Ginkgetin is administered intraperitoneally at doses of 25, 50, and 100 mg/kg two hours after the onset of ischemia.[2][3]
-
Outcome Assessment:
-
Neurological Deficit Scoring: Evaluated at 24 hours post-reperfusion on a scale of 0-4 (0 = no deficit, 4 = severe deficit).
-
Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Apoptosis Assays: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is used to identify apoptotic cells in brain tissue.
-
Spinal Cord Injury (SCI) Model (Orientin)
-
Animal Model: Adult female Sprague-Dawley rats.
-
Procedure: A laminectomy is performed at a specific thoracic level (e.g., T10), and a contusion injury is induced using a weight-drop device.
-
Drug Administration: Orientin (40 mg/kg) is administered intraperitoneally once daily.[4]
-
Outcome Assessment:
-
Functional Recovery: Assessed using the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale.
-
Histological Analysis: Spinal cord tissue is processed for hematoxylin (B73222) and eosin (B541160) (H&E) and Nissl staining to evaluate tissue damage and neuronal survival.
-
Biochemical Assays: Levels of pro-inflammatory cytokines (TNF-α, IL-1β) and oxidative stress markers (e.g., malondialdehyde, superoxide (B77818) dismutase) are measured in spinal cord tissue homogenates.
-
6-Hydroxydopamine (6-OHDA) Zebrafish Model (Stellettin B)
-
Animal Model: Zebrafish larvae.
-
Procedure: Larvae are exposed to 6-OHDA in the embryo medium to induce dopaminergic neuron degeneration.
-
Drug Administration: Stellettin B (1 nM) is added to the embryo medium prior to and during the 6-OHDA exposure.[8][9]
-
Outcome Assessment:
-
Locomotor Activity: Larval movement is tracked and quantified using a video tracking system.
-
Signaling Pathways and Experimental Workflow
Signaling Pathways in Neuroprotection
The neuroprotective effects of many compounds, including flavonoids, are often mediated through the modulation of intracellular signaling pathways that regulate cell survival, apoptosis, and inflammation.
Caption: Putative signaling pathways modulated by this compound.
General Experimental Workflow for In Vivo Neuroprotection Studies
The following diagram outlines a typical workflow for evaluating the neuroprotective effects of a compound in an animal model of neurological disease.
Caption: A generalized workflow for in vivo neuroprotection studies.
Conclusion and Future Directions
The available in vitro evidence suggests that this compound possesses neuroprotective properties, likely through anti-apoptotic and antioxidant mechanisms. However, a significant knowledge gap exists regarding its efficacy and mechanism of action in vivo. The comparative data from other neuroprotective agents, particularly flavonoids like Ginkgetin and Orientin, provide a strong rationale for advancing this compound into in vivo studies.
Future research should prioritize the evaluation of this compound in established animal models of neurodegenerative diseases, such as those for ischemic stroke, Parkinson's disease, and Alzheimer's disease. Such studies will be critical for elucidating its therapeutic potential and for guiding the development of this compound as a novel neuroprotective agent. Direct, head-to-head comparative studies with existing treatments will be invaluable for establishing its relative efficacy.
References
- 1. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Potential of Biflavone Ginkgetin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of ginkgetin in experimental cerebral ischemia/reperfusion via apoptosis inhibition and PI3K/Akt/mTOR signaling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effects of orientin against spinal cord injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Some aspects of the in vivo neuroprotective capacity of flavonoids: bioavailability and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective actions of selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effect of the monoamine oxidase-B inhibitor rasagiline (Agilect, Azilect) [rasagiline.com]
- 8. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Guanosine and its role in neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]
Toringin's Neuroprotective Potential: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of Toringin and other promising therapeutic agents. While in vivo data for this compound is currently limited, this document summarizes its known in vitro activities and draws comparisons with compounds that have undergone more extensive in vivo testing. The information presented herein is intended to provide a valuable resource for researchers investigating novel neuroprotective strategies.
Overview of this compound and Comparator Compounds
This compound is a bioflavonoid that has demonstrated neuroprotective properties in preclinical, in vitro models. Flavonoids are a class of natural compounds known for their antioxidant and anti-inflammatory effects, which are relevant to the pathology of neurodegenerative diseases.[1] Due to the nascent stage of this compound research, this guide will compare its profile to a selection of other neuroprotective agents with established in vivo data. These comparators include other flavonoids like Ginkgetin and Orientin, as well as compounds with different mechanisms of action such as Selegiline, Rasagiline, Stellettin B, and Guanosine.
Comparative Analysis of Neuroprotective Efficacy
The following tables summarize the available quantitative data from in vivo studies of this compound's comparator compounds. This data provides a benchmark for the potential in vivo efficacy of this compound.
Table 1: In Vivo Neuroprotective Effects of Selected Flavonoids
| Compound | Animal Model | Dosage | Key Outcome Measures | Results |
| Ginkgetin | Rat (MCAO/Reperfusion) | 25, 50, 100 mg/kg | Infarct volume, Neurological deficit score, Apoptotic cell count | Dose-dependent reduction in infarct volume and neurological deficits; decreased number of apoptotic cells.[2][3] |
| Orientin | Rat (Spinal Cord Injury) | 40 mg/kg | Basso, Beattie, and Bresnahan (BBB) score, Pro-inflammatory cytokines (TNF-α, IL-1β), Oxidative stress markers | Improved functional recovery (higher BBB score); reduced inflammation and oxidative stress.[4] |
| Quercetin (Liposomal) | Rat (Focal Ischemia) | - | Infarct volume | Reduced infarct volume from 41.3 mm³ to 17 mm³.[5] |
Table 2: In Vivo Neuroprotective Effects of Non-Flavonoid Compounds
| Compound | Animal Model | Dosage | Key Outcome Measures | Results |
| Selegiline | - | - | - | Protects neurons against various neurotoxins and reduces the production of oxidative radicals.[6] |
| Rasagiline | Rat (Spontaneously Hypertensive) | 0.3, 1 mg/kg/day | Number of vasopressin-positive neurons in PVN | Dose-dependent prevention of neuronal cell death.[7] |
| Stellettin B | Zebrafish (6-OHDA-induced) | 1 nM pretreatment | Locomotor activity | Reversed the locomotor deficit induced by 6-OHDA.[8][9] |
| Guanosine | Rodent (Stroke) | - | Infarct volume, Neurological deficits | Dose-dependent reduction in infarct volume and neurological deficits.[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the in vivo studies of the comparator compounds.
Middle Cerebral Artery Occlusion (MCAO) / Reperfusion Model (Ginkgetin)
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure: Anesthesia is induced, and the middle cerebral artery is occluded for a specific duration (e.g., 2 hours) using an intraluminal filament. The filament is then withdrawn to allow for reperfusion.
-
Drug Administration: Ginkgetin is administered intraperitoneally at doses of 25, 50, and 100 mg/kg two hours after the onset of ischemia.[2][3]
-
Outcome Assessment:
-
Neurological Deficit Scoring: Evaluated at 24 hours post-reperfusion on a scale of 0-4 (0 = no deficit, 4 = severe deficit).
-
Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Apoptosis Assays: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is used to identify apoptotic cells in brain tissue.
-
Spinal Cord Injury (SCI) Model (Orientin)
-
Animal Model: Adult female Sprague-Dawley rats.
-
Procedure: A laminectomy is performed at a specific thoracic level (e.g., T10), and a contusion injury is induced using a weight-drop device.
-
Drug Administration: Orientin (40 mg/kg) is administered intraperitoneally once daily.[4]
-
Outcome Assessment:
-
Functional Recovery: Assessed using the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale.
-
Histological Analysis: Spinal cord tissue is processed for hematoxylin and eosin (H&E) and Nissl staining to evaluate tissue damage and neuronal survival.
-
Biochemical Assays: Levels of pro-inflammatory cytokines (TNF-α, IL-1β) and oxidative stress markers (e.g., malondialdehyde, superoxide dismutase) are measured in spinal cord tissue homogenates.
-
6-Hydroxydopamine (6-OHDA) Zebrafish Model (Stellettin B)
-
Animal Model: Zebrafish larvae.
-
Procedure: Larvae are exposed to 6-OHDA in the embryo medium to induce dopaminergic neuron degeneration.
-
Drug Administration: Stellettin B (1 nM) is added to the embryo medium prior to and during the 6-OHDA exposure.[8][9]
-
Outcome Assessment:
-
Locomotor Activity: Larval movement is tracked and quantified using a video tracking system.
-
Signaling Pathways and Experimental Workflow
Signaling Pathways in Neuroprotection
The neuroprotective effects of many compounds, including flavonoids, are often mediated through the modulation of intracellular signaling pathways that regulate cell survival, apoptosis, and inflammation.
Caption: Putative signaling pathways modulated by this compound.
General Experimental Workflow for In Vivo Neuroprotection Studies
The following diagram outlines a typical workflow for evaluating the neuroprotective effects of a compound in an animal model of neurological disease.
Caption: A generalized workflow for in vivo neuroprotection studies.
Conclusion and Future Directions
The available in vitro evidence suggests that this compound possesses neuroprotective properties, likely through anti-apoptotic and antioxidant mechanisms. However, a significant knowledge gap exists regarding its efficacy and mechanism of action in vivo. The comparative data from other neuroprotective agents, particularly flavonoids like Ginkgetin and Orientin, provide a strong rationale for advancing this compound into in vivo studies.
Future research should prioritize the evaluation of this compound in established animal models of neurodegenerative diseases, such as those for ischemic stroke, Parkinson's disease, and Alzheimer's disease. Such studies will be critical for elucidating its therapeutic potential and for guiding the development of this compound as a novel neuroprotective agent. Direct, head-to-head comparative studies with existing treatments will be invaluable for establishing its relative efficacy.
References
- 1. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Potential of Biflavone Ginkgetin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of ginkgetin in experimental cerebral ischemia/reperfusion via apoptosis inhibition and PI3K/Akt/mTOR signaling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effects of orientin against spinal cord injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Some aspects of the in vivo neuroprotective capacity of flavonoids: bioavailability and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective actions of selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effect of the monoamine oxidase-B inhibitor rasagiline (Agilect, Azilect) [rasagiline.com]
- 8. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Guanosine and its role in neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Toringin and Other Flavonoids in Type 1 Diabetes Mellitus Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Type 1 Diabetes Mellitus (DM1) is an autoimmune disease characterized by the destruction of insulin-producing pancreatic β-cells. Flavonoids, a class of polyphenolic compounds found in plants, have emerged as promising therapeutic agents due to their antioxidant, anti-inflammatory, and glucose-lowering properties. This guide provides a comparative analysis of the efficacy of Toringin (Kaempferol-7-O-glucoside) and other prominent flavonoids—Epicatechin, Genistein, and Quercetin (B1663063)—in preclinical models of DM1. Due to the limited direct research on this compound, this guide utilizes data on its aglycone, Kaempferol, as a proxy to evaluate its potential therapeutic effects. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to offer a comprehensive resource for researchers in the field of diabetes drug discovery.
Comparative Efficacy of Flavonoids in DM1 Animal Models
The following tables summarize the quantitative data on the efficacy of Kaempferol (as a proxy for this compound), Epicatechin, Genistein, and Quercetin in animal models of Type 1 Diabetes. The data is compiled from various studies and presented for comparative analysis. It is important to note that direct head-to-head comparative studies are scarce, and thus, variations in experimental design should be considered when interpreting the results.
Table 1: Effects of Flavonoids on Blood Glucose and Insulin (B600854) Levels
| Flavonoid | Animal Model | Dosage | Duration | Change in Blood Glucose | Change in Plasma/Serum Insulin | Reference |
| Kaempferol | STZ-induced diabetic rats | 100 mg/kg BW/day (oral) | 45 days | Significant reduction | Significant increase | [1][2] |
| Epicatechin | NOD mice | 0.5% in drinking water | Up to 32 weeks of age | Lowered by ~50% during first 60 min of GTT | Significantly higher (0.392±0.06 µg/L vs. 0.129±0.03 µg/L in control) | [3] |
| Genistein | NOD mice | 0.02% (w/w) in diet | 9 weeks | Blood glucose was 40% of control value | Increased insulin/glucagon ratio | [4] |
| Quercetin | STZ-induced diabetic rats | 50 mg/kg BW/day (oral) | 8 weeks | Significantly decreased (151 ± 6.8 mg/dL vs. 230 ± 7 mg/dL in diabetic control) | Significantly increased (0.75 ± 0.06 ng/mL vs. 0.28 ± 0.04 ng/mL in diabetic control) | [5] |
STZ: Streptozotocin; NOD: Non-obese diabetic; BW: Body weight; GTT: Glucose tolerance test.
Table 2: Effects of Flavonoids on Diabetes Incidence and Other Key Markers
| Flavonoid | Animal Model | Dosage | Duration | Reduction in Diabetes Incidence | Change in HbA1c | Other Notable Effects | Reference |
| Kaempferol | STZ-induced diabetic mice | 50 mg/kg/day (oral) | 12 weeks | Reduced from 100% to 77.8% | Not reported | Restored hexokinase activity | [6] |
| Epicatechin | NOD mice | 0.5% in drinking water | Up to 32 weeks of age | 66.7% in control vs. 16.7% in treated group became diabetic | Significantly lower (5.2±0.36% vs. 7.4±0.76% in control) | Ameliorated insulitis | [3] |
| Genistein | NOD mice | 2, 6, 20 mg/kg BW/day (gavage) | Up to 180 days | Significant decreases ranging from 55% to 79% (at 2 mg/kg) | Not reported | Protected pancreas from autoimmune destruction | [7] |
| Quercetin | STZ-induced diabetic rats | 15 mg/kg BW/day (i.p.) | 25 days | Prevented STZ-induced diabetes | Not reported | Regeneration of pancreatic islets | [8] |
HbA1c: Glycosylated hemoglobin; i.p.: Intraperitoneal.
Experimental Protocols
This section outlines the general methodologies employed in the cited studies to evaluate the efficacy of flavonoids in DM1 models.
Animal Models
-
Streptozotocin (STZ)-Induced Diabetes Model: This is a chemically-induced model of type 1 diabetes. STZ is a toxic glucose analogue that selectively destroys pancreatic β-cells.
-
Induction: A single high dose or multiple low doses of STZ are administered intraperitoneally (i.p.) or intravenously (i.v.). For instance, a single i.p. injection of 40-60 mg/kg body weight in rats is common.[1][2] Diabetes is typically confirmed by measuring blood glucose levels, with levels ≥ 250 mg/dL indicating a diabetic state.[9]
-
Timeline: Treatment with flavonoids usually commences after the confirmation of diabetes and continues for a specified period (e.g., 4 to 12 weeks).[1][6]
-
-
Non-Obese Diabetic (NOD) Mouse Model: This is a spontaneous, autoimmune model of type 1 diabetes that closely mimics the human disease.
-
Characteristics: NOD mice spontaneously develop insulitis (inflammation of the pancreatic islets) which progresses to overt diabetes. Female NOD mice have a higher incidence of diabetes.[7]
-
Treatment: Flavonoid treatment is often initiated at a young age (e.g., 6-8 weeks) before the onset of overt diabetes to assess preventive effects.[3][7] Treatment is typically administered through diet or drinking water.[3][4]
-
Flavonoid Administration
-
Route of Administration: Oral gavage, incorporation into the diet, or dissolution in drinking water are the most common methods for oral administration.[1][3][6][7] Intraperitoneal injections have also been used.[8]
-
Dosage and Formulation: Dosages vary significantly between studies and depend on the specific flavonoid. Flavonoids are often dissolved in a vehicle such as water, saline, or a solution containing a solubilizing agent.
Efficacy Assessment
-
Glycemic Control: Monitored through regular measurement of fasting and non-fasting blood glucose levels. Oral glucose tolerance tests (OGTT) are also performed to assess glucose disposal.[3]
-
Insulin Levels: Plasma or serum insulin levels are measured using ELISA kits.[2][3]
-
Hemoglobin A1c (HbA1c): Measured to assess long-term glycemic control.[3]
-
Pancreatic Histology: Pancreatic tissues are examined for islet morphology, insulitis severity, and β-cell mass.[3][7]
-
Biochemical Markers: Markers of oxidative stress and inflammation are often assessed in blood and tissues.
Visualization of Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by these flavonoids and a general experimental workflow for evaluating their efficacy.
Diagram 1: Flavonoid-Mediated Pancreatic β-Cell Protection via PI3K/Akt Signaling
Caption: PI3K/Akt pathway in β-cell survival.
Diagram 2: Role of Flavonoids in AMPK Signaling and Glucose Homeostasis
Caption: AMPK signaling in glucose regulation.
Diagram 3: General Experimental Workflow for Evaluating Flavonoids in DM1 Models
Caption: Workflow for DM1 flavonoid studies.
Conclusion
The evidence from preclinical studies suggests that flavonoids, including Kaempferol (as a proxy for this compound), Epicatechin, Genistein, and Quercetin, hold significant therapeutic potential for the management of Type 1 Diabetes. These compounds exert their beneficial effects through multiple mechanisms, including the preservation of pancreatic β-cell function, improvement of glycemic control, and modulation of key signaling pathways such as PI3K/Akt and AMPK.
While the data presented in this guide is promising, it is crucial to acknowledge the need for further research. Direct comparative studies are required to definitively establish the relative efficacy of these flavonoids. Furthermore, future investigations should focus on optimizing dosages, understanding long-term safety profiles, and ultimately translating these preclinical findings into clinical applications for the benefit of patients with DM1. This guide serves as a foundational resource to inform and direct these future research endeavors.
References
- 1. mattioli1885journals.com [mattioli1885journals.com]
- 2. Ameliorative effect of kaempferol, a flavonoid, on oxidative stress in streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dietary Flavonol Epicatechin Prevents the Onset of Type 1 Diabetes in Non-obese Diabetic (NOD) Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genistein and daidzein prevent diabetes onset by elevating insulin level and altering hepatic gluconeogenic and lipogenic enzyme activities in non-obese diabetic (NOD) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quercetin, a Plant Flavonol Attenuates Diabetic Complications, Renal Tissue Damage, Renal Oxidative Stress and Inflammation in Streptozotocin-Induced Diabetic Rats [mdpi.com]
- 6. Frontiers | Mechanisms of Kaempferol in the treatment of diabetes: A comprehensive and latest review [frontiersin.org]
- 7. Genistein Protects Female Nonobese Diabetic Mice from Developing Type 1 Diabetes When Fed a Soy- and Alfalfa-Free Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antidiabetic effects of quercetin in streptozocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ndineuroscience.com [ndineuroscience.com]
A Comparative Guide to the Efficacy of Toringin and Other Flavonoids in Type 1 Diabetes Mellitus Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Type 1 Diabetes Mellitus (DM1) is an autoimmune disease characterized by the destruction of insulin-producing pancreatic β-cells. Flavonoids, a class of polyphenolic compounds found in plants, have emerged as promising therapeutic agents due to their antioxidant, anti-inflammatory, and glucose-lowering properties. This guide provides a comparative analysis of the efficacy of Toringin (Kaempferol-7-O-glucoside) and other prominent flavonoids—Epicatechin, Genistein, and Quercetin (B1663063)—in preclinical models of DM1. Due to the limited direct research on this compound, this guide utilizes data on its aglycone, Kaempferol, as a proxy to evaluate its potential therapeutic effects. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to offer a comprehensive resource for researchers in the field of diabetes drug discovery.
Comparative Efficacy of Flavonoids in DM1 Animal Models
The following tables summarize the quantitative data on the efficacy of Kaempferol (as a proxy for this compound), Epicatechin, Genistein, and Quercetin in animal models of Type 1 Diabetes. The data is compiled from various studies and presented for comparative analysis. It is important to note that direct head-to-head comparative studies are scarce, and thus, variations in experimental design should be considered when interpreting the results.
Table 1: Effects of Flavonoids on Blood Glucose and Insulin (B600854) Levels
| Flavonoid | Animal Model | Dosage | Duration | Change in Blood Glucose | Change in Plasma/Serum Insulin | Reference |
| Kaempferol | STZ-induced diabetic rats | 100 mg/kg BW/day (oral) | 45 days | Significant reduction | Significant increase | [1][2] |
| Epicatechin | NOD mice | 0.5% in drinking water | Up to 32 weeks of age | Lowered by ~50% during first 60 min of GTT | Significantly higher (0.392±0.06 µg/L vs. 0.129±0.03 µg/L in control) | [3] |
| Genistein | NOD mice | 0.02% (w/w) in diet | 9 weeks | Blood glucose was 40% of control value | Increased insulin/glucagon ratio | [4] |
| Quercetin | STZ-induced diabetic rats | 50 mg/kg BW/day (oral) | 8 weeks | Significantly decreased (151 ± 6.8 mg/dL vs. 230 ± 7 mg/dL in diabetic control) | Significantly increased (0.75 ± 0.06 ng/mL vs. 0.28 ± 0.04 ng/mL in diabetic control) | [5] |
STZ: Streptozotocin; NOD: Non-obese diabetic; BW: Body weight; GTT: Glucose tolerance test.
Table 2: Effects of Flavonoids on Diabetes Incidence and Other Key Markers
| Flavonoid | Animal Model | Dosage | Duration | Reduction in Diabetes Incidence | Change in HbA1c | Other Notable Effects | Reference |
| Kaempferol | STZ-induced diabetic mice | 50 mg/kg/day (oral) | 12 weeks | Reduced from 100% to 77.8% | Not reported | Restored hexokinase activity | [6] |
| Epicatechin | NOD mice | 0.5% in drinking water | Up to 32 weeks of age | 66.7% in control vs. 16.7% in treated group became diabetic | Significantly lower (5.2±0.36% vs. 7.4±0.76% in control) | Ameliorated insulitis | [3] |
| Genistein | NOD mice | 2, 6, 20 mg/kg BW/day (gavage) | Up to 180 days | Significant decreases ranging from 55% to 79% (at 2 mg/kg) | Not reported | Protected pancreas from autoimmune destruction | [7] |
| Quercetin | STZ-induced diabetic rats | 15 mg/kg BW/day (i.p.) | 25 days | Prevented STZ-induced diabetes | Not reported | Regeneration of pancreatic islets | [8] |
HbA1c: Glycosylated hemoglobin; i.p.: Intraperitoneal.
Experimental Protocols
This section outlines the general methodologies employed in the cited studies to evaluate the efficacy of flavonoids in DM1 models.
Animal Models
-
Streptozotocin (STZ)-Induced Diabetes Model: This is a chemically-induced model of type 1 diabetes. STZ is a toxic glucose analogue that selectively destroys pancreatic β-cells.
-
Induction: A single high dose or multiple low doses of STZ are administered intraperitoneally (i.p.) or intravenously (i.v.). For instance, a single i.p. injection of 40-60 mg/kg body weight in rats is common.[1][2] Diabetes is typically confirmed by measuring blood glucose levels, with levels ≥ 250 mg/dL indicating a diabetic state.[9]
-
Timeline: Treatment with flavonoids usually commences after the confirmation of diabetes and continues for a specified period (e.g., 4 to 12 weeks).[1][6]
-
-
Non-Obese Diabetic (NOD) Mouse Model: This is a spontaneous, autoimmune model of type 1 diabetes that closely mimics the human disease.
-
Characteristics: NOD mice spontaneously develop insulitis (inflammation of the pancreatic islets) which progresses to overt diabetes. Female NOD mice have a higher incidence of diabetes.[7]
-
Treatment: Flavonoid treatment is often initiated at a young age (e.g., 6-8 weeks) before the onset of overt diabetes to assess preventive effects.[3][7] Treatment is typically administered through diet or drinking water.[3][4]
-
Flavonoid Administration
-
Route of Administration: Oral gavage, incorporation into the diet, or dissolution in drinking water are the most common methods for oral administration.[1][3][6][7] Intraperitoneal injections have also been used.[8]
-
Dosage and Formulation: Dosages vary significantly between studies and depend on the specific flavonoid. Flavonoids are often dissolved in a vehicle such as water, saline, or a solution containing a solubilizing agent.
Efficacy Assessment
-
Glycemic Control: Monitored through regular measurement of fasting and non-fasting blood glucose levels. Oral glucose tolerance tests (OGTT) are also performed to assess glucose disposal.[3]
-
Insulin Levels: Plasma or serum insulin levels are measured using ELISA kits.[2][3]
-
Hemoglobin A1c (HbA1c): Measured to assess long-term glycemic control.[3]
-
Pancreatic Histology: Pancreatic tissues are examined for islet morphology, insulitis severity, and β-cell mass.[3][7]
-
Biochemical Markers: Markers of oxidative stress and inflammation are often assessed in blood and tissues.
Visualization of Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by these flavonoids and a general experimental workflow for evaluating their efficacy.
Diagram 1: Flavonoid-Mediated Pancreatic β-Cell Protection via PI3K/Akt Signaling
Caption: PI3K/Akt pathway in β-cell survival.
Diagram 2: Role of Flavonoids in AMPK Signaling and Glucose Homeostasis
Caption: AMPK signaling in glucose regulation.
Diagram 3: General Experimental Workflow for Evaluating Flavonoids in DM1 Models
Caption: Workflow for DM1 flavonoid studies.
Conclusion
The evidence from preclinical studies suggests that flavonoids, including Kaempferol (as a proxy for this compound), Epicatechin, Genistein, and Quercetin, hold significant therapeutic potential for the management of Type 1 Diabetes. These compounds exert their beneficial effects through multiple mechanisms, including the preservation of pancreatic β-cell function, improvement of glycemic control, and modulation of key signaling pathways such as PI3K/Akt and AMPK.
While the data presented in this guide is promising, it is crucial to acknowledge the need for further research. Direct comparative studies are required to definitively establish the relative efficacy of these flavonoids. Furthermore, future investigations should focus on optimizing dosages, understanding long-term safety profiles, and ultimately translating these preclinical findings into clinical applications for the benefit of patients with DM1. This guide serves as a foundational resource to inform and direct these future research endeavors.
References
- 1. mattioli1885journals.com [mattioli1885journals.com]
- 2. Ameliorative effect of kaempferol, a flavonoid, on oxidative stress in streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dietary Flavonol Epicatechin Prevents the Onset of Type 1 Diabetes in Non-obese Diabetic (NOD) Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genistein and daidzein prevent diabetes onset by elevating insulin level and altering hepatic gluconeogenic and lipogenic enzyme activities in non-obese diabetic (NOD) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quercetin, a Plant Flavonol Attenuates Diabetic Complications, Renal Tissue Damage, Renal Oxidative Stress and Inflammation in Streptozotocin-Induced Diabetic Rats [mdpi.com]
- 6. Frontiers | Mechanisms of Kaempferol in the treatment of diabetes: A comprehensive and latest review [frontiersin.org]
- 7. Genistein Protects Female Nonobese Diabetic Mice from Developing Type 1 Diabetes When Fed a Soy- and Alfalfa-Free Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antidiabetic effects of quercetin in streptozocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ndineuroscience.com [ndineuroscience.com]
A Comparative Guide to the Efficacy of Toringin and Other Flavonoids in Type 1 Diabetes Mellitus Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Type 1 Diabetes Mellitus (DM1) is an autoimmune disease characterized by the destruction of insulin-producing pancreatic β-cells. Flavonoids, a class of polyphenolic compounds found in plants, have emerged as promising therapeutic agents due to their antioxidant, anti-inflammatory, and glucose-lowering properties. This guide provides a comparative analysis of the efficacy of Toringin (Kaempferol-7-O-glucoside) and other prominent flavonoids—Epicatechin, Genistein, and Quercetin—in preclinical models of DM1. Due to the limited direct research on this compound, this guide utilizes data on its aglycone, Kaempferol, as a proxy to evaluate its potential therapeutic effects. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to offer a comprehensive resource for researchers in the field of diabetes drug discovery.
Comparative Efficacy of Flavonoids in DM1 Animal Models
The following tables summarize the quantitative data on the efficacy of Kaempferol (as a proxy for this compound), Epicatechin, Genistein, and Quercetin in animal models of Type 1 Diabetes. The data is compiled from various studies and presented for comparative analysis. It is important to note that direct head-to-head comparative studies are scarce, and thus, variations in experimental design should be considered when interpreting the results.
Table 1: Effects of Flavonoids on Blood Glucose and Insulin Levels
| Flavonoid | Animal Model | Dosage | Duration | Change in Blood Glucose | Change in Plasma/Serum Insulin | Reference |
| Kaempferol | STZ-induced diabetic rats | 100 mg/kg BW/day (oral) | 45 days | Significant reduction | Significant increase | [1][2] |
| Epicatechin | NOD mice | 0.5% in drinking water | Up to 32 weeks of age | Lowered by ~50% during first 60 min of GTT | Significantly higher (0.392±0.06 µg/L vs. 0.129±0.03 µg/L in control) | [3] |
| Genistein | NOD mice | 0.02% (w/w) in diet | 9 weeks | Blood glucose was 40% of control value | Increased insulin/glucagon ratio | [4] |
| Quercetin | STZ-induced diabetic rats | 50 mg/kg BW/day (oral) | 8 weeks | Significantly decreased (151 ± 6.8 mg/dL vs. 230 ± 7 mg/dL in diabetic control) | Significantly increased (0.75 ± 0.06 ng/mL vs. 0.28 ± 0.04 ng/mL in diabetic control) | [5] |
STZ: Streptozotocin; NOD: Non-obese diabetic; BW: Body weight; GTT: Glucose tolerance test.
Table 2: Effects of Flavonoids on Diabetes Incidence and Other Key Markers
| Flavonoid | Animal Model | Dosage | Duration | Reduction in Diabetes Incidence | Change in HbA1c | Other Notable Effects | Reference |
| Kaempferol | STZ-induced diabetic mice | 50 mg/kg/day (oral) | 12 weeks | Reduced from 100% to 77.8% | Not reported | Restored hexokinase activity | [6] |
| Epicatechin | NOD mice | 0.5% in drinking water | Up to 32 weeks of age | 66.7% in control vs. 16.7% in treated group became diabetic | Significantly lower (5.2±0.36% vs. 7.4±0.76% in control) | Ameliorated insulitis | [3] |
| Genistein | NOD mice | 2, 6, 20 mg/kg BW/day (gavage) | Up to 180 days | Significant decreases ranging from 55% to 79% (at 2 mg/kg) | Not reported | Protected pancreas from autoimmune destruction | [7] |
| Quercetin | STZ-induced diabetic rats | 15 mg/kg BW/day (i.p.) | 25 days | Prevented STZ-induced diabetes | Not reported | Regeneration of pancreatic islets | [8] |
HbA1c: Glycosylated hemoglobin; i.p.: Intraperitoneal.
Experimental Protocols
This section outlines the general methodologies employed in the cited studies to evaluate the efficacy of flavonoids in DM1 models.
Animal Models
-
Streptozotocin (STZ)-Induced Diabetes Model: This is a chemically-induced model of type 1 diabetes. STZ is a toxic glucose analogue that selectively destroys pancreatic β-cells.
-
Induction: A single high dose or multiple low doses of STZ are administered intraperitoneally (i.p.) or intravenously (i.v.). For instance, a single i.p. injection of 40-60 mg/kg body weight in rats is common.[1][2] Diabetes is typically confirmed by measuring blood glucose levels, with levels ≥ 250 mg/dL indicating a diabetic state.[9]
-
Timeline: Treatment with flavonoids usually commences after the confirmation of diabetes and continues for a specified period (e.g., 4 to 12 weeks).[1][6]
-
-
Non-Obese Diabetic (NOD) Mouse Model: This is a spontaneous, autoimmune model of type 1 diabetes that closely mimics the human disease.
-
Characteristics: NOD mice spontaneously develop insulitis (inflammation of the pancreatic islets) which progresses to overt diabetes. Female NOD mice have a higher incidence of diabetes.[7]
-
Treatment: Flavonoid treatment is often initiated at a young age (e.g., 6-8 weeks) before the onset of overt diabetes to assess preventive effects.[3][7] Treatment is typically administered through diet or drinking water.[3][4]
-
Flavonoid Administration
-
Route of Administration: Oral gavage, incorporation into the diet, or dissolution in drinking water are the most common methods for oral administration.[1][3][6][7] Intraperitoneal injections have also been used.[8]
-
Dosage and Formulation: Dosages vary significantly between studies and depend on the specific flavonoid. Flavonoids are often dissolved in a vehicle such as water, saline, or a solution containing a solubilizing agent.
Efficacy Assessment
-
Glycemic Control: Monitored through regular measurement of fasting and non-fasting blood glucose levels. Oral glucose tolerance tests (OGTT) are also performed to assess glucose disposal.[3]
-
Insulin Levels: Plasma or serum insulin levels are measured using ELISA kits.[2][3]
-
Hemoglobin A1c (HbA1c): Measured to assess long-term glycemic control.[3]
-
Pancreatic Histology: Pancreatic tissues are examined for islet morphology, insulitis severity, and β-cell mass.[3][7]
-
Biochemical Markers: Markers of oxidative stress and inflammation are often assessed in blood and tissues.
Visualization of Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by these flavonoids and a general experimental workflow for evaluating their efficacy.
Diagram 1: Flavonoid-Mediated Pancreatic β-Cell Protection via PI3K/Akt Signaling
Caption: PI3K/Akt pathway in β-cell survival.
Diagram 2: Role of Flavonoids in AMPK Signaling and Glucose Homeostasis
Caption: AMPK signaling in glucose regulation.
Diagram 3: General Experimental Workflow for Evaluating Flavonoids in DM1 Models
Caption: Workflow for DM1 flavonoid studies.
Conclusion
The evidence from preclinical studies suggests that flavonoids, including Kaempferol (as a proxy for this compound), Epicatechin, Genistein, and Quercetin, hold significant therapeutic potential for the management of Type 1 Diabetes. These compounds exert their beneficial effects through multiple mechanisms, including the preservation of pancreatic β-cell function, improvement of glycemic control, and modulation of key signaling pathways such as PI3K/Akt and AMPK.
While the data presented in this guide is promising, it is crucial to acknowledge the need for further research. Direct comparative studies are required to definitively establish the relative efficacy of these flavonoids. Furthermore, future investigations should focus on optimizing dosages, understanding long-term safety profiles, and ultimately translating these preclinical findings into clinical applications for the benefit of patients with DM1. This guide serves as a foundational resource to inform and direct these future research endeavors.
References
- 1. mattioli1885journals.com [mattioli1885journals.com]
- 2. Ameliorative effect of kaempferol, a flavonoid, on oxidative stress in streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dietary Flavonol Epicatechin Prevents the Onset of Type 1 Diabetes in Non-obese Diabetic (NOD) Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genistein and daidzein prevent diabetes onset by elevating insulin level and altering hepatic gluconeogenic and lipogenic enzyme activities in non-obese diabetic (NOD) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quercetin, a Plant Flavonol Attenuates Diabetic Complications, Renal Tissue Damage, Renal Oxidative Stress and Inflammation in Streptozotocin-Induced Diabetic Rats [mdpi.com]
- 6. Frontiers | Mechanisms of Kaempferol in the treatment of diabetes: A comprehensive and latest review [frontiersin.org]
- 7. Genistein Protects Female Nonobese Diabetic Mice from Developing Type 1 Diabetes When Fed a Soy- and Alfalfa-Free Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antidiabetic effects of quercetin in streptozocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ndineuroscience.com [ndineuroscience.com]
Navigating the Therapeutic Landscape for Expanded CTG Repeats: A Comparative Analysis of Emerging Compounds
A comprehensive review of current strategies targeting the molecular basis of Myotonic Dystrophy Type 1, with a notable absence of data on Toringin.
For researchers and drug development professionals vested in tackling the challenges of Myotonic Dystrophy Type 1 (DM1), the quest for effective therapies targeting the root cause—expanded CTG repeats—is a field of dynamic research. This guide provides a comparative analysis of the predominant therapeutic modalities currently under investigation. It is important to note that a thorough search of scientific literature and clinical trial databases did not yield any information on a compound referred to as "this compound" in the context of expanded CTG repeat targeting. Therefore, this guide will focus on the established and emerging compounds and strategies for which experimental data are available.
The central pathology of DM1 stems from the expansion of a CTG trinucleotide repeat in the 3' untranslated region (UTR) of the Dystrophia Myotonica Protein Kinase (DMPK) gene.[1][2] When transcribed, the resulting CUG repeat expansion in the DMPK mRNA forms a stable hairpin structure.[2] These toxic RNA transcripts accumulate in the nucleus, forming aggregates known as foci, which sequester essential RNA-binding proteins, most notably Muscleblind-like 1 (MBNL1).[3][4] The sequestration of MBNL1 and the upregulation of another RNA-binding protein, CUG-binding protein 1 (CUGBP1), lead to widespread mis-splicing of numerous pre-mRNAs, ultimately causing the multi-systemic symptoms of DM1.[1][3][4]
Therapeutic Strategies Targeting Expanded CTG Repeats
Current therapeutic development is largely centered around disrupting this pathogenic cascade at various points. The primary strategies include:
-
Antisense Oligonucleotides (ASOs): These synthetic molecules are designed to bind to the toxic CUG repeat RNA, leading to its degradation.
-
Small Molecules: These compounds aim to either disrupt the interaction between the toxic RNA and MBNL1 or modulate other cellular pathways affected by the expanded repeats.
-
Gene Editing (CRISPR-Cas9): This approach seeks to permanently remove the expanded CTG repeat from the DMPK gene.
-
Modulators of Downstream Pathways: These therapies target cellular signaling pathways, such as AMPK and mTORC1, that are dysregulated in DM1.
The following sections will delve into the mechanisms, experimental data, and methodologies associated with these approaches.
Pathogenic Mechanism of Expanded CTG Repeats in DM1
References
Navigating the Therapeutic Landscape for Expanded CTG Repeats: A Comparative Analysis of Emerging Compounds
A comprehensive review of current strategies targeting the molecular basis of Myotonic Dystrophy Type 1, with a notable absence of data on Toringin.
For researchers and drug development professionals vested in tackling the challenges of Myotonic Dystrophy Type 1 (DM1), the quest for effective therapies targeting the root cause—expanded CTG repeats—is a field of dynamic research. This guide provides a comparative analysis of the predominant therapeutic modalities currently under investigation. It is important to note that a thorough search of scientific literature and clinical trial databases did not yield any information on a compound referred to as "this compound" in the context of expanded CTG repeat targeting. Therefore, this guide will focus on the established and emerging compounds and strategies for which experimental data are available.
The central pathology of DM1 stems from the expansion of a CTG trinucleotide repeat in the 3' untranslated region (UTR) of the Dystrophia Myotonica Protein Kinase (DMPK) gene.[1][2] When transcribed, the resulting CUG repeat expansion in the DMPK mRNA forms a stable hairpin structure.[2] These toxic RNA transcripts accumulate in the nucleus, forming aggregates known as foci, which sequester essential RNA-binding proteins, most notably Muscleblind-like 1 (MBNL1).[3][4] The sequestration of MBNL1 and the upregulation of another RNA-binding protein, CUG-binding protein 1 (CUGBP1), lead to widespread mis-splicing of numerous pre-mRNAs, ultimately causing the multi-systemic symptoms of DM1.[1][3][4]
Therapeutic Strategies Targeting Expanded CTG Repeats
Current therapeutic development is largely centered around disrupting this pathogenic cascade at various points. The primary strategies include:
-
Antisense Oligonucleotides (ASOs): These synthetic molecules are designed to bind to the toxic CUG repeat RNA, leading to its degradation.
-
Small Molecules: These compounds aim to either disrupt the interaction between the toxic RNA and MBNL1 or modulate other cellular pathways affected by the expanded repeats.
-
Gene Editing (CRISPR-Cas9): This approach seeks to permanently remove the expanded CTG repeat from the DMPK gene.
-
Modulators of Downstream Pathways: These therapies target cellular signaling pathways, such as AMPK and mTORC1, that are dysregulated in DM1.
The following sections will delve into the mechanisms, experimental data, and methodologies associated with these approaches.
Pathogenic Mechanism of Expanded CTG Repeats in DM1
References
Navigating the Therapeutic Landscape for Expanded CTG Repeats: A Comparative Analysis of Emerging Compounds
A comprehensive review of current strategies targeting the molecular basis of Myotonic Dystrophy Type 1, with a notable absence of data on Toringin.
For researchers and drug development professionals vested in tackling the challenges of Myotonic Dystrophy Type 1 (DM1), the quest for effective therapies targeting the root cause—expanded CTG repeats—is a field of dynamic research. This guide provides a comparative analysis of the predominant therapeutic modalities currently under investigation. It is important to note that a thorough search of scientific literature and clinical trial databases did not yield any information on a compound referred to as "this compound" in the context of expanded CTG repeat targeting. Therefore, this guide will focus on the established and emerging compounds and strategies for which experimental data are available.
The central pathology of DM1 stems from the expansion of a CTG trinucleotide repeat in the 3' untranslated region (UTR) of the Dystrophia Myotonica Protein Kinase (DMPK) gene.[1][2] When transcribed, the resulting CUG repeat expansion in the DMPK mRNA forms a stable hairpin structure.[2] These toxic RNA transcripts accumulate in the nucleus, forming aggregates known as foci, which sequester essential RNA-binding proteins, most notably Muscleblind-like 1 (MBNL1).[3][4] The sequestration of MBNL1 and the upregulation of another RNA-binding protein, CUG-binding protein 1 (CUGBP1), lead to widespread mis-splicing of numerous pre-mRNAs, ultimately causing the multi-systemic symptoms of DM1.[1][3][4]
Therapeutic Strategies Targeting Expanded CTG Repeats
Current therapeutic development is largely centered around disrupting this pathogenic cascade at various points. The primary strategies include:
-
Antisense Oligonucleotides (ASOs): These synthetic molecules are designed to bind to the toxic CUG repeat RNA, leading to its degradation.
-
Small Molecules: These compounds aim to either disrupt the interaction between the toxic RNA and MBNL1 or modulate other cellular pathways affected by the expanded repeats.
-
Gene Editing (CRISPR-Cas9): This approach seeks to permanently remove the expanded CTG repeat from the DMPK gene.
-
Modulators of Downstream Pathways: These therapies target cellular signaling pathways, such as AMPK and mTORC1, that are dysregulated in DM1.
The following sections will delve into the mechanisms, experimental data, and methodologies associated with these approaches.
Pathogenic Mechanism of Expanded CTG Repeats in DM1
References
comparative analysis of Toringin's mechanism with known neuroprotective agents
Given the limited data on Toringin, this guide will provide a comparative analysis of a closely related and well-studied compound, Tormentic Acid , alongside two established neuroprotective agents with distinct mechanisms of action: Edaravone (B1671096) and Memantine (B1676192) . This comparison aims to provide researchers, scientists, and drug development professionals with a valuable reference for understanding different neuroprotective strategies.
Overview of Compared Neuroprotective Agents
Tormentic Acid , a natural triterpene, has demonstrated significant neuroprotective effects in preclinical models of Alzheimer's and Parkinson's disease. Its mechanism is primarily attributed to its potent anti-inflammatory and anti-oxidative stress properties.[3][4][5]
Edaravone , a potent free radical scavenger, is clinically approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][6][7] Its neuroprotective effects are mainly derived from its ability to mitigate oxidative damage.[1][6][7]
Memantine is an NMDA receptor antagonist used in the treatment of moderate-to-severe Alzheimer's disease. Its primary neuroprotective mechanism involves blocking excitotoxicity, a process of neuronal damage caused by excessive stimulation of glutamate (B1630785) receptors.[3][8][9][10]
Comparative Analysis of Neuroprotective Mechanisms
The neuroprotective actions of Tormentic Acid, Edaravone, and Memantine are multifaceted, targeting different aspects of the neurodegenerative cascade.
Table 1: Comparison of Mechanistic Actions
| Feature | Tormentic Acid | Edaravone | Memantine |
| Primary Mechanism | Anti-inflammatory, Anti-oxidative stress[3][4][5] | Free radical scavenger[1][6][7] | NMDA receptor antagonist (anti-excitotoxic)[3][8][9][10] |
| Key Signaling Pathways | Inhibition of NF-κB pathway, Activation of Wnt/β-catenin signaling[3][4][5] | Activation of Nrf2/ARE pathway[1][6][11] | Modulation of glutamatergic signaling, PI3K/Akt pathway activation[12] |
| Primary Molecular Targets | IKKα, IκBα, NF-κB p65, β-catenin, GSK-3β[4][5] | Reactive oxygen species (ROS), Reactive nitrogen species (RNS)[6][7] | NMDA receptors, α4β2 nicotinic acetylcholine (B1216132) receptors[3][8] |
| Cellular Effects | Reduced microglial activation, Decreased pro-inflammatory cytokine production, Inhibition of apoptosis[3][4] | Inhibition of lipid peroxidation, Protection of mitochondrial function, Reduced neuronal apoptosis[1][13] | Prevention of excessive Ca2+ influx, Increased release of neurotrophic factors (e.g., GDNF) from astroglia, Inhibition of microglial over-activation[3][9] |
Experimental Data and Protocols
The following tables summarize key experimental findings for each agent and provide an overview of the methodologies used.
Table 2: Tormentic Acid - Experimental Data
| Experimental Model | Key Findings | Reference |
| APP/PS1 transgenic mice (Alzheimer's model) | Attenuated memory deficits, Decreased amyloid plaque deposition, Reduced microglial activation and pro-inflammatory factor secretion.[3] | [3] |
| Aβ-exposed BV2 microglial cells | Suppressed production of pro-inflammatory markers (TNF-α, IL-1β, IL-6), Inhibited nuclear translocation of NF-κB p65.[3][4] | [3][4] |
| Rat model of Parkinson's disease | Improved learning and memory, Increased SOD and GPx activity, Decreased MDA levels, Activated Wnt/β-catenin signaling.[5] | [5] |
Experimental Protocol: In Vivo Alzheimer's Disease Model with Tormentic Acid
-
Animal Model: Amyloid precursor protein (APP)/presenilin 1 (PS1) double transgenic mice.
-
Treatment: Intraperitoneal administration of Tormentic Acid.
-
Behavioral Assessment: Morris water maze to evaluate learning and memory.
-
Histological Analysis: Immunohistochemistry for amyloid plaque deposition and microglial activation in the brain.
-
Biochemical Analysis: ELISA for measuring the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in brain tissue homogenates.
-
Western Blot: To determine the expression levels of proteins in the NF-κB signaling pathway (p-IKKα, IκBα, NF-κB p65) in brain tissue.[3][4]
Table 3: Edaravone - Experimental Data
| Experimental Model | Key Findings | Reference |
| Rat model of intracerebral hemorrhage | Alleviated brain edema, Improved neurological deficits, Decreased NLRP3 expression in microglia.[14] | [14] |
| Kainate-induced epilepsy rat model | Increased neuronal density in the hippocampus, Reduced neuronal damage, Upregulated Nrf2 and HO-1 expression.[15] | [15] |
| Streptozotocin-induced rat model of sporadic Alzheimer's disease | Improved cognitive function, Restored levels of oxidative stress markers (MDA, 4-HNE, SOD, GSH), Decreased tau hyperphosphorylation.[16] | [16] |
Experimental Protocol: In Vivo Stroke Model with Edaravone
-
Animal Model: Sprague-Dawley rats with intracerebral hemorrhage (ICH) induced by stereotactic injection of autologous blood.
-
Treatment: Intravenous administration of Edaravone (e.g., 3 mg/kg).
-
Functional Assessment: Morris Water Maze and Rotarod test to evaluate neurological function.
-
Histological Analysis: Fluoro-Jade C staining to assess neurodegeneration.
-
Western Blot and RT-PCR: To measure the expression of NLRP3, IL-1β, Caspase-1, and NF-κB in brain tissue.[14]
Table 4: Memantine - Experimental Data
| Experimental Model | Key Findings | Reference |
| Rat primary midbrain neuron-glia cultures | Exerted neurotrophic and neuroprotective effects on dopaminergic neurons, Increased GDNF release from astroglia, Inhibited microglial over-activation.[3][9] | [3][9] |
| Ex-vivo hippocampal slices with NMDA-induced excitotoxicity | Demonstrated neuroprotection at concentrations below 3 μM, Neuroprotection was dependent on the activation of the PI3K/Akt pathway.[8] | [8] |
| APP695-overexpressing SH-SY5Y cell model of Alzheimer's disease | Exerted anti-autophagic and anti-apoptotic effects, Involved mTOR-dependent and -independent pathways.[12] | [12] |
Experimental Protocol: In Vitro Neuroprotection Assay with Memantine
-
Cell Culture: Primary midbrain neuron-glia cultures from embryonic rats.
-
Induction of Neurotoxicity: Treatment with lipopolysaccharide (LPS) to induce inflammation-mediated dopaminergic neuronal death.
-
Treatment: Pre-treatment with various concentrations of Memantine.
-
Assessment of Neuroprotection: Measurement of [3H]dopamine uptake capacity to quantify the survival and function of dopaminergic neurons.
-
Immunocytochemistry: Staining for OX-42 to assess microglial activation.
-
Biochemical Assays: Measurement of pro-inflammatory factors (e.g., nitric oxide, TNF-α) and neurotrophic factors (e.g., GDNF) in the culture medium.[3]
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and experimental processes, the following diagrams are provided in Graphviz DOT language.
Signaling Pathways
References
- 1. mdpi.com [mdpi.com]
- 2. Neuroprotective agents for clinical trials in ALS: a systematic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Neuroprotective Mechanisms of Memantine: Increase in Neurotrophic Factor Release from Astroglia and Anti-Inflammation by Preventing Microglial Over-Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and Neuroprotective Agents in Clinical Trials for CNS Disease and Injury: Where Do We Go From Here? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. Role of Edaravone as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 8. Memantine has a nicotinic neuroprotective pathway in acute hippocampal slices after an NMDA insult - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel neuroprotective mechanisms of memantine: increase in neurotrophic factor release from astroglia and anti-inflammation by preventing microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis [frontiersin.org]
- 11. Keap1-Nrf2/ARE Pathway-based Investigation into the Mechanism of Edaravone Dexborneol in Cerebral Infarction Model Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-autophagic and anti-apoptotic effects of memantine in a SH-SY5Y cell model of Alzheimer's disease via mammalian target of rapamycin-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotection of edaravone on hypoxic-ischemic brain injury in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Edaravone Administration Confers Neuroprotection after Experimental Intracerebral Hemorrhage in Rats via NLRP3 Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotection of edaravone on the hippocampus of kainate-induced epilepsy rats through Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuroprotective effects of edaravone on cognitive deficit, oxidative stress and tau hyperphosphorylation induced by intracerebroventricular streptozotocin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of Toringin's mechanism with known neuroprotective agents
Given the limited data on Toringin, this guide will provide a comparative analysis of a closely related and well-studied compound, Tormentic Acid , alongside two established neuroprotective agents with distinct mechanisms of action: Edaravone (B1671096) and Memantine (B1676192) . This comparison aims to provide researchers, scientists, and drug development professionals with a valuable reference for understanding different neuroprotective strategies.
Overview of Compared Neuroprotective Agents
Tormentic Acid , a natural triterpene, has demonstrated significant neuroprotective effects in preclinical models of Alzheimer's and Parkinson's disease. Its mechanism is primarily attributed to its potent anti-inflammatory and anti-oxidative stress properties.[3][4][5]
Edaravone , a potent free radical scavenger, is clinically approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][6][7] Its neuroprotective effects are mainly derived from its ability to mitigate oxidative damage.[1][6][7]
Memantine is an NMDA receptor antagonist used in the treatment of moderate-to-severe Alzheimer's disease. Its primary neuroprotective mechanism involves blocking excitotoxicity, a process of neuronal damage caused by excessive stimulation of glutamate (B1630785) receptors.[3][8][9][10]
Comparative Analysis of Neuroprotective Mechanisms
The neuroprotective actions of Tormentic Acid, Edaravone, and Memantine are multifaceted, targeting different aspects of the neurodegenerative cascade.
Table 1: Comparison of Mechanistic Actions
| Feature | Tormentic Acid | Edaravone | Memantine |
| Primary Mechanism | Anti-inflammatory, Anti-oxidative stress[3][4][5] | Free radical scavenger[1][6][7] | NMDA receptor antagonist (anti-excitotoxic)[3][8][9][10] |
| Key Signaling Pathways | Inhibition of NF-κB pathway, Activation of Wnt/β-catenin signaling[3][4][5] | Activation of Nrf2/ARE pathway[1][6][11] | Modulation of glutamatergic signaling, PI3K/Akt pathway activation[12] |
| Primary Molecular Targets | IKKα, IκBα, NF-κB p65, β-catenin, GSK-3β[4][5] | Reactive oxygen species (ROS), Reactive nitrogen species (RNS)[6][7] | NMDA receptors, α4β2 nicotinic acetylcholine (B1216132) receptors[3][8] |
| Cellular Effects | Reduced microglial activation, Decreased pro-inflammatory cytokine production, Inhibition of apoptosis[3][4] | Inhibition of lipid peroxidation, Protection of mitochondrial function, Reduced neuronal apoptosis[1][13] | Prevention of excessive Ca2+ influx, Increased release of neurotrophic factors (e.g., GDNF) from astroglia, Inhibition of microglial over-activation[3][9] |
Experimental Data and Protocols
The following tables summarize key experimental findings for each agent and provide an overview of the methodologies used.
Table 2: Tormentic Acid - Experimental Data
| Experimental Model | Key Findings | Reference |
| APP/PS1 transgenic mice (Alzheimer's model) | Attenuated memory deficits, Decreased amyloid plaque deposition, Reduced microglial activation and pro-inflammatory factor secretion.[3] | [3] |
| Aβ-exposed BV2 microglial cells | Suppressed production of pro-inflammatory markers (TNF-α, IL-1β, IL-6), Inhibited nuclear translocation of NF-κB p65.[3][4] | [3][4] |
| Rat model of Parkinson's disease | Improved learning and memory, Increased SOD and GPx activity, Decreased MDA levels, Activated Wnt/β-catenin signaling.[5] | [5] |
Experimental Protocol: In Vivo Alzheimer's Disease Model with Tormentic Acid
-
Animal Model: Amyloid precursor protein (APP)/presenilin 1 (PS1) double transgenic mice.
-
Treatment: Intraperitoneal administration of Tormentic Acid.
-
Behavioral Assessment: Morris water maze to evaluate learning and memory.
-
Histological Analysis: Immunohistochemistry for amyloid plaque deposition and microglial activation in the brain.
-
Biochemical Analysis: ELISA for measuring the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in brain tissue homogenates.
-
Western Blot: To determine the expression levels of proteins in the NF-κB signaling pathway (p-IKKα, IκBα, NF-κB p65) in brain tissue.[3][4]
Table 3: Edaravone - Experimental Data
| Experimental Model | Key Findings | Reference |
| Rat model of intracerebral hemorrhage | Alleviated brain edema, Improved neurological deficits, Decreased NLRP3 expression in microglia.[14] | [14] |
| Kainate-induced epilepsy rat model | Increased neuronal density in the hippocampus, Reduced neuronal damage, Upregulated Nrf2 and HO-1 expression.[15] | [15] |
| Streptozotocin-induced rat model of sporadic Alzheimer's disease | Improved cognitive function, Restored levels of oxidative stress markers (MDA, 4-HNE, SOD, GSH), Decreased tau hyperphosphorylation.[16] | [16] |
Experimental Protocol: In Vivo Stroke Model with Edaravone
-
Animal Model: Sprague-Dawley rats with intracerebral hemorrhage (ICH) induced by stereotactic injection of autologous blood.
-
Treatment: Intravenous administration of Edaravone (e.g., 3 mg/kg).
-
Functional Assessment: Morris Water Maze and Rotarod test to evaluate neurological function.
-
Histological Analysis: Fluoro-Jade C staining to assess neurodegeneration.
-
Western Blot and RT-PCR: To measure the expression of NLRP3, IL-1β, Caspase-1, and NF-κB in brain tissue.[14]
Table 4: Memantine - Experimental Data
| Experimental Model | Key Findings | Reference |
| Rat primary midbrain neuron-glia cultures | Exerted neurotrophic and neuroprotective effects on dopaminergic neurons, Increased GDNF release from astroglia, Inhibited microglial over-activation.[3][9] | [3][9] |
| Ex-vivo hippocampal slices with NMDA-induced excitotoxicity | Demonstrated neuroprotection at concentrations below 3 μM, Neuroprotection was dependent on the activation of the PI3K/Akt pathway.[8] | [8] |
| APP695-overexpressing SH-SY5Y cell model of Alzheimer's disease | Exerted anti-autophagic and anti-apoptotic effects, Involved mTOR-dependent and -independent pathways.[12] | [12] |
Experimental Protocol: In Vitro Neuroprotection Assay with Memantine
-
Cell Culture: Primary midbrain neuron-glia cultures from embryonic rats.
-
Induction of Neurotoxicity: Treatment with lipopolysaccharide (LPS) to induce inflammation-mediated dopaminergic neuronal death.
-
Treatment: Pre-treatment with various concentrations of Memantine.
-
Assessment of Neuroprotection: Measurement of [3H]dopamine uptake capacity to quantify the survival and function of dopaminergic neurons.
-
Immunocytochemistry: Staining for OX-42 to assess microglial activation.
-
Biochemical Assays: Measurement of pro-inflammatory factors (e.g., nitric oxide, TNF-α) and neurotrophic factors (e.g., GDNF) in the culture medium.[3]
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and experimental processes, the following diagrams are provided in Graphviz DOT language.
Signaling Pathways
References
- 1. mdpi.com [mdpi.com]
- 2. Neuroprotective agents for clinical trials in ALS: a systematic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Neuroprotective Mechanisms of Memantine: Increase in Neurotrophic Factor Release from Astroglia and Anti-Inflammation by Preventing Microglial Over-Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and Neuroprotective Agents in Clinical Trials for CNS Disease and Injury: Where Do We Go From Here? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. Role of Edaravone as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 8. Memantine has a nicotinic neuroprotective pathway in acute hippocampal slices after an NMDA insult - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel neuroprotective mechanisms of memantine: increase in neurotrophic factor release from astroglia and anti-inflammation by preventing microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis [frontiersin.org]
- 11. Keap1-Nrf2/ARE Pathway-based Investigation into the Mechanism of Edaravone Dexborneol in Cerebral Infarction Model Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-autophagic and anti-apoptotic effects of memantine in a SH-SY5Y cell model of Alzheimer's disease via mammalian target of rapamycin-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotection of edaravone on hypoxic-ischemic brain injury in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Edaravone Administration Confers Neuroprotection after Experimental Intracerebral Hemorrhage in Rats via NLRP3 Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotection of edaravone on the hippocampus of kainate-induced epilepsy rats through Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuroprotective effects of edaravone on cognitive deficit, oxidative stress and tau hyperphosphorylation induced by intracerebroventricular streptozotocin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of Toringin's mechanism with known neuroprotective agents
Given the limited data on Toringin, this guide will provide a comparative analysis of a closely related and well-studied compound, Tormentic Acid , alongside two established neuroprotective agents with distinct mechanisms of action: Edaravone and Memantine . This comparison aims to provide researchers, scientists, and drug development professionals with a valuable reference for understanding different neuroprotective strategies.
Overview of Compared Neuroprotective Agents
Tormentic Acid , a natural triterpene, has demonstrated significant neuroprotective effects in preclinical models of Alzheimer's and Parkinson's disease. Its mechanism is primarily attributed to its potent anti-inflammatory and anti-oxidative stress properties.[3][4][5]
Edaravone , a potent free radical scavenger, is clinically approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][6][7] Its neuroprotective effects are mainly derived from its ability to mitigate oxidative damage.[1][6][7]
Memantine is an NMDA receptor antagonist used in the treatment of moderate-to-severe Alzheimer's disease. Its primary neuroprotective mechanism involves blocking excitotoxicity, a process of neuronal damage caused by excessive stimulation of glutamate receptors.[3][8][9][10]
Comparative Analysis of Neuroprotective Mechanisms
The neuroprotective actions of Tormentic Acid, Edaravone, and Memantine are multifaceted, targeting different aspects of the neurodegenerative cascade.
Table 1: Comparison of Mechanistic Actions
| Feature | Tormentic Acid | Edaravone | Memantine |
| Primary Mechanism | Anti-inflammatory, Anti-oxidative stress[3][4][5] | Free radical scavenger[1][6][7] | NMDA receptor antagonist (anti-excitotoxic)[3][8][9][10] |
| Key Signaling Pathways | Inhibition of NF-κB pathway, Activation of Wnt/β-catenin signaling[3][4][5] | Activation of Nrf2/ARE pathway[1][6][11] | Modulation of glutamatergic signaling, PI3K/Akt pathway activation[12] |
| Primary Molecular Targets | IKKα, IκBα, NF-κB p65, β-catenin, GSK-3β[4][5] | Reactive oxygen species (ROS), Reactive nitrogen species (RNS)[6][7] | NMDA receptors, α4β2 nicotinic acetylcholine receptors[3][8] |
| Cellular Effects | Reduced microglial activation, Decreased pro-inflammatory cytokine production, Inhibition of apoptosis[3][4] | Inhibition of lipid peroxidation, Protection of mitochondrial function, Reduced neuronal apoptosis[1][13] | Prevention of excessive Ca2+ influx, Increased release of neurotrophic factors (e.g., GDNF) from astroglia, Inhibition of microglial over-activation[3][9] |
Experimental Data and Protocols
The following tables summarize key experimental findings for each agent and provide an overview of the methodologies used.
Table 2: Tormentic Acid - Experimental Data
| Experimental Model | Key Findings | Reference |
| APP/PS1 transgenic mice (Alzheimer's model) | Attenuated memory deficits, Decreased amyloid plaque deposition, Reduced microglial activation and pro-inflammatory factor secretion.[3] | [3] |
| Aβ-exposed BV2 microglial cells | Suppressed production of pro-inflammatory markers (TNF-α, IL-1β, IL-6), Inhibited nuclear translocation of NF-κB p65.[3][4] | [3][4] |
| Rat model of Parkinson's disease | Improved learning and memory, Increased SOD and GPx activity, Decreased MDA levels, Activated Wnt/β-catenin signaling.[5] | [5] |
Experimental Protocol: In Vivo Alzheimer's Disease Model with Tormentic Acid
-
Animal Model: Amyloid precursor protein (APP)/presenilin 1 (PS1) double transgenic mice.
-
Treatment: Intraperitoneal administration of Tormentic Acid.
-
Behavioral Assessment: Morris water maze to evaluate learning and memory.
-
Histological Analysis: Immunohistochemistry for amyloid plaque deposition and microglial activation in the brain.
-
Biochemical Analysis: ELISA for measuring the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in brain tissue homogenates.
-
Western Blot: To determine the expression levels of proteins in the NF-κB signaling pathway (p-IKKα, IκBα, NF-κB p65) in brain tissue.[3][4]
Table 3: Edaravone - Experimental Data
| Experimental Model | Key Findings | Reference |
| Rat model of intracerebral hemorrhage | Alleviated brain edema, Improved neurological deficits, Decreased NLRP3 expression in microglia.[14] | [14] |
| Kainate-induced epilepsy rat model | Increased neuronal density in the hippocampus, Reduced neuronal damage, Upregulated Nrf2 and HO-1 expression.[15] | [15] |
| Streptozotocin-induced rat model of sporadic Alzheimer's disease | Improved cognitive function, Restored levels of oxidative stress markers (MDA, 4-HNE, SOD, GSH), Decreased tau hyperphosphorylation.[16] | [16] |
Experimental Protocol: In Vivo Stroke Model with Edaravone
-
Animal Model: Sprague-Dawley rats with intracerebral hemorrhage (ICH) induced by stereotactic injection of autologous blood.
-
Treatment: Intravenous administration of Edaravone (e.g., 3 mg/kg).
-
Functional Assessment: Morris Water Maze and Rotarod test to evaluate neurological function.
-
Histological Analysis: Fluoro-Jade C staining to assess neurodegeneration.
-
Western Blot and RT-PCR: To measure the expression of NLRP3, IL-1β, Caspase-1, and NF-κB in brain tissue.[14]
Table 4: Memantine - Experimental Data
| Experimental Model | Key Findings | Reference |
| Rat primary midbrain neuron-glia cultures | Exerted neurotrophic and neuroprotective effects on dopaminergic neurons, Increased GDNF release from astroglia, Inhibited microglial over-activation.[3][9] | [3][9] |
| Ex-vivo hippocampal slices with NMDA-induced excitotoxicity | Demonstrated neuroprotection at concentrations below 3 μM, Neuroprotection was dependent on the activation of the PI3K/Akt pathway.[8] | [8] |
| APP695-overexpressing SH-SY5Y cell model of Alzheimer's disease | Exerted anti-autophagic and anti-apoptotic effects, Involved mTOR-dependent and -independent pathways.[12] | [12] |
Experimental Protocol: In Vitro Neuroprotection Assay with Memantine
-
Cell Culture: Primary midbrain neuron-glia cultures from embryonic rats.
-
Induction of Neurotoxicity: Treatment with lipopolysaccharide (LPS) to induce inflammation-mediated dopaminergic neuronal death.
-
Treatment: Pre-treatment with various concentrations of Memantine.
-
Assessment of Neuroprotection: Measurement of [3H]dopamine uptake capacity to quantify the survival and function of dopaminergic neurons.
-
Immunocytochemistry: Staining for OX-42 to assess microglial activation.
-
Biochemical Assays: Measurement of pro-inflammatory factors (e.g., nitric oxide, TNF-α) and neurotrophic factors (e.g., GDNF) in the culture medium.[3]
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and experimental processes, the following diagrams are provided in Graphviz DOT language.
Signaling Pathways
References
- 1. mdpi.com [mdpi.com]
- 2. Neuroprotective agents for clinical trials in ALS: a systematic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Neuroprotective Mechanisms of Memantine: Increase in Neurotrophic Factor Release from Astroglia and Anti-Inflammation by Preventing Microglial Over-Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and Neuroprotective Agents in Clinical Trials for CNS Disease and Injury: Where Do We Go From Here? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. Role of Edaravone as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 8. Memantine has a nicotinic neuroprotective pathway in acute hippocampal slices after an NMDA insult - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel neuroprotective mechanisms of memantine: increase in neurotrophic factor release from astroglia and anti-inflammation by preventing microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis [frontiersin.org]
- 11. Keap1-Nrf2/ARE Pathway-based Investigation into the Mechanism of Edaravone Dexborneol in Cerebral Infarction Model Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-autophagic and anti-apoptotic effects of memantine in a SH-SY5Y cell model of Alzheimer's disease via mammalian target of rapamycin-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotection of edaravone on hypoxic-ischemic brain injury in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Edaravone Administration Confers Neuroprotection after Experimental Intracerebral Hemorrhage in Rats via NLRP3 Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotection of edaravone on the hippocampus of kainate-induced epilepsy rats through Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuroprotective effects of edaravone on cognitive deficit, oxidative stress and tau hyperphosphorylation induced by intracerebroventricular streptozotocin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Effect of Torin1 on Downstream Targets: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the intricacies of the mTOR signaling pathway, Torin1 has emerged as a potent and selective ATP-competitive inhibitor of both mTORC1 and mTORC2 complexes. This guide provides a comprehensive comparison of Torin1 with other well-established mTOR inhibitors, offering objective performance data and detailed experimental protocols to aid in the validation of its effects on downstream targets.
Performance Comparison of mTOR Inhibitors
Torin1 distinguishes itself from classical mTOR inhibitors like rapamycin (B549165) through its direct inhibition of the mTOR kinase domain, leading to a more comprehensive blockade of mTOR signaling. This section provides a comparative analysis of Torin1 against other mTOR inhibitors, focusing on their effects on key downstream signaling molecules.
Table 1: Comparative Efficacy of mTOR Inhibitors on Downstream Targets
| Inhibitor | Target(s) | p-S6K1 (Thr389) Inhibition | p-4E-BP1 (Thr37/46) Inhibition | p-Akt (Ser473) Inhibition | Reported IC50 for mTOR |
| Torin1 | mTORC1/mTORC2 | High | High | High | ~2-10 nM[1] |
| Rapamycin | mTORC1 (Allosteric) | High | Partial/Resistant[2][3] | None (can increase p-Akt)[4] | N/A (Allosteric) |
| PP242 | mTORC1/mTORC2 | High | High | High | ~8 nM |
| AZD8055 | mTORC1/mTORC2 | High | High | High | ~1 nM[1] |
| INK128 | mTORC1/mTORC2 | High | High | High | ~1 nM[5] |
This table summarizes qualitative and quantitative data compiled from multiple research articles. The inhibitory effects are generally dose-dependent.
Signaling Pathways and Experimental Workflows
To visually conceptualize the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
Caption: Experimental workflow for Western Blot analysis.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate validation of Torin1's effects.
Western Blotting for Phosphorylated Downstream Targets
This protocol details the detection of phosphorylated S6K1, 4E-BP1, and Akt, key downstream effectors of mTOR signaling.
1. Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with Torin1 or other mTOR inhibitors at various concentrations for the desired time period (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Electrotransfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of S6K1 (p-S6K1 Thr389), 4E-BP1 (p-4E-BP1 Thr37/46), and Akt (p-Akt Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
In Vitro mTOR Kinase Assay
This assay directly measures the kinase activity of immunoprecipitated mTORC1 or mTORC2 in the presence of inhibitors.
1. Immunoprecipitation of mTOR Complexes:
-
Lyse cells as described in the Western Blotting protocol.
-
Incubate the cell lysate with an antibody against a component of the desired complex (e.g., Raptor for mTORC1, Rictor for mTORC2) overnight at 4°C.
-
Add protein A/G agarose (B213101) beads and incubate for an additional 2-4 hours.
-
Pellet the beads by centrifugation and wash them several times with lysis buffer and then with kinase assay buffer.
2. Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing a recombinant substrate (e.g., GST-4E-BP1 for mTORC1, inactive Akt1 for mTORC2) and ATP.
-
Add Torin1 or other inhibitors at desired concentrations.
-
Incubate the reaction mixture at 30°C for 30 minutes with gentle agitation.
3. Analysis:
-
Stop the reaction by adding Laemmli sample buffer and boiling.
-
Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.
Cell Viability Assay (MTT/MTS Assay)
This assay assesses the effect of mTOR inhibition on cell proliferation and viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of Torin1 or other inhibitors. Include a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
3. MTT/MTS Reagent Addition:
-
Add MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
4. Absorbance Measurement:
-
If using MTT, add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell viability) by plotting the data and fitting it to a dose-response curve.
Conclusion
Torin1 offers a powerful tool for dissecting the roles of mTORC1 and mTORC2 in cellular processes. Its ability to inhibit both complexes provides a more complete picture of mTOR signaling compared to allosteric inhibitors like rapamycin. By utilizing the comparative data and detailed protocols provided in this guide, researchers can effectively validate the on-target effects of Torin1 and confidently interpret their experimental findings in the context of mTOR biology and drug discovery.
References
- 1. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapamycin-insensitive mTORC1 activity controls eIF4E:4E-BP1 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR ATP-competitive inhibitor INK128 inhibits neuroblastoma growth via blocking mTORC signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Effect of Torin1 on Downstream Targets: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the intricacies of the mTOR signaling pathway, Torin1 has emerged as a potent and selective ATP-competitive inhibitor of both mTORC1 and mTORC2 complexes. This guide provides a comprehensive comparison of Torin1 with other well-established mTOR inhibitors, offering objective performance data and detailed experimental protocols to aid in the validation of its effects on downstream targets.
Performance Comparison of mTOR Inhibitors
Torin1 distinguishes itself from classical mTOR inhibitors like rapamycin (B549165) through its direct inhibition of the mTOR kinase domain, leading to a more comprehensive blockade of mTOR signaling. This section provides a comparative analysis of Torin1 against other mTOR inhibitors, focusing on their effects on key downstream signaling molecules.
Table 1: Comparative Efficacy of mTOR Inhibitors on Downstream Targets
| Inhibitor | Target(s) | p-S6K1 (Thr389) Inhibition | p-4E-BP1 (Thr37/46) Inhibition | p-Akt (Ser473) Inhibition | Reported IC50 for mTOR |
| Torin1 | mTORC1/mTORC2 | High | High | High | ~2-10 nM[1] |
| Rapamycin | mTORC1 (Allosteric) | High | Partial/Resistant[2][3] | None (can increase p-Akt)[4] | N/A (Allosteric) |
| PP242 | mTORC1/mTORC2 | High | High | High | ~8 nM |
| AZD8055 | mTORC1/mTORC2 | High | High | High | ~1 nM[1] |
| INK128 | mTORC1/mTORC2 | High | High | High | ~1 nM[5] |
This table summarizes qualitative and quantitative data compiled from multiple research articles. The inhibitory effects are generally dose-dependent.
Signaling Pathways and Experimental Workflows
To visually conceptualize the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
Caption: Experimental workflow for Western Blot analysis.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate validation of Torin1's effects.
Western Blotting for Phosphorylated Downstream Targets
This protocol details the detection of phosphorylated S6K1, 4E-BP1, and Akt, key downstream effectors of mTOR signaling.
1. Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with Torin1 or other mTOR inhibitors at various concentrations for the desired time period (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Electrotransfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of S6K1 (p-S6K1 Thr389), 4E-BP1 (p-4E-BP1 Thr37/46), and Akt (p-Akt Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
In Vitro mTOR Kinase Assay
This assay directly measures the kinase activity of immunoprecipitated mTORC1 or mTORC2 in the presence of inhibitors.
1. Immunoprecipitation of mTOR Complexes:
-
Lyse cells as described in the Western Blotting protocol.
-
Incubate the cell lysate with an antibody against a component of the desired complex (e.g., Raptor for mTORC1, Rictor for mTORC2) overnight at 4°C.
-
Add protein A/G agarose (B213101) beads and incubate for an additional 2-4 hours.
-
Pellet the beads by centrifugation and wash them several times with lysis buffer and then with kinase assay buffer.
2. Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing a recombinant substrate (e.g., GST-4E-BP1 for mTORC1, inactive Akt1 for mTORC2) and ATP.
-
Add Torin1 or other inhibitors at desired concentrations.
-
Incubate the reaction mixture at 30°C for 30 minutes with gentle agitation.
3. Analysis:
-
Stop the reaction by adding Laemmli sample buffer and boiling.
-
Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.
Cell Viability Assay (MTT/MTS Assay)
This assay assesses the effect of mTOR inhibition on cell proliferation and viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of Torin1 or other inhibitors. Include a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
3. MTT/MTS Reagent Addition:
-
Add MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
4. Absorbance Measurement:
-
If using MTT, add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell viability) by plotting the data and fitting it to a dose-response curve.
Conclusion
Torin1 offers a powerful tool for dissecting the roles of mTORC1 and mTORC2 in cellular processes. Its ability to inhibit both complexes provides a more complete picture of mTOR signaling compared to allosteric inhibitors like rapamycin. By utilizing the comparative data and detailed protocols provided in this guide, researchers can effectively validate the on-target effects of Torin1 and confidently interpret their experimental findings in the context of mTOR biology and drug discovery.
References
- 1. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapamycin-insensitive mTORC1 activity controls eIF4E:4E-BP1 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR ATP-competitive inhibitor INK128 inhibits neuroblastoma growth via blocking mTORC signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Effect of Torin1 on Downstream Targets: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the intricacies of the mTOR signaling pathway, Torin1 has emerged as a potent and selective ATP-competitive inhibitor of both mTORC1 and mTORC2 complexes. This guide provides a comprehensive comparison of Torin1 with other well-established mTOR inhibitors, offering objective performance data and detailed experimental protocols to aid in the validation of its effects on downstream targets.
Performance Comparison of mTOR Inhibitors
Torin1 distinguishes itself from classical mTOR inhibitors like rapamycin through its direct inhibition of the mTOR kinase domain, leading to a more comprehensive blockade of mTOR signaling. This section provides a comparative analysis of Torin1 against other mTOR inhibitors, focusing on their effects on key downstream signaling molecules.
Table 1: Comparative Efficacy of mTOR Inhibitors on Downstream Targets
| Inhibitor | Target(s) | p-S6K1 (Thr389) Inhibition | p-4E-BP1 (Thr37/46) Inhibition | p-Akt (Ser473) Inhibition | Reported IC50 for mTOR |
| Torin1 | mTORC1/mTORC2 | High | High | High | ~2-10 nM[1] |
| Rapamycin | mTORC1 (Allosteric) | High | Partial/Resistant[2][3] | None (can increase p-Akt)[4] | N/A (Allosteric) |
| PP242 | mTORC1/mTORC2 | High | High | High | ~8 nM |
| AZD8055 | mTORC1/mTORC2 | High | High | High | ~1 nM[1] |
| INK128 | mTORC1/mTORC2 | High | High | High | ~1 nM[5] |
This table summarizes qualitative and quantitative data compiled from multiple research articles. The inhibitory effects are generally dose-dependent.
Signaling Pathways and Experimental Workflows
To visually conceptualize the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
Caption: Experimental workflow for Western Blot analysis.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate validation of Torin1's effects.
Western Blotting for Phosphorylated Downstream Targets
This protocol details the detection of phosphorylated S6K1, 4E-BP1, and Akt, key downstream effectors of mTOR signaling.
1. Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with Torin1 or other mTOR inhibitors at various concentrations for the desired time period (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Electrotransfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of S6K1 (p-S6K1 Thr389), 4E-BP1 (p-4E-BP1 Thr37/46), and Akt (p-Akt Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
In Vitro mTOR Kinase Assay
This assay directly measures the kinase activity of immunoprecipitated mTORC1 or mTORC2 in the presence of inhibitors.
1. Immunoprecipitation of mTOR Complexes:
-
Lyse cells as described in the Western Blotting protocol.
-
Incubate the cell lysate with an antibody against a component of the desired complex (e.g., Raptor for mTORC1, Rictor for mTORC2) overnight at 4°C.
-
Add protein A/G agarose beads and incubate for an additional 2-4 hours.
-
Pellet the beads by centrifugation and wash them several times with lysis buffer and then with kinase assay buffer.
2. Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing a recombinant substrate (e.g., GST-4E-BP1 for mTORC1, inactive Akt1 for mTORC2) and ATP.
-
Add Torin1 or other inhibitors at desired concentrations.
-
Incubate the reaction mixture at 30°C for 30 minutes with gentle agitation.
3. Analysis:
-
Stop the reaction by adding Laemmli sample buffer and boiling.
-
Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.
Cell Viability Assay (MTT/MTS Assay)
This assay assesses the effect of mTOR inhibition on cell proliferation and viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of Torin1 or other inhibitors. Include a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
3. MTT/MTS Reagent Addition:
-
Add MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
4. Absorbance Measurement:
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell viability) by plotting the data and fitting it to a dose-response curve.
Conclusion
Torin1 offers a powerful tool for dissecting the roles of mTORC1 and mTORC2 in cellular processes. Its ability to inhibit both complexes provides a more complete picture of mTOR signaling compared to allosteric inhibitors like rapamycin. By utilizing the comparative data and detailed protocols provided in this guide, researchers can effectively validate the on-target effects of Torin1 and confidently interpret their experimental findings in the context of mTOR biology and drug discovery.
References
- 1. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapamycin-insensitive mTORC1 activity controls eIF4E:4E-BP1 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR ATP-competitive inhibitor INK128 inhibits neuroblastoma growth via blocking mTORC signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to mTOR Pathway Inhibition: Rapamycin vs. ATP-Competitive Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The mechanistic Target of Rapamycin (B549165) (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It integrates signals from various upstream pathways, including growth factors, nutrients, and cellular energy levels.[1] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which together control a vast signaling network crucial in both normal physiology and diseases like cancer.[1][3][4] Consequently, mTOR has become a significant target for therapeutic intervention.
This guide provides an objective comparison of two major classes of mTOR inhibitors: the first-generation allosteric inhibitor Rapamycin and its analogs (rapalogs), and the second-generation ATP-competitive inhibitors, exemplified by Torin1 and Torin2. This comparison is supported by experimental data to aid researchers in selecting the appropriate tool for their specific research needs.
Data Presentation: Performance Comparison of mTOR Inhibitors
The efficacy of mTOR inhibitors can be quantified by their ability to inhibit the kinase activity of mTORC1 and mTORC2, and their subsequent effects on downstream signaling and cellular processes. The following table summarizes key quantitative data for Rapamycin and the second-generation inhibitor Torin2.
| Parameter | Rapamycin (First-Generation) | Torin2 (Second-Generation) | Rationale & Significance |
| Target Complexes | Primarily allosteric inhibitor of mTORC1.[4][5] In some cell types, prolonged treatment can affect mTORC2 assembly.[5] | Potent, ATP-competitive dual inhibitor of mTORC1 and mTORC2.[4][6] | Torin2 provides a more complete shutdown of mTOR signaling by targeting both complexes directly. Rapamycin's effects are largely limited to mTORC1, leaving mTORC2 signaling intact.[3][7] |
| IC₅₀ (mTOR Kinase) | Not applicable (allosteric inhibitor). | ~1 nM[8] | The IC₅₀ value reflects the concentration of an inhibitor required to reduce the activity of an enzyme by half. The low nanomolar IC₅₀ of Torin2 indicates very high potency. |
| Cellular EC₅₀ (mTOR activity) | Varies by cell line and assay. | ~0.25 nM[9] | The half-maximal effective concentration (EC₅₀) in a cellular context demonstrates potent inhibition of mTOR signaling within a biological system. |
| Selectivity | High for mTORC1 (allosteric site). | ~800-fold selective for mTOR over PI3K.[9] Also inhibits other PIKK family kinases like ATM, ATR, and DNA-PK at higher concentrations.[6] | High selectivity is crucial to minimize off-target effects. While highly selective for mTOR over PI3K, Torin2's activity against other PIKKs should be considered in experimental design. |
| Effect on 4E-BP1 Phosphorylation | Incomplete inhibition.[10] | Complete inhibition of both rapamycin-sensitive and -resistant phosphorylation sites.[10] | 4E-BP1 is a key substrate of mTORC1 that regulates cap-dependent translation. Complete inhibition by Torin2 leads to a stronger suppression of protein synthesis. |
| Effect on Akt Phosphorylation (Ser473) | Can lead to feedback activation of Akt by relieving S6K-mediated negative feedback on PI3K signaling.[11] | Inhibits mTORC2, thereby directly blocking Akt phosphorylation at Ser473.[11][12] | Inhibition of mTORC2 by Torin2 prevents the feedback activation of Akt, a pro-survival kinase, which is a significant limitation of Rapamycin in cancer therapy. |
| Effect on Cell Proliferation | Cytostatic; often causes G1 cell cycle arrest but may not prevent proliferation completely.[10] | Potent inhibition of cell proliferation and can be cytotoxic.[10][13] | The ability of Torin2 to completely block mTORC1 and mTORC2 functions results in a more robust anti-proliferative effect. |
Signaling Pathway Overview
The mTOR signaling network is complex, with mTORC1 and mTORC2 having distinct upstream regulators and downstream effectors.
Caption: Simplified mTOR signaling pathway showing key inputs, the two complexes, and major outputs.
Experimental Protocols
To ensure the independent replication of findings, detailed methodologies are critical. Below are protocols for key experiments used to characterize and compare mTOR inhibitors.
1. Western Blotting for mTOR Pathway Activity
This is the most common method to assess the phosphorylation status of key downstream effectors of mTORC1 and mTORC2.[14]
-
Objective: To measure the levels of phosphorylated S6 Kinase (p-S6K), phosphorylated 4E-BP1 (p-4E-BP1), and phosphorylated Akt (p-Akt Ser473) relative to their total protein levels.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, MEFs) and grow to 70-80% confluency. Treat cells with various concentrations of the mTOR inhibitor (e.g., 20 nM Rapamycin, 250 nM Torin1/2) or vehicle (DMSO) for a specified time (e.g., 1-24 hours).[10][15]
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an SDS-polyacrylamide gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies (e.g., anti-p-S6K (Thr389), anti-p-Akt (Ser473), anti-total S6K, anti-total Akt, anti-Actin).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to total protein levels.
-
2. In Vitro Kinase Assay
This assay directly measures the enzymatic activity of immunoprecipitated mTOR complexes.[14]
-
Objective: To quantify the kinase activity of mTORC1 and/or mTORC2 in the presence of inhibitors.
-
Methodology:
-
Immunoprecipitation: Lyse treated or untreated cells in a CHAPS-based buffer.[16] Incubate lysates with antibodies against an mTORC1 component (e.g., Raptor) or mTORC2 component (e.g., Rictor) to pull down the respective complexes using Protein A/G beads.
-
Kinase Reaction: Wash the immunoprecipitated complexes. Resuspend the beads in a kinase buffer containing a recombinant substrate (e.g., 4E-BP1 for mTORC1) and ATP (often radiolabeled [γ-³²P]ATP).
-
Incubation: Add varying concentrations of the inhibitor (Rapamycin, Torin2) to the reaction. Incubate at 30°C for 20-30 minutes.
-
Detection: Stop the reaction by adding SDS loading buffer. Separate proteins by SDS-PAGE, and detect substrate phosphorylation by autoradiography (for ³²P) or by Western blot using a phospho-specific antibody.
-
Analysis: Quantify the signal to determine the extent of inhibition and calculate IC₅₀ values.
-
3. Cell Viability/Proliferation Assay (MTT Assay)
This assay assesses the functional consequences of mTOR inhibition on cell growth.[12]
-
Objective: To compare the dose-dependent effects of different mTOR inhibitors on cell viability and proliferation over time.
-
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a low density (e.g., 3,000 cells/well).[12]
-
Treatment: After 24 hours, treat the cells with a serial dilution of the inhibitors (e.g., 10 nM to 1000 nM for Torin compounds, 10 nM to 3000 nM for Rapamycin).[17]
-
Incubation: Incubate the cells for a period of 24 to 96 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan (B1609692) product.
-
Solubilization and Measurement: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability. Plot the results to generate dose-response curves and calculate EC₅₀ values for cell growth inhibition.
-
Caption: A typical experimental workflow for comparing the effects of mTOR inhibitors.
References
- 1. mTOR - Wikipedia [en.wikipedia.org]
- 2. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 5. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Torin2, an ATP-competitive inhibitor of mTOR, ATM and ATR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapamycin inhibits mTORC1, but not completely - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparing mTOR inhibitor Rapamycin with Torin-2 within the RIST molecular-targeted regimen in neuroblastoma cells [medsci.org]
- 14. benchchem.com [benchchem.com]
- 15. Item - Impact of rapamycin and Torin1 on constitutively activated mTOR signaling pathway in TSC1 or TSC2 deficient cells. - Public Library of Science - Figshare [plos.figshare.com]
- 16. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to mTOR Pathway Inhibition: Rapamycin vs. ATP-Competitive Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The mechanistic Target of Rapamycin (B549165) (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It integrates signals from various upstream pathways, including growth factors, nutrients, and cellular energy levels.[1] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which together control a vast signaling network crucial in both normal physiology and diseases like cancer.[1][3][4] Consequently, mTOR has become a significant target for therapeutic intervention.
This guide provides an objective comparison of two major classes of mTOR inhibitors: the first-generation allosteric inhibitor Rapamycin and its analogs (rapalogs), and the second-generation ATP-competitive inhibitors, exemplified by Torin1 and Torin2. This comparison is supported by experimental data to aid researchers in selecting the appropriate tool for their specific research needs.
Data Presentation: Performance Comparison of mTOR Inhibitors
The efficacy of mTOR inhibitors can be quantified by their ability to inhibit the kinase activity of mTORC1 and mTORC2, and their subsequent effects on downstream signaling and cellular processes. The following table summarizes key quantitative data for Rapamycin and the second-generation inhibitor Torin2.
| Parameter | Rapamycin (First-Generation) | Torin2 (Second-Generation) | Rationale & Significance |
| Target Complexes | Primarily allosteric inhibitor of mTORC1.[4][5] In some cell types, prolonged treatment can affect mTORC2 assembly.[5] | Potent, ATP-competitive dual inhibitor of mTORC1 and mTORC2.[4][6] | Torin2 provides a more complete shutdown of mTOR signaling by targeting both complexes directly. Rapamycin's effects are largely limited to mTORC1, leaving mTORC2 signaling intact.[3][7] |
| IC₅₀ (mTOR Kinase) | Not applicable (allosteric inhibitor). | ~1 nM[8] | The IC₅₀ value reflects the concentration of an inhibitor required to reduce the activity of an enzyme by half. The low nanomolar IC₅₀ of Torin2 indicates very high potency. |
| Cellular EC₅₀ (mTOR activity) | Varies by cell line and assay. | ~0.25 nM[9] | The half-maximal effective concentration (EC₅₀) in a cellular context demonstrates potent inhibition of mTOR signaling within a biological system. |
| Selectivity | High for mTORC1 (allosteric site). | ~800-fold selective for mTOR over PI3K.[9] Also inhibits other PIKK family kinases like ATM, ATR, and DNA-PK at higher concentrations.[6] | High selectivity is crucial to minimize off-target effects. While highly selective for mTOR over PI3K, Torin2's activity against other PIKKs should be considered in experimental design. |
| Effect on 4E-BP1 Phosphorylation | Incomplete inhibition.[10] | Complete inhibition of both rapamycin-sensitive and -resistant phosphorylation sites.[10] | 4E-BP1 is a key substrate of mTORC1 that regulates cap-dependent translation. Complete inhibition by Torin2 leads to a stronger suppression of protein synthesis. |
| Effect on Akt Phosphorylation (Ser473) | Can lead to feedback activation of Akt by relieving S6K-mediated negative feedback on PI3K signaling.[11] | Inhibits mTORC2, thereby directly blocking Akt phosphorylation at Ser473.[11][12] | Inhibition of mTORC2 by Torin2 prevents the feedback activation of Akt, a pro-survival kinase, which is a significant limitation of Rapamycin in cancer therapy. |
| Effect on Cell Proliferation | Cytostatic; often causes G1 cell cycle arrest but may not prevent proliferation completely.[10] | Potent inhibition of cell proliferation and can be cytotoxic.[10][13] | The ability of Torin2 to completely block mTORC1 and mTORC2 functions results in a more robust anti-proliferative effect. |
Signaling Pathway Overview
The mTOR signaling network is complex, with mTORC1 and mTORC2 having distinct upstream regulators and downstream effectors.
Caption: Simplified mTOR signaling pathway showing key inputs, the two complexes, and major outputs.
Experimental Protocols
To ensure the independent replication of findings, detailed methodologies are critical. Below are protocols for key experiments used to characterize and compare mTOR inhibitors.
1. Western Blotting for mTOR Pathway Activity
This is the most common method to assess the phosphorylation status of key downstream effectors of mTORC1 and mTORC2.[14]
-
Objective: To measure the levels of phosphorylated S6 Kinase (p-S6K), phosphorylated 4E-BP1 (p-4E-BP1), and phosphorylated Akt (p-Akt Ser473) relative to their total protein levels.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, MEFs) and grow to 70-80% confluency. Treat cells with various concentrations of the mTOR inhibitor (e.g., 20 nM Rapamycin, 250 nM Torin1/2) or vehicle (DMSO) for a specified time (e.g., 1-24 hours).[10][15]
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an SDS-polyacrylamide gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies (e.g., anti-p-S6K (Thr389), anti-p-Akt (Ser473), anti-total S6K, anti-total Akt, anti-Actin).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to total protein levels.
-
2. In Vitro Kinase Assay
This assay directly measures the enzymatic activity of immunoprecipitated mTOR complexes.[14]
-
Objective: To quantify the kinase activity of mTORC1 and/or mTORC2 in the presence of inhibitors.
-
Methodology:
-
Immunoprecipitation: Lyse treated or untreated cells in a CHAPS-based buffer.[16] Incubate lysates with antibodies against an mTORC1 component (e.g., Raptor) or mTORC2 component (e.g., Rictor) to pull down the respective complexes using Protein A/G beads.
-
Kinase Reaction: Wash the immunoprecipitated complexes. Resuspend the beads in a kinase buffer containing a recombinant substrate (e.g., 4E-BP1 for mTORC1) and ATP (often radiolabeled [γ-³²P]ATP).
-
Incubation: Add varying concentrations of the inhibitor (Rapamycin, Torin2) to the reaction. Incubate at 30°C for 20-30 minutes.
-
Detection: Stop the reaction by adding SDS loading buffer. Separate proteins by SDS-PAGE, and detect substrate phosphorylation by autoradiography (for ³²P) or by Western blot using a phospho-specific antibody.
-
Analysis: Quantify the signal to determine the extent of inhibition and calculate IC₅₀ values.
-
3. Cell Viability/Proliferation Assay (MTT Assay)
This assay assesses the functional consequences of mTOR inhibition on cell growth.[12]
-
Objective: To compare the dose-dependent effects of different mTOR inhibitors on cell viability and proliferation over time.
-
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a low density (e.g., 3,000 cells/well).[12]
-
Treatment: After 24 hours, treat the cells with a serial dilution of the inhibitors (e.g., 10 nM to 1000 nM for Torin compounds, 10 nM to 3000 nM for Rapamycin).[17]
-
Incubation: Incubate the cells for a period of 24 to 96 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan (B1609692) product.
-
Solubilization and Measurement: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability. Plot the results to generate dose-response curves and calculate EC₅₀ values for cell growth inhibition.
-
Caption: A typical experimental workflow for comparing the effects of mTOR inhibitors.
References
- 1. mTOR - Wikipedia [en.wikipedia.org]
- 2. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 5. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Torin2, an ATP-competitive inhibitor of mTOR, ATM and ATR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapamycin inhibits mTORC1, but not completely - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparing mTOR inhibitor Rapamycin with Torin-2 within the RIST molecular-targeted regimen in neuroblastoma cells [medsci.org]
- 14. benchchem.com [benchchem.com]
- 15. Item - Impact of rapamycin and Torin1 on constitutively activated mTOR signaling pathway in TSC1 or TSC2 deficient cells. - Public Library of Science - Figshare [plos.figshare.com]
- 16. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to mTOR Pathway Inhibition: Rapamycin vs. ATP-Competitive Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The mechanistic Target of Rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It integrates signals from various upstream pathways, including growth factors, nutrients, and cellular energy levels.[1] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which together control a vast signaling network crucial in both normal physiology and diseases like cancer.[1][3][4] Consequently, mTOR has become a significant target for therapeutic intervention.
This guide provides an objective comparison of two major classes of mTOR inhibitors: the first-generation allosteric inhibitor Rapamycin and its analogs (rapalogs), and the second-generation ATP-competitive inhibitors, exemplified by Torin1 and Torin2. This comparison is supported by experimental data to aid researchers in selecting the appropriate tool for their specific research needs.
Data Presentation: Performance Comparison of mTOR Inhibitors
The efficacy of mTOR inhibitors can be quantified by their ability to inhibit the kinase activity of mTORC1 and mTORC2, and their subsequent effects on downstream signaling and cellular processes. The following table summarizes key quantitative data for Rapamycin and the second-generation inhibitor Torin2.
| Parameter | Rapamycin (First-Generation) | Torin2 (Second-Generation) | Rationale & Significance |
| Target Complexes | Primarily allosteric inhibitor of mTORC1.[4][5] In some cell types, prolonged treatment can affect mTORC2 assembly.[5] | Potent, ATP-competitive dual inhibitor of mTORC1 and mTORC2.[4][6] | Torin2 provides a more complete shutdown of mTOR signaling by targeting both complexes directly. Rapamycin's effects are largely limited to mTORC1, leaving mTORC2 signaling intact.[3][7] |
| IC₅₀ (mTOR Kinase) | Not applicable (allosteric inhibitor). | ~1 nM[8] | The IC₅₀ value reflects the concentration of an inhibitor required to reduce the activity of an enzyme by half. The low nanomolar IC₅₀ of Torin2 indicates very high potency. |
| Cellular EC₅₀ (mTOR activity) | Varies by cell line and assay. | ~0.25 nM[9] | The half-maximal effective concentration (EC₅₀) in a cellular context demonstrates potent inhibition of mTOR signaling within a biological system. |
| Selectivity | High for mTORC1 (allosteric site). | ~800-fold selective for mTOR over PI3K.[9] Also inhibits other PIKK family kinases like ATM, ATR, and DNA-PK at higher concentrations.[6] | High selectivity is crucial to minimize off-target effects. While highly selective for mTOR over PI3K, Torin2's activity against other PIKKs should be considered in experimental design. |
| Effect on 4E-BP1 Phosphorylation | Incomplete inhibition.[10] | Complete inhibition of both rapamycin-sensitive and -resistant phosphorylation sites.[10] | 4E-BP1 is a key substrate of mTORC1 that regulates cap-dependent translation. Complete inhibition by Torin2 leads to a stronger suppression of protein synthesis. |
| Effect on Akt Phosphorylation (Ser473) | Can lead to feedback activation of Akt by relieving S6K-mediated negative feedback on PI3K signaling.[11] | Inhibits mTORC2, thereby directly blocking Akt phosphorylation at Ser473.[11][12] | Inhibition of mTORC2 by Torin2 prevents the feedback activation of Akt, a pro-survival kinase, which is a significant limitation of Rapamycin in cancer therapy. |
| Effect on Cell Proliferation | Cytostatic; often causes G1 cell cycle arrest but may not prevent proliferation completely.[10] | Potent inhibition of cell proliferation and can be cytotoxic.[10][13] | The ability of Torin2 to completely block mTORC1 and mTORC2 functions results in a more robust anti-proliferative effect. |
Signaling Pathway Overview
The mTOR signaling network is complex, with mTORC1 and mTORC2 having distinct upstream regulators and downstream effectors.
Caption: Simplified mTOR signaling pathway showing key inputs, the two complexes, and major outputs.
Experimental Protocols
To ensure the independent replication of findings, detailed methodologies are critical. Below are protocols for key experiments used to characterize and compare mTOR inhibitors.
1. Western Blotting for mTOR Pathway Activity
This is the most common method to assess the phosphorylation status of key downstream effectors of mTORC1 and mTORC2.[14]
-
Objective: To measure the levels of phosphorylated S6 Kinase (p-S6K), phosphorylated 4E-BP1 (p-4E-BP1), and phosphorylated Akt (p-Akt Ser473) relative to their total protein levels.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, MEFs) and grow to 70-80% confluency. Treat cells with various concentrations of the mTOR inhibitor (e.g., 20 nM Rapamycin, 250 nM Torin1/2) or vehicle (DMSO) for a specified time (e.g., 1-24 hours).[10][15]
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an SDS-polyacrylamide gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies (e.g., anti-p-S6K (Thr389), anti-p-Akt (Ser473), anti-total S6K, anti-total Akt, anti-Actin).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to total protein levels.
-
2. In Vitro Kinase Assay
This assay directly measures the enzymatic activity of immunoprecipitated mTOR complexes.[14]
-
Objective: To quantify the kinase activity of mTORC1 and/or mTORC2 in the presence of inhibitors.
-
Methodology:
-
Immunoprecipitation: Lyse treated or untreated cells in a CHAPS-based buffer.[16] Incubate lysates with antibodies against an mTORC1 component (e.g., Raptor) or mTORC2 component (e.g., Rictor) to pull down the respective complexes using Protein A/G beads.
-
Kinase Reaction: Wash the immunoprecipitated complexes. Resuspend the beads in a kinase buffer containing a recombinant substrate (e.g., 4E-BP1 for mTORC1) and ATP (often radiolabeled [γ-³²P]ATP).
-
Incubation: Add varying concentrations of the inhibitor (Rapamycin, Torin2) to the reaction. Incubate at 30°C for 20-30 minutes.
-
Detection: Stop the reaction by adding SDS loading buffer. Separate proteins by SDS-PAGE, and detect substrate phosphorylation by autoradiography (for ³²P) or by Western blot using a phospho-specific antibody.
-
Analysis: Quantify the signal to determine the extent of inhibition and calculate IC₅₀ values.
-
3. Cell Viability/Proliferation Assay (MTT Assay)
This assay assesses the functional consequences of mTOR inhibition on cell growth.[12]
-
Objective: To compare the dose-dependent effects of different mTOR inhibitors on cell viability and proliferation over time.
-
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a low density (e.g., 3,000 cells/well).[12]
-
Treatment: After 24 hours, treat the cells with a serial dilution of the inhibitors (e.g., 10 nM to 1000 nM for Torin compounds, 10 nM to 3000 nM for Rapamycin).[17]
-
Incubation: Incubate the cells for a period of 24 to 96 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization and Measurement: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability. Plot the results to generate dose-response curves and calculate EC₅₀ values for cell growth inhibition.
-
Caption: A typical experimental workflow for comparing the effects of mTOR inhibitors.
References
- 1. mTOR - Wikipedia [en.wikipedia.org]
- 2. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 5. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Torin2, an ATP-competitive inhibitor of mTOR, ATM and ATR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapamycin inhibits mTORC1, but not completely - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparing mTOR inhibitor Rapamycin with Torin-2 within the RIST molecular-targeted regimen in neuroblastoma cells [medsci.org]
- 14. benchchem.com [benchchem.com]
- 15. Item - Impact of rapamycin and Torin1 on constitutively activated mTOR signaling pathway in TSC1 or TSC2 deficient cells. - Public Library of Science - Figshare [plos.figshare.com]
- 16. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Effects of Torin2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of Torin2, a second-generation ATP-competitive mTOR inhibitor. The data presented is compiled from various studies to offer an objective overview of its performance in both anti-cancer and anti-inflammatory applications.
Torin2 is a potent and selective inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a crucial kinase in the PI3K/Akt/mTOR signaling pathway that governs cell growth, proliferation, and survival.[1][2] Dysregulation of this pathway is a common feature in many diseases, including cancer and inflammatory conditions.[1][3] Torin2 distinguishes itself from earlier mTOR inhibitors, like rapamycin, by targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to a more complete inhibition of mTOR signaling.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative data on the in vitro and in vivo efficacy of Torin2 across various experimental models.
Table 1: In Vitro Anti-Cancer Effects of Torin2
| Cell Line | Cancer Type | Parameter | Value | Reference |
| p53-/- MEFs | Mouse Embryonic Fibroblasts | EC50 (mTOR inhibition) | 0.25 nM | [5] |
| PC3 | Prostate Cancer | EC50 (ATM) | 28 nM | [1] |
| PC3 | Prostate Cancer | EC50 (ATR) | 35 nM | [1] |
| PC3 | Prostate Cancer | EC50 (DNA-PK) | 118 nM | [1] |
| H2122 | Lung Cancer | GI50 (72h) | 13.2 nM | [6] |
| H358 | Lung Cancer | GI50 (72h) | 105.2 nM | [6] |
| NALM-6 | B-precursor Acute Lymphoblastic Leukemia | IC50 (48h) | 0.07 - 0.19 µM | [2] |
| SEM | B-precursor Acute Lymphoblastic Leukemia | IC50 (48h) | 0.07 - 0.19 µM | [2] |
| BV-173 | B-precursor Acute Lymphoblastic Leukemia | IC50 (48h) | 0.07 - 0.19 µM | [2] |
| OVISE | Epithelial Ovarian Cancer | IC50 (48h) | ~100 nM | [4] |
| OVSAHO | Epithelial Ovarian Cancer | IC50 (48h) | ~100 nM | [4] |
| Hep G2 | Hepatocellular Carcinoma | Growth Inhibition (1 µM, 4-5 days) | Significant | [7] |
| SNU-182 | Hepatocellular Carcinoma | Growth Inhibition (1 µM, 4-5 days) | Significant | [7] |
| MCF-7 | Breast Cancer | IC50 (48h) | 163.4 nM | [8] |
| MDA-MB-231 | Breast Cancer | IC50 (48h) | 1012.8 nM | [8] |
Table 2: In Vivo Anti-Cancer Effects of Torin2
| Cancer Model | Animal Model | Treatment | Outcome | Reference |
| KRAS-driven Lung Tumors | Mouse | Torin2 (40 mg/kg, daily) + AZD6244 (25 mg/kg) | Significant tumor growth inhibition | [1][6] |
| Epithelial Ovarian Cancer Xenograft | Nude Mice | Torin2 (10 mg/kg) + Cisplatin (3 mg/kg) | Synergistic inhibition of tumor growth | [4] |
| EGFR-TKI resistant NSCLC Xenograft | Nude Mice | Torin2 | Significant reduction in tumor volume and weight | [9] |
| Anaplastic Thyroid Cancer Metastatic Model | Mouse | Torin2 (20 mg/kg, daily) | Inhibition of tumor growth and metastasis; prolonged survival | [10][11] |
Table 3: In Vitro Anti-Inflammatory Effects of Torin2
| Cell Line | Model | Parameter | Effect of Torin2 (15-25 nM) | Reference |
| RAW264.7 | LPS-induced inflammation | NO production | Profoundly attenuated | [3] |
| RAW264.7 | LPS-induced inflammation | PGE2 production | Profoundly attenuated | [3] |
| RAW264.7 | LPS-induced inflammation | Pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | Dramatically diminished | [3] |
| RAW264.7 | LPS-induced inflammation | iNOS and COX-2 mRNA expression | Dramatically reduced | [3] |
| RAW264.7 | LPS-induced inflammation | iNOS and COX-2 protein expression | Markedly weakened | [3] |
Experimental Protocols
A summary of the key experimental methodologies used to evaluate the effects of Torin2 is provided below.
In Vitro Assays
-
Cell Viability Assay (MTT/CCK-8):
-
Cells are seeded in 96-well plates (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Cells are treated with various concentrations of Torin2 or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT or CCK-8 reagent is added to each well and incubated for 1-4 hours.
-
The absorbance is measured at a specific wavelength (e.g., 450 nm for CCK-8, 490 nm for MTT) using a microplate reader to determine cell viability.[3][4]
-
-
Western Blot Analysis:
-
Cells are treated with Torin2 as required and then lysed to extract total protein.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-mTOR, p-Akt, p-S6K, LC3B, PARP) overnight at 4°C.
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2][3]
-
-
Apoptosis Assay (Annexin V/DAPI Staining):
-
Cells are treated with Torin2 for the desired time.
-
For Annexin V staining, cells are harvested, washed, and resuspended in Annexin V binding buffer, followed by incubation with Annexin V-FITC and propidium (B1200493) iodide (PI) in the dark.
-
For DAPI staining, cells are fixed and then stained with DAPI solution to visualize nuclear morphology.
-
Apoptotic cells are quantified by flow cytometry (Annexin V) or observed under a fluorescence microscope (DAPI).[2][12]
-
-
Nitric Oxide (NO) Production Assay (Griess Reagent):
-
RAW264.7 macrophages are pre-treated with Torin2 before stimulation with lipopolysaccharide (LPS).
-
The cell culture supernatant is collected, and an equal volume of Griess reagent is added.
-
The absorbance is measured at 540 nm, and the NO concentration is determined using a sodium nitrite (B80452) standard curve.[3]
-
-
Cytokine Measurement (ELISA):
-
The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[3]
-
In Vivo Studies
-
Xenograft Mouse Models:
-
Human cancer cells (e.g., 1 x 10^7 cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Once tumors reach a palpable size, mice are randomized into control and treatment groups.
-
Torin2 is administered via a suitable route (e.g., oral gavage) at a specified dose and schedule (e.g., 10-40 mg/kg daily).
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis like immunohistochemistry or western blotting.[4][9]
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by Torin2 and a typical experimental workflow for its evaluation.
Caption: Torin2 inhibits both mTORC1 and mTORC2, blocking downstream signaling for cell growth and survival.
Caption: A typical workflow for evaluating the anti-cancer and anti-inflammatory effects of Torin2.
References
- 1. Characterization of Torin2, an ATP-competitive inhibitor of mTOR, ATM and ATR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of the novel mTOR inhibitor Torin-2 in B-precursor acute lymphoblastic leukemia and its therapeutic potential to prevent Akt reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of Torin2 on lipopolysaccharide-treated RAW264.7 murine macrophages and potential mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Targeting of mTOR Activity with Torin2 Potentiates Anticancer Effects of Cisplatin in Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. Torin2 inhibits the EGFR-TKI resistant Non-Small Lung Cancer cell proliferation through negative feedback regulation of Akt/mTOR signaling [jcancer.org]
- 10. oncotarget.com [oncotarget.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Effects of Torin2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of Torin2, a second-generation ATP-competitive mTOR inhibitor. The data presented is compiled from various studies to offer an objective overview of its performance in both anti-cancer and anti-inflammatory applications.
Torin2 is a potent and selective inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a crucial kinase in the PI3K/Akt/mTOR signaling pathway that governs cell growth, proliferation, and survival.[1][2] Dysregulation of this pathway is a common feature in many diseases, including cancer and inflammatory conditions.[1][3] Torin2 distinguishes itself from earlier mTOR inhibitors, like rapamycin, by targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to a more complete inhibition of mTOR signaling.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative data on the in vitro and in vivo efficacy of Torin2 across various experimental models.
Table 1: In Vitro Anti-Cancer Effects of Torin2
| Cell Line | Cancer Type | Parameter | Value | Reference |
| p53-/- MEFs | Mouse Embryonic Fibroblasts | EC50 (mTOR inhibition) | 0.25 nM | [5] |
| PC3 | Prostate Cancer | EC50 (ATM) | 28 nM | [1] |
| PC3 | Prostate Cancer | EC50 (ATR) | 35 nM | [1] |
| PC3 | Prostate Cancer | EC50 (DNA-PK) | 118 nM | [1] |
| H2122 | Lung Cancer | GI50 (72h) | 13.2 nM | [6] |
| H358 | Lung Cancer | GI50 (72h) | 105.2 nM | [6] |
| NALM-6 | B-precursor Acute Lymphoblastic Leukemia | IC50 (48h) | 0.07 - 0.19 µM | [2] |
| SEM | B-precursor Acute Lymphoblastic Leukemia | IC50 (48h) | 0.07 - 0.19 µM | [2] |
| BV-173 | B-precursor Acute Lymphoblastic Leukemia | IC50 (48h) | 0.07 - 0.19 µM | [2] |
| OVISE | Epithelial Ovarian Cancer | IC50 (48h) | ~100 nM | [4] |
| OVSAHO | Epithelial Ovarian Cancer | IC50 (48h) | ~100 nM | [4] |
| Hep G2 | Hepatocellular Carcinoma | Growth Inhibition (1 µM, 4-5 days) | Significant | [7] |
| SNU-182 | Hepatocellular Carcinoma | Growth Inhibition (1 µM, 4-5 days) | Significant | [7] |
| MCF-7 | Breast Cancer | IC50 (48h) | 163.4 nM | [8] |
| MDA-MB-231 | Breast Cancer | IC50 (48h) | 1012.8 nM | [8] |
Table 2: In Vivo Anti-Cancer Effects of Torin2
| Cancer Model | Animal Model | Treatment | Outcome | Reference |
| KRAS-driven Lung Tumors | Mouse | Torin2 (40 mg/kg, daily) + AZD6244 (25 mg/kg) | Significant tumor growth inhibition | [1][6] |
| Epithelial Ovarian Cancer Xenograft | Nude Mice | Torin2 (10 mg/kg) + Cisplatin (3 mg/kg) | Synergistic inhibition of tumor growth | [4] |
| EGFR-TKI resistant NSCLC Xenograft | Nude Mice | Torin2 | Significant reduction in tumor volume and weight | [9] |
| Anaplastic Thyroid Cancer Metastatic Model | Mouse | Torin2 (20 mg/kg, daily) | Inhibition of tumor growth and metastasis; prolonged survival | [10][11] |
Table 3: In Vitro Anti-Inflammatory Effects of Torin2
| Cell Line | Model | Parameter | Effect of Torin2 (15-25 nM) | Reference |
| RAW264.7 | LPS-induced inflammation | NO production | Profoundly attenuated | [3] |
| RAW264.7 | LPS-induced inflammation | PGE2 production | Profoundly attenuated | [3] |
| RAW264.7 | LPS-induced inflammation | Pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | Dramatically diminished | [3] |
| RAW264.7 | LPS-induced inflammation | iNOS and COX-2 mRNA expression | Dramatically reduced | [3] |
| RAW264.7 | LPS-induced inflammation | iNOS and COX-2 protein expression | Markedly weakened | [3] |
Experimental Protocols
A summary of the key experimental methodologies used to evaluate the effects of Torin2 is provided below.
In Vitro Assays
-
Cell Viability Assay (MTT/CCK-8):
-
Cells are seeded in 96-well plates (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Cells are treated with various concentrations of Torin2 or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT or CCK-8 reagent is added to each well and incubated for 1-4 hours.
-
The absorbance is measured at a specific wavelength (e.g., 450 nm for CCK-8, 490 nm for MTT) using a microplate reader to determine cell viability.[3][4]
-
-
Western Blot Analysis:
-
Cells are treated with Torin2 as required and then lysed to extract total protein.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-mTOR, p-Akt, p-S6K, LC3B, PARP) overnight at 4°C.
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2][3]
-
-
Apoptosis Assay (Annexin V/DAPI Staining):
-
Cells are treated with Torin2 for the desired time.
-
For Annexin V staining, cells are harvested, washed, and resuspended in Annexin V binding buffer, followed by incubation with Annexin V-FITC and propidium (B1200493) iodide (PI) in the dark.
-
For DAPI staining, cells are fixed and then stained with DAPI solution to visualize nuclear morphology.
-
Apoptotic cells are quantified by flow cytometry (Annexin V) or observed under a fluorescence microscope (DAPI).[2][12]
-
-
Nitric Oxide (NO) Production Assay (Griess Reagent):
-
RAW264.7 macrophages are pre-treated with Torin2 before stimulation with lipopolysaccharide (LPS).
-
The cell culture supernatant is collected, and an equal volume of Griess reagent is added.
-
The absorbance is measured at 540 nm, and the NO concentration is determined using a sodium nitrite (B80452) standard curve.[3]
-
-
Cytokine Measurement (ELISA):
-
The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[3]
-
In Vivo Studies
-
Xenograft Mouse Models:
-
Human cancer cells (e.g., 1 x 10^7 cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Once tumors reach a palpable size, mice are randomized into control and treatment groups.
-
Torin2 is administered via a suitable route (e.g., oral gavage) at a specified dose and schedule (e.g., 10-40 mg/kg daily).
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis like immunohistochemistry or western blotting.[4][9]
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by Torin2 and a typical experimental workflow for its evaluation.
Caption: Torin2 inhibits both mTORC1 and mTORC2, blocking downstream signaling for cell growth and survival.
Caption: A typical workflow for evaluating the anti-cancer and anti-inflammatory effects of Torin2.
References
- 1. Characterization of Torin2, an ATP-competitive inhibitor of mTOR, ATM and ATR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of the novel mTOR inhibitor Torin-2 in B-precursor acute lymphoblastic leukemia and its therapeutic potential to prevent Akt reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of Torin2 on lipopolysaccharide-treated RAW264.7 murine macrophages and potential mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Targeting of mTOR Activity with Torin2 Potentiates Anticancer Effects of Cisplatin in Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. Torin2 inhibits the EGFR-TKI resistant Non-Small Lung Cancer cell proliferation through negative feedback regulation of Akt/mTOR signaling [jcancer.org]
- 10. oncotarget.com [oncotarget.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Effects of Torin2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of Torin2, a second-generation ATP-competitive mTOR inhibitor. The data presented is compiled from various studies to offer an objective overview of its performance in both anti-cancer and anti-inflammatory applications.
Torin2 is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a crucial kinase in the PI3K/Akt/mTOR signaling pathway that governs cell growth, proliferation, and survival.[1][2] Dysregulation of this pathway is a common feature in many diseases, including cancer and inflammatory conditions.[1][3] Torin2 distinguishes itself from earlier mTOR inhibitors, like rapamycin, by targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to a more complete inhibition of mTOR signaling.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative data on the in vitro and in vivo efficacy of Torin2 across various experimental models.
Table 1: In Vitro Anti-Cancer Effects of Torin2
| Cell Line | Cancer Type | Parameter | Value | Reference |
| p53-/- MEFs | Mouse Embryonic Fibroblasts | EC50 (mTOR inhibition) | 0.25 nM | [5] |
| PC3 | Prostate Cancer | EC50 (ATM) | 28 nM | [1] |
| PC3 | Prostate Cancer | EC50 (ATR) | 35 nM | [1] |
| PC3 | Prostate Cancer | EC50 (DNA-PK) | 118 nM | [1] |
| H2122 | Lung Cancer | GI50 (72h) | 13.2 nM | [6] |
| H358 | Lung Cancer | GI50 (72h) | 105.2 nM | [6] |
| NALM-6 | B-precursor Acute Lymphoblastic Leukemia | IC50 (48h) | 0.07 - 0.19 µM | [2] |
| SEM | B-precursor Acute Lymphoblastic Leukemia | IC50 (48h) | 0.07 - 0.19 µM | [2] |
| BV-173 | B-precursor Acute Lymphoblastic Leukemia | IC50 (48h) | 0.07 - 0.19 µM | [2] |
| OVISE | Epithelial Ovarian Cancer | IC50 (48h) | ~100 nM | [4] |
| OVSAHO | Epithelial Ovarian Cancer | IC50 (48h) | ~100 nM | [4] |
| Hep G2 | Hepatocellular Carcinoma | Growth Inhibition (1 µM, 4-5 days) | Significant | [7] |
| SNU-182 | Hepatocellular Carcinoma | Growth Inhibition (1 µM, 4-5 days) | Significant | [7] |
| MCF-7 | Breast Cancer | IC50 (48h) | 163.4 nM | [8] |
| MDA-MB-231 | Breast Cancer | IC50 (48h) | 1012.8 nM | [8] |
Table 2: In Vivo Anti-Cancer Effects of Torin2
| Cancer Model | Animal Model | Treatment | Outcome | Reference |
| KRAS-driven Lung Tumors | Mouse | Torin2 (40 mg/kg, daily) + AZD6244 (25 mg/kg) | Significant tumor growth inhibition | [1][6] |
| Epithelial Ovarian Cancer Xenograft | Nude Mice | Torin2 (10 mg/kg) + Cisplatin (3 mg/kg) | Synergistic inhibition of tumor growth | [4] |
| EGFR-TKI resistant NSCLC Xenograft | Nude Mice | Torin2 | Significant reduction in tumor volume and weight | [9] |
| Anaplastic Thyroid Cancer Metastatic Model | Mouse | Torin2 (20 mg/kg, daily) | Inhibition of tumor growth and metastasis; prolonged survival | [10][11] |
Table 3: In Vitro Anti-Inflammatory Effects of Torin2
| Cell Line | Model | Parameter | Effect of Torin2 (15-25 nM) | Reference |
| RAW264.7 | LPS-induced inflammation | NO production | Profoundly attenuated | [3] |
| RAW264.7 | LPS-induced inflammation | PGE2 production | Profoundly attenuated | [3] |
| RAW264.7 | LPS-induced inflammation | Pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | Dramatically diminished | [3] |
| RAW264.7 | LPS-induced inflammation | iNOS and COX-2 mRNA expression | Dramatically reduced | [3] |
| RAW264.7 | LPS-induced inflammation | iNOS and COX-2 protein expression | Markedly weakened | [3] |
Experimental Protocols
A summary of the key experimental methodologies used to evaluate the effects of Torin2 is provided below.
In Vitro Assays
-
Cell Viability Assay (MTT/CCK-8):
-
Cells are seeded in 96-well plates (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Cells are treated with various concentrations of Torin2 or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT or CCK-8 reagent is added to each well and incubated for 1-4 hours.
-
The absorbance is measured at a specific wavelength (e.g., 450 nm for CCK-8, 490 nm for MTT) using a microplate reader to determine cell viability.[3][4]
-
-
Western Blot Analysis:
-
Cells are treated with Torin2 as required and then lysed to extract total protein.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-mTOR, p-Akt, p-S6K, LC3B, PARP) overnight at 4°C.
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2][3]
-
-
Apoptosis Assay (Annexin V/DAPI Staining):
-
Cells are treated with Torin2 for the desired time.
-
For Annexin V staining, cells are harvested, washed, and resuspended in Annexin V binding buffer, followed by incubation with Annexin V-FITC and propidium iodide (PI) in the dark.
-
For DAPI staining, cells are fixed and then stained with DAPI solution to visualize nuclear morphology.
-
Apoptotic cells are quantified by flow cytometry (Annexin V) or observed under a fluorescence microscope (DAPI).[2][12]
-
-
Nitric Oxide (NO) Production Assay (Griess Reagent):
-
RAW264.7 macrophages are pre-treated with Torin2 before stimulation with lipopolysaccharide (LPS).
-
The cell culture supernatant is collected, and an equal volume of Griess reagent is added.
-
The absorbance is measured at 540 nm, and the NO concentration is determined using a sodium nitrite standard curve.[3]
-
-
Cytokine Measurement (ELISA):
-
The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[3]
-
In Vivo Studies
-
Xenograft Mouse Models:
-
Human cancer cells (e.g., 1 x 10^7 cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Once tumors reach a palpable size, mice are randomized into control and treatment groups.
-
Torin2 is administered via a suitable route (e.g., oral gavage) at a specified dose and schedule (e.g., 10-40 mg/kg daily).
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis like immunohistochemistry or western blotting.[4][9]
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by Torin2 and a typical experimental workflow for its evaluation.
Caption: Torin2 inhibits both mTORC1 and mTORC2, blocking downstream signaling for cell growth and survival.
Caption: A typical workflow for evaluating the anti-cancer and anti-inflammatory effects of Torin2.
References
- 1. Characterization of Torin2, an ATP-competitive inhibitor of mTOR, ATM and ATR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of the novel mTOR inhibitor Torin-2 in B-precursor acute lymphoblastic leukemia and its therapeutic potential to prevent Akt reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of Torin2 on lipopolysaccharide-treated RAW264.7 murine macrophages and potential mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Targeting of mTOR Activity with Torin2 Potentiates Anticancer Effects of Cisplatin in Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. Torin2 inhibits the EGFR-TKI resistant Non-Small Lung Cancer cell proliferation through negative feedback regulation of Akt/mTOR signaling [jcancer.org]
- 10. oncotarget.com [oncotarget.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Toringin's Activity as an mTOR Inhibitor: A Comparative Overview of Preclinical Data
A comprehensive analysis of published research reveals consistent mTOR inhibitory activity of Toringin across various preclinical models, although direct cross-laboratory validation studies are not yet available. This guide provides a comparative summary of this compound's performance, details the experimental protocols used for its evaluation, and visualizes its mechanism of action within the mTOR signaling pathway.
This compound and its analogue, Torin2, have emerged as potent ATP-competitive inhibitors of the mechanistic target of rapamycin (B549165) (mTOR), a crucial regulator of cell growth, proliferation, and metabolism.[1][2][3] Preclinical studies consistently demonstrate this compound's efficacy in inhibiting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to cytotoxic and cytostatic effects in various cancer cell lines.[1][4] This dual inhibition offers a potential advantage over earlier mTOR inhibitors like rapamycin, which primarily target mTORC1.[1][3]
Comparative Efficacy of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its analogue Torin2 as reported in different studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, such as cell lines and assay duration, across different laboratories.
| Compound | Cell Line(s) | Reported IC50 Range (µM) | Key Findings |
| Torin2 | B-precursor acute lymphoblastic leukemia (B-pre ALL) | 0.07 - 0.19 | Induced cytotoxicity, G0/G1 cell cycle arrest, and autophagy. Suppressed feedback activation of PI3K/Akt.[1] |
| Torin2 | Epithelial Ovarian Cancer (EOC) | Not specified | Decreased cell viability and induced apoptosis in a dose-dependent manner. Potentiated the effects of cisplatin.[4] |
| Torin1 | Glioblastoma (GB) | Not specified | Suppressed phosphorylation of PRAS40, a downstream effector of mTOR.[3] |
| Torin2 | Glioblastoma (GB) | 0.1 - >0.5 (for PRAS40 phosphorylation inhibition) | More effective than Torin1 in suppressing mTORC1 and mTORC2, inhibiting proliferation and migration, and overcoming drug resistance.[3] |
Experimental Methodologies
The assessment of this compound's activity typically involves a series of in vitro assays to determine its effects on cell viability, cell cycle progression, and the mTOR signaling pathway.
Cell Viability and Growth Assays
A common method to evaluate the cytotoxic effects of this compound is the 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay .[4]
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with increasing concentrations of this compound or a vehicle control.
-
Following a specific incubation period (e.g., 48 hours), an MTT solution is added to each well.
-
Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle-treated control cells, and the IC50 value is determined.
Cell Cycle Analysis
Flow cytometry is employed to analyze the effect of this compound on cell cycle progression.
Protocol:
-
Cells are treated with this compound or a vehicle control for a defined period.
-
The cells are harvested, washed, and fixed (e.g., with cold 70% ethanol).
-
The fixed cells are then stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI), in the presence of RNase to eliminate RNA staining.
-
The DNA content of individual cells is measured using a flow cytometer.
-
The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed based on their DNA content.
Western Blotting for Signaling Pathway Analysis
To confirm the inhibition of the mTOR pathway, Western blotting is used to measure the phosphorylation status of key downstream targets.
Protocol:
-
Cells are treated with this compound or a vehicle control.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated and total forms of mTOR targets (e.g., Akt, S6K, 4E-BP1, PRAS40).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Densitometry analysis is performed to quantify the changes in protein phosphorylation.
Visualizing this compound's Mechanism of Action
The following diagrams illustrate the mTOR signaling pathway and a typical experimental workflow for evaluating this compound's activity.
Caption: this compound inhibits both mTORC1 and mTORC2 complexes in the PI3K/Akt/mTOR signaling pathway.
Caption: A generalized workflow for evaluating the in vitro activity of this compound.
References
- 1. Activity of the novel mTOR inhibitor Torin-2 in B-precursor acute lymphoblastic leukemia and its therapeutic potential to prevent Akt reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A system to identify inhibitors of mTOR signaling using high-resolution growth analysis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Targeting of mTOR Activity with Torin2 Potentiates Anticancer Effects of Cisplatin in Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Toringin's Activity as an mTOR Inhibitor: A Comparative Overview of Preclinical Data
A comprehensive analysis of published research reveals consistent mTOR inhibitory activity of Toringin across various preclinical models, although direct cross-laboratory validation studies are not yet available. This guide provides a comparative summary of this compound's performance, details the experimental protocols used for its evaluation, and visualizes its mechanism of action within the mTOR signaling pathway.
This compound and its analogue, Torin2, have emerged as potent ATP-competitive inhibitors of the mechanistic target of rapamycin (B549165) (mTOR), a crucial regulator of cell growth, proliferation, and metabolism.[1][2][3] Preclinical studies consistently demonstrate this compound's efficacy in inhibiting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to cytotoxic and cytostatic effects in various cancer cell lines.[1][4] This dual inhibition offers a potential advantage over earlier mTOR inhibitors like rapamycin, which primarily target mTORC1.[1][3]
Comparative Efficacy of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its analogue Torin2 as reported in different studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, such as cell lines and assay duration, across different laboratories.
| Compound | Cell Line(s) | Reported IC50 Range (µM) | Key Findings |
| Torin2 | B-precursor acute lymphoblastic leukemia (B-pre ALL) | 0.07 - 0.19 | Induced cytotoxicity, G0/G1 cell cycle arrest, and autophagy. Suppressed feedback activation of PI3K/Akt.[1] |
| Torin2 | Epithelial Ovarian Cancer (EOC) | Not specified | Decreased cell viability and induced apoptosis in a dose-dependent manner. Potentiated the effects of cisplatin.[4] |
| Torin1 | Glioblastoma (GB) | Not specified | Suppressed phosphorylation of PRAS40, a downstream effector of mTOR.[3] |
| Torin2 | Glioblastoma (GB) | 0.1 - >0.5 (for PRAS40 phosphorylation inhibition) | More effective than Torin1 in suppressing mTORC1 and mTORC2, inhibiting proliferation and migration, and overcoming drug resistance.[3] |
Experimental Methodologies
The assessment of this compound's activity typically involves a series of in vitro assays to determine its effects on cell viability, cell cycle progression, and the mTOR signaling pathway.
Cell Viability and Growth Assays
A common method to evaluate the cytotoxic effects of this compound is the 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay .[4]
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with increasing concentrations of this compound or a vehicle control.
-
Following a specific incubation period (e.g., 48 hours), an MTT solution is added to each well.
-
Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle-treated control cells, and the IC50 value is determined.
Cell Cycle Analysis
Flow cytometry is employed to analyze the effect of this compound on cell cycle progression.
Protocol:
-
Cells are treated with this compound or a vehicle control for a defined period.
-
The cells are harvested, washed, and fixed (e.g., with cold 70% ethanol).
-
The fixed cells are then stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI), in the presence of RNase to eliminate RNA staining.
-
The DNA content of individual cells is measured using a flow cytometer.
-
The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed based on their DNA content.
Western Blotting for Signaling Pathway Analysis
To confirm the inhibition of the mTOR pathway, Western blotting is used to measure the phosphorylation status of key downstream targets.
Protocol:
-
Cells are treated with this compound or a vehicle control.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated and total forms of mTOR targets (e.g., Akt, S6K, 4E-BP1, PRAS40).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Densitometry analysis is performed to quantify the changes in protein phosphorylation.
Visualizing this compound's Mechanism of Action
The following diagrams illustrate the mTOR signaling pathway and a typical experimental workflow for evaluating this compound's activity.
Caption: this compound inhibits both mTORC1 and mTORC2 complexes in the PI3K/Akt/mTOR signaling pathway.
Caption: A generalized workflow for evaluating the in vitro activity of this compound.
References
- 1. Activity of the novel mTOR inhibitor Torin-2 in B-precursor acute lymphoblastic leukemia and its therapeutic potential to prevent Akt reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A system to identify inhibitors of mTOR signaling using high-resolution growth analysis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Targeting of mTOR Activity with Torin2 Potentiates Anticancer Effects of Cisplatin in Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Toringin's Activity as an mTOR Inhibitor: A Comparative Overview of Preclinical Data
A comprehensive analysis of published research reveals consistent mTOR inhibitory activity of Toringin across various preclinical models, although direct cross-laboratory validation studies are not yet available. This guide provides a comparative summary of this compound's performance, details the experimental protocols used for its evaluation, and visualizes its mechanism of action within the mTOR signaling pathway.
This compound and its analogue, Torin2, have emerged as potent ATP-competitive inhibitors of the mechanistic target of rapamycin (mTOR), a crucial regulator of cell growth, proliferation, and metabolism.[1][2][3] Preclinical studies consistently demonstrate this compound's efficacy in inhibiting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to cytotoxic and cytostatic effects in various cancer cell lines.[1][4] This dual inhibition offers a potential advantage over earlier mTOR inhibitors like rapamycin, which primarily target mTORC1.[1][3]
Comparative Efficacy of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its analogue Torin2 as reported in different studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, such as cell lines and assay duration, across different laboratories.
| Compound | Cell Line(s) | Reported IC50 Range (µM) | Key Findings |
| Torin2 | B-precursor acute lymphoblastic leukemia (B-pre ALL) | 0.07 - 0.19 | Induced cytotoxicity, G0/G1 cell cycle arrest, and autophagy. Suppressed feedback activation of PI3K/Akt.[1] |
| Torin2 | Epithelial Ovarian Cancer (EOC) | Not specified | Decreased cell viability and induced apoptosis in a dose-dependent manner. Potentiated the effects of cisplatin.[4] |
| Torin1 | Glioblastoma (GB) | Not specified | Suppressed phosphorylation of PRAS40, a downstream effector of mTOR.[3] |
| Torin2 | Glioblastoma (GB) | 0.1 - >0.5 (for PRAS40 phosphorylation inhibition) | More effective than Torin1 in suppressing mTORC1 and mTORC2, inhibiting proliferation and migration, and overcoming drug resistance.[3] |
Experimental Methodologies
The assessment of this compound's activity typically involves a series of in vitro assays to determine its effects on cell viability, cell cycle progression, and the mTOR signaling pathway.
Cell Viability and Growth Assays
A common method to evaluate the cytotoxic effects of this compound is the 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay .[4]
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with increasing concentrations of this compound or a vehicle control.
-
Following a specific incubation period (e.g., 48 hours), an MTT solution is added to each well.
-
Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle-treated control cells, and the IC50 value is determined.
Cell Cycle Analysis
Flow cytometry is employed to analyze the effect of this compound on cell cycle progression.
Protocol:
-
Cells are treated with this compound or a vehicle control for a defined period.
-
The cells are harvested, washed, and fixed (e.g., with cold 70% ethanol).
-
The fixed cells are then stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to eliminate RNA staining.
-
The DNA content of individual cells is measured using a flow cytometer.
-
The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed based on their DNA content.
Western Blotting for Signaling Pathway Analysis
To confirm the inhibition of the mTOR pathway, Western blotting is used to measure the phosphorylation status of key downstream targets.
Protocol:
-
Cells are treated with this compound or a vehicle control.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated and total forms of mTOR targets (e.g., Akt, S6K, 4E-BP1, PRAS40).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Densitometry analysis is performed to quantify the changes in protein phosphorylation.
Visualizing this compound's Mechanism of Action
The following diagrams illustrate the mTOR signaling pathway and a typical experimental workflow for evaluating this compound's activity.
Caption: this compound inhibits both mTORC1 and mTORC2 complexes in the PI3K/Akt/mTOR signaling pathway.
Caption: A generalized workflow for evaluating the in vitro activity of this compound.
References
- 1. Activity of the novel mTOR inhibitor Torin-2 in B-precursor acute lymphoblastic leukemia and its therapeutic potential to prevent Akt reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A system to identify inhibitors of mTOR signaling using high-resolution growth analysis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Targeting of mTOR Activity with Torin2 Potentiates Anticancer Effects of Cisplatin in Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling "Toringin": A Comparative Guide to mTOR Inhibitors for Researchers and Drug Development Professionals
Initial investigations into the product "Toringin" have not yielded a specific, identifiable therapeutic agent under this name within peer-reviewed scientific literature or registered clinical trials. The evidence strongly suggests that "this compound" may be a brand name, internal codename, or a misnomer for a class of drugs known as mTOR inhibitors. The mechanistic target of rapamycin (B549165) (mTOR) is a crucial kinase in a signaling pathway that regulates cell growth, proliferation, and survival. This guide provides a comprehensive assessment of the long-term efficacy and safety of mTOR inhibitors, with a focus on sirolimus (also known as rapamycin) and its analogs (rapalogs) like everolimus (B549166), comparing them to established therapeutic alternatives across various disease contexts.
This document is tailored for researchers, scientists, and professionals in drug development, offering an objective analysis based on available experimental data to inform preclinical and clinical research strategies.
Comparison Guide 1: mTOR Inhibitors in Solid Organ Transplantation
Introduction: In solid organ transplantation, mTOR inhibitors such as sirolimus and everolimus serve as immunosuppressants to prevent allograft rejection. They represent a distinct mechanistic class from the widely used calcineurin inhibitors (CNIs) like tacrolimus (B1663567) and cyclosporine, offering a different risk-benefit profile, particularly concerning long-term renal function.
Data Presentation: Long-Term Efficacy and Safety in Renal Transplantation
| Feature | mTOR Inhibitors (Sirolimus/Everolimus) | Calcineurin Inhibitors (Tacrolimus/Cyclosporine) |
| Patient Survival (24 months) | Approximately 95.3% | Approximately 94.0% |
| Graft Survival (24 months) | Approximately 93.5% | Approximately 91.2% |
| Acute Rejection Rate (post-randomization) | Approximately 9.8% | Approximately 5.1% |
| Renal Function (Serum Creatinine) | Significantly improved long-term renal function with CNI-withdrawal regimens. | Associated with potential for chronic nephrotoxicity and progressive decline in renal function. |
| Common Adverse Events | Stomatitis, hyperlipidemia, thrombocytopenia, hypokalemia, impaired wound healing, and pneumonia. | Hypertension, neurotoxicity, hyperuricemia, increased risk of malignancy, and nephrotoxicity. |
| Long-Term Considerations | Higher rates of discontinuation due to adverse events. Potential for reduced incidence of cytomegalovirus (CMV) infections. | Established as the standard of care with extensive long-term data, but chronic nephrotoxicity remains a major concern. |
Experimental Protocol: The Rapamune Maintenance Regimen Study
This pivotal trial was designed to assess the outcomes of early cyclosporine (a CNI) withdrawal from a sirolimus-based immunosuppressive regimen in renal transplant recipients.
-
Study Design: A multicenter, open-label, randomized, controlled trial.
-
Participants: The study enrolled 525 recipients of primary or secondary renal allografts.
-
Initial Treatment Phase (First 3 months): All participants received a triple-drug regimen consisting of sirolimus, cyclosporine, and steroids.
-
Randomization: At approximately 3 months post-transplantation, 430 eligible patients were randomized into one of two arms:
-
Group 1 (SRL-CsA-ST): Continued the triple-drug therapy.
-
Group 2 (SRL-ST): Cyclosporine was withdrawn, and patients continued on a dual-therapy regimen of sirolimus and steroids.
-
-
Dosage and Monitoring:
-
Sirolimus: Initiated at a 2 mg dose, with trough levels targeted to >5 ng/mL. Following cyclosporine withdrawal in Group 2, sirolimus trough concentrations were targeted to 20-30 ng/mL for the remainder of the first year, and 15-25 ng/mL thereafter.
-
-
Primary Endpoints: The primary measures of efficacy were patient survival, graft survival, and the incidence of acute rejection episodes.
-
Secondary Endpoints: Key safety and functional endpoints included renal function as measured by serum creatinine, blood pressure, lipid profiles, and the incidence of adverse events.
-
Follow-up Duration: The reported outcomes are from a 24-month follow-up period.
Mandatory Visualization
Caption: The mTOR signaling pathway integrates diverse upstream signals to regulate fundamental cellular processes.
Caption: Workflow of a randomized controlled trial comparing mTOR inhibitor-based immunosuppressive regimens.
Comparison Guide 2: mTOR Inhibitors in Oncology
Introduction: The mTOR signaling pathway is frequently dysregulated in a multitude of human cancers, making it a compelling target for therapeutic intervention. Rapalogs like everolimus and temsirolimus (B1684623) have gained regulatory approval for several malignancies, including advanced renal cell carcinoma (RCC), hormone receptor-positive breast cancer, and pancreatic neuroendocrine tumors. Their primary role is often as a second-line or later therapy after progression on other targeted agents.
Data Presentation: Long-Term Efficacy and Safety in Advanced Renal Cell Carcinoma
| Feature | mTOR Inhibitors (Everolimus/Temsirolimus) | Vascular Endothelial Growth Factor (VEGF) Pathway Inhibitors (e.g., Sunitinib, Pazopanib) |
| Median Progression-Free Survival (PFS) | Approximately 5.5 months (as second-line therapy) | Approximately 9.5 - 11 months (as first-line therapy) |
| Overall Survival (OS) | Provides a modest survival benefit, primarily in the second-line setting after failure of VEGF-targeted therapy. | The established first-line standard of care with a proven overall survival advantage. |
| Objective Response Rate (ORR) | Low, typically in the range of 1-2% | Significantly higher, around 31-33% |
| Common Adverse Events | Stomatitis, non-infectious pneumonitis, rash, fatigue, and metabolic disturbances such as hyperglycemia and hyperlipidemia. | Hypertension, diarrhea, fatigue, hand-foot syndrome, and hypothyroidism. |
| Mechanism of Action | Allosteric inhibition of the mTORC1 complex, leading to downstream inhibition of protein synthesis and cell proliferation. | Inhibition of multiple receptor tyrosine kinases, primarily targeting VEGF receptors to inhibit angiogenesis. |
| Mechanisms of Resistance | A key mechanism is the feedback activation of the PI3K/Akt signaling pathway, which can bypass mTORC1 inhibition. | Development of alternative pro-angiogenic signaling pathways and mutations within the target kinase domain. |
Experimental Protocol: The EXIST-1 Trial (Everolimus for SEGA in TSC)
This trial was instrumental in establishing the efficacy of everolimus for the treatment of subependymal giant cell astrocytomas (SEGA), a type of benign brain tumor associated with Tuberous Sclerosis Complex (TSC), a condition characterized by mTOR pathway hyperactivation.
-
Study Design: A prospective, multicenter, single-arm clinical trial.
-
Participants: The study enrolled patients with a confirmed diagnosis of TSC who had at least one SEGA lesion measuring 1.0 cm or greater in diameter.
-
Intervention: Everolimus was administered orally, with a starting dose of 4.5 mg/m²/day. The dosage was subsequently adjusted to achieve a target trough blood concentration of 5-15 ng/mL.
-
Primary Endpoint: The primary outcome measure was the change in the volume of the primary SEGA lesion from baseline.
-
Secondary Endpoints: These included the overall response rate, the time to SEGA progression, and a comprehensive safety assessment.
-
Follow-up: The trial included a long-term follow-up phase to evaluate the durability of the treatment response and the long-term safety profile of everolimus in this patient population.
Comparison Guide 3: mTOR Inhibitors in Gorlin Syndrome
Introduction: Gorlin syndrome, or nevoid basal cell carcinoma syndrome (NBCCS), is a rare autosomal dominant disorder that predisposes individuals to the development of multiple basal cell carcinomas (BCCs). While not a standard of care, the anti-proliferative properties of mTOR inhibitors have led to investigational use, particularly in topical formulations. The primary therapeutic modalities for BCCs in Gorlin syndrome include surgical interventions and hedgehog pathway inhibitors (HHIs).
Data Presentation: Comparative Efficacy and Safety for Multiple Basal Cell Carcinomas
| Feature | mTOR Inhibitors (Topical Sirolimus - Investigational) | Hedgehog Pathway Inhibitors (Vismodegib/Sonidegib) | Surgical Excision | Radiotherapy |
| Efficacy | Currently under investigation for its potential to reduce the development of new BCCs. | Demonstrates high response rates in reducing the size of existing tumors and preventing the formation of new lesions. | Highly effective for the treatment of individual lesions but does not address the underlying predisposition to new tumor formation. | Can be an effective treatment, but its use is often contraindicated due to the risk of inducing new BCCs within the radiation field, particularly in younger patients. |
| Long-Term Control | The long-term efficacy and durability of response are currently unknown. | Continuous or long-term intermittent therapy is often necessary to maintain disease control; the development of resistance is a known challenge. | Requires numerous and repeated procedures throughout a patient's lifetime, which can lead to significant scarring and disfigurement. | Carries a significant long-term risk of secondary malignancies. |
| Common Adverse Events | Primarily localized skin irritation at the site of application. | Muscle spasms, alopecia (hair loss), dysgeusia (taste alteration), weight loss, and significant fatigue. | Post-procedural pain, scarring, and risk of infection. | Radiation dermatitis, fibrosis, and the induction of secondary malignancies. |
| Mechanism of Action | Inhibition of the mTOR pathway, leading to a reduction in cellular proliferation and growth. | Targeted inhibition of the smoothened (SMO) protein, a key component of the hedgehog signaling pathway that is aberrantly activated in BCCs. | The physical removal of the tumorous tissue. | Induction of DNA damage, which leads to apoptotic cell death in rapidly dividing cells. |
Experimental Protocol: A Representative Design for Topical Sirolimus in Gorlin Syndrome
The following outlines a hypothetical but representative protocol for a clinical trial investigating topical sirolimus for the prevention of BCCs in patients with Gorlin Syndrome.
-
Study Design: A single-center, double-blind, placebo-controlled, randomized clinical trial.
-
Participants: The trial would enroll individuals with a genetically or clinically confirmed diagnosis of Gorlin syndrome and a documented history of multiple BCCs.
-
Intervention:
-
Treatment Arm: Patients would apply a topical sirolimus gel (e.g., 0.2% concentration) to a pre-defined area of skin (e.g., the face or upper back) on a twice-daily schedule.
-
Control Arm: Patients would apply a matching placebo gel to a corresponding area in the same manner.
-
-
Primary Endpoint: The primary efficacy outcome would be the number of new BCCs that develop within the treated areas over a defined period, such as 12 months.
-
Secondary Endpoints: These would include the change in size of any existing lesions within the treatment area, histological analysis of skin biopsies, and the incidence of local and systemic adverse events.
-
Follow-up: An extended follow-up period would be essential to assess the long-term safety profile and the persistence of any observed prophylactic effects after cessation of treatment.
Unraveling "Toringin": A Comparative Guide to mTOR Inhibitors for Researchers and Drug Development Professionals
Initial investigations into the product "Toringin" have not yielded a specific, identifiable therapeutic agent under this name within peer-reviewed scientific literature or registered clinical trials. The evidence strongly suggests that "this compound" may be a brand name, internal codename, or a misnomer for a class of drugs known as mTOR inhibitors. The mechanistic target of rapamycin (B549165) (mTOR) is a crucial kinase in a signaling pathway that regulates cell growth, proliferation, and survival. This guide provides a comprehensive assessment of the long-term efficacy and safety of mTOR inhibitors, with a focus on sirolimus (also known as rapamycin) and its analogs (rapalogs) like everolimus (B549166), comparing them to established therapeutic alternatives across various disease contexts.
This document is tailored for researchers, scientists, and professionals in drug development, offering an objective analysis based on available experimental data to inform preclinical and clinical research strategies.
Comparison Guide 1: mTOR Inhibitors in Solid Organ Transplantation
Introduction: In solid organ transplantation, mTOR inhibitors such as sirolimus and everolimus serve as immunosuppressants to prevent allograft rejection. They represent a distinct mechanistic class from the widely used calcineurin inhibitors (CNIs) like tacrolimus (B1663567) and cyclosporine, offering a different risk-benefit profile, particularly concerning long-term renal function.
Data Presentation: Long-Term Efficacy and Safety in Renal Transplantation
| Feature | mTOR Inhibitors (Sirolimus/Everolimus) | Calcineurin Inhibitors (Tacrolimus/Cyclosporine) |
| Patient Survival (24 months) | Approximately 95.3% | Approximately 94.0% |
| Graft Survival (24 months) | Approximately 93.5% | Approximately 91.2% |
| Acute Rejection Rate (post-randomization) | Approximately 9.8% | Approximately 5.1% |
| Renal Function (Serum Creatinine) | Significantly improved long-term renal function with CNI-withdrawal regimens. | Associated with potential for chronic nephrotoxicity and progressive decline in renal function. |
| Common Adverse Events | Stomatitis, hyperlipidemia, thrombocytopenia, hypokalemia, impaired wound healing, and pneumonia. | Hypertension, neurotoxicity, hyperuricemia, increased risk of malignancy, and nephrotoxicity. |
| Long-Term Considerations | Higher rates of discontinuation due to adverse events. Potential for reduced incidence of cytomegalovirus (CMV) infections. | Established as the standard of care with extensive long-term data, but chronic nephrotoxicity remains a major concern. |
Experimental Protocol: The Rapamune Maintenance Regimen Study
This pivotal trial was designed to assess the outcomes of early cyclosporine (a CNI) withdrawal from a sirolimus-based immunosuppressive regimen in renal transplant recipients.
-
Study Design: A multicenter, open-label, randomized, controlled trial.
-
Participants: The study enrolled 525 recipients of primary or secondary renal allografts.
-
Initial Treatment Phase (First 3 months): All participants received a triple-drug regimen consisting of sirolimus, cyclosporine, and steroids.
-
Randomization: At approximately 3 months post-transplantation, 430 eligible patients were randomized into one of two arms:
-
Group 1 (SRL-CsA-ST): Continued the triple-drug therapy.
-
Group 2 (SRL-ST): Cyclosporine was withdrawn, and patients continued on a dual-therapy regimen of sirolimus and steroids.
-
-
Dosage and Monitoring:
-
Sirolimus: Initiated at a 2 mg dose, with trough levels targeted to >5 ng/mL. Following cyclosporine withdrawal in Group 2, sirolimus trough concentrations were targeted to 20-30 ng/mL for the remainder of the first year, and 15-25 ng/mL thereafter.
-
-
Primary Endpoints: The primary measures of efficacy were patient survival, graft survival, and the incidence of acute rejection episodes.
-
Secondary Endpoints: Key safety and functional endpoints included renal function as measured by serum creatinine, blood pressure, lipid profiles, and the incidence of adverse events.
-
Follow-up Duration: The reported outcomes are from a 24-month follow-up period.
Mandatory Visualization
Caption: The mTOR signaling pathway integrates diverse upstream signals to regulate fundamental cellular processes.
Caption: Workflow of a randomized controlled trial comparing mTOR inhibitor-based immunosuppressive regimens.
Comparison Guide 2: mTOR Inhibitors in Oncology
Introduction: The mTOR signaling pathway is frequently dysregulated in a multitude of human cancers, making it a compelling target for therapeutic intervention. Rapalogs like everolimus and temsirolimus (B1684623) have gained regulatory approval for several malignancies, including advanced renal cell carcinoma (RCC), hormone receptor-positive breast cancer, and pancreatic neuroendocrine tumors. Their primary role is often as a second-line or later therapy after progression on other targeted agents.
Data Presentation: Long-Term Efficacy and Safety in Advanced Renal Cell Carcinoma
| Feature | mTOR Inhibitors (Everolimus/Temsirolimus) | Vascular Endothelial Growth Factor (VEGF) Pathway Inhibitors (e.g., Sunitinib, Pazopanib) |
| Median Progression-Free Survival (PFS) | Approximately 5.5 months (as second-line therapy) | Approximately 9.5 - 11 months (as first-line therapy) |
| Overall Survival (OS) | Provides a modest survival benefit, primarily in the second-line setting after failure of VEGF-targeted therapy. | The established first-line standard of care with a proven overall survival advantage. |
| Objective Response Rate (ORR) | Low, typically in the range of 1-2% | Significantly higher, around 31-33% |
| Common Adverse Events | Stomatitis, non-infectious pneumonitis, rash, fatigue, and metabolic disturbances such as hyperglycemia and hyperlipidemia. | Hypertension, diarrhea, fatigue, hand-foot syndrome, and hypothyroidism. |
| Mechanism of Action | Allosteric inhibition of the mTORC1 complex, leading to downstream inhibition of protein synthesis and cell proliferation. | Inhibition of multiple receptor tyrosine kinases, primarily targeting VEGF receptors to inhibit angiogenesis. |
| Mechanisms of Resistance | A key mechanism is the feedback activation of the PI3K/Akt signaling pathway, which can bypass mTORC1 inhibition. | Development of alternative pro-angiogenic signaling pathways and mutations within the target kinase domain. |
Experimental Protocol: The EXIST-1 Trial (Everolimus for SEGA in TSC)
This trial was instrumental in establishing the efficacy of everolimus for the treatment of subependymal giant cell astrocytomas (SEGA), a type of benign brain tumor associated with Tuberous Sclerosis Complex (TSC), a condition characterized by mTOR pathway hyperactivation.
-
Study Design: A prospective, multicenter, single-arm clinical trial.
-
Participants: The study enrolled patients with a confirmed diagnosis of TSC who had at least one SEGA lesion measuring 1.0 cm or greater in diameter.
-
Intervention: Everolimus was administered orally, with a starting dose of 4.5 mg/m²/day. The dosage was subsequently adjusted to achieve a target trough blood concentration of 5-15 ng/mL.
-
Primary Endpoint: The primary outcome measure was the change in the volume of the primary SEGA lesion from baseline.
-
Secondary Endpoints: These included the overall response rate, the time to SEGA progression, and a comprehensive safety assessment.
-
Follow-up: The trial included a long-term follow-up phase to evaluate the durability of the treatment response and the long-term safety profile of everolimus in this patient population.
Comparison Guide 3: mTOR Inhibitors in Gorlin Syndrome
Introduction: Gorlin syndrome, or nevoid basal cell carcinoma syndrome (NBCCS), is a rare autosomal dominant disorder that predisposes individuals to the development of multiple basal cell carcinomas (BCCs). While not a standard of care, the anti-proliferative properties of mTOR inhibitors have led to investigational use, particularly in topical formulations. The primary therapeutic modalities for BCCs in Gorlin syndrome include surgical interventions and hedgehog pathway inhibitors (HHIs).
Data Presentation: Comparative Efficacy and Safety for Multiple Basal Cell Carcinomas
| Feature | mTOR Inhibitors (Topical Sirolimus - Investigational) | Hedgehog Pathway Inhibitors (Vismodegib/Sonidegib) | Surgical Excision | Radiotherapy |
| Efficacy | Currently under investigation for its potential to reduce the development of new BCCs. | Demonstrates high response rates in reducing the size of existing tumors and preventing the formation of new lesions. | Highly effective for the treatment of individual lesions but does not address the underlying predisposition to new tumor formation. | Can be an effective treatment, but its use is often contraindicated due to the risk of inducing new BCCs within the radiation field, particularly in younger patients. |
| Long-Term Control | The long-term efficacy and durability of response are currently unknown. | Continuous or long-term intermittent therapy is often necessary to maintain disease control; the development of resistance is a known challenge. | Requires numerous and repeated procedures throughout a patient's lifetime, which can lead to significant scarring and disfigurement. | Carries a significant long-term risk of secondary malignancies. |
| Common Adverse Events | Primarily localized skin irritation at the site of application. | Muscle spasms, alopecia (hair loss), dysgeusia (taste alteration), weight loss, and significant fatigue. | Post-procedural pain, scarring, and risk of infection. | Radiation dermatitis, fibrosis, and the induction of secondary malignancies. |
| Mechanism of Action | Inhibition of the mTOR pathway, leading to a reduction in cellular proliferation and growth. | Targeted inhibition of the smoothened (SMO) protein, a key component of the hedgehog signaling pathway that is aberrantly activated in BCCs. | The physical removal of the tumorous tissue. | Induction of DNA damage, which leads to apoptotic cell death in rapidly dividing cells. |
Experimental Protocol: A Representative Design for Topical Sirolimus in Gorlin Syndrome
The following outlines a hypothetical but representative protocol for a clinical trial investigating topical sirolimus for the prevention of BCCs in patients with Gorlin Syndrome.
-
Study Design: A single-center, double-blind, placebo-controlled, randomized clinical trial.
-
Participants: The trial would enroll individuals with a genetically or clinically confirmed diagnosis of Gorlin syndrome and a documented history of multiple BCCs.
-
Intervention:
-
Treatment Arm: Patients would apply a topical sirolimus gel (e.g., 0.2% concentration) to a pre-defined area of skin (e.g., the face or upper back) on a twice-daily schedule.
-
Control Arm: Patients would apply a matching placebo gel to a corresponding area in the same manner.
-
-
Primary Endpoint: The primary efficacy outcome would be the number of new BCCs that develop within the treated areas over a defined period, such as 12 months.
-
Secondary Endpoints: These would include the change in size of any existing lesions within the treatment area, histological analysis of skin biopsies, and the incidence of local and systemic adverse events.
-
Follow-up: An extended follow-up period would be essential to assess the long-term safety profile and the persistence of any observed prophylactic effects after cessation of treatment.
Unraveling "Toringin": A Comparative Guide to mTOR Inhibitors for Researchers and Drug Development Professionals
Initial investigations into the product "Toringin" have not yielded a specific, identifiable therapeutic agent under this name within peer-reviewed scientific literature or registered clinical trials. The evidence strongly suggests that "this compound" may be a brand name, internal codename, or a misnomer for a class of drugs known as mTOR inhibitors. The mechanistic target of rapamycin (mTOR) is a crucial kinase in a signaling pathway that regulates cell growth, proliferation, and survival. This guide provides a comprehensive assessment of the long-term efficacy and safety of mTOR inhibitors, with a focus on sirolimus (also known as rapamycin) and its analogs (rapalogs) like everolimus, comparing them to established therapeutic alternatives across various disease contexts.
This document is tailored for researchers, scientists, and professionals in drug development, offering an objective analysis based on available experimental data to inform preclinical and clinical research strategies.
Comparison Guide 1: mTOR Inhibitors in Solid Organ Transplantation
Introduction: In solid organ transplantation, mTOR inhibitors such as sirolimus and everolimus serve as immunosuppressants to prevent allograft rejection. They represent a distinct mechanistic class from the widely used calcineurin inhibitors (CNIs) like tacrolimus and cyclosporine, offering a different risk-benefit profile, particularly concerning long-term renal function.
Data Presentation: Long-Term Efficacy and Safety in Renal Transplantation
| Feature | mTOR Inhibitors (Sirolimus/Everolimus) | Calcineurin Inhibitors (Tacrolimus/Cyclosporine) |
| Patient Survival (24 months) | Approximately 95.3% | Approximately 94.0% |
| Graft Survival (24 months) | Approximately 93.5% | Approximately 91.2% |
| Acute Rejection Rate (post-randomization) | Approximately 9.8% | Approximately 5.1% |
| Renal Function (Serum Creatinine) | Significantly improved long-term renal function with CNI-withdrawal regimens. | Associated with potential for chronic nephrotoxicity and progressive decline in renal function. |
| Common Adverse Events | Stomatitis, hyperlipidemia, thrombocytopenia, hypokalemia, impaired wound healing, and pneumonia. | Hypertension, neurotoxicity, hyperuricemia, increased risk of malignancy, and nephrotoxicity. |
| Long-Term Considerations | Higher rates of discontinuation due to adverse events. Potential for reduced incidence of cytomegalovirus (CMV) infections. | Established as the standard of care with extensive long-term data, but chronic nephrotoxicity remains a major concern. |
Experimental Protocol: The Rapamune Maintenance Regimen Study
This pivotal trial was designed to assess the outcomes of early cyclosporine (a CNI) withdrawal from a sirolimus-based immunosuppressive regimen in renal transplant recipients.
-
Study Design: A multicenter, open-label, randomized, controlled trial.
-
Participants: The study enrolled 525 recipients of primary or secondary renal allografts.
-
Initial Treatment Phase (First 3 months): All participants received a triple-drug regimen consisting of sirolimus, cyclosporine, and steroids.
-
Randomization: At approximately 3 months post-transplantation, 430 eligible patients were randomized into one of two arms:
-
Group 1 (SRL-CsA-ST): Continued the triple-drug therapy.
-
Group 2 (SRL-ST): Cyclosporine was withdrawn, and patients continued on a dual-therapy regimen of sirolimus and steroids.
-
-
Dosage and Monitoring:
-
Sirolimus: Initiated at a 2 mg dose, with trough levels targeted to >5 ng/mL. Following cyclosporine withdrawal in Group 2, sirolimus trough concentrations were targeted to 20-30 ng/mL for the remainder of the first year, and 15-25 ng/mL thereafter.
-
-
Primary Endpoints: The primary measures of efficacy were patient survival, graft survival, and the incidence of acute rejection episodes.
-
Secondary Endpoints: Key safety and functional endpoints included renal function as measured by serum creatinine, blood pressure, lipid profiles, and the incidence of adverse events.
-
Follow-up Duration: The reported outcomes are from a 24-month follow-up period.
Mandatory Visualization
Caption: The mTOR signaling pathway integrates diverse upstream signals to regulate fundamental cellular processes.
Caption: Workflow of a randomized controlled trial comparing mTOR inhibitor-based immunosuppressive regimens.
Comparison Guide 2: mTOR Inhibitors in Oncology
Introduction: The mTOR signaling pathway is frequently dysregulated in a multitude of human cancers, making it a compelling target for therapeutic intervention. Rapalogs like everolimus and temsirolimus have gained regulatory approval for several malignancies, including advanced renal cell carcinoma (RCC), hormone receptor-positive breast cancer, and pancreatic neuroendocrine tumors. Their primary role is often as a second-line or later therapy after progression on other targeted agents.
Data Presentation: Long-Term Efficacy and Safety in Advanced Renal Cell Carcinoma
| Feature | mTOR Inhibitors (Everolimus/Temsirolimus) | Vascular Endothelial Growth Factor (VEGF) Pathway Inhibitors (e.g., Sunitinib, Pazopanib) |
| Median Progression-Free Survival (PFS) | Approximately 5.5 months (as second-line therapy) | Approximately 9.5 - 11 months (as first-line therapy) |
| Overall Survival (OS) | Provides a modest survival benefit, primarily in the second-line setting after failure of VEGF-targeted therapy. | The established first-line standard of care with a proven overall survival advantage. |
| Objective Response Rate (ORR) | Low, typically in the range of 1-2% | Significantly higher, around 31-33% |
| Common Adverse Events | Stomatitis, non-infectious pneumonitis, rash, fatigue, and metabolic disturbances such as hyperglycemia and hyperlipidemia. | Hypertension, diarrhea, fatigue, hand-foot syndrome, and hypothyroidism. |
| Mechanism of Action | Allosteric inhibition of the mTORC1 complex, leading to downstream inhibition of protein synthesis and cell proliferation. | Inhibition of multiple receptor tyrosine kinases, primarily targeting VEGF receptors to inhibit angiogenesis. |
| Mechanisms of Resistance | A key mechanism is the feedback activation of the PI3K/Akt signaling pathway, which can bypass mTORC1 inhibition. | Development of alternative pro-angiogenic signaling pathways and mutations within the target kinase domain. |
Experimental Protocol: The EXIST-1 Trial (Everolimus for SEGA in TSC)
This trial was instrumental in establishing the efficacy of everolimus for the treatment of subependymal giant cell astrocytomas (SEGA), a type of benign brain tumor associated with Tuberous Sclerosis Complex (TSC), a condition characterized by mTOR pathway hyperactivation.
-
Study Design: A prospective, multicenter, single-arm clinical trial.
-
Participants: The study enrolled patients with a confirmed diagnosis of TSC who had at least one SEGA lesion measuring 1.0 cm or greater in diameter.
-
Intervention: Everolimus was administered orally, with a starting dose of 4.5 mg/m²/day. The dosage was subsequently adjusted to achieve a target trough blood concentration of 5-15 ng/mL.
-
Primary Endpoint: The primary outcome measure was the change in the volume of the primary SEGA lesion from baseline.
-
Secondary Endpoints: These included the overall response rate, the time to SEGA progression, and a comprehensive safety assessment.
-
Follow-up: The trial included a long-term follow-up phase to evaluate the durability of the treatment response and the long-term safety profile of everolimus in this patient population.
Comparison Guide 3: mTOR Inhibitors in Gorlin Syndrome
Introduction: Gorlin syndrome, or nevoid basal cell carcinoma syndrome (NBCCS), is a rare autosomal dominant disorder that predisposes individuals to the development of multiple basal cell carcinomas (BCCs). While not a standard of care, the anti-proliferative properties of mTOR inhibitors have led to investigational use, particularly in topical formulations. The primary therapeutic modalities for BCCs in Gorlin syndrome include surgical interventions and hedgehog pathway inhibitors (HHIs).
Data Presentation: Comparative Efficacy and Safety for Multiple Basal Cell Carcinomas
| Feature | mTOR Inhibitors (Topical Sirolimus - Investigational) | Hedgehog Pathway Inhibitors (Vismodegib/Sonidegib) | Surgical Excision | Radiotherapy |
| Efficacy | Currently under investigation for its potential to reduce the development of new BCCs. | Demonstrates high response rates in reducing the size of existing tumors and preventing the formation of new lesions. | Highly effective for the treatment of individual lesions but does not address the underlying predisposition to new tumor formation. | Can be an effective treatment, but its use is often contraindicated due to the risk of inducing new BCCs within the radiation field, particularly in younger patients. |
| Long-Term Control | The long-term efficacy and durability of response are currently unknown. | Continuous or long-term intermittent therapy is often necessary to maintain disease control; the development of resistance is a known challenge. | Requires numerous and repeated procedures throughout a patient's lifetime, which can lead to significant scarring and disfigurement. | Carries a significant long-term risk of secondary malignancies. |
| Common Adverse Events | Primarily localized skin irritation at the site of application. | Muscle spasms, alopecia (hair loss), dysgeusia (taste alteration), weight loss, and significant fatigue. | Post-procedural pain, scarring, and risk of infection. | Radiation dermatitis, fibrosis, and the induction of secondary malignancies. |
| Mechanism of Action | Inhibition of the mTOR pathway, leading to a reduction in cellular proliferation and growth. | Targeted inhibition of the smoothened (SMO) protein, a key component of the hedgehog signaling pathway that is aberrantly activated in BCCs. | The physical removal of the tumorous tissue. | Induction of DNA damage, which leads to apoptotic cell death in rapidly dividing cells. |
Experimental Protocol: A Representative Design for Topical Sirolimus in Gorlin Syndrome
The following outlines a hypothetical but representative protocol for a clinical trial investigating topical sirolimus for the prevention of BCCs in patients with Gorlin Syndrome.
-
Study Design: A single-center, double-blind, placebo-controlled, randomized clinical trial.
-
Participants: The trial would enroll individuals with a genetically or clinically confirmed diagnosis of Gorlin syndrome and a documented history of multiple BCCs.
-
Intervention:
-
Treatment Arm: Patients would apply a topical sirolimus gel (e.g., 0.2% concentration) to a pre-defined area of skin (e.g., the face or upper back) on a twice-daily schedule.
-
Control Arm: Patients would apply a matching placebo gel to a corresponding area in the same manner.
-
-
Primary Endpoint: The primary efficacy outcome would be the number of new BCCs that develop within the treated areas over a defined period, such as 12 months.
-
Secondary Endpoints: These would include the change in size of any existing lesions within the treatment area, histological analysis of skin biopsies, and the incidence of local and systemic adverse events.
-
Follow-up: An extended follow-up period would be essential to assess the long-term safety profile and the persistence of any observed prophylactic effects after cessation of treatment.
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Toringin
For researchers, scientists, and drug development professionals, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Toringin, a bioflavonoid isolated from the bark of Docyniopsis tschonoski. While specific toxicity data for this compound is limited, its classification as a flavone (B191248) glucoside warrants careful handling based on the general properties of this chemical class. High concentrations of some flavonoids have been associated with potential liver and kidney toxicity.[1][2][3]
Personal Protective Equipment (PPE) and Safety Precautions
Adherence to proper PPE protocols is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Wear standard laboratory nitrile gloves. Change gloves immediately if contaminated, punctured, or torn. Avoid skin contact. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Use to prevent eye contact with this compound powder or solutions. |
| Body Protection | Laboratory Coat | A standard, fully-buttoned lab coat should be worn to protect skin and clothing from accidental spills. |
| Respiratory Protection | N95 Respirator or equivalent | Recommended when handling the powdered form of this compound to avoid inhalation of fine particles. |
Operational Plan for Handling this compound
A structured operational plan ensures that this compound is handled in a manner that minimizes risk and maintains the integrity of the experiment.
Preparation and Weighing:
-
Conduct all weighing and initial dilutions of powdered this compound in a certified chemical fume hood.
-
Before handling, ensure the work area is clean and uncluttered.
-
Use an anti-static weighing dish to prevent dispersal of the fine powder.
-
Close the container tightly immediately after use.
Solubilization:
-
This compound is often dissolved in a solvent such as Dimethyl Sulfoxide (DMSO) for experimental use.[4]
-
Add the solvent to the weighed this compound powder slowly and carefully within the fume hood.
-
Cap the vial and vortex gently until the compound is fully dissolved.
Storage:
-
Store powdered this compound and stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
-
Ensure containers are clearly labeled with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, weighing dishes, and pipette tips, should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused this compound solutions and contaminated solvents should be collected in a sealed, labeled hazardous waste container for chemical waste. Do not pour down the drain.
-
Decontamination: Decontaminate all non-disposable equipment and work surfaces that have come into contact with this compound using a suitable laboratory disinfectant or 70% ethanol.
Experimental Protocol: Neuroprotective Assay of this compound in PC12 Cells
The following is a detailed methodology for a key experiment involving this compound, adapted from studies on its effects on PC12 cells. PC12 cells are a common model for neuronal studies.[3][5]
Objective:
To assess the potential of this compound to protect neuronal cells from cytotoxicity induced by expanded CTG repeats, a model for certain neurodegenerative diseases.
Materials:
-
PC12 cells stably transformed with a vector expressing expanded CTG repeats.
-
Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.
-
Cell lysis buffer.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Culture the stably transformed PC12 cells in standard cell culture flasks.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in fresh cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plate and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a negative control (untreated cells).
-
-
Incubation:
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
-
Cytotoxicity Assessment (MTT Assay):
-
After the incubation period, add MTT solution to each well and incubate for a further 4 hours.
-
The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add a solubilizing agent (e.g., cell lysis buffer or DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the cell viability against the this compound concentration to determine the dose-response curve and calculate the EC50 (half-maximal effective concentration).
-
Experimental Workflow
References
- 1. Neuroprotective effect of naringin against cerebellar changes in Alzheimer's disease through modulation of autophagy, oxidative stress and tau expression: An experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PC-12 Cell Line - The Impact of PC-12 Cells in Neurobiological and Neural Research [cytion.com]
- 4. Overexpression of torsinA in PC12 cells protects against toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Toringin
For researchers, scientists, and drug development professionals, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Toringin, a bioflavonoid isolated from the bark of Docyniopsis tschonoski. While specific toxicity data for this compound is limited, its classification as a flavone (B191248) glucoside warrants careful handling based on the general properties of this chemical class. High concentrations of some flavonoids have been associated with potential liver and kidney toxicity.[1][2][3]
Personal Protective Equipment (PPE) and Safety Precautions
Adherence to proper PPE protocols is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Wear standard laboratory nitrile gloves. Change gloves immediately if contaminated, punctured, or torn. Avoid skin contact. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Use to prevent eye contact with this compound powder or solutions. |
| Body Protection | Laboratory Coat | A standard, fully-buttoned lab coat should be worn to protect skin and clothing from accidental spills. |
| Respiratory Protection | N95 Respirator or equivalent | Recommended when handling the powdered form of this compound to avoid inhalation of fine particles. |
Operational Plan for Handling this compound
A structured operational plan ensures that this compound is handled in a manner that minimizes risk and maintains the integrity of the experiment.
Preparation and Weighing:
-
Conduct all weighing and initial dilutions of powdered this compound in a certified chemical fume hood.
-
Before handling, ensure the work area is clean and uncluttered.
-
Use an anti-static weighing dish to prevent dispersal of the fine powder.
-
Close the container tightly immediately after use.
Solubilization:
-
This compound is often dissolved in a solvent such as Dimethyl Sulfoxide (DMSO) for experimental use.[4]
-
Add the solvent to the weighed this compound powder slowly and carefully within the fume hood.
-
Cap the vial and vortex gently until the compound is fully dissolved.
Storage:
-
Store powdered this compound and stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
-
Ensure containers are clearly labeled with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, weighing dishes, and pipette tips, should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused this compound solutions and contaminated solvents should be collected in a sealed, labeled hazardous waste container for chemical waste. Do not pour down the drain.
-
Decontamination: Decontaminate all non-disposable equipment and work surfaces that have come into contact with this compound using a suitable laboratory disinfectant or 70% ethanol.
Experimental Protocol: Neuroprotective Assay of this compound in PC12 Cells
The following is a detailed methodology for a key experiment involving this compound, adapted from studies on its effects on PC12 cells. PC12 cells are a common model for neuronal studies.[3][5]
Objective:
To assess the potential of this compound to protect neuronal cells from cytotoxicity induced by expanded CTG repeats, a model for certain neurodegenerative diseases.
Materials:
-
PC12 cells stably transformed with a vector expressing expanded CTG repeats.
-
Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.
-
Cell lysis buffer.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Culture the stably transformed PC12 cells in standard cell culture flasks.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in fresh cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plate and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a negative control (untreated cells).
-
-
Incubation:
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
-
Cytotoxicity Assessment (MTT Assay):
-
After the incubation period, add MTT solution to each well and incubate for a further 4 hours.
-
The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add a solubilizing agent (e.g., cell lysis buffer or DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the cell viability against the this compound concentration to determine the dose-response curve and calculate the EC50 (half-maximal effective concentration).
-
Experimental Workflow
References
- 1. Neuroprotective effect of naringin against cerebellar changes in Alzheimer's disease through modulation of autophagy, oxidative stress and tau expression: An experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PC-12 Cell Line - The Impact of PC-12 Cells in Neurobiological and Neural Research [cytion.com]
- 4. Overexpression of torsinA in PC12 cells protects against toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Toringin
For researchers, scientists, and drug development professionals, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Toringin, a bioflavonoid isolated from the bark of Docyniopsis tschonoski. While specific toxicity data for this compound is limited, its classification as a flavone glucoside warrants careful handling based on the general properties of this chemical class. High concentrations of some flavonoids have been associated with potential liver and kidney toxicity.[1][2][3]
Personal Protective Equipment (PPE) and Safety Precautions
Adherence to proper PPE protocols is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Wear standard laboratory nitrile gloves. Change gloves immediately if contaminated, punctured, or torn. Avoid skin contact. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Use to prevent eye contact with this compound powder or solutions. |
| Body Protection | Laboratory Coat | A standard, fully-buttoned lab coat should be worn to protect skin and clothing from accidental spills. |
| Respiratory Protection | N95 Respirator or equivalent | Recommended when handling the powdered form of this compound to avoid inhalation of fine particles. |
Operational Plan for Handling this compound
A structured operational plan ensures that this compound is handled in a manner that minimizes risk and maintains the integrity of the experiment.
Preparation and Weighing:
-
Conduct all weighing and initial dilutions of powdered this compound in a certified chemical fume hood.
-
Before handling, ensure the work area is clean and uncluttered.
-
Use an anti-static weighing dish to prevent dispersal of the fine powder.
-
Close the container tightly immediately after use.
Solubilization:
-
This compound is often dissolved in a solvent such as Dimethyl Sulfoxide (DMSO) for experimental use.[4]
-
Add the solvent to the weighed this compound powder slowly and carefully within the fume hood.
-
Cap the vial and vortex gently until the compound is fully dissolved.
Storage:
-
Store powdered this compound and stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
-
Ensure containers are clearly labeled with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, weighing dishes, and pipette tips, should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused this compound solutions and contaminated solvents should be collected in a sealed, labeled hazardous waste container for chemical waste. Do not pour down the drain.
-
Decontamination: Decontaminate all non-disposable equipment and work surfaces that have come into contact with this compound using a suitable laboratory disinfectant or 70% ethanol.
Experimental Protocol: Neuroprotective Assay of this compound in PC12 Cells
The following is a detailed methodology for a key experiment involving this compound, adapted from studies on its effects on PC12 cells. PC12 cells are a common model for neuronal studies.[3][5]
Objective:
To assess the potential of this compound to protect neuronal cells from cytotoxicity induced by expanded CTG repeats, a model for certain neurodegenerative diseases.
Materials:
-
PC12 cells stably transformed with a vector expressing expanded CTG repeats.
-
Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.
-
Cell lysis buffer.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Culture the stably transformed PC12 cells in standard cell culture flasks.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in fresh cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plate and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a negative control (untreated cells).
-
-
Incubation:
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
-
Cytotoxicity Assessment (MTT Assay):
-
After the incubation period, add MTT solution to each well and incubate for a further 4 hours.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add a solubilizing agent (e.g., cell lysis buffer or DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the cell viability against the this compound concentration to determine the dose-response curve and calculate the EC50 (half-maximal effective concentration).
-
Experimental Workflow
References
- 1. Neuroprotective effect of naringin against cerebellar changes in Alzheimer's disease through modulation of autophagy, oxidative stress and tau expression: An experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PC-12 Cell Line - The Impact of PC-12 Cells in Neurobiological and Neural Research [cytion.com]
- 4. Overexpression of torsinA in PC12 cells protects against toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
